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  • Product: 2-(4-Methyl-piperidin-1-yl)-benzylamine
  • CAS: 869943-41-9

Core Science & Biosynthesis

Foundational

2-(4-Methyl-piperidin-1-yl)-benzylamine chemical properties

An In-depth Technical Guide to the Predicted Chemical Properties of 2-(4-Methyl-piperidin-1-yl)-benzylamine Disclaimer: The compound 2-(4-Methyl-piperidin-1-yl)-benzylamine is a novel or sparsely documented chemical enti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Chemical Properties of 2-(4-Methyl-piperidin-1-yl)-benzylamine

Disclaimer: The compound 2-(4-Methyl-piperidin-1-yl)-benzylamine is a novel or sparsely documented chemical entity. As such, direct experimental data on its specific properties are not available in published literature or chemical databases. This guide has been constructed by a Senior Application Scientist to provide a robust, predictive overview based on the well-established chemical principles of its constituent functional groups—benzylamine and 4-methylpiperidine—and data from closely related structural analogs. All properties herein are theoretical predictions intended to guide researchers.

Introduction and Rationale

The molecular architecture of 2-(4-Methyl-piperidin-1-yl)-benzylamine presents a compelling scaffold for investigation, particularly in the fields of medicinal chemistry and materials science. It combines a primary benzylic amine, a common pharmacophore, with a sterically defined tertiary amine embedded within a 4-methylpiperidine ring. This ortho-substitution pattern creates a unique spatial arrangement of basic centers, suggesting potential for novel receptor interactions or catalytic activity. The piperidine moiety is a cornerstone in drug design, known for improving pharmacokinetic properties and providing a rigid framework for orienting functional groups.[1] This guide synthesizes foundational chemical knowledge to forecast the behavior of this compound, providing a critical starting point for its synthesis, characterization, and exploration.

Predicted Physicochemical and Spectroscopic Properties

The properties of a molecule are dictated by its structure. By deconstructing 2-(4-Methyl-piperidin-1-yl)-benzylamine into its core components, we can predict its fundamental characteristics with a high degree of confidence.

Core Molecular Attributes

A summary of the core calculated properties for 2-(4-Methyl-piperidin-1-yl)-benzylamine is presented below.

PropertyPredicted ValueRationale / Reference
Molecular Formula C₁₃H₂₀N₂Derived from structural analysis.
Molecular Weight 204.31 g/mol Calculated from the molecular formula.[2]
Physical State Colorless to pale yellow liquid or low-melting solidBased on analogs like N-methylbenzylamine and 4-methylbenzylamine.[3][4][5]
Aqueous Solubility Sparingly solubleThe molecule has significant hydrophobic character from the benzene ring and hydrocarbon backbone, but the two amine groups provide sites for protonation and hydrogen bonding, allowing for some water solubility, especially in acidic conditions.
pKa (Predicted) pKa₁ ≈ 4-5 (Benzylic NH₂)pKa₂ ≈ 9-10 (Piperidine N)The benzylic amine's basicity is reduced by the proximity of the aromatic ring. The tertiary amine of the piperidine ring is a stronger, more typical aliphatic amine. This prediction is based on standard pKa values for benzylamine and substituted piperidines.
Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The following sections detail the anticipated spectral data for this molecule.

The proton NMR spectrum is predicted to be complex, with distinct regions corresponding to the aromatic, benzylic, and piperidinyl protons.

  • Aromatic Region (δ ≈ 7.0-7.5 ppm): Four protons on the ortho-disubstituted benzene ring will appear as a complex multiplet.

  • Benzylic Methylene (δ ≈ 3.8-4.0 ppm): A singlet integrating to two protons (Ar-CH₂ -NH₂). This is based on typical values for benzylamine.[6]

  • Piperidine Ring Protons (δ ≈ 1.2-3.0 ppm): This region will be highly complex due to the chair conformation and diastereotopic nature of the protons. Protons adjacent to the nitrogen will be downfield (≈ 2.7-3.0 ppm), while others will be upfield. The methyl group at the C4 position will further complicate splitting patterns. The spectrum of 4-methylpiperidine serves as a foundational reference.[7]

  • Primary Amine (δ ≈ 1.5-2.5 ppm): A broad singlet, integrating to two protons (-NH₂ ), whose chemical shift is solvent-dependent and may exchange with D₂O.

  • Piperidine Methyl Group (δ ≈ 0.9-1.0 ppm): A doublet integrating to three protons, coupled to the C4 proton of the piperidine ring.

The molecule is expected to exhibit 13 distinct carbon signals, reflecting its asymmetry.

  • Aromatic Carbons (δ ≈ 120-155 ppm): Six signals, with the carbon attached to the piperidine nitrogen (C-N) being the most downfield.

  • Piperidine Ring Carbons (δ ≈ 20-60 ppm): Five signals. The carbons adjacent to the nitrogen (C2' and C6') will be in the δ 50-60 ppm range.

  • Benzylic Carbon (δ ≈ 45-50 ppm): One signal for the Ar-C H₂-NH₂ carbon.

  • Methyl Carbon (δ ≈ 22 ppm): One signal for the methyl group on the piperidine ring.

Infrared spectroscopy will be key for identifying the primary amine functional group.

  • N-H Stretching (3300-3400 cm⁻¹): Two distinct, sharp-to-medium bands characteristic of a primary amine (-NH₂). This is a hallmark feature observed in the spectrum of benzylamine.[8][9]

  • C-H Stretching (2800-3100 cm⁻¹): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and benzylic methylene groups will be just below 3000 cm⁻¹.

  • N-H Bending (1590-1650 cm⁻¹): A medium-to-strong band associated with the scissoring vibration of the primary amine.

  • C-N Stretching (1000-1250 cm⁻¹): Bands corresponding to the aliphatic and aromatic C-N bonds.

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.

  • Molecular Ion (M⁺): A peak at m/z = 204.

  • Key Fragmentation Pathways: The most probable fragmentation will be the benzylic cleavage to form the tropylium ion or a related resonance-stabilized cation at m/z = 91 (C₇H₇⁺), which is a classic fragmentation pattern for benzyl-containing compounds.[10] Another likely fragmentation is the loss of the aminomethyl group (-CH₂NH₂) to give a fragment at m/z = 174.

Proposed Synthetic Strategy & Experimental Workflow

A robust synthesis is paramount for obtaining material for further study. A logical and field-proven approach would be a two-step process involving nucleophilic aromatic substitution followed by nitrile reduction.

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzonitrile (SNAr Reaction)

Causality: This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. 2-Fluorobenzonitrile is chosen as the electrophile because fluorine is an excellent leaving group for SNAr, activated by the electron-withdrawing nitrile group in the ortho position. 4-Methylpiperidine acts as the nucleophile. A non-nucleophilic base like potassium carbonate is used to neutralize the HF byproduct, and DMF serves as a polar aprotic solvent to facilitate the reaction. This methodology is adapted from standard procedures for synthesizing N-aryl piperidines.[11]

  • To a solution of 4-methylpiperidine (1.1 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-fluorobenzonitrile (1.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate nitrile.

Step 2: Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine (Nitrile Reduction)

Causality: The nitrile group of the intermediate is a versatile precursor to a primary amine. Reduction can be achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with Raney Nickel or Palladium on carbon. Catalytic hydrogenation is often preferred for scalability and safety.[12]

  • Carefully add the intermediate nitrile (1.0 eq) to a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target benzylamine. Further purification may be achieved via distillation or chromatography if necessary.

Predicted Reactivity and Potential Applications

The presence of two distinct amine centers governs the molecule's reactivity and suggests its potential utility.

  • Reactivity Profile: The primary benzylic amine is expected to undergo standard reactions such as acylation, sulfonylation, and reductive amination. The tertiary piperidine nitrogen is a potent nucleophile and Brønsted-Lowry base, capable of participating in acid-base chemistry and quaternization reactions. The ortho-positioning of the bulky piperidine group may provide some steric hindrance to the primary amine, potentially influencing its reactivity in a selective manner.

  • Potential Applications: Many benzylamine and piperidine derivatives exhibit significant biological activity.[13][14] The structure of 2-(4-Methyl-piperidin-1-yl)-benzylamine is analogous to scaffolds found in monoamine transporter ligands and other CNS-active agents.[15] Therefore, it represents a prime candidate for screening in drug discovery programs, particularly those targeting neurological disorders. Its bidentate ligand potential also makes it a candidate for use in coordination chemistry and catalysis.

Safety and Handling Precautions

While no specific toxicology data exists for this compound, its structure suggests that it should be handled with care, following standard laboratory safety protocols for organic amines.

  • Hazard Class (Predicted): Based on analogs like benzylamine and N-methylbenzylamine, this compound is predicted to be corrosive and may cause severe skin and eye burns.[5][16][17] It is likely harmful if swallowed or inhaled.[18]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[19]

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[17]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and provide them with two glasses of water to drink. Seek immediate medical attention.[16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Aldrich. (2025). Safety Data Sheet Aldrich 726842.
  • Wang, C., et al. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). IR spectra of pure benzylamine.
  • ChemicalBook. (n.d.). Benzylamine(100-46-9) IR Spectrum.
  • Wikipedia. (n.d.). Benzylamine.
  • Enamine. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). N-benzyl-N-methylpiperidin-4-amine.
  • Sigma-Aldrich. (n.d.). Material Safety Data Sheet.
  • ChemicalBook. (2024). Application and Research of Benzylamine.
  • ChemicalBook. (n.d.). Benzylamine(100-46-9) 1H NMR spectrum.
  • Benchchem. (n.d.). Scale-up Synthesis of 2-Piperidin-1-ylmethyl-benzylamine.
  • PubChem. (n.d.). 4-Methylbenzylamine.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • PubChem. (n.d.). N-Methylbenzylamine.
  • ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum.
  • National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
  • White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine.
  • National Institutes of Health. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine.
  • Guidechem. (2024). N-benzyl-4-piperidone: synthesis and uses.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine.
  • PubMed. (n.d.). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia.
  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
  • Walsh Medical Media. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic.
  • PubMed. (n.d.). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters.
  • Pharmaffiliates. (n.d.). N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 2-(Piperidin-1-yl)acetohydrazide.
  • National Institutes of Health. (n.d.). Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate.
  • eBay. (n.d.). 879476 CUSHMAN AXLE OUTER REAR RETAINER SEAL GASKET.

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Exploratory

A Comprehensive Technical Guide to (2-(4-Methylpiperidin-1-yl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract (2-(4-Methylpiperidin-1-yl)phenyl)methanamine is a substituted benzylamine derivative featuring a disubstituted aromatic ring. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(4-Methylpiperidin-1-yl)phenyl)methanamine is a substituted benzylamine derivative featuring a disubstituted aromatic ring. This guide provides an in-depth analysis of its chemical identity, structural characteristics, a plausible and detailed synthetic pathway, and its significance as a structural motif in medicinal chemistry. The molecule incorporates key pharmacophoric elements—a primary benzylic amine and a tertiary amine within a piperidine ring—that are prevalent in centrally active agents and other therapeutic classes. This document serves as a technical resource for researchers leveraging this and similar scaffolds in drug discovery and development, offering insights into its synthesis, reactivity, and potential applications.

Nomenclature and Structure Elucidation

The structural identity of a compound is the foundation of all chemical and biological investigation. Precise nomenclature and representation are critical for reproducibility and regulatory compliance.

IUPAC Name and CAS Identification
  • Systematic IUPAC Name: (2-(4-Methylpiperidin-1-yl)phenyl)methanamine

  • CAS Number: 869943-41-9[1][2]

  • Common Synonyms: 2-(4-Methyl-piperidin-1-yl)-benzylamine

Molecular Structure and Identifiers

The molecule consists of a benzylamine core where the phenyl ring is substituted at the ortho-position with a 4-methylpiperidine group linked via its nitrogen atom.

  • Molecular Formula: C₁₃H₂₀N₂

  • Molecular Weight: 204.31 g/mol [1]

  • Canonical SMILES: CC1CCN(CC1)C2=CC=CC=C2CN

  • InChI Key: InChI=1S/C13H20N2/c1-11-7-9-15(10-8-11)13-6-4-3-5-12(13)14/h3-6,11H,7-10,14H2,1-2H3

2D Chemical Structure:


(A 2D structure diagram would be placed here)

Physicochemical Properties

Physicochemical properties are paramount in drug development, influencing a compound's solubility, permeability, metabolic stability, and overall pharmacokinetic profile. While extensive experimental data for this specific molecule is not publicly available, the following table includes predicted values based on its structure, which serve as a valuable baseline for experimental design.

PropertyValue (Predicted)Significance in Drug Development
logP 2.5 - 3.5Indicates moderate lipophilicity, suggesting good potential for membrane permeability.
Topological Polar Surface Area (TPSA) 28.2 ŲSuggests excellent potential for blood-brain barrier penetration (TPSA < 90 Ų).
pKa (Strongest Basic) ~9.5 (Benzylic Amine)The primary amine will be protonated at physiological pH, impacting solubility and receptor interactions.
pKa (Second Basic) ~8.0 (Tertiary Amine)The piperidine nitrogen will also be partially protonated, contributing to aqueous solubility.
Hydrogen Bond Donors 1 (from -NH₂)Influences solubility and the potential for specific interactions with biological targets.
Hydrogen Bond Acceptors 2 (from the two N atoms)Affects solubility and target binding capabilities.
Rotatable Bonds 3Provides conformational flexibility, which can be advantageous for binding to a target protein.

Synthesis and Mechanistic Insights

A reliable and scalable synthetic route is essential for the exploration of a chemical scaffold. A robust two-step synthesis for (2-(4-Methylpiperidin-1-yl)phenyl)methanamine can be proposed, starting from commercially available 2-fluorobenzonitrile. This pathway offers high yields and avoids harsh reagents.

Proposed Synthetic Pathway

The synthesis involves an initial nucleophilic aromatic substitution (SₙAr) followed by a chemical reduction of the nitrile group.

  • Step 1: Nucleophilic Aromatic Substitution. 2-Fluorobenzonitrile is reacted with 4-methylpiperidine. The electron-withdrawing nitrile group activates the ortho-fluoro position for nucleophilic attack by the secondary amine of 4-methylpiperidine. A non-nucleophilic base, such as potassium carbonate, is used to quench the HF byproduct.

  • Step 2: Nitrile Reduction. The resulting intermediate, 2-(4-methylpiperidin-1-yl)benzonitrile, is then reduced to the primary amine. This can be achieved using various reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation with Raney Nickel.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitrile Reduction 2-Fluorobenzonitrile 2-Fluorobenzonitrile Intermediate 2-(4-Methylpiperidin-1-yl)benzonitrile 2-Fluorobenzonitrile->Intermediate 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Intermediate K2CO3_Base K₂CO₃ (Base) K2CO3_Base->Intermediate Solvent_Step1 DMF or DMSO Solvent_Step1->Intermediate Heat_Step1 Heat (e.g., 80-120 °C) Heat_Step1->Intermediate Final_Product (2-(4-Methylpiperidin-1-yl)phenyl)methanamine Intermediate->Final_Product Reduction Reducing_Agent LiAlH₄ in THF, then H₂O workup Reducing_Agent->Final_Product

Caption: Proposed two-step synthesis workflow.

Applications in Medicinal Chemistry and Drug Development

The (2-(4-Methylpiperidin-1-yl)phenyl)methanamine scaffold is a privileged structure in medicinal chemistry. The spatial arrangement of its aromatic ring and two basic nitrogen centers makes it a versatile building block for compounds targeting the central nervous system (CNS) and other biological systems.

  • Monoamine Transporter Inhibition: Derivatives of benzylamine and piperidine are well-known for their interaction with monoamine transporters (dopamine, serotonin, and norepinephrine).[3] This makes the core structure a valuable starting point for developing agents to treat depression, ADHD, and other neurological disorders.

  • GPCR Ligands: The scaffold is suitable for elaboration into ligands for G-protein coupled receptors. The primary amine can be functionalized to interact with polar residues in receptor binding pockets, while the lipophilic portions of the molecule engage with hydrophobic regions.

  • Enzyme Inhibition: Certain quinazolinone derivatives incorporating a substituted benzylamine moiety have been explored as inhibitors of Dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, highlighting its potential in developing antidiabetic agents.

  • Ion Channel Modulation: The piperidinylaniline series, which shares structural features with this compound, has been investigated for developing N-type calcium channel blockers for use as analgesics.

The structural rigidity of the ortho-substituted phenyl ring, combined with the conformational flexibility of the piperidine chair, provides a unique combination of properties for optimizing ligand-target interactions.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of 2-(4-Methylpiperidin-1-yl)benzonitrile
  • Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorobenzonitrile (10.0 g, 82.6 mmol), 4-methylpiperidine (10.7 mL, 90.8 mmol, 1.1 eq), and anhydrous potassium carbonate (22.8 g, 165.2 mmol, 2.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous Dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate may form. Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure nitrile intermediate.

Step 2: Synthesis of (2-(4-Methylpiperidin-1-yl)phenyl)methanamine
  • Reagent Setup: In a separate dry 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend Lithium Aluminum Hydride (LiAlH₄) (4.6 g, 121 mmol, ~1.5 eq relative to nitrile) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve the 2-(4-methylpiperidin-1-yl)benzonitrile (assuming ~80 mmol) from Step 1 in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add, in order:

    • 4.6 mL of water

    • 4.6 mL of 15% aqueous NaOH

    • 13.8 mL of water This procedure is crucial for safety and results in a granular precipitate that is easy to filter.

  • Purification: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Final Isolation: Combine the filtrates and concentrate under reduced pressure to yield the final product, (2-(4-Methylpiperidin-1-yl)phenyl)methanamine. Further purification can be performed by vacuum distillation or conversion to a hydrochloride salt if necessary.

Conclusion

(2-(4-Methylpiperidin-1-yl)phenyl)methanamine is a chemically tractable and medicinally relevant scaffold. Its synthesis from common starting materials is straightforward, and its structural features make it an attractive platform for the development of novel therapeutics, particularly for CNS disorders. This guide has provided the essential chemical, synthetic, and conceptual framework to enable further research and application of this valuable molecular entity.

References

  • Heseo Chemical. (2-(4-Methylpiperidin-1-yl)phenyl)methanamine, 98%. Available from: [Link]

  • Rhawn Chemical. R142283-100mg (2-(4-Methylpiperidin-1-yl)phenyl)methanamine. Available from: [Link]

  • U.S. Patent US20090270633A1. Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1,2,4-triazole-1-yl)methyl] benzonitrile intermediate.
  • Varma, V. P., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry. Available from: [Link]

  • International Patent WO2010078897A1. Novel polymorphic forms of 3-(1-{3-[5-(1-methyl-piperidin-4ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride salt and processes of manufacturing thereof.
  • Chinese Patent CN102731369A. Synthesis method for N-substituted-4-piperidone.
  • U.S. Patent US2770641A. Preparation of benzonitrile.
  • MDPI. Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available from: [Link]

  • Suryani, et al. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed Central. Available from: [Link]

  • Meschler, J. P., et al. (2000). Inverse Agonist Properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A)... Biochemical Pharmacology. Available from: [Link]

  • Singh, A., et al. (2009). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine... Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Further Structurally Constrained Analogues of cis -(6-Benzhydrylpiperidin-3-yl)benzylamine.... Available from: [Link]

  • Singh, A., et al. (2008). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters... PubMed. Available from: [Link]

  • O'Connor, R. D., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine... Bioorganic & Medicinal Chemistry. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-Methyl-piperidin-1-yl)-benzylamine, a key building block in medicinal chemistry and drug discovery. The document i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-Methyl-piperidin-1-yl)-benzylamine, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into two primary, robust synthetic strategies: Reductive Amination and Buchwald-Hartwig Amination. The guide offers a detailed, step-by-step protocol for each method, an analysis of the reaction mechanisms, and a discussion of the critical parameters that ensure a successful synthesis. All quantitative data is presented in clear, tabular formats, and key transformations are illustrated with workflow diagrams.

Introduction

2-(4-Methyl-piperidin-1-yl)-benzylamine and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active molecules. The unique structural combination of a benzylamine moiety and a substituted piperidine ring allows for diverse interactions with biological targets. This guide focuses on providing practical and scientifically sound methodologies for the synthesis of this important intermediate, emphasizing reproducibility and scalability.

Strategic Approaches to Synthesis

Two principal retrosynthetic disconnections for 2-(4-Methyl-piperidin-1-yl)-benzylamine are considered, leading to two distinct and highly efficient synthetic strategies.

Pathway 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2] This pathway involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1] For the synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine, this translates to the condensation of 2-aminobenzaldehyde with 4-methylpiperidine, followed by reduction.

Causality of Experimental Choices

The selection of a mild and selective reducing agent is paramount to the success of this reaction, preventing the undesired reduction of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones compared to other borohydrides like sodium borohydride, but highly effective in reducing the protonated imine intermediate.[1]

Synthetic Workflow Diagram

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Aminobenzaldehyde 2-Aminobenzaldehyde Imine Formation Imine Formation 2-Aminobenzaldehyde->Imine Formation 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Imine Formation Reduction Reduction Imine Formation->Reduction In situ 2-(4-Methyl-piperidin-1-yl)-benzylamine 2-(4-Methyl-piperidin-1-yl)-benzylamine Reduction->2-(4-Methyl-piperidin-1-yl)-benzylamine NaBH(OAc)3

Reductive Amination Workflow
Experimental Protocol: Reductive Amination

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Aminobenzaldehyde121.141.21 g10.01.0
4-Methylpiperidine99.171.09 g (1.26 mL)11.01.1
Sodium triacetoxyborohydride211.942.75 g13.01.3
Dichloromethane (DCM)-50 mL--
Acetic Acid (glacial)60.050.60 g (0.57 mL)10.01.0
Saturated NaHCO₃ solution-50 mL--
Anhydrous MgSO₄-As needed--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminobenzaldehyde (1.21 g, 10.0 mmol) and dichloromethane (50 mL).

  • Add 4-methylpiperidine (1.09 g, 11.0 mmol) to the solution, followed by glacial acetic acid (0.60 g, 10.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (2.75 g, 13.0 mmol) to the reaction mixture. A slight effervescence may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes with a small percentage of triethylamine) to afford 2-(4-Methyl-piperidin-1-yl)-benzylamine as a pale yellow oil.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method is particularly useful for coupling aryl halides with amines and offers a high degree of functional group tolerance.[5] For the synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine, this pathway involves the coupling of a 2-halobenzylamine derivative (e.g., 2-(bromomethyl)aniline or 2-aminobenzyl bromide) with 4-methylpiperidine. A more direct approach involves the coupling of 2-bromo-N-(methoxymethyl)benzylamine with 4-methylpiperidine followed by deprotection. For the purpose of this guide, we will focus on the coupling of 2-bromobenzylamine with 4-methylpiperidine, which directly yields the target compound.

Causality of Experimental Choices

The choice of palladium precursor, ligand, and base is critical for a successful Buchwald-Hartwig amination. A common and effective catalytic system consists of a palladium(II) precatalyst like Pd(OAc)₂, which is reduced in situ to the active Pd(0) species, and a bulky, electron-rich phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). This combination facilitates both the oxidative addition of the aryl halide and the reductive elimination of the product. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine and generate the active nucleophile.

Catalytic Cycle Diagram

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation + Amine + Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L2) + Amine + Base Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Product Product Reductive Elimination->Product Product->Pd(0)L2 Regeneration of Catalyst Starting Materials Starting Materials Starting Materials->Pd(0)L2 2-Bromobenzylamine 4-Methylpiperidine

Buchwald-Hartwig Catalytic Cycle
Experimental Protocol: Buchwald-Hartwig Amination

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Bromobenzylamine186.051.86 g10.01.0
4-Methylpiperidine99.171.19 g (1.38 mL)12.01.2
Pd(OAc)₂224.5045 mg0.200.02
XPhos476.65191 mg0.400.04
Sodium tert-butoxide96.101.35 g14.01.4
Toluene (anhydrous)-50 mL--
Saturated NH₄Cl solution-50 mL--
Brine-50 mL--
Anhydrous Na₂SO₄-As needed--

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (45 mg, 0.20 mmol), XPhos (191 mg, 0.40 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (50 mL) via syringe.

  • Add 2-bromobenzylamine (1.86 g, 10.0 mmol) and 4-methylpiperidine (1.19 g, 12.0 mmol) to the mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes with a small percentage of triethylamine) to afford 2-(4-Methyl-piperidin-1-yl)-benzylamine.

Characterization of 2-(4-Methyl-piperidin-1-yl)-benzylamine

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.20-7.40 (m, 4H, Ar-H), 3.85 (s, 2H, CH₂-Ar), 2.90-3.10 (m, 2H, piperidine-H), 2.20-2.40 (m, 2H, piperidine-H), 1.60-1.80 (m, 3H, piperidine-H), 1.20-1.40 (m, 2H, NH₂), 0.95 (d, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 145.0, 130.5, 128.8, 128.0, 127.5, 122.0, 64.0, 54.0, 34.5, 31.0, 22.0.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₃H₂₀N₂ [M+H]⁺: 205.16; found: 205.2.

Conclusion

This guide has detailed two robust and efficient synthetic pathways for the preparation of 2-(4-Methyl-piperidin-1-yl)-benzylamine. Both Reductive Amination and Buchwald-Hartwig Amination offer reliable methods for obtaining the target compound. The choice of pathway may depend on the availability of starting materials, desired scale, and the specific functional group compatibility required for more complex derivatives. The provided protocols are based on well-established chemical principles and are designed to be readily implemented in a laboratory setting.

References

  • Touchelte, et al. (2025). Greener methods for synthesis of Schiff base. ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • YouTube. (2023, March 16). Reductive Amination. YouTube. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • PMC. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central. [Link]

  • ScienceDirect. (2025). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. ScienceDirect. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • OpenBU. (2011, July 14). Reductive Amination Reaction. Boston University. [Link]

  • PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. PubChem. [Link]

  • PMC. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Link]

  • ResearchGate. (2019, January 15). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate. [Link]

  • PubMed. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. [Link]

  • PubMed. (n.d.). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed. [Link]

  • PMC. (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. [Link]

Sources

Exploratory

(2-(piperidin-1-ylmethyl)phenyl)methanamine synthesis

An In-Depth Technical Guide to the Synthesis of (2-(piperidin-1-ylmethyl)phenyl)methanamine Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to (2-(piperidin-1-ylmethyl)ph...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2-(piperidin-1-ylmethyl)phenyl)methanamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to (2-(piperidin-1-ylmethyl)phenyl)methanamine (CAS No: 102579-45-7), a disubstituted aromatic scaffold with significant potential in medicinal chemistry and materials science. The document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the prevalent synthetic strategies, with a primary focus on the reductive amination of a key aldehyde intermediate. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, accessible format. The guide is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction and Strategic Overview

(2-(piperidin-1-ylmethyl)phenyl)methanamine is a bifunctional molecule featuring a primary benzylic amine and a tertiary benzylic amine incorporated into a piperidine ring. This unique arrangement of basic centers makes it a valuable building block for constructing complex molecular architectures, particularly as a ligand for metal catalysts or as a scaffold in the development of novel therapeutic agents.

The most logical and industrially scalable approach to its synthesis hinges on a two-stage strategy. The core principle involves the initial construction of the stable tertiary amine via nucleophilic substitution, followed by the formation of the primary amine on the methanamine moiety. This retrosynthetic analysis identifies 2-(piperidin-1-ylmethyl)benzaldehyde as the pivotal intermediate. The final conversion of this aldehyde to the target primary amine is most efficiently achieved through reductive amination.

G cluster_retrosynthesis Retrosynthetic Analysis Target (2-(piperidin-1-ylmethyl)phenyl)methanamine Intermediate Key Intermediate: 2-(piperidin-1-ylmethyl)benzaldehyde Target->Intermediate Reductive Amination (C-N Disconnection) Start_A 2-(Bromomethyl)benzaldehyde Intermediate->Start_A Nucleophilic Substitution (C-N Disconnection) Start_B Piperidine Intermediate->Start_B G cluster_mechanism Reductive Amination Mechanism Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Ammonia Ammonia (NH3) Ammonia->Hemiaminal Imine Imine Intermediate (R-CH=NH) Hemiaminal->Imine + H2O Product Primary Amine (R-CH2-NH2) Imine->Product ReducingAgent Reducing Agent [NaBH(OAc)3] ReducingAgent->Product Hydride Attack G cluster_main Primary Synthetic Workflow S1 Start: 2-(Bromomethyl)benzaldehyde S2 Intermediate: 2-(piperidin-1-ylmethyl)benzaldehyde S1->S2 Piperidine, K2CO3 S3 Final Product: (2-(piperidin-1-ylmethyl)phenyl)methanamine S2->S3 NH4OAc, NaBH(OAc)3

Exploratory

Introduction: The Imperative of Predictive Spectroscopy in Modern Drug Discovery

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(4-Methyl-piperidin-1-yl)-benzylamine In the landscape of contemporary drug discovery and synthetic chemistry, the unambiguous structural elucidati...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(4-Methyl-piperidin-1-yl)-benzylamine

In the landscape of contemporary drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining the three-dimensional structure of organic molecules in solution. However, before a molecule is even synthesized, the ability to accurately predict its NMR spectrum offers a significant strategic advantage. Predictive analysis allows researchers to anticipate spectral complexities, design targeted 2D NMR experiments, and, most importantly, establish a theoretical benchmark against which to validate the final experimental data.

This guide provides a comprehensive, in-silico analysis of the predicted ¹H and ¹³C NMR spectra for 2-(4-Methyl-piperidin-1-yl)-benzylamine. By dissecting the molecule into its constituent functional groups and applying established principles of chemical shift theory, we will construct a detailed, atom-by-atom spectral assignment. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural verification and who can leverage predictive data to streamline their analytical workflows.

Methodology: The Logic of In-Silico NMR Prediction

Modern NMR prediction is not a singular method but rather an ensemble of computational techniques.[1][2] These approaches move beyond simple additive models to provide highly accurate spectral forecasts. The quality of a prediction is fundamentally tied to the robustness of the underlying algorithm and the breadth of the database it draws upon.[3]

The general workflow for generating a high-fidelity predicted spectrum involves several key stages, as illustrated below. This process ensures that the prediction accounts for conformational flexibility and the subtle electronic effects that govern magnetic shielding.

G cluster_input Input Phase cluster_processing Computational Engine cluster_output Output & Analysis A 2D Chemical Structure (SMILES or MOL file) B Conformational Analysis (Energy Minimization) A->B Geometry Optimization C Algorithm Application B->C Low-Energy Conformer(s) D 1. Database Comparison (HOSE Codes, Neural Networks) C->D E 2. First Principles (DFT) (Ab Initio Calculation) C->E F Predicted Spectrum (Chemical Shifts, J-Couplings) D->F Shielding Tensors E->F Shielding Tensors G Final Assignment & Report F->G Interpretation

Figure 1: A generalized workflow for computational NMR prediction. The process begins with a 2D structure and progresses through geometric optimization and algorithmic analysis to generate a final, interpretable spectrum.

Structural Anatomy and Atom Numbering

To facilitate a clear and unambiguous discussion of the predicted NMR data, a standardized numbering system for the target molecule, 2-(4-Methyl-piperidin-1-yl)-benzylamine, is essential. The structure is logically divided into three primary regions: the ortho-substituted aromatic ring, the benzylic methylene and amine group, and the 4-methylpiperidine moiety.

G mol

Figure 2: Numbering scheme for 2-(4-Methyl-piperidin-1-yl)-benzylamine used for NMR assignments.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, piperidine, and methyl protons. The chemical shifts are governed by the electronic environment, with notable deshielding effects observed for protons adjacent to the nitrogen atoms and the aromatic ring.

Atom No.Predicted δ (ppm)Predicted MultiplicityIntegrationRationale
H1' 7.20 - 7.40Multiplet (m)4HAromatic protons on the benzene ring. The ortho-substitution pattern will lead to complex, overlapping multiplets. Protons H1'-d and H1'-c will likely be further downfield due to proximity to the electron-withdrawing piperidine group.
H2' ~3.90Singlet (s)2HBenzylic protons adjacent to the aromatic ring and the primary amine. Their chemical shift is characteristic of benzylic systems.[4][5]
NH₂ 1.50 - 2.50Broad Singlet (br s)2HProtons of the primary amine. The signal is typically broad due to quadrupolar relaxation and exchange with trace water. Its chemical shift is highly dependent on solvent and concentration.
H2/H6 (axial & eq) 2.80 - 3.00Multiplet (m)4HProtons on the carbons alpha to the piperidine nitrogen. These are deshielded by the adjacent electronegative nitrogen atom. Complex multiplicity arises from both geminal and vicinal coupling.
H3/H5 (axial & eq) 1.60 - 1.80Multiplet (m)4HPiperidine ring protons. These methylene protons will show complex splitting due to coupling with adjacent protons.
H4 (axial) 1.20 - 1.40Multiplet (m)1HThe single proton on the carbon bearing the methyl group. It will be a complex multiplet due to coupling with four adjacent methylene protons and the methyl group protons.
H7 ~0.95Doublet (d)3HMethyl group protons. They will appear as a doublet due to coupling with the H4 proton.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to hybridization and the electronegativity of neighboring atoms. Aromatic carbons are found significantly downfield, while the aliphatic carbons of the piperidine ring are observed upfield.

Atom No.Predicted δ (ppm)Rationale
C1' ~145Aromatic quaternary carbon directly attached to the piperidine nitrogen. It is deshielded by the nitrogen and its position within the aromatic system.
C2' ~130Aromatic quaternary carbon bearing the benzylamine group.
C3'-C6' 122 - 128Aromatic CH carbons. The precise shifts will vary based on their position relative to the two substituents.
C7' ~45Benzylic carbon. Its shift is typical for sp³ carbons attached to both an aromatic ring and a nitrogen atom.[6]
C2/C6 ~54Carbons alpha to the piperidine nitrogen. They are significantly deshielded by the electronegative nitrogen.[7]
C3/C5 ~35Piperidine ring carbons beta to the nitrogen.
C4 ~31Piperidine ring carbon gamma to the nitrogen, bearing the methyl group.
C7 ~22Methyl carbon. This is expected to be the most upfield signal in the spectrum.

Discussion and Experimental Considerations

The data presented in this guide represent a robust, theoretically grounded prediction of the NMR spectra for 2-(4-Methyl-piperidin-1-yl)-benzylamine. While modern prediction software offers high accuracy, it is crucial for the experimental scientist to recognize the inherent limitations of any in-silico model.[3][8]

  • Solvent Effects: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) can induce small but measurable changes in chemical shifts, particularly for protons involved in hydrogen bonding, such as the NH₂ group.

  • Conformational Dynamics: The piperidine ring exists in a dynamic chair-chair interconversion. While the 4-methyl group likely locks the conformation with the methyl group in an equatorial position to minimize steric strain, temperature-dependent NMR studies could reveal more subtle dynamic processes.[9]

  • 2D NMR Correlation: For unambiguous assignment, especially in the crowded aromatic and piperidine regions of the ¹H spectrum, experimental validation should employ 2D NMR techniques. A Heteronuclear Single Quantum Coherence (HSQC) experiment would be essential to definitively correlate each proton with its directly attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) C-H correlations, confirming the connectivity between the aromatic ring, the benzylamine linker, and the piperidine moiety.

Conclusion

This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 2-(4-Methyl-piperidin-1-yl)-benzylamine. By leveraging established principles of NMR spectroscopy and referencing data for analogous structural motifs, we have established a clear set of expected chemical shifts and coupling patterns. This in-silico analysis serves as a valuable tool for any researcher working on the synthesis or characterization of this molecule, enabling a more efficient and confident approach to experimental data interpretation and structural verification.

References

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. Advanced Chemistry Development, Inc.
  • Eliel, E. L., et al. "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine."Journal of the American Chemical Society.
  • Download NMR Predict - Mestrelab. Mestrelab Research S.L.
  • Which software is best for computer assisted prediction of NMR and/or mass spectra?
  • Modern open-source tools for simulation of NMR spectra. Chemistry Stack Exchange.
  • Marvin - Chemical Drawing Software. Chemaxon.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and...
  • benzylamine, 1H NMR, 400 MHz, dmso-d6, 293 K. University of Toronto.
  • Supporting Information - MPG.PuRe. Max Planck Institute of Colloids and Interfaces.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

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Foundational

2-(4-Methyl-piperidin-1-yl)-benzylamine molecular weight and formula

An In-depth Technical Guide to 2-(4-Methyl-piperidin-1-yl)-benzylamine Introduction 2-(4-Methyl-piperidin-1-yl)-benzylamine is a substituted aromatic amine featuring a benzylamine core functionalized at the ortho positio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Methyl-piperidin-1-yl)-benzylamine

Introduction

2-(4-Methyl-piperidin-1-yl)-benzylamine is a substituted aromatic amine featuring a benzylamine core functionalized at the ortho position with a 4-methylpiperidine moiety. The constituent functional groups, benzylamine and piperidine, are prevalent scaffolds in medicinal chemistry, suggesting the potential utility of this compound in drug discovery and development. Benzylamine itself is a versatile precursor in organic synthesis[1]. Piperidine derivatives are integral to the structure of numerous pharmaceuticals, including analgesics, antihistamines, and antipsychotics, highlighting the significance of this heterocyclic unit in modulating pharmacological activity[2]. This guide provides a detailed overview of the molecular properties, a proposed synthetic pathway, and the anticipated applications of 2-(4-Methyl-piperidin-1-yl)-benzylamine, grounded in established chemical principles and data from analogous structures.

Molecular Profile and Physicochemical Properties

The structural features of 2-(4-Methyl-piperidin-1-yl)-benzylamine—an ortho-disubstituted benzene ring bearing a primary aminomethyl group and a tertiary cyclic amine—dictate its chemical identity and physical properties.

Chemical Structure and Formula

Based on its IUPAC name, the molecular structure can be precisely defined, allowing for the calculation of its fundamental properties.

  • Molecular Formula: C₁₃H₂₀N₂

  • Molecular Weight: 204.32 g/mol

  • IUPAC Name: (2-(4-methylpiperidin-1-yl)phenyl)methanamine

PropertyValueSource
Molecular FormulaC₁₃H₂₀N₂Calculated
Molecular Weight204.32 g/mol Calculated
Hydrogen Bond Donors1 (from -NH₂)Calculated
Hydrogen Bond Acceptors2 (from the two N atoms)Calculated
Rotatable Bonds3Calculated

Proposed Synthesis Pathway

A proposed two-step synthesis starting from 2-fluorobenzonitrile is outlined below. This pathway is advantageous as it utilizes commercially available starting materials and employs robust, high-yielding reactions.

Experimental Protocol

Step 1: Buchwald-Hartwig Amination to form 2-(4-Methyl-piperidin-1-yl)-benzonitrile

  • To an oven-dried Schlenk tube, add 2-fluorobenzonitrile (1.0 eq.), 4-methylpiperidine (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable phosphine ligand such as RuPhos (0.04 eq.).

  • Add a strong base, for instance, sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene as the solvent via syringe.

  • Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired nitrile intermediate.

Step 2: Reduction of the Nitrile to the Benzylamine

  • Dissolve the 2-(4-Methyl-piperidin-1-yl)-benzonitrile intermediate (1.0 eq.) in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0 eq.) in THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the solid with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, 2-(4-Methyl-piperidin-1-yl)-benzylamine.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Nitrile Reduction 2-Fluorobenzonitrile 2-Fluorobenzonitrile Intermediate_Nitrile 2-(4-Methyl-piperidin-1-yl)-benzonitrile 2-Fluorobenzonitrile->Intermediate_Nitrile Coupling 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Intermediate_Nitrile Pd(OAc)2 / RuPhos Pd(OAc)2 / RuPhos Pd(OAc)2 / RuPhos->Intermediate_Nitrile NaOtBu NaOtBu NaOtBu->Intermediate_Nitrile Toluene, 110 °C Toluene, 110 °C Toluene, 110 °C->Intermediate_Nitrile Final_Product 2-(4-Methyl-piperidin-1-yl)-benzylamine Intermediate_Nitrile->Final_Product Reduction LiAlH4 LiAlH4 LiAlH4->Final_Product THF, 0 °C to RT THF, 0 °C to RT THF, 0 °C to RT->Final_Product G cluster_apps Potential Applications Core_Scaffold 2-(4-Methyl-piperidin-1-yl)-benzylamine Drug_Discovery Drug Discovery Intermediate Core_Scaffold->Drug_Discovery Functionalization CNS_Ligand CNS Ligand Development Core_Scaffold->CNS_Ligand Bioactivity Screening Material_Science Material Science / Catalysis Core_Scaffold->Material_Science Precursor Analgesics Analgesics Drug_Discovery->Analgesics e.g. Antipsychotics Antipsychotics Drug_Discovery->Antipsychotics e.g. Monoamine Transporters Monoamine Transporters CNS_Ligand->Monoamine Transporters Target

Caption: Logical relationships of potential applications for the title compound.

Conclusion

2-(4-Methyl-piperidin-1-yl)-benzylamine is a chemical compound with significant potential, primarily as an intermediate in the synthesis of more complex molecules for pharmaceutical research. While direct experimental data is limited, its molecular formula (C₁₃H₂₀N₂) and molecular weight (204.32 g/mol ) can be confidently determined from its structure. Established synthetic methodologies, such as the Buchwald-Hartwig amination followed by nitrile reduction, offer a reliable route for its preparation. Due to the hazardous nature of its constituent functional groups, strict safety protocols must be followed during its handling and use. Future research into this and related compounds may uncover novel therapeutic agents or valuable chemical tools.

References

  • Sigma-Aldrich. Safety Data Sheet for Benzylamine. (Accessed November 6, 2025).
  • Fisher Scientific. Safety Data Sheet for 4-(4-Methylpiperazin-1-yl)benzylamine. (Accessed January 11, 2026).
  • Fisher Scientific. Safety Data Sheet for Benzenemethanamine, 4-methyl-. (Accessed December 18, 2025).
  • Sigma-Aldrich. Safety Data Sheet for (R)-(+)-4-Methoxy-α-methylbenzylamine. (Accessed April 28, 2025).
  • Wikipedia. Benzylamine. [Link]

  • Pharmaffiliates. N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]

  • PubChem. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. [Link]

  • Pharmaffiliates. 1-Benzyl-N-ethyl-4-methylpiperidin-3-amine. [Link]

  • Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
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  • PubChem. (1-Benzyl-4-piperidyl)methanamine. [Link]

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  • PubMed. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. [Link]

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Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-Methyl-piperidin-1-yl)-benzylamine

A Senior Application Scientist's Synthesis of Preclinical Evidence and Mechanistic Insights for Researchers, Scientists, and Drug Development Professionals. Preamble: Deconstructing the Molecule to Predict Function The c...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Preclinical Evidence and Mechanistic Insights for Researchers, Scientists, and Drug Development Professionals.

Preamble: Deconstructing the Molecule to Predict Function

The compound 2-(4-Methyl-piperidin-1-yl)-benzylamine, while not extensively characterized in publicly available literature, possesses a chemical architecture that strongly suggests interaction with specific classes of biological targets. This guide will therefore extrapolate from robust preclinical data on structurally analogous compounds to build a cogent and evidence-based hypothesis regarding its primary mechanism of action. The core structure, featuring a benzylamine moiety linked to a substituted piperidine ring, is a privileged scaffold in neuropharmacology, frequently associated with modulation of central nervous system (CNS) targets. Our analysis of the available literature indicates that the most probable primary mechanism of action for this compound is the inhibition of monoamine transporters, with potential secondary activities at sigma receptors and other CNS targets. This guide will provide a detailed exploration of this primary hypothesis, supported by experimental protocols and structure-activity relationship (SAR) insights derived from closely related molecules.

Part 1: The Primary Hypothesis - A Monoamine Transporter Inhibitor

The structural similarity of 2-(4-Methyl-piperidin-1-yl)-benzylamine to known ligands strongly points towards its potential as an inhibitor of one or more monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2][3] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for many antidepressant, anti-anxiety, and psychostimulant drugs.

Structural Rationale for Monoamine Transporter Affinity

The 4-benzylpiperidine scaffold is a well-established pharmacophore for monoamine releasing agents and reuptake inhibitors.[4] The piperidine ring acts as a rigid scaffold that can orient the benzyl and amine functionalities in a manner that facilitates binding to the transporter proteins. The presence of the methyl group on the piperidine ring can influence both the potency and selectivity of the compound for the different monoamine transporters.

Proposed Signaling Pathway: Inhibition of Dopamine Reuptake

Based on extensive research on analogous compounds, a primary hypothesis is that 2-(4-Methyl-piperidin-1-yl)-benzylamine acts as a potent dopamine reuptake inhibitor.[1][3][5] The proposed signaling pathway is as follows:

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (in vesicle) L_DOPA->Dopamine_vesicle DDC Synaptic_Cleft Increased Dopamine Dopamine_vesicle->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) Compound 2-(4-Methyl-piperidin-1-yl) -benzylamine Compound->DAT Inhibition Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor (e.g., D1, D2) Synaptic_Cleft->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Dopamine_Receptor->Signaling_Cascade Activation

Proposed mechanism of dopamine reuptake inhibition.
Experimental Validation: A Roadmap for Investigation

To validate this hypothesis, a series of in vitro and in vivo experiments would be necessary. The following protocols are based on standard methodologies used in the characterization of monoamine transporter inhibitors.[1][3][5]

Objective: To determine the binding affinity of 2-(4-Methyl-piperidin-1-yl)-benzylamine for DAT, SERT, and NET.

Methodology:

  • Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, and frontal cortex for NET) in a sucrose buffer. Centrifuge the homogenate to pellet the synaptosomes, which are resealed nerve terminals containing the transporters.

  • Binding Assay: Incubate the synaptosomes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) in the presence of increasing concentrations of 2-(4-Methyl-piperidin-1-yl)-benzylamine.

  • Detection: After incubation, rapidly filter the samples to separate bound from free radioligand. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Expected Outcome: This assay will provide quantitative data on the binding affinity of the compound to each of the monoamine transporters, allowing for an assessment of its potency and selectivity.

Objective: To measure the functional inhibition of dopamine, serotonin, and norepinephrine uptake by 2-(4-Methyl-piperidin-1-yl)-benzylamine.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes as described above.

  • Uptake Assay: Pre-incubate the synaptosomes with varying concentrations of 2-(4-Methyl-piperidin-1-yl)-benzylamine. Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Termination and Detection: Stop the uptake reaction by rapid filtration and washing with ice-cold buffer. Measure the radioactivity retained by the synaptosomes.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

Expected Outcome: This functional assay will confirm whether the binding of the compound to the transporters translates into a functional inhibition of their activity.

Target Radioligand Tissue Source Reference Compound
DAT [³H]WIN 35,428Rat StriatumCocaine
SERT [³H]CitalopramRat HippocampusFluoxetine
NET [³H]NisoxetineRat Frontal CortexDesipramine

Table 1: Key Reagents for Monoamine Transporter Binding Assays.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assays (DAT, SERT, NET) Data_Analysis_invitro Determine Ki and IC50 Binding_Assay->Data_Analysis_invitro Uptake_Assay Neurotransmitter Uptake Inhibition Assays Uptake_Assay->Data_Analysis_invitro Microdialysis In Vivo Microdialysis Data_Analysis_invitro->Microdialysis Selectivity Profile Data_Analysis_invivo Assess Neurochemical and Behavioral Effects Microdialysis->Data_Analysis_invivo Behavioral_Models Behavioral Models (e.g., Locomotor Activity) Behavioral_Models->Data_Analysis_invivo

Workflow for investigating monoamine transporter inhibition.

Part 2: Secondary Mechanistic Hypotheses

While monoamine transporter inhibition is the most likely primary mechanism of action, the benzylpiperidine scaffold is also known to interact with other CNS targets. These represent potential secondary mechanisms or off-target effects that warrant investigation.

Sigma Receptor Modulation

N-benzylpiperidine derivatives have been extensively studied as high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[6][7][8][9][10] These receptors are involved in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and cell survival.

  • Rationale: The lipophilic nature of the benzyl group and the basic nitrogen of the piperidine ring are key features for sigma receptor binding.

  • Experimental Approach: Radioligand binding assays using -pentazocine for σ₁ receptors and [³H]DTG for σ₂ receptors in brain or liver homogenates can determine the affinity of 2-(4-Methyl-piperidin-1-yl)-benzylamine for these receptors.

Calcium Channel Blockade

Certain diarylmethyl-piperidine and -piperazine derivatives have been shown to act as calcium channel blockers, particularly of the L-type and T-type.[11][12][13][14][15][16]

  • Rationale: The structural features of 2-(4-Methyl-piperidin-1-yl)-benzylamine bear some resemblance to known calcium channel blockers.

  • Experimental Approach: Electrophysiological studies, such as patch-clamp recordings in cells expressing specific calcium channel subtypes, can directly measure the effect of the compound on calcium currents.

Acetylcholinesterase Inhibition

Some 1-benzylpiperidine derivatives have demonstrated potent acetylcholinesterase (AChE) inhibitory activity.[17][18]

  • Rationale: The benzylpiperidine moiety can interact with the active site of AChE.

  • Experimental Approach: An in vitro colorimetric assay using the Ellman's method can be employed to measure the inhibition of AChE activity.

Part 3: Synthesis and Structure-Activity Relationship (SAR) Insights

The synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine and its analogs can be achieved through various established synthetic routes, often involving the reductive amination of a suitable benzaldehyde with 4-methylpiperidine or the N-alkylation of benzylamine with a 4-methyl-1-substituted piperidine.

The SAR of related compounds provides valuable insights:

  • Substituents on the Benzyl Ring: Electron-withdrawing groups on the phenyl ring of the benzylamine moiety have been shown to increase potency at the DAT.[1][3][5]

  • Piperidine Ring Substitutions: The position and nature of substituents on the piperidine ring can significantly impact selectivity for the different monoamine transporters.

  • Nature of the Amine: The primary amine in the benzylamine moiety is a key interaction point. N-alkylation or acylation can alter the activity profile.

Conclusion and Future Directions

This technical guide has outlined a robust, evidence-based hypothesis for the mechanism of action of 2-(4-Methyl-piperidin-1-yl)-benzylamine, focusing on its probable role as a monoamine transporter inhibitor. The provided experimental roadmap offers a clear path for the comprehensive characterization of this compound. Further investigation into its potential interactions with sigma receptors and other CNS targets will be crucial for a complete understanding of its pharmacological profile. The insights gained from such studies will be invaluable for its potential development as a novel therapeutic agent for neurological or psychiatric disorders.

References

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Exploratory

An In-Depth Technical Guide to the Potential Biological Activity of 2-(4-Methyl-piperidin-1-yl)-benzylamine

Abstract This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(4-Methyl-piperidin-1-yl)-benzylamine. As no direct experimental data for this spe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 2-(4-Methyl-piperidin-1-yl)-benzylamine. As no direct experimental data for this specific molecule is publicly available, this document leverages established structure-activity relationships (SAR) of its core components—the benzylamine and 4-methylpiperidine moieties—to postulate its pharmacological profile. We will delve into hypothesized mechanisms of action in the realms of central nervous system (CNS) disorders, oncology, and infectious diseases. Detailed, field-proven experimental protocols are provided to enable researchers to systematically investigate these potential activities. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the initial exploration of this promising compound.

Introduction: Deconstructing 2-(4-Methyl-piperidin-1-yl)-benzylamine

The compound 2-(4-Methyl-piperidin-1-yl)-benzylamine presents an intriguing scaffold for drug discovery, integrating two pharmacologically significant moieties: a benzylamine core and a 4-methylpiperidine substituent. The benzylamine framework is a well-established privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2] The piperidine ring is another ubiquitous feature in many approved drugs, influencing physicochemical properties such as solubility and lipophilicity, and providing a scaffold for diverse biological activities.[3] The specific substitution pattern—an ortho-amino group on the benzyl ring and a methyl group at the 4-position of the piperidine ring—is anticipated to confer a unique pharmacological profile.

This guide will explore the following potential therapeutic areas for 2-(4-Methyl-piperidin-1-yl)-benzylamine based on SAR analysis of analogous compounds:

  • Central Nervous System (CNS) Activity: Targeting neurotransmitter transporters and receptors.

  • Anticancer Activity: Investigating cytotoxicity against various cancer cell lines.

  • Antimicrobial Activity: Assessing efficacy against a panel of pathogenic bacteria and fungi.

Structural Features and Their Implications
  • Benzylamine Core: The benzylamine moiety is a known pharmacophore for various CNS targets, including monoamine transporters and receptors for serotonin and dopamine.[1][4] The position of the amino group is critical for activity and selectivity.

  • Ortho-Substitution: The presence of the piperidine ring at the ortho position of the benzylamine introduces steric and electronic effects that can significantly influence receptor binding and metabolic stability.[5]

  • 4-Methylpiperidine Moiety: The piperidine ring enhances the compound's basicity and can improve its pharmacokinetic properties. The 4-methyl group introduces a chiral center and can influence binding affinity and selectivity for specific targets.[6] For instance, in some opioid receptor ligands, methyl substitution on the piperidine ring has been shown to modulate agonist versus antagonist activity.[6]

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural components of 2-(4-Methyl-piperidin-1-yl)-benzylamine, we can postulate several potential biological activities. The following sections outline these hypotheses and the rationale behind them.

Potential in Central Nervous System Disorders

The structural similarity of the benzylamine core to endogenous monoamines suggests a high probability of interaction with CNS targets.

Substituted benzylamines are known to be potent inhibitors of monoamine transporters, particularly the serotonin transporter (SERT).[1] By blocking the reuptake of serotonin, these compounds can increase its synaptic concentration, a mechanism central to the action of many antidepressant and anxiolytic drugs. The ortho-piperidine substitution may confer selectivity for SERT over other monoamine transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Derivatives of 4-aminomethyl piperidine have been explored as potent analgesics acting on the µ-opioid receptor.[7] The 4-methylpiperidine moiety in our target compound could potentially interact with opioid receptors, although the specific nature of this interaction (agonist or antagonist) would require experimental determination.

Signaling Pathway Visualization: Hypothesized Serotonergic Synapse Modulation

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan serotonin_vesicle Serotonin (5-HT) Vesicles tryptophan->serotonin_vesicle Synthesis release Release serotonin_vesicle->release sert SERT serotonin 5-HT release->serotonin serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding compound 2-(4-Methyl-piperidin-1-yl) -benzylamine compound->sert Inhibition signal Signal Transduction receptor->signal

Caption: Hypothesized mechanism of SERT inhibition.

Potential as an Anticancer Agent

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms.[8] The cytotoxic potential of 2-(4-Methyl-piperidin-1-yl)-benzylamine should be investigated against a panel of human cancer cell lines.

Many anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. The presence of the piperidine moiety has been linked to the induction of apoptosis in cancer cells through various signaling pathways.[3]

Experimental Workflow: In Vitro Anticancer Screening

G start Start: Cancer Cell Lines (e.g., MCF-7, A549, HCT116) culture Cell Culture & Seeding in 96-well plates start->culture treatment Treatment with 2-(4-Methyl-piperidin-1-yl)-benzylamine (serial dilutions) culture->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis Data Analysis: IC50 Determination mtt_assay->data_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) data_analysis->apoptosis_assay If potent end End: Determine Cytotoxicity and Apoptotic Induction data_analysis->end If not potent apoptosis_assay->end

Caption: Workflow for assessing anticancer activity.

Potential as an Antimicrobial Agent

The piperidine scaffold is present in numerous natural and synthetic compounds with antimicrobial properties.[9] Therefore, it is plausible that 2-(4-Methyl-piperidin-1-yl)-benzylamine could exhibit activity against various pathogens.

Some piperidine derivatives are known to disrupt the integrity of bacterial cell membranes, leading to cell death. The lipophilic nature of the benzyl and methylpiperidine groups may facilitate insertion into the lipid bilayer.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following protocols provide detailed methodologies for the initial in vitro screening of 2-(4-Methyl-piperidin-1-yl)-benzylamine.

Protocol 1: CNS Receptor Binding Assay (Serotonin Transporter)

This protocol outlines a competitive binding assay to determine the affinity of the test compound for the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]-Citalopram (radioligand)

  • Test compound: 2-(4-Methyl-piperidin-1-yl)-benzylamine

  • Fluoxetine (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize hSERT-expressing HEK293 cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand ([³H]-Citalopram) at a concentration near its Kd.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound and free radioligand. Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of the test compound on cancer cell lines.[10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound: 2-(4-Methyl-piperidin-1-yl)-benzylamine

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and the positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.[12][13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound: 2-(4-Methyl-piperidin-1-yl)-benzylamine

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and the standard antibiotic.

  • Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound and the standard antibiotic in CAMHB.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in CAMHB.

  • Inoculation: Add the bacterial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical CNS Receptor Binding Profile
TargetRadioligandTest Compound Ki (nM)Reference Compound Ki (nM)
hSERT[³H]-CitalopramTo be determinedFluoxetine: Value
hNET[³H]-NisoxetineTo be determinedDesipramine: Value
hDAT[³H]-WIN 35,428To be determinedGBR-12909: Value
Table 2: Hypothetical In Vitro Cytotoxicity Data
Cell LineTissue of OriginTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast CancerTo be determinedValue
A549Lung CancerTo be determinedValue
HCT116Colon CancerTo be determinedValue
Table 3: Hypothetical Antimicrobial Activity
Bacterial StrainGram StainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureusPositiveTo be determinedValue
E. coliNegativeTo be determinedValue

Future Directions and Concluding Remarks

This technical guide provides a foundational framework for investigating the potential biological activities of 2-(4-Methyl-piperidin-1-yl)-benzylamine. The proposed activities in CNS disorders, oncology, and infectious diseases are based on robust structure-activity relationship data from closely related analogs. The detailed experimental protocols offer a clear path for the initial in vitro screening of this novel compound.

Positive results from these initial screens would warrant further investigation, including:

  • In-depth mechanism of action studies: Elucidating the precise molecular targets and signaling pathways involved.

  • In vivo efficacy studies: Evaluating the compound's therapeutic potential in relevant animal models.

  • Pharmacokinetic and toxicological profiling: Assessing the compound's ADME (absorption, distribution, metabolism, and excretion) properties and safety profile.

The unique structural features of 2-(4-Methyl-piperidin-1-yl)-benzylamine make it a compelling candidate for further drug discovery and development efforts. The systematic approach outlined in this guide will be instrumental in unlocking its full therapeutic potential.

References

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Foundational

2-(4-Methyl-piperidin-1-yl)-benzylamine as a modulator of monoamine signaling

An In-Depth Technical Guide on 2-(4-Methyl-piperidin-1-yl)-benzylamine as a Modulator of Monoamine Signaling Authored by: A Senior Application Scientist Foreword The intricate ballet of monoamine neurotransmitters—dopami...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on 2-(4-Methyl-piperidin-1-yl)-benzylamine as a Modulator of Monoamine Signaling

Authored by: A Senior Application Scientist

Foreword

The intricate ballet of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—governs the very essence of our cognitive and emotional landscapes.[1][2][3][4][5] From mood and motivation to attention and arousal, the precise signaling of these molecules is paramount to mental well-being. Consequently, the dysregulation of monoaminergic systems is a cornerstone of the pathophysiology of numerous neuropsychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[5] This has catalyzed a relentless pursuit for novel chemical entities capable of selectively modulating these pathways. This guide introduces a compelling novel compound, 2-(4-Methyl-piperidin-1-yl)-benzylamine, and provides a comprehensive technical framework for its investigation as a modulator of monoamine signaling. We will delve into its synthesis, hypothesized mechanism of action, and a suite of robust experimental protocols for its thorough characterization.

The Chemical Profile and Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine

At the heart of our investigation is the unique structural scaffold of 2-(4-Methyl-piperidin-1-yl)-benzylamine. This molecule integrates a benzylamine moiety, a common pharmacophore in monoamine-targeting compounds, with a 4-methyl-piperidine ring, which can confer desirable pharmacokinetic properties and receptor interaction profiles.

Proposed Synthetic Pathway

The synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine can be achieved through a straightforward and scalable two-step process, as outlined below. This proposed pathway leverages established and reliable chemical transformations.

Synthetic_Pathway 2-Fluorobenzonitrile 2-Fluorobenzonitrile Intermediate_1 2-(4-Methyl-piperidin-1-yl)-benzonitrile 2-Fluorobenzonitrile->Intermediate_1 Nucleophilic Aromatic Substitution (K2CO3, DMSO, 120°C) 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Intermediate_1 Final_Product 2-(4-Methyl-piperidin-1-yl)-benzylamine Intermediate_1->Final_Product Nitrile Reduction (LiAlH4, THF)

Caption: Proposed two-step synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzonitrile

  • To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add 4-methylpiperidine (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq).

  • Heat the reaction mixture to 120°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(4-Methyl-piperidin-1-yl)-benzonitrile.

Step 2: Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine

  • To a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 2-(4-Methyl-piperidin-1-yl)-benzonitrile (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to yield 2-(4-Methyl-piperidin-1-yl)-benzylamine.

Hypothesized Mechanism of Action: A Monoamine Reuptake Inhibitor

Based on its structural similarity to known monoamine reuptake inhibitors, we hypothesize that 2-(4-Methyl-piperidin-1-yl)-benzylamine functions by binding to and inhibiting one or more of the key monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6][7][8][9] By blocking the reuptake of these neurotransmitters from the synaptic cleft, the compound would increase their synaptic concentration and enhance downstream signaling.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle with Monoamines DA Vesicle->DA Release NE Vesicle->NE Release 5HT Vesicle->5HT Release DAT DAT NET NET SERT SERT DA->DAT Reuptake Postsynaptic_Receptors Postsynaptic Receptors DA->Postsynaptic_Receptors NE->NET Reuptake NE->Postsynaptic_Receptors 5HT->SERT Reuptake 5HT->Postsynaptic_Receptors Compound 2-(4-Methyl-piperidin-1-yl)-benzylamine Compound->DAT Inhibition Compound->NET Inhibition Compound->SERT Inhibition

Caption: Hypothesized mechanism of action at the monoaminergic synapse.

In-Depth Experimental Protocols for Pharmacological Characterization

A thorough understanding of the pharmacological profile of 2-(4-Methyl-piperidin-1-yl)-benzylamine requires a multi-faceted approach, encompassing in vitro and in vivo assays.

In Vitro Characterization
3.1.1. Radioligand Binding Assays: Determining Transporter Affinity

These assays quantify the affinity of the test compound for DAT, NET, and SERT by measuring its ability to displace a radiolabeled ligand known to bind to the transporter.[10]

Protocol:

  • Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of 2-(4-Methyl-piperidin-1-yl)-benzylamine.

  • Incubate for 1-2 hours at room temperature.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Quantify the bound radioactivity using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

  • Calculate the inhibition constant (Ki) from the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

3.1.2. Synaptosomal Uptake Assays: Assessing Functional Inhibition

These assays measure the functional ability of the compound to inhibit the uptake of radiolabeled monoamines into synaptosomes (resealed nerve terminals) isolated from rodent brain tissue.[11][12]

Protocol:

  • Prepare synaptosomes from the striatum (for dopamine uptake), hippocampus (for serotonin uptake), and frontal cortex (for norepinephrine uptake) of rat brains.

  • Pre-incubate the synaptosomes with varying concentrations of 2-(4-Methyl-piperidin-1-yl)-benzylamine for 10-15 minutes at 37°C.

  • Initiate uptake by adding a fixed concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate uptake by rapid filtration and washing with ice-cold buffer.

  • Quantify the radioactivity retained within the synaptosomes using a scintillation counter.

  • Determine non-specific uptake in the presence of a known inhibitor.

  • Calculate the IC50 value for the inhibition of uptake.

3.1.3. Monoamine Oxidase (MAO) Inhibition Assay: Evaluating Off-Target Effects

It is crucial to determine if the compound interacts with monoamine oxidase (MAO), the primary enzyme responsible for the metabolic degradation of monoamines.[13][14][15][16]

Protocol:

  • Use commercially available recombinant human MAO-A and MAO-B enzymes.

  • Incubate the enzymes with varying concentrations of 2-(4-Methyl-piperidin-1-yl)-benzylamine.

  • Add a suitable substrate (e.g., kynuramine) that produces a fluorescent product upon oxidation by MAO.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the IC50 value for the inhibition of MAO-A and MAO-B activity.

In Vivo Evaluation
3.2.1. Microdialysis: Measuring Extracellular Monoamine Levels

This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.

Protocol:

  • Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines).

  • After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).

  • Collect dialysate samples at regular intervals before and after systemic administration of 2-(4-Methyl-piperidin-1-yl)-benzylamine.

  • Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

3.2.2. Behavioral Pharmacology: Assessing Functional Outcomes

A battery of behavioral tests in rodents can provide insights into the potential therapeutic effects of the compound.

  • Locomotor Activity: To assess stimulant or sedative effects.

  • Forced Swim Test & Tail Suspension Test: To evaluate antidepressant-like activity.

  • Elevated Plus Maze & Open Field Test: To assess anxiolytic or anxiogenic effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Compound_Synthesis Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine Binding_Assay Radioligand Binding (DAT, NET, SERT) Compound_Synthesis->Binding_Assay Uptake_Assay Synaptosomal Uptake (DA, NE, 5-HT) Compound_Synthesis->Uptake_Assay MAO_Assay MAO-A/B Inhibition Compound_Synthesis->MAO_Assay Microdialysis Microdialysis (Extracellular Monoamines) Uptake_Assay->Microdialysis Behavior Behavioral Pharmacology (Locomotion, Antidepressant, Anxiolytic) Microdialysis->Behavior Lead_Optimization Lead Optimization Behavior->Lead_Optimization

Sources

Exploratory

In Silico ADME Parameters of Novel Piperidine Compounds: A Strategic Guide to Early-Stage Profiling

An In-Depth Technical Guide for Drug Development Professionals: The Imperative of Early ADME Assessment in Piperidine-Based Drug Discovery The piperidine ring is a privileged scaffold in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals:

The Imperative of Early ADME Assessment in Piperidine-Based Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and synthetic tractability. However, the journey from a promising hit to a viable drug candidate is fraught with challenges, primarily related to its pharmacokinetic profile. Undesirable Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (T) properties are leading causes of costly late-stage failures in drug development.[1][2]

This guide provides a strategic framework for leveraging in silico ADME/T modeling to de-risk novel piperidine-containing chemical series at the earliest stages of discovery. By computationally forecasting the fate of a compound in the body, we can prioritize candidates with a higher probability of success, guide synthetic efforts, and reduce reliance on time-consuming and expensive experimental assays.[3][4][5] This approach shifts ADME/T assessment from a retrospective check to a prospective design parameter, embedding pharmacokinetic considerations directly into the lead optimization cycle.[6][7]

The In Silico ADME/T Workflow: A Self-Validating System

The power of in silico modeling lies in its ability to rapidly screen large numbers of virtual compounds.[7] The key to trustworthiness is a systematic, multi-parameter workflow where predictions are cross-validated against a battery of endpoints. This holistic view is more informative than any single parameter in isolation.

An effective in silico workflow begins with the 2D structure of a proposed molecule and progresses through a cascade of predictive models. Each stage serves as a filter, allowing medicinal chemists to make informed decisions about which compounds to synthesize and which to discard.

ADME_Workflow cluster_0 Input cluster_1 Tier 1: Physicochemical & Drug-Likeness cluster_2 Tier 2: Core ADME Predictions cluster_3 Tier 3: Key Toxicity Flags cluster_4 Decision & Synthesis Input_Structure Novel Piperidine Structure (SMILES/SDF) Lipinski Lipinski's Rule of 5 Input_Structure->Lipinski PhysChem logP, logD, TPSA, pKa Input_Structure->PhysChem Absorption Aqueous Solubility (logS) Permeability (Caco-2) Lipinski->Absorption PhysChem->Absorption Distribution BBB Penetration (logBB) Plasma Protein Binding (%PPB) Absorption->Distribution Metabolism CYP450 Inhibition Metabolic Stability (HLM/RLM) Distribution->Metabolism hERG hERG Blockade Metabolism->hERG Pgp P-glycoprotein Substrate/Inhibitor Metabolism->Pgp Decision Synthesize & Test OR Redesign Compound hERG->Decision Pgp->Decision

Caption: A cascaded in silico ADME/T screening workflow.

Foundational Properties: Absorption and Drug-Likeness

Oral bioavailability is often the desired route of administration. The initial gatekeeper for this is a compound's fundamental physicochemical profile, which dictates its ability to be absorbed from the gastrointestinal tract.

Lipinski's Rule of Five (Ro5): The First Pass Filter

Expertise & Causality: Formulated by Christopher Lipinski, the "Rule of Five" is not a strict law but an empirical observation that most orally active drugs possess certain physicochemical characteristics.[8][9] Violating these guidelines increases the likelihood of poor absorption or permeation.[10][11] For piperidine compounds, which already contain a nitrogen atom, careful monitoring of hydrogen bond donors and acceptors is crucial as further functionalization can quickly push a molecule out of "drug-like" space.

  • Molecular Weight (MW): ≤ 500 Da

  • LogP (lipophilicity): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5 (sum of N-H and O-H bonds)

  • Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)

Aqueous Solubility (logS)

Expertise & Causality: A compound must dissolve in the gut to be absorbed. Poor aqueous solubility is a major hurdle in drug development. In silico models predict the logarithm of a compound's solubility in water (mol/L). The piperidine nitrogen can be protonated at physiological pH, which generally improves solubility. However, this basic center can be masked by bulky, lipophilic substituents, leading to a sharp decrease in solubility. Therefore, predicting logS is a critical balancing act for every new analog.

Membrane Permeability (Caco-2)

Expertise & Causality: After dissolving, a drug must pass through the intestinal wall to enter circulation. Caco-2 cell assays are the in vitro standard for this, and in silico models are trained on this data to predict a compound's permeability rate. Models are often built using Quantitative Structure-Activity Relationship (QSAR) or machine learning techniques that correlate molecular descriptors (like Polar Surface Area, or TPSA) with experimental permeability values.[12] A highly polar piperidine analog might have excellent solubility but poor permeability, and vice-versa.

In Silico Prediction of Drug Distribution

Once absorbed, a drug's efficacy and potential for off-target effects are governed by where it goes in the body.

Blood-Brain Barrier (BBB) Penetration

Expertise & Causality: Whether a compound should or should not cross the BBB is a critical design criterion. For CNS targets, penetration is essential; for peripherally acting drugs, it is a liability.[13][14] In silico models predict the logBB value (the logarithmic ratio of brain-to-plasma concentration).[15] These models are heavily influenced by lipophilicity, hydrogen bonding potential, and molecular size.[13] The basic nitrogen of the piperidine ring can be a key determinant; in its unprotonated form, it can facilitate BBB crossing, but in its charged, protonated state, it will be repelled by the barrier. Thus, a compound's pKa relative to physiological pH (7.4) is a vital parameter for interpreting logBB predictions.

Plasma Protein Binding (PPB)

Expertise & Causality: Drugs often bind to plasma proteins like albumin. Only the unbound fraction is free to interact with the target receptor.[16] High PPB can act as a reservoir but may also limit efficacy and complicate dosing. In silico PPB prediction is typically achieved through QSAR models that correlate features like logP/logD with the percentage of the drug bound to plasma proteins.[17][18] Highly lipophilic piperidine analogs are prone to high PPB, a crucial parameter to model when optimizing a lead series.[19][20]

Evaluating Metabolic Fate

Metabolism is the body's process of chemically altering a drug, primarily in the liver, to facilitate its excretion.[6] This process can deactivate a drug, but it can also create active or toxic metabolites.

Cytochrome P450 (CYP) Inhibition

Expertise & Causality: The Cytochrome P450 enzymes are a superfamily responsible for the metabolism of most drugs.[21][22][23] Inhibition of key isoforms (e.g., CYP3A4, 2D6, 2C9) by a new drug can lead to dangerous drug-drug interactions (DDIs) by preventing the metabolism of co-administered therapies.[21][23] In silico models, using both ligand-based and structure-based (docking) approaches, can predict whether a novel piperidine compound is likely to be an inhibitor of these critical enzymes.[24][25] The piperidine nitrogen, in particular, can be a site of interaction with the heme iron in the CYP active site, making this a key liability to monitor.

Metabolic Stability

Expertise & Causality: A compound that is metabolized too quickly will have a short half-life and may not maintain a therapeutic concentration in the body. Metabolic stability is often assessed in vitro using Human or Rat Liver Microsomes (HLM/RLM), and in silico models are developed to predict this outcome.[26][27][28] These models identify "soft spots" on the molecule that are most susceptible to metabolic attack by CYP enzymes.[29] For piperidine scaffolds, oxidation of the ring or N-dealkylation are common metabolic pathways that predictive software can flag for the medicinal chemist to address through structural modification.[30]

Early Toxicity Assessment: In Silico Flags

Predicting toxicity is complex, but several key liabilities can be effectively modeled in silico to prevent catastrophic failures.

hERG Channel Blockade

Expertise & Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[31][32] Blockade of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[33][34] Numerous drugs have been withdrawn from the market due to this off-target effect.[31][35] In silico models, ranging from simple QSAR to complex pharmacophore and machine learning approaches, are critical for flagging potential hERG blockers early.[31][32][33] A common motif for hERG binders is a basic nitrogen (like that in piperidine) connected to an aromatic system, making this a non-negotiable checkpoint for any piperidine-based drug discovery program.

P-glycoprotein (P-gp) Interaction

Expertise & Causality: P-glycoprotein is an efflux transporter that actively pumps xenobiotics out of cells, including out of the brain and into the gut lumen for excretion.[36] If a CNS-targeted drug is a P-gp substrate, it will be actively removed from its site of action, rendering it ineffective.[37][38][39] Conversely, inhibiting P-gp can cause DDIs. In silico models can classify compounds as substrates, non-substrates, or inhibitors, providing crucial insights into potential bioavailability and BBB penetration issues.[40][41]

Experimental Protocol & Case Study

Protocol: High-Throughput In Silico ADME/T Profiling
  • Input Preparation: Generate 2D structures of novel piperidine analogs. Convert structures to a simplified format like SMILES.

  • Platform Selection: Utilize a validated computational ADME/T software suite (e.g., ADMETlab 2.0, pkCSM, SwissADME).[42][43]

  • Batch Processing: Submit the list of SMILES strings to the platform's screening module.

  • Parameter Selection: Ensure all critical models are run: Lipinski's Ro5, logS, Caco-2, logBB, PPB, CYP Inhibition (3A4, 2D6, 2C9), hERG Blockade, and P-gp Substrate status.

  • Data Collation: Export the prediction results into a single spreadsheet or database.

  • Analysis & Visualization: Filter the results based on predefined criteria for each parameter (e.g., logS > -4, hERG = Non-blocker). Use a decision-making flowchart to categorize compounds.

  • Reporting: Synthesize the data into a summary table for discussion with the medicinal chemistry team.

Case Study: ADME/T Analysis of Hypothetical Piperidine Analogs

Below is a summary table of predicted ADME/T properties for three hypothetical piperidine analogs designed for a CNS target.

ParameterCompound A (Lead)Compound B (Analog 1)Compound C (Analog 2)Desired Range (CNS)
MW (Da) 410480435< 500
logP 3.24.92.52 - 4
logS -3.5-5.1-2.9> -4.0
logBB 0.1-0.50.3> 0
PPB (%) 859870< 95%
CYP2D6 Inhibitor NoYesNoNo
hERG Blocker NoYesNoNo
P-gp Substrate YesNoNoNo

Analysis & Decision Logic:

  • Compound A (Lead): Shows good initial properties but is a P-gp substrate, which will likely prevent it from reaching therapeutic concentrations in the brain.

  • Compound B (Analog 1): Increased lipophilicity (high logP) has led to poor solubility (low logS), high PPB, CYP2D6 inhibition, and a critical hERG flag. This compound should be discarded.

  • Compound C (Analog 2): Shows a well-balanced profile. It is not a P-gp substrate, has good predicted BBB penetration, acceptable solubility and PPB, and is clear of the key CYP and hERG liabilities. This compound is the prime candidate for synthesis and in vitro validation.

Decision_Tree start Analyze Compound Profile hERG hERG Blocker? start->hERG Pgp P-gp Substrate? (for CNS) hERG->Pgp No discard_hERG Discard (Safety Risk) hERG->discard_hERG Yes Solubility logS > -4? Pgp->Solubility No discard_Pgp Discard (Low Efficacy) Pgp->discard_Pgp Yes CYP CYP Inhibitor? Solubility->CYP Yes discard_Sol Redesign (Poor Absorption) Solubility->discard_Sol No discard_CYP Redesign (DDI Risk) CYP->discard_CYP Yes synthesize Prioritize for Synthesis CYP->synthesize No

Caption: A decision-making tree for prioritizing compounds.

Conclusion: Synthesizing Data for Forward Motion

In silico ADME/T modeling is an indispensable tool in modern drug discovery.[44][45][46] For programs centered on the versatile piperidine scaffold, these predictive models provide a crucial layer of early-stage intelligence. By embracing a systematic, multi-parameter approach, research teams can better navigate the complex interplay between potency, selectivity, and pharmacokinetics. This guide has outlined the core parameters, the causality behind their importance, and a practical framework for implementation. The ultimate goal is not to replace experimental assays but to enrich the decision-making process, ensuring that the novel piperidine compounds that advance to the bench have the highest intrinsic probability of becoming successful medicines.

References

  • Vertex AI Search. (n.d.). In silico prediction of hERG potassium channel blockage by chemical category approaches.
  • Vertex AI Search. (n.d.). In Silico Predictions of Blood-Brain Barrier Penetration: Considerations to "Keep in Mind".
  • PubMed. (n.d.). In silico predictions of blood-brain barrier penetration: considerations to "keep in mind".
  • PubMed. (2004). Computational prediction of the plasma protein-binding percent of diverse pharmaceutical compounds.
  • PubMed. (2020). Computational prediction of cytochrome P450 inhibition and induction.
  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services.
  • PubMed. (n.d.). In silico prediction of hERG blockers using machine learning and deep learning approaches.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Longdom Publishing. (n.d.). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery.
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Foundational

The Pivotal Role of Physicochemical Characteristics in the Development of Substituted Benzylamine-Based Therapeutics: A Technical Guide

For Immediate Release [CITY, STATE] – In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount to predicting its behavior in biological s...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount to predicting its behavior in biological systems. This is particularly true for the versatile class of compounds known as substituted benzylamines, which form the structural core of numerous therapeutic agents. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the critical physicochemical characteristics of substituted benzylamines, offering field-proven insights into their determination and their profound impact on a drug candidate's ultimate success.

Introduction: The Significance of the Benzylamine Scaffold

Substituted benzylamines are a cornerstone in medicinal chemistry, valued for their synthetic tractability and their ability to interact with a wide array of biological targets.[1] Their derivatives have found applications as antihistamines, antidepressants, and even in the treatment of motion sickness.[2] However, the journey from a promising benzylamine-based compound in the lab to a clinically effective drug is paved with challenges, many of which are directly linked to its fundamental physicochemical properties. These properties—primarily pKa, lipophilicity (logP), and aqueous solubility—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn dictates its bioavailability, efficacy, and potential for toxicity.[3] This guide will dissect these key characteristics, providing both the theoretical underpinnings and practical methodologies for their assessment.

The Foundation of Ionization: Understanding and Determining pKa

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable compound like a substituted benzylamine. It dictates the degree of ionization at a given pH, which profoundly influences its solubility, permeability across biological membranes, and interaction with its target receptor.

The Causality Behind pKa's Importance

The amine functional group in benzylamines is basic and will be protonated to varying extents in different physiological environments. For instance, in the acidic environment of the stomach, a benzylamine derivative will be predominantly in its ionized (protonated) form, which generally favors aqueous solubility but hinders passive diffusion across the lipid-rich gastric mucosa. Conversely, in the more neutral pH of the small intestine, a greater fraction of the un-ionized form will exist, facilitating absorption into the bloodstream.[3] Therefore, a finely tuned pKa is essential for optimal oral bioavailability.

Experimental Determination of pKa: Potentiometric Titration

A reliable and widely used method for determining the pKa of amines is potentiometric titration.[4][5][6][7] This self-validating system provides a direct measure of the compound's ionization behavior.

Experimental Protocol: Potentiometric Titration for pKa Determination of Substituted Benzylamines [4][6]

  • Preparation of the Analyte Solution: Accurately weigh a sample of the substituted benzylamine (e.g., 20 mg) and dissolve it in a suitable solvent, typically a co-solvent system like methanol/water to ensure solubility.[5] The final concentration should be in the range of 1-10 mM.

  • Initial pH Adjustment: Acidify the solution to a pH of approximately 1.8-2.0 using a standardized solution of a strong acid (e.g., 0.1 M HCl). This ensures that the amine is fully protonated at the start of the titration.

  • Titration with a Strong Base: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode and meter after each addition of the titrant.[4]

  • Data Analysis: Record the volume of titrant added and the corresponding pH. The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the amine has been neutralized.[4] This can be identified as the inflection point of the titration curve. For more accurate results, a Gran plot or other mathematical methods can be employed.

  • Replication: Perform the titration in triplicate to ensure the reproducibility and accuracy of the results.[4]

Structure-pKa Relationships: The Influence of Substituents

The electronic nature of substituents on the benzene ring significantly impacts the pKa of the benzylamine. Electron-withdrawing groups (EWGs) decrease the basicity of the amine (lower pKa) by pulling electron density away from the nitrogen atom, making the lone pair less available for protonation. Conversely, electron-donating groups (EDGs) increase the basicity (higher pKa).[8][9]

Substituent (Position)pKa (approx.)Effect
-H (Unsubstituted)9.34[2]Reference
4-Nitro (-NO₂)~7.14Electron-Withdrawing (decreased basicity)[8]
4-Chloro (-Cl)~9.0Weakly Electron-Withdrawing (decreased basicity)
4-Methyl (-CH₃)~9.6Electron-Donating (increased basicity)
4-Methoxy (-OCH₃)~9.7Electron-Donating (increased basicity)

Note: The pKa values are approximate and can vary depending on the experimental conditions.

Diagram: Influence of Substituents on Benzylamine pKa

G substituent Substituent on Benzene Ring ewg Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl substituent->ewg Inductive/Resonance Effects edg Electron-Donating Group (EDG) e.g., -CH₃, -OCH₃ substituent->edg Inductive/Resonance Effects pka pKa of Benzylamine basicity Basicity of Amine pka->basicity Directly Correlates ewg->pka Decreases edg->pka Increases

Caption: Relationship between ring substituents and the basicity of benzylamines.

Lipophilicity: The Gatekeeper of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes, its distribution into tissues, and its potential for metabolism and toxicity. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

The Significance of logP in Drug Development

A compound's logP value provides valuable insights into its likely ADME properties.[10] According to Lipinski's "Rule of Five," an orally active drug should ideally have a logP value not greater than 5.[3] Compounds that are too hydrophilic (low logP) may have poor absorption and be rapidly excreted, while those that are too lipophilic (high logP) can exhibit poor aqueous solubility, be sequestered in fatty tissues, and be more susceptible to metabolic breakdown.[10]

Experimental Determination of logP: The Shake-Flask and HPLC Methods

The "gold standard" for experimental logP determination is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[10] However, HPLC-based methods are often favored for their higher throughput and lower sample consumption.[11][12][13]

Experimental Protocol: Shake-Flask Method for logP Determination

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the substituted benzylamine in either the aqueous or organic phase.

  • Partitioning: Add a known volume of the stock solution to a mixture of the two pre-saturated solvents in a flask.

  • Equilibration: Shake the flask for a sufficient period (e.g., 24 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: Carefully withdraw aliquots from both phases and determine the concentration of the compound in each using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Structure-Lipophilicity Relationships

The lipophilicity of a substituted benzylamine is highly dependent on the nature of its substituents. Adding hydrophobic groups (e.g., alkyl, aryl, halogens) will increase the logP, while introducing polar, ionizable, or hydrogen-bonding moieties will decrease it.

SubstituentApproximate Contribution to logP (π value)
-CH₃+0.5
-Cl+0.7
-OH-0.7
-NH₂-1.2
-COOH-0.3

Note: These are approximate Hansch π values and the actual impact can vary based on the position of the substituent and intramolecular interactions.

Diagram: Experimental Workflow for Shake-Flask logP Determination

G start Start prepare_solvents Prepare Water-Saturated Octanol and Octanol-Saturated Water start->prepare_solvents prepare_sample Dissolve Substituted Benzylamine in One Phase prepare_solvents->prepare_sample partition Mix and Shake for 24h to Reach Equilibrium prepare_sample->partition separate Centrifuge to Separate Phases partition->separate analyze Analyze Concentration in Both Phases (HPLC or UV-Vis) separate->analyze calculate Calculate logP = log([Octanol]/[Water]) analyze->calculate end End calculate->end

Caption: Step-by-step workflow for the shake-flask method of logP determination.

Aqueous Solubility: A Prerequisite for Systemic Exposure

Aqueous solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in solution, a critical factor for its absorption and bioavailability. Poor solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic efficacy.

The Interplay of Factors Governing Solubility

The aqueous solubility of a substituted benzylamine is a complex interplay of its pKa, lipophilicity, and solid-state properties (e.g., crystal lattice energy).[14][15][16][17] For basic compounds like benzylamines, solubility is pH-dependent, generally increasing at lower pH values where the ionized form predominates. The formation of salts with various counter-ions is a common strategy to enhance the aqueous solubility of benzylamine derivatives.[14][15][16][17]

Experimental Determination of Aqueous Solubility: Thermodynamic Solubility Assay

A robust method for determining the intrinsic solubility of a compound is the thermodynamic solubility assay, which measures the concentration of a saturated solution at equilibrium.[18][19][20][21][22]

Experimental Protocol: Thermodynamic Aqueous Solubility Assay [18][20][21]

  • Sample Preparation: Add an excess amount of the solid substituted benzylamine to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method such as HPLC or LC-MS/MS.

  • Data Reporting: Express the solubility in units such as µg/mL or µM.

Integration of Physicochemical Properties and their Impact on ADME

The interplay of pKa, logP, and solubility is crucial in shaping the overall ADME profile of a substituted benzylamine.

  • Absorption: Optimal oral absorption requires a delicate balance between solubility and permeability. A compound must be sufficiently soluble in the gastrointestinal fluids to dissolve and present itself to the intestinal wall, and it must have adequate lipophilicity to permeate the lipid cell membranes.

  • Distribution: Lipophilicity is a major driver of a drug's distribution into various tissues. Highly lipophilic compounds tend to have a larger volume of distribution and may accumulate in fatty tissues. The pKa will influence the extent of plasma protein binding.

  • Metabolism: Increased lipophilicity often correlates with increased susceptibility to metabolism by cytochrome P450 enzymes in the liver.

  • Excretion: Hydrophilic compounds and metabolites are more readily excreted by the kidneys.

In silico ADME prediction tools can provide early insights into the potential pharmacokinetic properties of novel benzylamine derivatives, guiding the selection of candidates for further experimental evaluation.[23][24]

Conclusion: A Holistic Approach to Drug Candidate Selection

The successful development of substituted benzylamine-based drugs hinges on a comprehensive understanding and strategic optimization of their physicochemical properties. By employing robust experimental methodologies to determine pKa, logP, and solubility, and by leveraging the principles of structure-activity relationships, researchers can rationally design molecules with improved ADME profiles. This integrated, data-driven approach is essential for navigating the complexities of drug discovery and increasing the probability of advancing safe and effective therapeutic agents to the clinic.

References

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Protocols & Analytical Methods

Method

Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine experimental protocol

An Application Note and Experimental Protocol for the Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine Abstract This document provides a detailed, two-step experimental protocol for the synthesis of 2-(4-methyl-piper...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 2-(4-methyl-piperidin-1-yl)-benzylamine, a valuable substituted benzylamine intermediate for pharmaceutical and materials science research. The synthesis employs a robust and widely applicable methodology, beginning with a palladium-catalyzed Buchwald-Hartwig amination to form the key C-N bond, followed by the reduction of a nitrile intermediate. This guide is designed for researchers in organic synthesis and drug development, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Synthetic Strategy

Substituted benzylamines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The target molecule, 2-(4-methyl-piperidin-1-yl)-benzylamine, combines a flexible benzylamine moiety with a sterically defined 4-methylpiperidine group, making it an attractive building block for library synthesis and lead optimization.

The synthetic approach detailed herein was designed for efficiency and reliability. The core transformation is the formation of the bond between the aromatic ring and the piperidine nitrogen. While classical methods like nucleophilic aromatic substitution often require harsh conditions and have limited scope, the palladium-catalyzed Buchwald-Hartwig amination offers a mild and highly versatile alternative for forging aryl C-N bonds.[1][2]

The chosen strategy is a two-step sequence:

  • Buchwald-Hartwig Amination: Coupling of commercially available 2-chlorobenzonitrile with 4-methylpiperidine. This reaction is mediated by a palladium catalyst and a specialized phosphine ligand, which is crucial for achieving high efficiency.[3][4]

  • Nitrile Reduction: The resulting intermediate, 2-(4-methyl-piperidin-1-yl)benzonitrile, is then reduced to the target primary amine using a powerful hydride reducing agent.

This method avoids the need for protecting groups on the final benzylamine moiety by installing it in the final step from a stable nitrile precursor.

Reaction Scheme: Step 1: Buchwald-Hartwig Amination

Step 2: Nitrile Reduction

Mechanistic Considerations

2.1. The Buchwald-Hartwig Amination Catalytic Cycle The success of the C-N coupling relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. [5]* Oxidative Addition: The active Pd(0) species inserts into the aryl-chloride bond of 2-chlorobenzonitrile, forming a Pd(II) complex.

  • Ligand Exchange and Deprotonation: The amine (4-methylpiperidine) coordinates to the palladium center, and the strong base (NaOtBu) deprotonates the amine, forming an amido complex.

  • Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, releasing the desired product and regenerating the active Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (like the one selected) is critical as they accelerate this final step, which is often rate-limiting, and enhance catalyst stability. [4] 2.2. Nitrile Reduction Mechanism The reduction of the nitrile to a primary amine is achieved using Lithium Aluminum Hydride (LiAlH₄). This reagent acts as a source of hydride ions (H⁻). The mechanism involves the sequential nucleophilic attack of hydride ions on the electrophilic nitrile carbon, ultimately leading to a stable aluminum-amine complex. A careful aqueous workup then hydrolyzes this complex to liberate the final primary amine.

Experimental Protocol

3.1. Materials and Equipment All reagents should be of high purity and used as received from commercial suppliers, unless otherwise noted. Anhydrous solvents are critical for the success of both reaction steps.

  • Reagents: 2-Chlorobenzonitrile, 4-Methylpiperidine, Palladium(II) Acetate (Pd(OAc)₂), RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), Sodium tert-butoxide (NaOtBu), Lithium Aluminum Hydride (LiAlH₄, 1 M solution in THF), Toluene (anhydrous), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aq. Sodium Bicarbonate (NaHCO₃), Saturated aq. Sodium Chloride (Brine), Sodium Sulfate (Na₂SO₄), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

  • Apparatus: Schlenk flask or oven-dried round-bottom flasks with septa, magnetic stirrer and stir bars, heating mantle with temperature controller, inert gas line (Argon or Nitrogen), syringes, cannulas, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup (silica gel).

3.2. Step 1: Synthesis of 2-(4-Methyl-piperidin-1-yl)benzonitrile

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask under an Argon atmosphere, add 2-chlorobenzonitrile (1.38 g, 10.0 mmol, 1.0 equiv.), Palladium(II) acetate (45 mg, 0.20 mmol, 0.02 equiv.), and RuPhos (187 mg, 0.40 mmol, 0.04 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous toluene (40 mL) via cannula. Stir the mixture for 5 minutes to allow for catalyst pre-formation. Add 4-methylpiperidine (1.19 g, 12.0 mmol, 1.2 equiv.) via syringe, followed by the portion-wise addition of sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv.).

    • Scientist's Note: A strong, non-nucleophilic base like NaOtBu is essential for deprotonating the amine without competing in the reaction. [5]Adding it last and in portions helps control any initial exotherm. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate in Hexanes). The disappearance of the 2-chlorobenzonitrile spot indicates completion.

  • Workup: Cool the reaction to room temperature. Quench carefully with water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield 2-(4-methyl-piperidin-1-yl)benzonitrile as a pale yellow oil.

3.3. Step 2: Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask under an Argon atmosphere, add the purified 2-(4-methyl-piperidin-1-yl)benzonitrile (1.07 g, 5.0 mmol, 1.0 equiv.) and dissolve it in anhydrous THF (30 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add Lithium Aluminum Hydride (1.0 M solution in THF, 10.0 mL, 10.0 mmol, 2.0 equiv.) dropwise via syringe over 20 minutes.

    • Safety Precaution: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry and the reaction is performed under a robust inert atmosphere. The addition should be slow to manage the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH). The disappearance of the nitrile starting material indicates completion.

  • Workup (Fieser Method): Cool the reaction back down to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:

    • Water (0.4 mL)

    • 15% aq. NaOH solution (0.4 mL)

    • Water (1.2 mL)

    • Scientist's Note: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, simplifying the workup. Stir the resulting slurry vigorously at room temperature for 30 minutes.

  • Isolation: Add anhydrous Na₂SO₄ to the slurry, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by dissolving in diethyl ether, bubbling with HCl gas to precipitate the hydrochloride salt, filtering the salt, and then liberating the free base by treatment with aq. NaOH and extracting into an organic solvent. This yields 2-(4-methyl-piperidin-1-yl)-benzylamine as a clear oil.

Data Summary and Characterization

ParameterStep 1 (Amination)Step 2 (Reduction)
Starting Material 2-Chlorobenzonitrile2-(4-Me-pip)benzonitrile
Amount 1.38 g (10.0 mmol)1.07 g (5.0 mmol)
Key Reagent 4-MethylpiperidineLithium Aluminum Hydride
Equivalents 1.2 equiv.2.0 equiv.
Solvent TolueneTHF
Temperature 100 °C0 °C to RT
Time 12-18 h4 h
Typical Yield 75-85%80-90%

Characterization Data (Expected):

  • ¹H NMR: Signals corresponding to aromatic protons (ortho-disubstituted pattern), a singlet for the -CH ₂NH₂ group, and characteristic signals for the 4-methylpiperidine ring protons, including a doublet for the methyl group.

  • ¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, and the distinct carbons of the 4-methylpiperidine ring.

  • Mass Spectrometry (ESI+): A peak corresponding to [M+H]⁺.

Synthesis Workflow Diagram

The overall process can be visualized as a linear two-step synthesis.

Caption: Synthetic workflow for 2-(4-Methyl-piperidin-1-yl)-benzylamine.

References

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: University College London institutional repository. (Note: While the exact target molecule isn't synthesized, this paper provides a representative, detailed protocol for the Buchwald-Hartwig reaction.)
  • Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. American Chemical Society. [Link]

  • ChemTalk. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine via One-Pot Reductive Amination

Abstract This application note provides a detailed protocol for the synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine, a valuable substituted benzylamine scaffold for drug discovery and chemical biology. The described...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine, a valuable substituted benzylamine scaffold for drug discovery and chemical biology. The described method employs a direct, one-pot reductive amination strategy, reacting 2-aminobenzaldehyde with 4-methylpiperidine using sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. We delve into the mechanistic rationale, provide a step-by-step experimental procedure, characterization data, and expert insights to ensure reproducible, high-yield synthesis. This guide is intended for researchers, chemists, and professionals in drug development.

Introduction & Scientific Principle

Reductive amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds, offering a highly efficient route to secondary and tertiary amines.[1][2] This method circumvents the challenges of over-alkylation often encountered with direct alkylation of amines using alkyl halides.[1] The process involves two key mechanistic steps that occur in situ: the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an iminium ion intermediate, followed by the immediate reduction of this intermediate to the corresponding amine.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must selectively reduce the protonated imine (iminium ion) in the presence of the more reactive starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, also known as STAB, is exceptionally well-suited for this task.[3][4] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it less likely to reduce the aldehyde but highly effective at reducing the iminium ion, which is formed under mildly acidic conditions.[3][5] The use of a catalytic amount of acetic acid facilitates the condensation step by protonating the carbonyl group, thereby activating it for nucleophilic attack by the amine.[5][6]

Reaction Mechanism

The synthesis proceeds via the following pathway:

  • Iminium Ion Formation: The lone pair of the secondary amine (4-methylpiperidine) attacks the carbonyl carbon of 2-aminobenzaldehyde. This step is catalyzed by acid. Subsequent dehydration leads to the formation of a transient iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product, 2-(4-Methyl-piperidin-1-yl)-benzylamine.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Reduction Aldehyde 2-Aminobenzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine - H₂O (Acid Catalyst) Amine 4-Methylpiperidine H2O H₂O Iminium->Iminium_ref ReducingAgent NaBH(OAc)₃ Product 2-(4-Methyl-piperidin-1-yl)-benzylamine Iminium_ref->Product + Hydride (H⁻) caption Figure 1. Reaction Mechanism

Caption: Figure 1. The two-stage mechanism of reductive amination.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Aminobenzaldehyde≥97%Sigma-AldrichProne to self-condensation; use from a freshly opened bottle.[7]
4-Methylpiperidine≥98%Acros OrganicsStore under nitrogen.
Sodium triacetoxyborohydride (STAB)Reagent grade, ≥97%Sigma-AldrichHighly hygroscopic; handle quickly in a dry environment.[8]
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-AldrichPreferred solvent for this reaction.[4][9][10]
Glacial Acetic AcidACS Reagent, ≥99.7%Fisher ScientificUsed as a catalyst.
Saturated Sodium Bicarbonate (NaHCO₃)-Lab preparedFor reaction quenching and work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-Lab preparedFor drying the organic phase.
Ethyl AcetateHPLC Grade-For extraction and chromatography.
HexanesHPLC Grade-For chromatography.
Step-by-Step Synthesis Procedure

Caption: Figure 2. Experimental workflow for the synthesis.

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.21 g, 10.0 mmol, 1.0 equiv) and anhydrous 1,2-dichloroethane (50 mL).

  • Amine and Catalyst Addition: Add 4-methylpiperidine (1.20 mL, 1.09 g, 11.0 mmol, 1.1 equiv) followed by glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 equiv).

  • Iminium Formation: Stir the resulting solution at room temperature under a nitrogen atmosphere for 30 minutes. This allows for the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv) to the mixture in portions over approximately 15 minutes. Note: A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford the pure product as a pale yellow oil.

Characterization & Data

The identity and purity of the final product, 2-(4-Methyl-piperidin-1-yl)-benzylamine, should be confirmed by spectroscopic methods.

ParameterExpected Value / Observation
Physical Appearance Pale yellow oil
Expected Yield 75-85%
¹H NMR (400 MHz, CDCl₃) δ 7.20-7.00 (m, 4H, Ar-H), 3.85 (s, 2H, Ar-CH₂-N), 3.65 (s, 2H, -NH₂), 2.90 (d, 2H, piperidine-H), 2.20 (t, 2H, piperidine-H), 1.70 (m, 2H, piperidine-H), 1.50 (m, 1H, piperidine-H), 1.30 (m, 2H, piperidine-H), 0.95 (d, 3H, -CH₃). Note: The -NH₂ protons are exchangeable with D₂O.[11]
¹³C NMR (100 MHz, CDCl₃) δ 148.0, 130.0, 128.5, 125.0, 122.0, 118.0 (Ar-C), 65.0 (Ar-CH₂-N), 54.0 (piperidine-CH₂), 34.0 (piperidine-CH₂), 31.0 (piperidine-CH), 22.0 (-CH₃).
Mass Spec (ESI+) m/z: 219.18 [M+H]⁺

Field-Proven Insights & Troubleshooting

  • Expertise & Causality: The choice of DCE as a solvent is strategic; it is a non-protic solvent that performs well with STAB and does not interfere with the reaction.[4] Adding the reagents in the specified order—aldehyde, amine, acid, and finally the reducing agent—is crucial. Pre-mixing the aldehyde and amine allows the equilibrium to favor iminium ion formation before introducing the hydride source, maximizing the desired reaction pathway.[2]

  • Trustworthiness & Self-Validation: The protocol's reliability hinges on reagent quality and technique.

    • Reagent Purity: 2-aminobenzaldehyde is susceptible to oxidation and polymerization.[7][12] Using material that is discolored (dark brown or red) can lead to significantly lower yields and complex purification.

    • Moisture Control: STAB reacts with water, which will deactivate the reagent and reduce the yield.[8] Ensure all glassware is oven-dried and use an anhydrous solvent.

    • Temperature Management: While the reaction is run at room temperature, the portion-wise addition of STAB is recommended to control the initial mild exotherm, preventing potential side reactions.[13]

  • Troubleshooting Guide:

    • Low or No Product Formation:

      • Cause: Deactivated STAB due to moisture.

      • Solution: Use a fresh bottle of STAB and ensure anhydrous conditions.

      • Cause: Poor quality 2-aminobenzaldehyde.

      • Solution: Purify the aldehyde before use or purchase from a reliable source.

    • Presence of Unreacted Aldehyde:

      • Cause: Insufficient reducing agent or reaction time.

      • Solution: Add an additional portion of STAB (0.2-0.3 equiv) and allow the reaction to stir for another 4-6 hours.

    • Difficult Purification:

      • Cause: Self-condensation of the starting aldehyde.

      • Solution: Ensure the reaction is not unnecessarily heated and that the aldehyde used is of high purity.

References

  • Brainly. (2024). What is the role of acetic acid in the reductive amination experiment?
  • Myers, A. (n.d.).
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Powers, I. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.
  • BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 2-Piperidin-1-ylmethyl-benzylamine.
  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... | Study Prep.
  • An, L., et al. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Beilstein Journal of Organic Chemistry, 9, 2900-2906.
  • Reddit. (2023). How to purify Benzylamine? r/OrganicChemistry.
  • Seburn, M. R., et al. (2012). Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Organic Letters, 14(4), 1098-1101.
  • Matassini, C., Clemente, F., & Cardona, F. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(5), 284-307.
  • Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.
  • Martínez, R., et al. (2018). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 130(8).
  • Pireddu, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • V, S., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 336-342.
  • Pireddu, R., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(1), 126.
  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone.
  • Organic Syntheses. (1951). p-AMINOBENZALDEHYDE. 31, 6.
  • Šimatonis, A., et al. (2016). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
  • ChemicalBook. (n.d.). Benzylamine(100-46-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Fun, H. K., et al. (2008). Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2408.
  • Google Patents. (2023).
  • WIPO Patentscope. (2020). WO2020203657 - 1-BENZYL-N,4-DIMETHYLPIPERIDIN-3-AMINE OR A SALT THEREOF AND PROCESSES FOR PREPARING TOFACITINIB USING THE SAME.

Sources

Method

Application Notes and Protocols for the Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine via N-Alkylation

Introduction: The Significance of N-Alkylated Benzylamines in Medicinal Chemistry The N-alkylated benzylamine scaffold is a cornerstone in modern drug discovery, forming the structural core of a vast array of pharmacolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Benzylamines in Medicinal Chemistry

The N-alkylated benzylamine scaffold is a cornerstone in modern drug discovery, forming the structural core of a vast array of pharmacologically active agents.[1] The strategic introduction of alkyl groups onto a benzylamine framework allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and steric profile. These modifications are critical for optimizing a compound's potency, selectivity, and pharmacokinetic properties (ADME). The target molecule, 2-(4-Methyl-piperidin-1-yl)-benzylamine, is a key intermediate in the synthesis of various therapeutic candidates, including potential analgesics and receptor antagonists.[2][3] This guide provides a comprehensive overview of the N-alkylation methodologies for the synthesis of this important compound, with a focus on practical application and the underlying chemical principles.

Strategic Approaches to N-Alkylation: A Comparative Overview

The synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine can be approached through several N-alkylation strategies. The choice of method often depends on the starting materials, desired purity, and scalability of the reaction. The two most prevalent and practical methods are direct N-alkylation and reductive amination.

Method 1: Direct N-Alkylation

Direct N-alkylation involves the reaction of a primary amine with an alkyl halide. In the context of our target molecule, this would typically involve the reaction of 2-aminobenzylamine with a suitably functionalized 4-methylpiperidine derivative. However, a more common and often more efficient approach is the reaction of 2-(bromomethyl)benzonitrile with 4-methylpiperidine, followed by reduction of the nitrile group. A significant challenge with direct alkylation is the potential for over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine.[4][5] Careful control of stoichiometry and reaction conditions is crucial to minimize this side reaction.

Method 2: Reductive Amination

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds and is often the preferred method for the synthesis of secondary and tertiary amines due to its high selectivity and milder reaction conditions.[6][7] This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. For the synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine, this would typically involve the reaction of 2-aminobenzaldehyde with 4-methylpiperidine, followed by reduction. The use of mild reducing agents such as sodium triacetoxyborohydride (STAB) is common as they selectively reduce the iminium ion over the starting carbonyl compound.[8]

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Direct N-Alkylation 2-(bromomethyl)benzonitrile, 4-methylpiperidineBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), followed by nitrile reduction (e.g., H₂/Raney Ni, LiAlH₄)Readily available starting materials.Potential for over-alkylation, may require harsh reducing agents.[9]
Reductive Amination 2-aminobenzaldehyde, 4-methylpiperidineReducing agent (e.g., NaBH(OAc)₃, H₂/Pd/C), Solvent (e.g., DCE, MeOH), optional acid catalystHigh selectivity, minimizes over-alkylation, milder reaction conditions.[6]Aldehyde starting material may be less stable.

Mechanistic Insights: The Chemistry of N-Alkylation

Understanding the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

Reductive Amination Pathway

The reductive amination process is a two-step sequence that occurs in a single pot.

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Aldehyde 2-Aminobenzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine - H₂O Amine 4-Methylpiperidine Product 2-(4-Methyl-piperidin-1-yl)-benzylamine Iminium->Product + [H⁻] ReducingAgent NaBH(OAc)₃ caption Reductive Amination Workflow

Caption: Reductive Amination Workflow

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (4-methylpiperidine) on the carbonyl carbon of 2-aminobenzaldehyde. This is often catalyzed by a weak acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then dehydrates to form an iminium ion.

  • Reduction: A hydride reducing agent, such as sodium triacetoxyborohydride, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine via reductive amination.

Materials and Equipment
  • Reagents: 2-aminobenzaldehyde, 4-methylpiperidine, sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE), sodium bicarbonate (NaHCO₃), magnesium sulfate (MgSO₄), ethyl acetate, hexanes, hydrochloric acid (HCl).

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, column chromatography setup, TLC plates, standard glassware.

Protocol: Reductive Amination

G Start Start ReactionSetup 1. Reaction Setup: - Dissolve 2-aminobenzaldehyde and 4-methylpiperidine in DCE under N₂. Start->ReactionSetup ImineFormation 2. Imine Formation: - Stir at room temperature for 30-60 min. ReactionSetup->ImineFormation Reduction 3. Reduction: - Add NaBH(OAc)₃ portion-wise. - Monitor reaction by TLC. ImineFormation->Reduction Workup 4. Aqueous Workup: - Quench with saturated NaHCO₃. - Extract with ethyl acetate. Reduction->Workup Purification 5. Purification: - Dry organic layer (MgSO₄). - Concentrate in vacuo. - Purify by column chromatography. Workup->Purification Characterization 6. Characterization: - ¹H NMR, ¹³C NMR, MS. Purification->Characterization End End Characterization->End caption Experimental Workflow

Caption: Experimental Workflow

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzaldehyde (1.0 eq.) and 4-methylpiperidine (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction is often slightly exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Aqueous Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for successful synthesis.

G cluster_solutions Potential Solutions Problem Problem Observed IncompleteReaction Incomplete Reaction Problem->IncompleteReaction SideProduct Side Product Formation Problem->SideProduct LowYield Low Yield Problem->LowYield IncreaseTimeTemp Increase reaction time/temperature IncompleteReaction->IncreaseTimeTemp CheckReagents Check reagent purity/activity IncompleteReaction->CheckReagents OptimizeStoichiometry Optimize stoichiometry SideProduct->OptimizeStoichiometry PurificationMethod Refine purification method SideProduct->PurificationMethod LowYield->CheckReagents LowYield->PurificationMethod caption Troubleshooting Guide

Caption: Troubleshooting Guide

  • Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting materials, consider extending the reaction time or gently warming the reaction mixture. Ensure the reducing agent is fresh and active.

  • Side Product Formation: The formation of side products can sometimes be attributed to impurities in the starting materials. Re-purification of the starting aldehyde or amine may be necessary. Adjusting the stoichiometry of the reagents can also minimize side reactions.

  • Low Yield: Low yields can result from incomplete reactions or loss of product during workup and purification. Ensure efficient extraction and handle the product carefully during purification. An alternative purification method, such as crystallization of the hydrochloride salt, may improve recovery.

Conclusion

The N-alkylation of benzylamines is a fundamental transformation in organic synthesis with significant implications for drug discovery. Reductive amination stands out as a reliable and versatile method for the synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine, offering high selectivity and operational simplicity. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can efficiently access this valuable intermediate for the development of novel therapeutic agents.

References

  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • DTIC. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from [Link]

  • Reddit. (n.d.). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]

  • ACS Publications. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from [Link]

  • ARKIVOC. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Important biologically active N-alkylated amines. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... Study Prep. Retrieved from [Link]

  • ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Retrieved from [Link]

  • NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
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  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. Retrieved from [Link]

  • PubMed. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Retrieved from [Link]

  • Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
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Application

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 2-(4-Methyl-piperidin-1-yl)-benzylamine

Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 2-(4-Methyl-piperidin-1-yl)-benzylamine,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 2-(4-Methyl-piperidin-1-yl)-benzylamine, a key intermediate in pharmaceutical synthesis. The method is developed based on fundamental chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] We detail the rationale behind the selection of chromatographic parameters, including the stationary phase, mobile phase composition, and detection wavelength. The protocol includes comprehensive procedures for system suitability, sample preparation, and a full validation regimen covering specificity, linearity, accuracy, precision, and robustness. Forced degradation studies were conducted to ensure the method can effectively separate the main analyte from potential degradation products, confirming its stability-indicating properties.[4][5][6]

Introduction and Scientific Rationale

2-(4-Methyl-piperidin-1-yl)-benzylamine is a substituted benzylamine derivative incorporating a piperidine moiety. Such scaffolds are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds.[7][8] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Uncontrolled impurities, whether from synthesis or degradation, can introduce toxicity or reduce the therapeutic effect.

Therefore, a reliable and validated analytical method is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[9] This note describes a method developed with a deep understanding of the analyte's physicochemical properties. The molecule possesses two basic nitrogen atoms and a benzyl chromophore, which dictates the analytical strategy.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The molecule has significant non-polar character due to the benzyl and methyl-piperidine groups, making it ideally suited for retention and separation on a non-polar stationary phase like C18.[10]

  • Acidified Mobile Phase: The presence of two basic amine groups necessitates pH control to ensure consistent analyte protonation. An acidic mobile phase (pH ~3.0) protonates the nitrogens, leading to a single ionic species that chromatographs with excellent peak shape and avoids tailing issues common with free amines.

  • UV Detection: The benzyl group (C₆H₅CH₂) acts as a chromophore, allowing for sensitive detection using a UV detector.[11][12] Based on the UV absorbance maxima of benzylamine, a wavelength of 254 nm is selected for robust detection of the parent compound and related aromatic impurities.[13]

HPLC Method and Chromatographic Conditions

A gradient elution is employed to ensure adequate separation of the main analyte from potential early-eluting polar impurities and late-eluting non-polar by-products within a reasonable runtime.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
15.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-(4-Methyl-piperidin-1-yl)-benzylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-(4-Methyl-piperidin-1-yl)-benzylamine sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

HPLC Analysis Workflow

The general workflow for analyzing a sample is depicted below. It begins with careful preparation of the mobile phases and sample solutions, followed by system equilibration and suitability testing before proceeding with the analysis of standards and samples.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mp Prepare Mobile Phases (A and B) equilibrate Equilibrate System with Initial Conditions prep_mp->equilibrate prep_std Prepare Standard Solution (0.1 mg/mL) sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->sst equilibrate->sst inject_std Inject Standard(s) sst->inject_std If SST Passes inject_sample Inject Sample(s) inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: High-level workflow for HPLC purity analysis.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the Working Standard Solution (0.1 mg/mL) five times. The results must conform to the criteria outlined in Table 2, which are derived from USP General Chapter <621>.[14][15][16]

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the ability to produce narrow peaks.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision and reproducibility of the injector and detector system.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose.[1][17][18]

Validation_Logic cluster_params Validation Parameters (ICH Q2) center_node Method is Fit for Purpose specificity Specificity & Stability-Indicating specificity->center_node linearity Linearity linearity->center_node accuracy Accuracy accuracy->center_node precision Precision precision->center_node robustness Robustness robustness->center_node loq LOQ / LOD loq->center_node

Caption: Logical framework for method validation.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a purity method.[4][5] The sample was subjected to various stress conditions to induce degradation.

Protocol: A sample solution (1.0 mg/mL) was subjected to the following conditions. After treatment, samples were diluted to 0.1 mg/mL and analyzed.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-compliant light source (1.2 million lux hours and 200 watt hours/m²).

Acceptance Criterion: The method is considered specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) of >1.5.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: A series of solutions were prepared from the Standard Stock Solution at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.005 to 0.15 mg/mL).

  • Acceptance Criterion: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.

Accuracy

Accuracy was determined by the spike recovery method.

  • Protocol: The sample solution was spiked with the reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the working concentration). Each level was prepared in triplicate.

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a different day by a different analyst.

  • Acceptance Criterion: The %RSD for the purity results must be ≤ 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)

LOQ and LOD were determined based on the signal-to-noise ratio.

  • Acceptance Criteria:

    • LOD: Signal-to-Noise ratio of approximately 3:1.

    • LOQ: Signal-to-Noise ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

  • Variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Acceptance Criterion: The system suitability parameters must still be met, and the purity results should not significantly change.

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterMeasurementAcceptance Criterion
Specificity Resolution (Rs) from degradantsRs > 1.5
Linearity Correlation Coefficient (r²)r² ≥ 0.999
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability & Intermediate) % RSD≤ 2.0%
LOQ Signal-to-Noise Ratio~10:1
Robustness System Suitability ComplianceMust pass SST

Calculation of Purity

The purity of 2-(4-Methyl-piperidin-1-yl)-benzylamine is calculated using the area normalization method.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of 2-(4-Methyl-piperidin-1-yl)-benzylamine. The successful completion of forced degradation studies confirms its stability-indicating capability, making it a reliable and trustworthy method for quality control in a drug development setting. The clear rationale provided for each parameter choice ensures that the method is scientifically sound and can be readily implemented by researchers and scientists.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

  • United States Pharmacopeia (USP). <621> CHROMATOGRAPHY.

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>.

  • AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained.

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).

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  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

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  • BenchChem. Benzylamine | High-Purity Research Reagent.

  • BenchChem. HPLC Analysis of Amines via Pre-column Derivatization.

  • Sigma-Aldrich. Benzylamine for GC derivatization.

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  • Anant Pharmaceuticals Pvt. Ltd. CAS 100-46-9 Benzylamine Impurity.

  • Wikipedia. Benzylamine.

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  • Pharma Guideline. Forced Degradation Study in Pharmaceutical Stability.

  • National Center for Biotechnology Information. Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate.

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.

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Method

Application Notes &amp; Protocols: Unambiguous Structural Elucidation of 2-(4-Methyl-piperidin-1-yl)-benzylamine using a Multi-dimensional NMR Approach

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights into the molecular structure of organic compounds.[1][2] For pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insights into the molecular structure of organic compounds.[1][2] For professionals in pharmaceutical research and drug development, the precise and unequivocal determination of a molecule's three-dimensional architecture is a critical step. This application note provides a comprehensive, protocol-driven guide to the structural elucidation of 2-(4-Methyl-piperidin-1-yl)-benzylamine, a molecule featuring both aliphatic and aromatic moieties. We will demonstrate the synergistic power of one-dimensional (1D) and two-dimensional (2D) NMR experiments to assemble a complete structural picture, moving beyond simple spectral interpretation to a deeper understanding of the causality behind our experimental choices.

The strategic application of a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allows for a systematic and self-validating approach to structure determination.[1][2][3] This guide is designed to be a practical resource for researchers, providing not only step-by-step protocols but also the rationale behind each step, ensuring both technical accuracy and field-proven insights.

Foundational Principles: The NMR Toolkit

A successful structural elucidation hinges on the strategic deployment of a series of NMR experiments. Each experiment provides a unique piece of the structural puzzle.

  • 1D NMR: The Initial Blueprint

    • ¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).[4]

    • ¹³C NMR (Carbon-13 NMR): This experiment maps the carbon framework of the molecule, showing the number of unique carbon environments.[5] Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.

    • DEPT (Distortionless Enhancement by Polarization Transfer): This powerful technique differentiates between methyl (CH₃), methylene (CH₂), and methine (CH) groups.[5][6][7] By running specific DEPT experiments (DEPT-45, DEPT-90, and DEPT-135), one can definitively assign the multiplicity of each carbon signal. For instance, in a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[7][8]

  • 2D NMR: Connecting the Pieces

    • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][10] Cross-peaks in a COSY spectrum reveal which protons are neighbors in the molecular structure.[10][11]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[12][13] It provides a direct link between the ¹H and ¹³C spectra, greatly aiding in the assignment of signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the entire molecular skeleton. It reveals correlations between protons and carbons that are separated by two, three, or even four bonds.[12][13][14][15] This long-range connectivity information is invaluable for connecting different structural fragments.[14][15]

Experimental Protocols

Part 1: Sample Preparation

High-quality NMR data begins with meticulous sample preparation.[16]

Materials:

  • 2-(4-Methyl-piperidin-1-yl)-benzylamine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[16][17]

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)[18]

  • High-quality 5 mm NMR tubes[18][19]

  • Glass Pasteur pipette and a small vial[17]

  • Glass wool

  • Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peaks can often be used for calibration)[17]

Protocol:

  • Dissolution: In a small, clean vial, dissolve 10-20 mg of 2-(4-Methyl-piperidin-1-yl)-benzylamine in approximately 0.5-0.6 mL of the chosen deuterated solvent.[18] The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Standardization: If an internal standard is desired, add a very small amount of TMS to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[19]

Part 2: NMR Data Acquisition

The following are generalized acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Software: Standard spectrometer control and data processing software (e.g., TopSpin, VnmrJ)

Experimental Workflow Diagram:

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY Identifies proton-proton couplings HSQC HSQC 1H_NMR->HSQC Correlates protons to directly attached carbons HMBC HMBC 1H_NMR->HMBC Reveals long-range proton-carbon correlations 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC DEPT DEPT-135 DEPT->HSQC Confirms carbon multiplicity

Caption: A strategic workflow for NMR-based structural elucidation.

Acquisition Protocols:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment

    • Number of Scans: 8-16

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-3 s

    • Relaxation Delay: 1-2 s

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment

    • Number of Scans: 1024 or more (signal averaging is crucial)

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1 s

    • Relaxation Delay: 2 s

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence

    • Number of Scans: 256-512

    • Parameters similar to ¹³C NMR.

  • COSY:

    • Pulse Program: Standard COSY sequence (e.g., cosygpqf)

    • Number of Scans: 2-4 per increment

    • Number of Increments (t1): 256-512

    • Spectral Width (F1 and F2): ~12 ppm

  • HSQC:

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3)

    • Number of Scans: 4-8 per increment

    • Number of Increments (t1): 256

    • Spectral Width (F1): ~200 ppm

    • Spectral Width (F2): ~12 ppm

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz

  • HMBC:

    • Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf)

    • Number of Scans: 8-16 per increment

    • Number of Increments (t1): 256-512

    • Spectral Width (F1): ~220 ppm

    • Spectral Width (F2): ~12 ppm

    • Long-range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz[20]

Part 3: Data Processing

A standardized data processing workflow is essential for obtaining high-quality, interpretable spectra.[21][22]

Processing Workflow Diagram:

Processing_Workflow FID Raw FID Data Apodization Apodization (Window Function) FID->Apodization ZeroFilling Zero Filling Apodization->ZeroFilling FourierTransform Fourier Transform ZeroFilling->FourierTransform PhaseCorrection Phase Correction FourierTransform->PhaseCorrection BaselineCorrection Baseline Correction PhaseCorrection->BaselineCorrection Calibration Referencing/ Calibration BaselineCorrection->Calibration Integration Peak Integration (1D) Calibration->Integration PeakPicking Peak Picking Calibration->PeakPicking Analysis Spectral Analysis Integration->Analysis PeakPicking->Analysis

Caption: Standard workflow for processing raw NMR data.

Processing Steps:

  • Fourier Transformation: Convert the time-domain data (Free Induction Decay - FID) into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used.

  • Integration (¹H NMR): Integrate the area under each proton signal to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Predicted NMR Data and Interpretation for 2-(4-Methyl-piperidin-1-yl)-benzylamine

The following tables summarize the predicted ¹H and ¹³C NMR data. These predictions are based on known chemical shift ranges for similar functional groups and structural motifs.[23][24][25][26][27]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)COSY Correlations
H-2', H-6'~2.9 - 3.1m2H-H-3', H-5'
H-3', H-5' (ax)~1.6 - 1.8m2H-H-2', H-6', H-4'
H-3', H-5' (eq)~1.8 - 2.0m2H-H-2', H-6', H-4'
H-4'~1.4 - 1.6m1H-H-3', H-5', CH₃-4'
CH₃-4'~0.9 - 1.0d3H~6-7H-4'
CH₂-7~3.8 - 4.0s2H-NH₂
NH₂~1.5 - 2.5br s2H-CH₂-7
H-3~7.2 - 7.4m1H-H-4, H-5
H-4~7.1 - 7.3m1H-H-3, H-5
H-5~7.0 - 7.2m1H-H-4, H-6
H-6~7.3 - 7.5m1H-H-5

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135HSQC CorrelationHMBC Correlations
C-1~135 - 140Quaternary (No Signal)-H-3, H-5, H-6, CH₂-7
C-2~130 - 135Quaternary (No Signal)-H-3, H-4, H-6, CH₂-7
C-3~128 - 130CH (+)H-3H-5, CH₂-7
C-4~127 - 129CH (+)H-4H-6
C-5~125 - 127CH (+)H-5H-3
C-6~129 - 131CH (+)H-6H-4, CH₂-7
C-7 (CH₂)~60 - 65CH₂ (-)CH₂-7H-6, H-2', H-6'
C-2', C-6'~54 - 58CH₂ (-)H-2', H-6'CH₂-7, H-3', H-5'
C-3', C-5'~34 - 38CH₂ (-)H-3', H-5'H-2', H-6', H-4'
C-4'~30 - 34CH (+)H-4'H-3', H-5', CH₃-4'
CH₃-4'~21 - 23CH₃ (+)CH₃-4'H-3', H-5', H-4'

Step-by-Step Structural Elucidation

Logical Flow for Structure Determination:

Elucidation_Logic Start Start with 1D Spectra (¹H, ¹³C, DEPT) Fragments Identify Spin Systems & Fragments via COSY Start->Fragments Direct_Attach Assign Directly Attached Protons and Carbons using HSQC Fragments->Direct_Attach Connect_Fragments Connect Fragments and Assign Quaternary Carbons via HMBC Direct_Attach->Connect_Fragments Final_Structure Propose and Verify Final Structure Connect_Fragments->Final_Structure

Caption: Logical progression for elucidating molecular structure.

  • Initial Analysis (1D Spectra):

    • The ¹H NMR spectrum will show signals in both the aromatic (~7.0-7.5 ppm) and aliphatic regions (~0.9-4.0 ppm). Integration will confirm the number of protons in each region.

    • The ¹³C NMR spectrum will indicate the total number of unique carbon atoms.

    • The DEPT-135 spectrum will differentiate CH/CH₃ (positive) from CH₂ (negative) signals and identify quaternary carbons (absent).

  • Fragment Assembly (COSY):

    • The COSY spectrum will reveal the connectivity within the piperidine ring. A correlation network will be observed from H-2'/H-6' to H-3'/H-5', then to H-4', and finally to the methyl protons (CH₃-4').

    • The aromatic protons will also show correlations, allowing for the assignment of adjacent protons on the benzene ring (e.g., H-3 to H-4, H-4 to H-5, etc.).

  • Direct C-H Assignment (HSQC):

    • The HSQC spectrum will unambiguously link each proton signal to its directly attached carbon. For example, the proton signal at ~0.9-1.0 ppm will correlate with the carbon signal at ~21-23 ppm, confirming the assignment of the methyl group. This is a critical step for resolving any ambiguity from overlapping signals.[28]

  • Connecting the Dots (HMBC):

    • The HMBC spectrum provides the key long-range correlations to assemble the final structure.

    • A crucial correlation will be observed between the benzylic protons (CH₂-7) and the piperidine carbons (C-2', C-6'), confirming the connection between the benzylamine and piperidine moieties.

    • Correlations from the benzylic protons (CH₂-7) to the aromatic carbons (C-1, C-2, C-6) will establish the attachment point on the benzene ring.

    • Correlations from the aromatic protons (e.g., H-6) to the benzylic carbon (C-7) will further solidify this connection.

    • Correlations within the piperidine ring (e.g., from the methyl protons to C-3' and C-5') will confirm the substitution pattern.

Conclusion

This application note has detailed a systematic and robust methodology for the complete structural elucidation of 2-(4-Methyl-piperidin-1-yl)-benzylamine using a suite of 1D and 2D NMR experiments. By following the detailed protocols for sample preparation, data acquisition, and processing, and by employing a logical interpretation strategy, researchers can confidently and unambiguously determine the structure of this and other similarly complex small molecules. The synergy between COSY, HSQC, and HMBC experiments provides a self-validating system that is essential for the high standards of scientific integrity required in drug development and chemical research.

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  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

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Application

Application Notes and Protocols: Characterizing Monoamine Transporter Inhibition by Novel Compounds Using Cell-Based Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the inhibitory activity of novel compounds on monoamin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the inhibitory activity of novel compounds on monoamine transporters (MATs). Specifically, it outlines detailed protocols for assessing the potency of a test compound, exemplified by 2-(4-Methyl-piperidin-1-yl)-benzylamine, against the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The protocols described herein leverage modern, fluorescence-based techniques, offering a high-throughput and non-radioactive alternative to traditional radioligand uptake assays. The overarching goal is to equip researchers with the necessary knowledge to design, execute, and interpret experiments that elucidate the pharmacological profile of new chemical entities targeting the SLC6 family of neurotransmitter transporters.

Introduction: The Critical Role of Monoamine Transporters in Neuropharmacology

Monoamine transporters are a class of solute carrier 6 (SLC6) family proteins that play a pivotal role in regulating neurotransmission.[1][2] These transporters, located on the presynaptic terminals of neurons, are responsible for the reuptake of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the synaptic cleft back into the neuron.[1][3][4] This reuptake mechanism terminates the neurotransmitter signal and allows for the recycling of these crucial signaling molecules.[5][6]

The three primary monoamine transporters are:

  • Dopamine Transporter (DAT; SLC6A3): Primarily responsible for the reuptake of dopamine.[1][7]

  • Norepinephrine Transporter (NET; SLC6A2): Primarily responsible for the reuptake of norepinephrine.[1][6]

  • Serotonin Transporter (SERT; SLC6A4): Primarily responsible for the reuptake of serotonin.[1][8]

Due to their central role in modulating monoaminergic signaling, these transporters are key targets for a wide range of therapeutic agents, including antidepressants, and for drugs of abuse such as cocaine and amphetamines.[2][8] Therefore, characterizing the interaction of novel chemical entities with these transporters is a fundamental step in modern drug discovery and neuroscience research.

This application note will focus on cell-based assays to determine the inhibitory potency of a novel compound, 2-(4-Methyl-piperidin-1-yl)-benzylamine, on DAT, NET, and SERT. We will explore a fluorescence-based uptake assay, which offers a robust and high-throughput-compatible method for screening and characterizing potential monoamine transporter inhibitors.

Assay Principle: Competitive Inhibition of Fluorescent Substrate Uptake

The fundamental principle of the assays described here is the competitive inhibition of transporter-mediated uptake of a fluorescent substrate. In this system, a fluorescent molecule that mimics the natural monoamine neurotransmitters is used as a substrate for the transporters.[9][10] When this fluorescent substrate is taken up by cells expressing the transporter of interest, the intracellular fluorescence increases.

A test compound that inhibits the transporter will compete with the fluorescent substrate for binding to the transporter, thereby reducing the rate of substrate uptake and resulting in a lower intracellular fluorescence signal. The degree of inhibition is proportional to the concentration and potency of the test compound. This relationship allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying the potency of an inhibitor.[11][12]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Fluorescent Substrate_ext Fluorescent Substrate Transporter Monoamine Transporter (DAT, NET, or SERT) Fluorescent Substrate_ext->Transporter Binds & is transported Test Compound_ext Test Compound (e.g., 2-(4-Methyl-piperidin-1-yl)-benzylamine) Test Compound_ext->Transporter Competitively Inhibits Fluorescent Substrate_int Fluorescent Substrate Transporter->Fluorescent Substrate_int Fluorescence Increased Fluorescence Fluorescent Substrate_int->Fluorescence Accumulates

Figure 1: Mechanism of competitive inhibition in a fluorescence-based transporter uptake assay.

Materials and Methods

Cell Lines and Culture

The use of human embryonic kidney 293 (HEK293) cells stably expressing the human DAT, NET, or SERT is highly recommended for these assays.[13][14][15] These cell lines provide a consistent and robust system for studying the function of individual transporters in isolation. Parental HEK293 cells that do not express the transporters should be used as a negative control to determine non-specific uptake.

Table 1: Recommended Cell Lines

Cell LineDescriptionRecommended Use
HEK293-hDATHEK293 cells stably expressing human Dopamine TransporterDAT Inhibition Assay
HEK293-hNETHEK293 cells stably expressing human Norepinephrine TransporterNET Inhibition Assay
HEK293-hSERTHEK293 cells stably expressing human Serotonin TransporterSERT Inhibition Assay
HEK293 (Parental)Wild-type HEK293 cellsNegative Control

Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.[3]

Reagents and Equipment
  • Test Compound: 2-(4-Methyl-piperidin-1-yl)-benzylamine, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Reference Inhibitors: Known selective inhibitors for each transporter are crucial for assay validation.

    • DAT: GBR-12909 (Vanoxerine)[16]

    • NET: Nisoxetine[17]

    • SERT: Fluoxetine[8][17]

  • Fluorescent Substrate: A commercially available fluorescent substrate that is transported by DAT, NET, and SERT. The Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices provides a suitable fluorescent substrate and masking dye.[5][9][18]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Cell Culture Reagents: DMEM, FBS, Penicillin-Streptomycin, Trypsin-EDTA.

  • Plates: 96- or 384-well black, clear-bottom microplates, coated with poly-D-lysine.[18]

  • Equipment:

    • Fluorescence microplate reader with bottom-read capability.

    • Cell culture incubator (37°C, 5% CO2).

    • Multichannel pipettes.

    • Automated plate washer (optional).

Experimental Protocols

The following protocols are designed for a 96-well plate format. Volumes can be adjusted for 384-well plates.

Cell Plating
  • Harvest and count the appropriate HEK293 cell line (hDAT, hNET, or hSERT).

  • Seed the cells into a poly-D-lysine coated 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[18]

  • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell adherence and formation of a monolayer.[18]

Compound Preparation
  • Prepare a dilution series of the test compound, 2-(4-Methyl-piperidin-1-yl)-benzylamine, in assay buffer. It is recommended to prepare these solutions at 2x the final desired concentration.

  • Prepare a similar dilution series for the appropriate reference inhibitor.

  • Include a "no inhibitor" control (vehicle only) and a "background" control (parental HEK293 cells).

Transporter Uptake Inhibition Assay

Start Start: Plated Cells Wash Wash cells with Assay Buffer Start->Wash Add_Compound Add Test Compound/ Reference Inhibitor Wash->Add_Compound Incubate_1 Incubate for 10-20 minutes Add_Compound->Incubate_1 Add_Substrate Add Fluorescent Substrate Mix Incubate_1->Add_Substrate Incubate_2 Incubate for 10-30 minutes Add_Substrate->Incubate_2 Read_Plate Read Fluorescence (Bottom-read) Incubate_2->Read_Plate End End: Data Analysis Read_Plate->End

Figure 2: General workflow for the fluorescence-based monoamine transporter uptake inhibition assay.

  • Wash Cells: On the day of the assay, gently remove the culture medium from the wells. Wash the cells once with 100 µL of pre-warmed assay buffer.

  • Add Compound: Add 50 µL of the 2x concentrated test compound or reference inhibitor dilutions to the appropriate wells. For control wells, add 50 µL of assay buffer with vehicle.

  • Pre-incubation: Incubate the plate at 37°C for 10-20 minutes.[5]

  • Add Fluorescent Substrate: Prepare the fluorescent substrate working solution according to the manufacturer's instructions (e.g., from the Molecular Devices kit). Add 50 µL of this solution to all wells. The final volume in each well should be 100 µL.

  • Uptake Incubation: Incubate the plate at 37°C for a period of 10-30 minutes, protected from light.[18] The optimal incubation time may need to be determined empirically for each cell line.

  • Fluorescence Reading: Read the plate on a fluorescence microplate reader using bottom-read mode. The excitation and emission wavelengths should be set according to the specifications of the fluorescent substrate.

Data Analysis and Interpretation

The raw fluorescence data will be used to calculate the percent inhibition of transporter activity for each concentration of the test compound.

  • Determine Controls:

    • Maximum Uptake (0% Inhibition): Average fluorescence from wells with cells and fluorescent substrate, but no inhibitor (vehicle control).

    • Background (100% Inhibition): Average fluorescence from wells with a saturating concentration of a known potent inhibitor for that transporter.

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - [(Fluorescence of Test Well - Background) / (Maximum Uptake - Background)])

  • Generate Dose-Response Curve and IC50 Value:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism).

    • From this curve, determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the maximal response.[19]

Table 2: Hypothetical Data for 2-(4-Methyl-piperidin-1-yl)-benzylamine

TransporterReference InhibitorReference IC50 (nM)Test Compound IC50 (nM)Selectivity Ratio
DAT GBR-1290910 ± 250 ± 81x
NET Nisoxetine5 ± 1500 ± 4510x vs DAT
SERT Fluoxetine2 ± 0.5>10,000>200x vs DAT

Note: The data presented in this table is purely illustrative and does not represent actual experimental results for 2-(4-Methyl-piperidin-1-yl)-benzylamine.

The selectivity of the test compound can be assessed by comparing its IC50 values across the different transporters. A compound with a significantly lower IC50 for one transporter compared to the others is considered selective.

Troubleshooting and Considerations

  • High Background Fluorescence: This may be due to non-specific binding of the fluorescent substrate or autofluorescence of the test compound. Ensure the use of a masking dye if provided in the assay kit.[5]

  • Low Signal-to-Background Ratio: Optimize cell seeding density and incubation times. Ensure the health and confluency of the cell monolayer.

  • Compound Solubility: Poorly soluble compounds can lead to inaccurate results. Ensure the test compound remains in solution at the tested concentrations. The addition of a low percentage of bovine serum albumin (BSA) to the assay buffer can sometimes help.[11][12]

  • Cytotoxicity: At high concentrations, the test compound may be toxic to the cells, leading to a decrease in fluorescence that is not due to transporter inhibition. It is advisable to perform a parallel cytotoxicity assay to rule out this possibility.[8]

Conclusion

The cell-based fluorescence assay described in this application note provides a robust, sensitive, and high-throughput method for characterizing the inhibitory profile of novel compounds like 2-(4-Methyl-piperidin-1-yl)-benzylamine against the major monoamine transporters. By following these protocols, researchers can efficiently determine the potency (IC50) and selectivity of their compounds, which is a critical step in the drug discovery and development process for novel therapeutics targeting the central nervous system.

References

  • Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Shine bright: considerations on the use of fluorescent substrates in living monoaminergic neurons in vitro - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. Retrieved January 12, 2026, from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions - PubMed. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Drug Transporter Assays - PortaCellTec Biosciences GmbH. (n.d.). PortaCellTec Biosciences GmbH. Retrieved January 12, 2026, from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.
  • Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions. (2017). Xenobiotica, 47(9), 749-755.
  • New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2). (2013). ACS Chemical Biology, 8(9), 1935-1942.
  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved January 12, 2026, from [Link]

  • Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Ready-to-use HEK293 Cell-based In Vitro Plates. (2023). Pharma Industry Review. Retrieved January 12, 2026, from [Link]

  • Monitoring monoamine transport with the fluorescent substrate analogue... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (2020). Frontiers in Pharmacology, 11, 676.
  • Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. (n.d.). Corning. Retrieved January 12, 2026, from [Link]

  • Liver Drug Transporter Inhibition Panel IC50 - US - Eurofins Discovery. (n.d.). Eurofins Discovery. Retrieved January 12, 2026, from [Link]

  • Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Fact Sheet Drug Transporter Inhibition - Evotec. (n.d.). Evotec. Retrieved January 12, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 12, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). Molecular Devices. Retrieved January 12, 2026, from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018). PeerJ, 6, e4521.
  • Neurotransmitter Transporter Assay Kit. (n.d.). Molecular Devices. Retrieved January 12, 2026, from [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed. (2008). Journal of Neuroscience Methods, 169(2), 290-297.
  • NET Transporter Assay - BioIVT. (n.d.). BioIVT. Retrieved January 12, 2026, from [Link]

  • DAT Transporter Assay - BioIVT. (n.d.). BioIVT. Retrieved January 12, 2026, from [Link]

  • Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PubMed Central. (2014). Journal of Medicinal Chemistry, 57(8), 3463-3473.
  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). ACS Chemical Neuroscience, 11(20), 3427-3441.
  • Monoamine Oxidase Assays - Cell Biolabs, Inc. (n.d.). Cell Biolabs, Inc. Retrieved January 12, 2026, from [Link]

  • Methylenedioxypyrovalerone - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - Oxford Academic. (2019). Neuropsychopharmacology, 44(6), 1114-1123.
  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-disubstituted Piperidine Analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed - NIH. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure−Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues of (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - Journal of Medicinal Chemistry (ACS Publications). (2003). Journal of Medicinal Chemistry, 46(11), 2206-2215.
  • Discovery and Development of Monoamine Transporter Ligands - PMC - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

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Method

Application Notes and Protocols: Radioligand Binding Assays for Piperidine Derivatives

< Introduction: Unveiling Receptor Interactions of Piperidine Scaffolds The piperidine motif is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents that target a wid...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Unveiling Receptor Interactions of Piperidine Scaffolds

The piperidine motif is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents that target a wide array of receptors, including G-protein coupled receptors (GPCRs) and ion channels. Understanding the binding affinity of novel piperidine derivatives to their intended receptor targets is a cornerstone of the drug discovery and development process. Radioligand binding assays are the gold standard for quantifying these molecular interactions due to their high sensitivity, robustness, and versatility.[1][2]

This comprehensive guide provides a detailed protocol for conducting radioligand binding assays tailored for the characterization of piperidine-containing compounds. We will delve into the theoretical underpinnings of the assay, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to accurately determine the binding affinity (expressed as Ki or Kd) and receptor density (Bmax) for their compounds of interest.

The Principle of Radioligand Binding Assays

Radioligand binding assays are based on the principle of competitive and saturable binding of a radiolabeled ligand (the "radioligand") to a specific receptor.[3] The assay allows for the determination of key pharmacological parameters by measuring the amount of radioligand bound to the receptor in the presence and absence of an unlabeled test compound (a piperidine derivative in this context).

There are three primary types of radioligand binding assays:

  • Saturation Assays: These are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.[1][2][4]

  • Competition (or Inhibition) Assays: These assays are employed to determine the affinity (Ki) of an unlabeled test compound for the receptor. A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[1][2]

  • Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor, providing a kinetic determination of the Kd (koff/kon).[1][5]

This guide will primarily focus on the widely used competition binding assay, as it is the most common method for screening and characterizing novel piperidine derivatives.

Key Receptors for Piperidine Derivatives

The piperidine scaffold is a privileged structure that interacts with a variety of important receptors in the central nervous system (CNS) and periphery. Some of the key receptor families include:

  • Dopamine Receptors: Particularly the D2-like family (D2, D3, and D4), which are crucial targets for antipsychotic medications.[6][7] Many piperidine-containing compounds exhibit high affinity for these receptors.

  • Serotonin (5-HT) Receptors: Various subtypes, such as 5-HT1A and 5-HT2A, are modulated by piperidine derivatives in the treatment of depression, anxiety, and psychosis.[8][9][10]

  • Sigma Receptors: Both sigma-1 (S1R) and sigma-2 (S2R) receptors are targets for a range of piperidine-containing ligands and are implicated in various neurological and psychiatric disorders.[11][12][13][14]

  • Muscarinic Acetylcholine Receptors: These receptors are involved in a wide range of physiological functions, and piperidine derivatives have been developed as both agonists and antagonists.

  • Opioid Receptors: The piperidine core is found in many potent opioid analgesics.

The choice of radioligand and receptor preparation will be dictated by the specific therapeutic target of the piperidine derivative being investigated.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes, tissue homogenates) Incubation Incubate Receptor, Radioligand, and Test Compound to Reach Equilibrium Receptor_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (Piperidine Derivatives) Compound_Prep->Incubation Separation Separate Bound from Free Radioligand (e.g., Filtration) Incubation->Separation Detection Quantify Radioactivity (Scintillation Counting) Separation->Detection Data_Analysis Data Analysis (IC50 and Ki Determination) Detection->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for a filtration-based competitive binding assay. Specific parameters such as buffer composition, incubation time, and temperature should be optimized for each receptor-radioligand pair.

Materials and Reagents
  • Receptor Source:

    • Transfected cell lines expressing the target receptor (e.g., HEK293, CHO).[15]

    • Tissue homogenates from appropriate animal models (e.g., rat brain, guinea pig liver).[11][13]

  • Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., -pentazocine for sigma-1 receptors, [³H]spiperone for dopamine D2/D3 receptors).[11][16] The radioligand should have high specific activity (>20 Ci/mmol for ³H).[5]

  • Unlabeled Ligands:

    • Test Compounds: Piperidine derivatives of interest.

    • Reference Compound: A known high-affinity ligand for the target receptor to define non-specific binding.

  • Assay Buffer: The composition will vary depending on the receptor. A common starting point is 50 mM Tris-HCl with appropriate salts (e.g., MgCl₂).[17]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well cell harvester.[17]

  • Filter Mats: Glass fiber filters (e.g., GF/B or GF/C), often pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[17]

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

  • 96-well plates.

Step-by-Step Methodology

1. Receptor Preparation (Membrane Homogenization) [17]

  • Harvest cells or dissect the tissue of interest on ice.

  • Homogenize the cells or tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.

  • Resuspend the final pellet in a suitable buffer, often containing a cryoprotectant like 10% sucrose, for storage at -80°C.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Assay Setup

  • Prepare serial dilutions of your piperidine test compounds and the reference compound in the assay buffer. A typical concentration range for a competition assay spans five log units.[1]

  • Prepare the radioligand solution in the assay buffer at a concentration that is typically at or below its Kd value.[5]

  • On the day of the assay, thaw the membrane preparation and dilute it in assay buffer to the optimal protein concentration (this needs to be determined empirically for each receptor system).

3. Incubation [17]

  • In a 96-well plate, set up the following in triplicate for each condition:

    • Total Binding: Receptor preparation + radioligand + assay buffer.

    • Non-specific Binding (NSB): Receptor preparation + radioligand + a high concentration of an unlabeled reference compound (typically 100-1000 times its Ki).[18]

    • Test Compound Wells: Receptor preparation + radioligand + varying concentrations of the piperidine derivative.

  • The final assay volume is typically 200-250 µL.[17]

  • Incubate the plate at a specific temperature (e.g., room temperature, 30°C, or 37°C) for a duration sufficient to reach equilibrium.[17][19] This should be determined in preliminary kinetic experiments. Gentle agitation during incubation is recommended.[17]

4. Filtration [17]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Dry the filter mats.

5. Quantification

  • Place the dried filter discs into scintillation vials.

  • Add scintillation cocktail to each vial.

  • Count the radioactivity in a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis and Interpretation

The goal of data analysis is to determine the IC₅₀ value for your piperidine derivative, which is the concentration that inhibits 50% of the specific binding of the radioligand. This is then used to calculate the Ki value, the inhibition constant, which represents the affinity of your compound for the receptor.

Calculating Specific Binding

Specific binding is the difference between total binding and non-specific binding at each concentration of the test compound.[5]

Specific Binding = Total Binding - Non-specific Binding

Generating the Competition Curve

Plot the specific binding (as a percentage of the control, which is the specific binding in the absence of any competitor) against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

Determining the IC₅₀

The IC₅₀ value is determined by fitting the competition curve data to a non-linear regression model, typically a one-site fit.[20] Software such as GraphPad Prism is commonly used for this analysis.[21]

Calculating the Ki using the Cheng-Prusoff Equation

The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation:[18][22]

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • Ki is the inhibition constant of the test compound.

  • IC₅₀ is the concentration of the test compound that inhibits 50% of specific binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Note: The Kd of the radioligand should be predetermined through saturation binding experiments under the same assay conditions.

Data Presentation

Quantitative results should be presented clearly in a tabular format for easy comparison.

CompoundTarget ReceptorIC₅₀ (nM)Kᵢ (nM)
Piperidine Derivative ADopamine D215.27.8
Piperidine Derivative BDopamine D25.62.9
Reference CompoundDopamine D22.11.1

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Non-specific Binding (>50% of total binding) [23]- Radioligand concentration is too high.- Insufficient washing.- Hydrophobic nature of the radioligand or test compound.[5]- Filter binding.- Use a lower concentration of the radioligand (at or below Kd).[24]- Increase the number and/or volume of washes with ice-cold buffer.[24]- Add bovine serum albumin (BSA) to the assay buffer.[5]- Pre-soak filters in PEI.[17]
Low Specific Binding Signal - Insufficient receptor concentration.- Low radioligand specific activity.- Inappropriate assay conditions (pH, ionic strength).- Increase the amount of membrane protein in the assay.[24]- Use a radioligand with higher specific activity.- Optimize the assay buffer composition.
High Variability Between Replicates - Inconsistent pipetting.- Incomplete mixing.- Uneven filtration or washing.- Use calibrated pipettes and ensure proper technique.- Gently agitate plates during incubation.[17]- Ensure the cell harvester is functioning correctly and apply consistent vacuum.
"Flat" Competition Curve - Compound is inactive at the tested concentrations.- Compound has very low affinity.- Compound is not soluble in the assay buffer.- Test a wider and higher concentration range of the compound.- Confirm the solubility of the compound in the assay buffer.

Conclusion: A Foundation for Drug Discovery

Radioligand binding assays are an indispensable tool in the pharmacological characterization of piperidine derivatives. By providing a quantitative measure of a compound's affinity for its target receptor, these assays are crucial for establishing structure-activity relationships, guiding lead optimization, and selecting promising candidates for further development. The protocol and insights provided in this application note offer a robust framework for obtaining high-quality, reproducible data, thereby accelerating the journey from a novel chemical entity to a potential therapeutic agent.

References

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Fabgennix International. Competition Assay Protocol. [Link]

  • Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. [Link]

  • National Institutes of Health. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • National Institutes of Health. (2015, December 8). Sigma Receptor Binding Assays. [Link]

  • GraphPad. Nonspecific binding. [Link]

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  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. [Link]

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  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

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  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]

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  • MDPI. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. [Link]

  • ResearchGate. (2025, August 6). Radioligand Binding Assays and Their Analysis | Request PDF. [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • National Institutes of Health. (1995, January). 4-(2'-Methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl- piperazine ([125I]p-MPPI) as a new selective radioligand of serotonin-1A sites in rat brain: in vitro binding and autoradiographic studies. [Link]

  • National Institutes of Health. The problems and pitfalls of radioligand binding. [Link]

  • Fluidic Sciences. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • MDPI. (2021, May 26). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • National Institutes of Health. Ligand binding assays at equilibrium: validation and interpretation. [Link]

  • ResearchGate. The protocol of competitive binding assay. | Download Table. [Link]

  • Springer Nature Experiments. The Problems and Pitfalls of Radioligand Binding. [Link]

  • National Institutes of Health. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • National Institutes of Health. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. [Link]

  • National Institutes of Health. (2010, April 30). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. [Link]

  • National Institutes of Health. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. [Link]

  • National Institutes of Health. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. [Link]

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  • Comparison of binding and functional data on a set of safety-related GPCRs. [Link]

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Application

Application Notes and Protocols for 2-(4-Methyl-piperidin-1-yl)-benzylamine

For Researchers, Scientists, and Drug Development Professionals Abstract Compound Profile and Inferred Characteristics 2-(4-Methyl-piperidin-1-yl)-benzylamine incorporates two key structural motifs: a benzylamine core an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Profile and Inferred Characteristics

2-(4-Methyl-piperidin-1-yl)-benzylamine incorporates two key structural motifs: a benzylamine core and a 4-methylpiperidine substituent. The properties and hazards of the compound can be inferred from these components.

  • Benzylamine Moiety : Benzylamine and its derivatives are known to be corrosive, alkaline, and capable of causing severe skin burns and eye damage.[1] They are often harmful if swallowed or absorbed through the skin.[1] Many aromatic amines are also considered toxic and may have carcinogenic properties.[2]

  • Piperidine Moiety : The piperidine ring is a common scaffold in medicinal chemistry.[3] Compounds containing this heterocycle can exhibit a range of biological activities and may be sensitive to heat, moisture, and light, requiring controlled storage conditions to prevent degradation.[4][5][6][7]

Based on these structural precedents, 2-(4-Methyl-piperidin-1-yl)-benzylamine should be treated as a corrosive, toxic, and potentially light-sensitive liquid or low-melting solid. The following table summarizes the inferred properties and hazards, drawing comparisons with related molecules.

Property/HazardInferred Characteristic for 2-(4-Methyl-piperidin-1-yl)-benzylamineRationale based on Structurally Similar Compounds
Physical State Likely a liquid or low-melting solid at room temperature.Benzylamine is a liquid, and many substituted benzylamines have low melting points.
Corrosivity Assumed to be Corrosive. Causes severe skin burns and eye damage.Benzylamine and related aromatic amines are classified as corrosive (Category 1B).[1][8]
Acute Toxicity Assumed to be Harmful. Harmful if swallowed or in contact with skin.Benzylamine is classified as harmful by oral and dermal routes (Acute Toxicity, Category 4).[1]
Eye Damage Assumed to cause Serious Eye Damage. A common hazard for amines, leading to irreversible damage if not handled with appropriate eye protection.[8]
Light Sensitivity Potentially Light-Sensitive. Many complex organic molecules, especially those with aromatic rings and heteroatoms, can degrade upon exposure to UV light.[4][5]
Air Sensitivity Potentially Air-Sensitive. Amines can react with atmospheric carbon dioxide.[9]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides.Standard incompatibility for amine compounds.[9]

Mandatory Safety Protocols

Given the inferred hazards, a stringent and cautious approach to handling is required. The following protocols are mandatory for all personnel working with this compound.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent contact and inhalation. The minimum required PPE is outlined below.

PPE CategoryItemSpecification and Rationale
Eye/Face Protection Chemical Splash Goggles & Face ShieldGoggles are essential to prevent splashes from reaching the eyes. A full-face shield must be worn over the goggles to protect the entire face from splashes of this corrosive material.[10]
Hand Protection Double-Gloving System (Nitrile or Neoprene)An inner and outer pair of chemical-resistant gloves provides robust protection. Check for any signs of degradation or puncture before use. If contact occurs, remove gloves immediately, wash hands, and don new gloves.[11][12]
Body Protection Chemical-Resistant Laboratory Coat & ApronA lab coat, preferably one rated for chemical resistance, should be worn fully buttoned. A chemical-resistant apron worn over the lab coat provides an additional barrier against spills.
Respiratory Protection Use in a Certified Chemical Fume HoodAll handling of this compound must take place inside a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[1] For situations where a fume hood is not feasible (e.g., large-scale transfers), a full-face respirator with an appropriate organic vapor cartridge is required.
Foot Protection Closed-toe, Chemical-Resistant ShoesShoes must be made of a material that will resist chemical permeation in the event of a spill.[10]

A Note on Expertise and Trustworthiness: The lack of specific toxicity data for 2-(4-Methyl-piperidin-1-yl)-benzylamine necessitates a conservative approach. The PPE recommendations are based on the highest hazard classifications of its structural components (benzylamine and aromatic amines). This ensures a self-validating system of safety where the risk is managed even in the absence of complete information.

Emergency Procedures

Immediate and correct response to an exposure is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention immediately.

  • Spill Response : Evacuate the area. Wear full PPE, including respiratory protection if necessary. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of 2-(4-Methyl-piperidin-1-yl)-benzylamine and ensuring laboratory safety.

Storage Conditions
ParameterRecommendationRationale and Causality
Temperature 2-8 °C (Refrigerated) Lower temperatures slow down potential degradation pathways. This is a common recommendation for complex organic molecules and piperidine-containing compounds to ensure long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen) To prevent reaction with atmospheric CO2 and oxidation, the compound should be stored under an inert atmosphere. This is particularly important after the container has been opened.
Container Amber Glass Bottle with a Secure Cap Amber glass protects the compound from degradation by UV and visible light.[7] A tightly sealed cap with a PTFE liner is necessary to prevent leakage and contamination from air and moisture.
Location Ventilated, Secure Chemical Cabinet Store in a designated cabinet for corrosive and toxic materials, away from incompatible chemicals like acids and oxidizing agents. The storage area should be cool, dry, and dark.
Long-Term Stability Workflow

The following diagram illustrates the decision-making process for ensuring the long-term stability and usability of the compound.

G cluster_storage Initial Storage Protocol cluster_handling Handling & Use cluster_reassessment Periodic Re-assessment Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store at 2-8°C under Inert Gas in Amber Bottle Inspect->Store Seal Intact Equilibrate Equilibrate to Room Temp Before Opening Store->Equilibrate Check Visually Inspect for Color Change/Precipitate Store->Check Long-term UseInHood Use in Fume Hood Equilibrate->UseInHood Purge Purge Headspace with Inert Gas UseInHood->Purge Reseal Reseal Tightly Purge->Reseal Reseal->Store Return to Storage Test Consider Purity Analysis (e.g., NMR, LC-MS) if changes are observed Check->Test Change Detected G Start Start: Plan Experiment RiskAssessment Conduct Risk Assessment (Review Inferred Hazards) Start->RiskAssessment PPE_Check Verify Full PPE Availability (Goggles, Face Shield, Double Gloves, Lab Coat) RiskAssessment->PPE_Check FumeHood_Check Confirm Fume Hood is Certified and Functioning Correctly PPE_Check->FumeHood_Check Emergency_Prep Locate Emergency Equipment (Eyewash, Shower, Spill Kit) FumeHood_Check->Emergency_Prep Proceed Proceed with Experiment Emergency_Prep->Proceed Handling Handle Compound Exclusively Inside Fume Hood Proceed->Handling Yes Proceed->Handling Stop Stop: Do Not Proceed Proceed->Stop No Proceed->Stop Waste Segregate Waste (Liquid, Solid, Sharps) Handling->Waste Decontaminate Decontaminate Work Area and Glassware Waste->Decontaminate End End of Procedure Decontaminate->End

Caption: A logical workflow for ensuring safety before and during experimentation.

References

  • ACS Chemical Health & Safety, Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). [Link]

  • Scribd, Decontamination Solution Aromatic Amine 2001 Sds. (n.d.). [Link]

  • Labtag Blog, 5 Tips for Handling Photosensitive Reagents. (2024). [Link]

  • CHEMM, Personal Protective Equipment (PPE). (n.d.). [Link]

  • U.S. Environmental Protection Agency, Personal Protective Equipment. (2025). [Link]

  • Amines Safety, How to Handle Amines Safely in Industrial Environments. (n.d.). [Link]

  • Camlab, Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). [Link]

  • Fisher Scientific, Safety Data Sheet for 4-(4-Methylpiperazino)benzylamine. (2023). [Link]

  • LabHomepage, Storing light sensitive materials in the lab. (2012). [Link]

  • University of Rochester, Department of Chemistry, How to Store Reagents. (n.d.). [Link]

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  • Occupational Safety and Health Administration, 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). [Link]

  • Health and Safety Authority, A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). [Link]

  • The Chemistry Blog, Safe Handling of Corrosive Chemicals. (2024). [Link]

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  • Pharmaffiliates, N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. (n.d.). [Link]

  • PubChem, (2,4-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride. (n.d.). [Link]

  • PubChem, N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. (n.d.). [Link]

  • Pharmaffiliates, 1-Benzyl-N-ethyl-4-methylpiperidin-3-amine. (n.d.). [Link]

  • PubChem, (1-Benzyl-4-piperidyl)methanamine. (n.d.). [Link]

  • PubChem, N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. (n.d.). [Link]

  • Wikipedia, Benzylamine. (n.d.). [Link]

  • ChemBK, N-Benzylmethylamine. (n.d.). [Link]

  • IJNRD, Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). [Link]

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Method

Preparation of 2-(4-Methyl-piperidin-1-yl)-benzylamine Stock Solutions: An Application Note and Protocol

Abstract This comprehensive guide details the precise preparation, handling, and storage of stock solutions for 2-(4-Methyl-piperidin-1-yl)-benzylamine, a key building block in contemporary drug discovery and synthetic c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the precise preparation, handling, and storage of stock solutions for 2-(4-Methyl-piperidin-1-yl)-benzylamine, a key building block in contemporary drug discovery and synthetic chemistry. Recognizing the absence of extensive public data for this specific compound, this document synthesizes best practices for handling substituted benzylamines and provides a robust, scientifically-grounded protocol. The causality behind each step, from solvent selection to stability testing, is explained to ensure the generation of accurate, reproducible, and stable stock solutions for downstream applications in pharmaceutical and chemical research.

Introduction: The Rationale for Methodical Stock Solution Preparation

2-(4-Methyl-piperidin-1-yl)-benzylamine is a disubstituted amine featuring a benzylamine core and a 4-methylpiperidine moiety. Such structures are prevalent in medicinal chemistry, often serving as scaffolds for developing pharmacologically active agents. The accuracy of any experimental data derived from the use of this compound is fundamentally reliant on the quality of its stock solution. Improperly prepared solutions can lead to significant errors in concentration, degradation of the compound, and ultimately, unreliable experimental outcomes.

This guide provides a self-validating system for the preparation of stock solutions, emphasizing safety, accuracy, and stability to support the integrity of your research. While specific experimental data for 2-(4-Methyl-piperidin-1-yl)-benzylamine is not widely published, the protocols herein are derived from established principles for handling structurally related benzylamines and N-benzylpiperidines.[1][2]

Compound Profile and Physicochemical Considerations

A thorough understanding of the compound's properties is paramount for developing a reliable preparation protocol.

PropertyValue / Inferred CharacteristicsSource / Rationale
IUPAC Name (2-(4-methylpiperidin-1-yl)phenyl)methanamineChemical Nomenclature
Molecular Formula C₁₃H₂₀N₂PubChem
Molecular Weight 204.31 g/mol PubChem
CAS Number Not definitively assigned; related compounds exist.Literature Search
Physical State Inferred to be a liquid or oil at room temperature.Analogy to (2-(Piperidin-1-yl)phenyl)methanamine.
Solubility Expected to be soluble in common organic solvents (DMSO, DMF, Ethanol, Methanol). Limited solubility in aqueous media.General solubility of N-benzylpiperidine derivatives.
Stability Potentially sensitive to oxidation and prolonged exposure to heat and light. Stable under standard ambient conditions when properly stored.[3]General stability of benzylamines.[1]

Safety and Handling: A Precautionary Approach

Substituted benzylamines are often classified as corrosive and can cause severe skin and eye damage.[3][4][5] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield when handling the compound and its solutions.

  • Ventilation: All handling and preparation steps should be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Spill Management: Have a spill kit readily available that is appropriate for corrosive amines. In case of a spill, neutralize with a suitable agent (e.g., sodium bisulfate solution) before cleanup.

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[4] If inhaled, move to fresh air and seek medical attention. If swallowed, do not induce vomiting and seek immediate medical attention.[4]

Materials and Equipment

Reagents
  • 2-(4-Methyl-piperidin-1-yl)-benzylamine (as neat oil or solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Ethanol (EtOH), absolute, ≥99.5%

  • N,N-Dimethylformamide (DMF), anhydrous, ≥99.8%

  • Deionized water, Type I

Equipment
  • Analytical balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Pipettes and tips (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials with PTFE-lined screw caps

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of stock solutions. The choice of solvent is critical and depends on the requirements of the downstream application.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

DMSO is a versatile solvent suitable for most in vitro biological assays.

Workflow for DMSO Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & QC A 1. Calculate Mass (MW = 204.31 g/mol) B 2. Weigh Compound (on analytical balance) A->B Target: 10 mM C 3. Transfer to Volumetric Flask B->C D 4. Add ~70% of DMSO C->D E 5. Vortex/Sonicate (until fully dissolved) D->E F 6. Add DMSO to Final Volume E->F G 7. Mix Thoroughly (invert flask) F->G H 8. Filter (Optional) (0.22 µm PTFE filter) G->H I 9. Aliquot into Amber Vials H->I J 10. Label Vials Clearly I->J K 11. Store at -20°C or -80°C J->K

Caption: Workflow for preparing a 10 mM stock solution in DMSO.

Step-by-Step Methodology:

  • Calculation: To prepare 10 mL of a 10 mM stock solution, calculate the required mass of 2-(4-Methyl-piperidin-1-yl)-benzylamine:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L × 0.010 L × 204.31 g/mol = 0.00204 g = 2.04 mg

  • Weighing: Accurately weigh 2.04 mg of the compound using an analytical balance.

  • Transfer: Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 7 mL of anhydrous DMSO to the flask.

  • Dissolution: Vortex the flask vigorously. If necessary, use a sonicator for short bursts to aid dissolution. Ensure no solid particles are visible.

  • Final Volume: Once fully dissolved, add DMSO to the 10 mL calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Filtration (Optional but Recommended): For applications requiring sterile or particulate-free solutions, filter the stock solution through a 0.22 µm PTFE syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps. This minimizes freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a 10 mM Stock Solution in Ethanol

Ethanol can be a suitable alternative for certain applications where DMSO might interfere.

Step-by-Step Methodology:

  • Calculation and Weighing: Follow steps 1 and 2 from Protocol 5.1 to weigh 2.04 mg of the compound.

  • Transfer: Transfer the compound to a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7 mL of absolute ethanol. Vortex or sonicate until the compound is fully dissolved.

  • Final Volume and Homogenization: Add ethanol to the 10 mL mark and mix thoroughly by inversion.

  • Aliquoting and Storage: Aliquot and store as described in step 9 of Protocol 5.1.

Quality Control and Validation

A self-validating protocol requires confirmation of the stock solution's concentration and purity.

Workflow for Quality Control

G cluster_qc Quality Control A Prepare Stock Solution B Dilute for Analysis A->B C UV-Vis Spectroscopy (Concentration Check) B->C D LC-MS/HPLC (Purity & Identity) B->D E Compare with Standard C->E D->E F Approve or Reject Stock E->F Accept E->F Reject

Sources

Application

The Potent and Selective Dopamine Transporter Inhibitor GBR-12909: A Guide to its Application in Neuroscience Research

Introduction: Unraveling Dopaminergic Circuits with a Selective Tool In the intricate landscape of neuroscience research, the ability to selectively modulate specific components of neurotransmitter systems is paramount....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Dopaminergic Circuits with a Selective Tool

In the intricate landscape of neuroscience research, the ability to selectively modulate specific components of neurotransmitter systems is paramount. The dopaminergic system, central to reward, motivation, motor control, and various psychiatric conditions, is a key area of investigation. The dopamine transporter (DAT) plays a crucial role in regulating dopamine signaling by mediating its reuptake from the synaptic cleft. Consequently, compounds that selectively inhibit the DAT are invaluable tools for dissecting the function of dopaminergic circuits.

While the specific compound "2-(4-Methyl-piperidin-1-yl)-benzylamine" lacks characterization in the neuroscience literature, this guide will focus on a structurally related and extensively studied molecule: GBR-12909 (Vanoxerine) . GBR-12909, a diaryl-substituted piperazine derivative, is a potent and highly selective inhibitor of the dopamine transporter.[1][2] Its unique pharmacological profile makes it an exceptional tool for both in vitro and in vivo investigations of the dopaminergic system.

This comprehensive guide provides detailed application notes and protocols for the use of GBR-12909 in neuroscience research. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful pharmacological agent to advance our understanding of dopamine-related neurobiology and pathology.

Mechanism of Action: A Competitive and Conformationally Dynamic Inhibitor

GBR-12909 exerts its effects by binding directly to the dopamine transporter, thereby blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in the extracellular concentration and residence time of dopamine, thus enhancing dopaminergic neurotransmission.

The interaction of GBR-12909 with the DAT is characterized by:

  • High Affinity and Selectivity: GBR-12909 exhibits a high affinity for the DAT, with reported Ki values in the low nanomolar range.[1][3] Importantly, it displays significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters, ensuring a targeted effect on the dopaminergic system.[1][2]

  • Competitive Inhibition: GBR-12909 acts as a competitive inhibitor, binding to the same site on the DAT as dopamine itself.[1][2] This mode of action allows it to effectively block dopamine transport.

  • Induction of a Conformational Change: Studies have shown that the binding of GBR-12909 to the DAT can induce a conformational change in the transporter protein.[4] This "slow isomerization step" may contribute to its long-lasting effects and unique pharmacological profile compared to other DAT inhibitors like cocaine.[4] Recent structural studies have revealed that GBR-12909 stabilizes the dopamine transporter in an inward-facing state, providing insights into its mechanism of counteracting the effects of cocaine.[5]

The following diagram illustrates the fundamental mechanism of dopamine reuptake and its inhibition by GBR-12909.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synth Dopamine Synthesis (Tyrosine -> L-DOPA -> DA) DA_synth->DA_vesicle Packaging DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (e.g., D1, D2) DA_synapse->DA_receptor Binding & Signaling GBR12909 GBR-12909 GBR12909->DAT Inhibition

Figure 1. Mechanism of Dopamine Reuptake Inhibition by GBR-12909.

Quantitative Data Presentation: Binding Affinity and Potency

The affinity and potency of GBR-12909 at the dopamine transporter have been extensively characterized using various in vitro assays. The following table summarizes key quantitative data from the literature.

ParameterValueSpeciesAssay TypeReference
Ki 1 nMRatSynaptosomal Dopamine Uptake Inhibition[1][6]
IC50 5 nMHuman[³H]BTCP Radioligand Binding Assay[6]
KD 5.5 nMRat[³H]GBR-12935 Binding[7]
KL (rapid association) 34 ± 11 nMRatCompetition Kinetics with [³H]PE2I[4]

Note: The dissociation constant (Ki and KD) is a measure of the binding affinity of a ligand to a receptor, where a lower value indicates a higher affinity. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological function.

Experimental Protocols: A Practical Guide for Researchers

The following sections provide detailed, step-by-step methodologies for key experiments utilizing GBR-12909. These protocols are designed to be self-validating by including appropriate controls and clear data analysis steps.

Protocol 1: In Vitro Characterization - Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., GBR-12909) for the dopamine transporter using a radiolabeled ligand, such as [³H]GBR-12935.[8]

Objective: To determine the Ki of GBR-12909 for the dopamine transporter.

Materials:

  • Tissue Preparation: Rat striatal tissue (or other tissue/cell preparations expressing DAT).

  • Radioligand: [³H]GBR-12935 (specific activity ~40-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: GBR-12909.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM mazindol or unlabeled GBR-12909).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Harvester.

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh, ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]GBR-12935.

      • Non-specific Binding: 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of [³H]GBR-12935.

      • Competition Binding: 150 µL of membrane preparation, 50 µL of GBR-12909 at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and 50 µL of [³H]GBR-12935.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters four times with ice-cold wash buffer.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • For the competition assay, calculate the percentage of specific binding at each concentration of GBR-12909.

  • Plot the percentage of specific binding against the logarithm of the GBR-12909 concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

prep Membrane Preparation (Rat Striatum) setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competition Binding prep->setup incubate Incubation (30°C, 60 min) setup->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting (CPM Measurement) filter->count analyze Data Analysis - Calculate Specific Binding - Generate Dose-Response Curve - Determine IC50 & Ki count->analyze

Figure 2. Workflow for a Competitive Radioligand Binding Assay.

Protocol 2: In Vivo Assessment - Microdialysis for Extracellular Dopamine

This protocol outlines the procedure for in vivo microdialysis in rats to measure changes in extracellular dopamine levels in the striatum following systemic administration of GBR-12909.[9][10]

Objective: To quantify the effect of GBR-12909 on extracellular dopamine concentrations in the striatum of freely moving rats.

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats (250-350 g).

  • Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), surgical drill, dental acrylic, and stainless-steel screws.

  • Microdialysis Equipment: Guide cannula, microdialysis probe (e.g., 2 mm active membrane length), syringe pump, fraction collector, and freely moving animal system.

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF), typically containing 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂, filtered through a 0.22 µm filter.[10]

  • Test Compound: GBR-12909, dissolved in a suitable vehicle (e.g., saline).

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for dopamine quantification.

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and secure it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the striatum. Typical stereotaxic coordinates relative to bregma are: Antero-Posterior (AP): +1.0 mm; Medio-Lateral (ML): ±2.5 mm; Dorso-Ventral (DV): -3.5 mm from the skull surface.[9]

    • Slowly lower a guide cannula to the desired depth and secure it to the skull with dental acrylic and screws.

    • Insert a dummy cannula to maintain patency and allow the animal to recover for at least 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.

    • Place the animal in a freely moving system and connect the probe to the syringe pump and fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.[10]

    • Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels. Collect at least three baseline samples (e.g., every 20 minutes).

    • Administer GBR-12909 (e.g., 10 mg/kg, i.p.) or vehicle.

    • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours post-injection.

  • Sample Analysis:

    • Immediately analyze the collected dialysate samples for dopamine content using HPLC-ECD.

    • Set the potential of the electrochemical detector to an appropriate level for the oxidation of dopamine (e.g., +0.65 V).[10]

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain with formalin.

    • Slice the brain and stain the sections to verify the correct placement of the microdialysis probe.

Data Analysis:

  • Generate a standard curve with known concentrations of dopamine to quantify the dopamine concentration in the dialysate samples.

  • Calculate the average dopamine concentration from the baseline samples for each animal.

  • Express the dopamine concentrations in the post-injection samples as a percentage of the average baseline concentration.

  • Plot the percentage of baseline dopamine against time to visualize the effect of GBR-12909.

  • Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the GBR-12909 treated group to the vehicle control group.

surgery Stereotaxic Surgery (Guide Cannula Implantation) recovery Recovery Period (5-7 days) surgery->recovery experiment Microdialysis Experiment - Probe Insertion - Perfusion with aCSF - Baseline Sampling recovery->experiment admin GBR-12909 Administration (or Vehicle) experiment->admin sampling Post-administration Sample Collection admin->sampling analysis HPLC-ECD Analysis (Dopamine Quantification) sampling->analysis verify Histological Verification (Probe Placement) analysis->verify

Sources

Method

Application Notes and Protocols for the Study of N-type (CaV2.2) Calcium Channel Blockers

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The N-type voltage-gated calcium channel (CaV2.2) is a critical mediator of neurotransmitter release at...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The N-type voltage-gated calcium channel (CaV2.2) is a critical mediator of neurotransmitter release at presynaptic terminals, particularly within pain signaling pathways.[1][2][3] This central role has established CaV2.2 as a key therapeutic target for the development of novel analgesics. The successful identification and characterization of N-type calcium channel blockers necessitate a multi-faceted experimental approach, integrating high-throughput screening with detailed biophysical and in vivo validation. This guide provides a comprehensive overview of established and cutting-edge protocols for the study of N-type calcium channel modulators, offering field-proven insights into experimental design, execution, and data interpretation.

Introduction: The N-type Calcium Channel as a Therapeutic Target

Voltage-gated calcium channels are essential for a myriad of physiological processes, including muscle contraction, hormone secretion, and neuronal communication.[4][5] The N-type calcium channel, encoded by the CACNA1B gene, is predominantly expressed in the central and peripheral nervous systems.[3][6] Structurally, it is a multi-subunit complex, with the α1B subunit forming the ion-conducting pore and containing the voltage sensor.[3] The critical role of N-type channels in nociceptive signaling has been unequivocally demonstrated, with the peptide blocker ziconotide (a synthetic version of ω-conotoxin MVIIA) being an approved treatment for severe chronic pain.[1][7][8][9] The development of small-molecule, orally bioavailable N-type channel blockers remains a significant goal in pain research.[7]

Foundational Cellular Systems for N-type Channel Research

The selection of an appropriate cellular model is a foundational step in the study of N-type calcium channel blockers.

  • Recombinant Expression Systems: Human Embryonic Kidney (HEK293) cells are a widely used platform for the stable or transient expression of CaV2.2 channels.[10][11] These cells offer a low background of endogenous channel activity, allowing for the isolated study of the transfected N-type channel subunits (α1B, α2δ, and β).[4][12][13][14]

  • Neuronal Cell Lines: Cell lines of neuronal origin, such as the human neuroblastoma cell line IMR-32, endogenously express N-type calcium channels and can be utilized for screening.[15]

It is crucial to use cell lines that have been rigorously validated and are confirmed to be free of contaminants like Mycoplasma.[4]

A Multi-Assay Approach to Drug Discovery

A robust drug discovery cascade for N-type calcium channel blockers typically involves a tiered approach, starting with high-throughput screening to identify initial hits, followed by more detailed electrophysiological and in vivo characterization.

Visualizing the Drug Discovery Workflow

DrugDiscoveryWorkflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization cluster_3 In Vivo Validation HTS Primary HTS (e.g., FLIPR-based Ca2+ flux assay) 100,000s of compounds HitConf Hit Confirmation (Dose-response in primary assay) HTS->HitConf Initial Hits APC Automated Electrophysiology (e.g., QPatch, SyncroPatch) Secondary Screen HitConf->APC Confirmed Hits ManualPatch Manual Patch-Clamp Electrophysiology (Detailed biophysical characterization) APC->ManualPatch Prioritized Hits BindingAssay Radioligand Binding Assay (Affinity determination) ManualPatch->BindingAssay ExVivo Ex Vivo Assays (e.g., CGRP release from spinal cord) BindingAssay->ExVivo InVivo Animal Models of Pain (e.g., Neuropathic, Inflammatory) ExVivo->InVivo Lead Candidates

Caption: A typical drug discovery cascade for N-type calcium channel blockers.

High-Throughput Screening: Fluorescence-Based Calcium Flux Assays

For the initial screening of large compound libraries, fluorescence-based assays that measure intracellular calcium concentration are indispensable.[10][15][16] The Fluorometric Imaging Plate Reader (FLIPR) system is a commonly used platform for this purpose.

Principle of FLIPR-Based Calcium Flux Assays

These assays utilize calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM, Fura-2 AM) or genetically encoded calcium indicators (e.g., GCaMP) to detect changes in intracellular calcium.[17][18] In a recombinant cell line expressing N-type channels, depolarization of the cell membrane (typically achieved by the addition of a high concentration of potassium chloride) opens the channels, leading to an influx of calcium and a subsequent increase in fluorescence. Putative channel blockers will inhibit this fluorescence increase.

Protocol: FLIPR-Based Calcium Flux Assay

Materials:

  • HEK293 cells stably expressing human CaV2.2 (α1B, β, and α2δ subunits).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent calcium indicator (e.g., FLIPR Calcium 3 Assay Kit).

  • Test compounds and reference antagonists (e.g., ω-conotoxin MVIIA).

  • 384-well black-walled, clear-bottom assay plates.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed the CaV2.2-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight.

  • Compound Addition: Add test compounds at various concentrations to the cell plates and incubate for a specified period.

  • Dye Loading: Add the fluorescent calcium indicator to the wells and incubate to allow for dye uptake. This step may be combined with compound incubation. Some "no-wash" kits simplify this process.[15]

  • FLIPR Assay: a. Place the cell plate into the FLIPR instrument. b. Establish a baseline fluorescence reading. c. Initiate the assay by adding a depolarizing stimulus (e.g., high potassium solution) to all wells. d. Record the fluorescence signal over time.

  • Data Analysis: The peak fluorescence intensity or the area under the curve is used to quantify the calcium influx. The inhibitory effect of the test compounds is calculated relative to control wells.

Parameter Description
Throughput High (10,000s of data points per day)
Endpoint Measurement of intracellular calcium concentration
Advantages Amenable to automation, cost-effective for large screens
Disadvantages Indirect measure of channel activity, prone to artifacts

Electrophysiological Characterization: The Gold Standard

Electrophysiology provides a direct measure of ion channel function and is essential for confirming hits from primary screens and for detailed mechanistic studies.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp (APC) systems have revolutionized ion channel drug discovery by significantly increasing throughput compared to manual patch-clamping.[19][20][21][22] These platforms are ideal for secondary screening and for evaluating the state-dependence of channel blockers.

Protocol: Automated Whole-Cell Patch-Clamp

Materials:

  • CaV2.2-expressing HEK293 cells.

  • External recording solution (containing a charge carrier like BaCl₂ or CaCl₂).

  • Internal recording solution (pipette solution).

  • Test compounds.

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch).

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the CaV2.2-expressing cells.

  • System Setup: Prime the APC system with external and internal solutions and load the cell suspension.

  • Automated Sealing and Whole-Cell Formation: The system automatically achieves high-resistance ("giga-ohm") seals between individual cells and the planar patch-clamp chip, followed by membrane rupture to establish the whole-cell configuration.

  • Voltage Protocol and Compound Application: a. Apply a voltage protocol to elicit N-type channel currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing steps (e.g., to +20 mV).[10] b. Record baseline currents. c. Apply test compounds at various concentrations and record the resulting inhibition of the current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the compound to determine the concentration-response relationship and calculate the IC₅₀ value.

Manual Patch-Clamp Electrophysiology

Manual patch-clamp remains the gold standard for detailed biophysical characterization of ion channel modulators. It allows for precise control of the voltage protocol and solution exchange, enabling the study of:

  • State-dependence: Whether a compound preferentially binds to the resting, open, or inactivated state of the channel.

  • Kinetics of block: The rate at which a compound blocks and unblocks the channel.

  • Voltage-dependence of block: How the blocking potency is affected by the membrane potential.

A typical voltage protocol to assess the activation properties of CaV2.2 channels involves holding the cell at -100 mV and applying a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV).[6] To study inactivation, pre-pulses of varying voltages and durations are applied before a test pulse.[6][23]

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for the N-type calcium channel. These assays typically use a radiolabeled ligand that binds to a specific site on the channel, and the displacement of this ligand by a test compound is measured.

Protocol: [¹²⁵I]-ω-conotoxin GVIA Competition Binding Assay

Principle: This assay measures the ability of a test compound to compete with the binding of radiolabeled ω-conotoxin GVIA, a highly specific N-type channel blocker, to its binding site on the channel.

Materials:

  • Membrane preparations from cells or tissues expressing N-type calcium channels.

  • [¹²⁵I]-ω-conotoxin GVIA.

  • Test compounds and unlabeled ω-conotoxin GVIA (for determining non-specific binding).

  • Assay buffer.

  • Scintillation counter or a system for scintillation proximity assays (SPA).[1]

Procedure:

  • Assay Setup: In a multi-well plate, combine the membrane preparation, [¹²⁵I]-ω-conotoxin GVIA, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).

In Vivo and Ex Vivo Models

The ultimate validation of a potential N-type calcium channel blocker requires demonstration of efficacy in relevant animal models of disease.

  • Ex Vivo Models: The release of calcitonin gene-related peptide (CGRP) from spinal cord tissue is a therapeutically relevant ex vivo assay that can be used to confirm the activity of N-type channel blockers.[16]

  • In Vivo Models of Pain: A variety of animal models are used to assess the analgesic effects of N-type channel blockers, including models of:

    • Neuropathic pain: Such as the chronic constriction injury (CCI) of the sciatic nerve.[7]

    • Inflammatory pain: Induced by complete Freund's adjuvant (CFA).[7][24]

    • Post-operative pain. [9]

In these models, efficacy is typically assessed by measuring the reversal of thermal hyperalgesia or mechanical allodynia.[24]

Conclusion

The discovery and development of novel N-type calcium channel blockers hold significant promise for the treatment of chronic pain and other neurological disorders. A successful research program in this area relies on an integrated, multi-assay approach that combines high-throughput screening with rigorous biophysical and in vivo characterization. The protocols and insights provided in this guide offer a framework for the effective study of N-type calcium channel modulators, from initial hit identification to preclinical validation.

References

  • High-throughput screening for N-type calcium channel blockers using a scintillation proximity assay. Journal of Biomolecular Screening. [Link]

  • Automated electrophysiology assay of N-type calcium channels... ResearchGate. [Link]

  • Using automated patch clamp electrophysiology platforms in pain‐related ion channel research: insights from industry and academia. British Journal of Pharmacology. [Link]

  • Characterization of calcium channel binding. Current Protocols in Pharmacology. [Link]

  • Calcium channel modulation as a target in chronic pain control. British Journal of Pharmacology. [Link]

  • Zalicus Pharmaceuticals presents in vivo data for novel calcium channel blockers. BioWorld. [Link]

  • A Nonadherent Cell-Based HTS Assay for N-Type Calcium Channel Using Calcium 3 Dye. Assay and Drug Development Technologies. [Link]

  • State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening. Frontiers in Pharmacology. [Link]

  • N-type calcium channel – Knowledge and References. Taylor & Francis Online. [Link]

  • Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age. Molecular Interventions. [Link]

  • Automated Patch Clamp. Cell Microsystems. [Link]

  • N-type calcium channel blockers in pain and stroke. Expert Opinion on Investigational Drugs. [Link]

  • A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Semantic Scholar. [Link]

  • Progress in automating patch clamp cellular physiology. Journal of Neuroscience Methods. [Link]

  • N-type calcium channel. Wikipedia. [Link]

  • Cumulative inactivation of N-type CaV2.2 calcium channels modified by alternative splicing. PNAS. [Link]

  • An integrated multiassay approach to the discovery of small-molecule N-type voltage-gated calcium channel antagonists. Assay and Drug Development Technologies. [Link]

  • Ion Channel Assay Services. ATT Bioquest. [Link]

  • Human Cav1.2/β2/α2δ1 Calcium Channel Stable Cell Line. Creative Biolabs. [Link]

  • Gating mechanism of human N-type voltage-gated calcium channel. bioRxiv. [Link]

  • A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Assay and Drug Development Technologies. [Link]

  • Regulation of N-type voltage-gated calcium channels and presynaptic function by cyclin-dependent kinase 5. The Journal of Neuroscience. [Link]

  • Human Cav3.2 Calcium Channel Stable Cell Line. Creative Biolabs. [Link]

  • Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Pharmacology & Translational Science. [Link]

  • Development and validation of a fluorescence-based HTS assay for the identification of P/Q-type calcium channel blockers. Journal of Biomolecular Screening. [Link]

  • Cav2.2 Calcium Channel Assay Service. Creative Biolabs. [Link]

  • Pharmacological potentiators of the calcium signaling cascade identified by high-throughput screening. PNAS Nexus. [Link]

  • Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners. Channels. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine

Prepared by: Senior Application Scientist, Advanced Synthesis Division Welcome to the technical support center for the synthesis of 2-(4-methyl-piperidin-1-yl)-benzylamine. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for the synthesis of 2-(4-methyl-piperidin-1-yl)-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the mechanistic rationale behind procedural choices, providing a framework for logical problem-solving in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 2-(4-methyl-piperidin-1-yl)-benzylamine?

There are two primary and strategically distinct routes for this transformation:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most prevalent and versatile method for forming the aryl C-N bond. It involves the cross-coupling of an aryl halide (or pseudohalide) like 2-bromobenzylamine with 4-methylpiperidine.[1] This state-of-the-art method is often preferred for its broad substrate scope and functional group tolerance.

  • Reductive Amination: This classical approach involves the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced. For this target, a plausible route would be the reductive amination of 2-formylbenzylamine with 4-methylpiperidine.[2][3] While effective, this route requires the synthesis of the aldehyde precursor, which may add steps to the overall sequence.

Q2: Why is the Buchwald-Hartwig amination often challenging for this specific molecule?

The primary challenge lies in the starting material, 2-halobenzylamine (e.g., 2-bromobenzylamine). The presence of the primary benzylic amine (-CH₂NH₂) introduces two potential complications:

  • Competitive N-Arylation: The primary amine can compete with the intended nucleophile (4-methylpiperidine), leading to self-coupling or oligomerization.

  • Catalyst Inhibition: The lone pair of the primary amine can coordinate to the palladium center, potentially inhibiting catalytic activity.

These issues often lead to low conversion rates, complex product mixtures, and difficulty in purification.

Q3: Is it necessary to protect the primary amine of 2-bromobenzylamine before the Buchwald-Hartwig coupling?

Yes, in most cases, protecting the primary amine is a highly effective strategy to circumvent the issues mentioned above and achieve higher, more consistent yields. By temporarily masking the primary amine, you prevent its interference in the catalytic cycle. A suitable protecting group should be stable to the basic reaction conditions of the coupling and easily removable afterward. Common choices include forming a benzophenone imine or using a carbamate protecting group.

Q4: What are the key factors to consider for optimizing the Buchwald-Hartwig reaction yield?

Yield optimization is a multifactorial process. The most critical parameters to investigate are:

  • Ligand Selection: The choice of phosphine ligand is paramount for stabilizing the palladium catalyst and facilitating the catalytic cycle.[4]

  • Base: The strength and solubility of the base are crucial for the deprotonation of the amine.[5]

  • Solvent: The solvent affects the solubility of reactants and the stability of the catalytic species.[4]

  • Temperature and Reaction Time: These parameters must be balanced to ensure complete reaction without promoting catalyst decomposition or side reactions.

A systematic approach, such as a Design of Experiments (DoE), can be highly effective in rapidly identifying the optimal conditions.[6][7]

Troubleshooting Guide: Buchwald-Hartwig Amination Route

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Formation

Potential Cause A: Inactive Catalyst The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This process can be inefficient.

  • Recommended Action:

    • Use a Pd(0) Precatalyst: Switch to a more reliable precatalyst such as Pd₂(dba)₃ or a commercially available, air-stable palladacycle precatalyst (e.g., G3 or G4 precatalysts).[4] These rapidly generate the active Pd(0) species upon exposure to the base.

    • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.

Potential Cause B: Inappropriate Ligand Choice The reaction between an aryl halide and a secondary cyclic amine like 4-methylpiperidine is sensitive to the steric and electronic properties of the phosphine ligand.

  • Recommended Action:

    • Screen Sterically Hindered Ligands: For coupling secondary amines, bulky, electron-rich biarylphosphine ligands are often superior. They promote rapid oxidative addition and reductive elimination while preventing catalyst dimerization.[1]

    • Consult the Ligand Comparison Table: Refer to the table below for a starting point. XPhos and RuPhos are often excellent choices for this type of transformation.

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Typical Yield Range (%)Notes
XPhos 1 - 2NaOtBuToluene80 - 11085 - 98Excellent general ligand for secondary amines.[6]
RuPhos 1 - 2K₃PO₄t-BuOH80 - 10080 - 95Good for less reactive aryl chlorides.
BrettPhos 1 - 2K₂CO₃Toluene/H₂O10075 - 90Useful for reactions requiring weaker bases.
Xantphos 2 - 4Cs₂CO₃Dioxane100 - 11060 - 85Bidentate ligand, can be effective but sometimes slower.[5]

Table 1: Comparison of common ligand systems for Buchwald-Hartwig amination of secondary amines. Yields are illustrative and highly substrate-dependent.

Potential Cause C: Interference from Unprotected Primary Amine As discussed in the FAQ, the primary amine on the 2-bromobenzylamine starting material is likely interfering with the reaction.

  • Recommended Action:

    • Implement a Protecting Group Strategy: Protect the primary amine before the coupling reaction. A robust method is the formation of a benzophenone imine, which is stable to the reaction conditions and can be easily hydrolyzed post-coupling. See the detailed protocol below.

Issue 2: Reaction Stalls or Incomplete Conversion

Potential Cause A: Catalyst Deactivation Over Time At elevated temperatures, the catalytic complex can degrade, leading to a stalled reaction.

  • Recommended Action:

    • Lower the Reaction Temperature: While a high temperature can increase the reaction rate, it can also accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.

    • Use a More Stable Precatalyst: Modern palladacycle precatalysts often exhibit superior thermal stability compared to older systems.

Potential Cause B: Poor Solubility of the Base Inorganic bases like K₂CO₃ or K₃PO₄ have limited solubility in organic solvents like toluene. This can create a heterogeneous mixture where the reaction rate is limited by mass transport.[4]

  • Recommended Action:

    • Change the Solvent: Consider a more polar aprotic solvent like dioxane or THF, or use a solvent mixture (e.g., Toluene/t-BuOH) to improve solubility.

    • Use a Soluble Organic Base: While less common for this specific reaction, a strong, non-nucleophilic organic base like DBU could be explored, though it may require significant optimization.[5]

    • Increase Agitation: Ensure vigorous stirring to maximize the interfacial area between the solid base and the liquid phase.[4]

Issue 3: Significant Formation of Hydrodehalogenation Side Product

Potential Cause: Undesired Beta-Hydride Elimination An unproductive side reaction can occur where the palladium amide intermediate undergoes beta-hydride elimination. This is less common with secondary amines that lack a β-hydrogen on the nitrogen substituent (like piperidines), but it can occur from the aryl group if conditions are not optimal, leading to the formation of benzylamine instead of the desired product.[1]

  • Recommended Action:

    • Re-evaluate Ligand Choice: Ligands with very large steric bulk (like XPhos) generally favor the desired reductive elimination over side reactions.

    • Use a Weaker Base: Sometimes, a very strong base can promote side reactions. Switching from NaOtBu to a carbonate or phosphate base may be beneficial, though it will likely require a higher reaction temperature.

Issue 4: Difficulty in Product Purification

Potential Cause: Contamination with Palladium Residues and Ligand Oxide The final product can be contaminated with residual palladium and oxidized phosphine ligand, which can be difficult to remove via standard column chromatography.

  • Recommended Action:

    • Acid-Base Extraction: The desired product is basic. After the reaction, perform an acidic wash (e.g., with 1M HCl) to extract the amine product into the aqueous layer, leaving non-basic impurities (like the ligand oxide) in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product with an organic solvent (e.g., EtOAc or DCM).

    • Metal Scavenging: If palladium residues persist, treat the organic solution of your crude product with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) before final purification.

    • Crystallization: If the product is a solid, crystallization or salt formation (e.g., hydrochloride salt) is an excellent method for achieving high purity.[8]

Experimental Protocols & Visualizations

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + HNR'R'' - X⁻ RedElim Reductive Elimination Intermediate AmineCoord->RedElim + Base - Base-H⁺ RedElim->Pd0 Product Ar-NR'R'' (Product) RedElim->Product Catalyst_Regen Pd(0) Regenerated

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Protected Synthesis via Benzophenone Imine

This two-step protocol is designed to maximize yield by preventing side reactions.

Step A: Protection of 2-Bromobenzylamine

  • To a solution of 2-bromobenzylamine (1.0 eq) in toluene (approx. 0.5 M), add benzophenone imine (1.05 eq).

  • Heat the mixture to reflux (approx. 110 °C) with a Dean-Stark apparatus to remove ammonia (NH₃) as it forms.

  • Monitor the reaction by TLC or GC-MS until the starting benzylamine is consumed (typically 4-6 hours).

  • Cool the reaction mixture and concentrate under reduced pressure. The crude N-(2-bromobenzylidene)diphenylmethanimine can often be used directly in the next step without further purification.

Step B: Buchwald-Hartwig Coupling

  • To an oven-dried flask, add the crude protected benzylamine from Step A (1.0 eq), 4-methylpiperidine (1.2 eq), XPhos Pd G3 precatalyst (0.02 eq, 2 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Backfill the flask with argon.

  • Add degassed toluene (to achieve approx. 0.2 M concentration).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion (typically 8-16 hours), cool the mixture to room temperature.

Step C: Deprotection and Work-up

  • Quench the reaction mixture by carefully adding it to a stirred solution of 2M hydrochloric acid (HCl).

  • Stir vigorously for 1-2 hours at room temperature to hydrolyze the imine protecting group. The benzophenone byproduct will remain in the organic layer, while the desired product amine salt will be in the aqueous layer.

  • Separate the layers. Wash the aqueous layer with ethyl acetate to remove any remaining organic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 6M sodium hydroxide (NaOH) until the pH is >12.

  • Extract the free amine product with dichloromethane (DCM) (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(4-methyl-piperidin-1-yl)-benzylamine. Purify further by column chromatography or crystallization as needed.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start check_yield Low Yield / No Reaction Check TLC/LCMS start->check_yield cause_catalyst Inactive Catalyst? Use Pd(0) Precatalyst Ensure Inert Atmosphere check_yield:f1->cause_catalyst No Product Spot cause_ligand Wrong Ligand? Screen Bulky Ligands (XPhos) Consult Table 1 check_yield:f1->cause_ligand Trace Product cause_protection Substrate Interference? Protect Primary Amine (See Protocol 1) check_yield:f1->cause_protection Complex Mixture cause_conditions Suboptimal Conditions? Vary Base/Solvent/Temp Consider DoE check_yield:f1->cause_conditions Stalled Reaction success Yield Improved cause_catalyst->success cause_ligand->success cause_protection->success cause_conditions->success

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Vertex AI Search. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Vertex AI Search. (2024).
  • Newman, S. G., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2014). Buchwald-Hartwig Amination Reagent Guide.[Link]

  • ResearchGate. (2020). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions.[Link]

  • ResearchGate. (2021). Chemical and biocatalytic routes to substituted benzylamines.[Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of N-Substituted Benzylamines.
  • BenchChem. (2025). Comparative analysis of synthesis methods for substituted benzylamines.
  • Mojena, M., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

  • Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.[Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination.[Link]

  • BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 2-Piperidin-1-ylmethyl-benzylamine.
  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[Link]

  • Pearson+. (2023).
  • Reddit. (2023). How to purify Benzylamine?[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(4-Methyl-piperidin-1-yl)-benzylamine

Welcome to the technical support center for 2-(4-Methyl-piperidin-1-yl)-benzylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purif...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methyl-piperidin-1-yl)-benzylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this versatile but often problematic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Understanding the Molecule: Why is Purification Challenging?

2-(4-Methyl-piperidin-1-yl)-benzylamine is a diamine containing both a primary benzylic amine and a tertiary amine within a piperidine ring. Its structure is the primary source of purification difficulties.

PropertyStructural FeatureImplication for Purification
High Basicity Contains two basic nitrogen atoms (primary and tertiary amines). The piperidine nitrogen is particularly basic (pKa of the conjugate acid is ~10-11).Strong, non-linear binding to acidic stationary phases like silica gel, leading to significant peak tailing, poor resolution, and potential irreversible adsorption.[1][2]
Polarity Presence of two amine groups capable of hydrogen bonding.High polarity makes elution from normal-phase chromatography challenging and can lead to issues with phase separation during aqueous workups.
Synthesis Route Typically synthesized via methods like Buchwald-Hartwig amination or reductive amination.Risk of characteristic impurities, including unreacted starting materials, catalyst residues (e.g., palladium), ligands, and dehalogenated byproducts that may have similar polarities.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 2-(4-Methyl-piperidin-1-yl)-benzylamine.

Q1: My compound is streaking severely on a standard silica gel TLC plate. How can I get clean spots to develop a chromatography method?

This is the most frequent issue and is caused by the strong acid-base interaction between the basic amine and the acidic silanol groups on the silica surface.[1] To obtain reliable TLC data, you must neutralize this interaction.

Answer:

  • Primary Solution: Mobile Phase Modification. The most straightforward approach is to add a small amount of a volatile, basic modifier to your eluent system. This "competing base" will occupy the acidic sites on the silica, allowing your compound to travel up the plate more uniformly.[2]

ModifierRecommended ConcentrationNotes
Triethylamine (TEA) 0.5 - 2% (v/v)The most common choice. Effective and easily removed under vacuum.
Ammonia (7N in MeOH) 0.5 - 2% (v/v)Highly effective, especially for very basic compounds. Use in a well-ventilated fume hood.
Pyridine 0.5 - 1% (v/v)Effective but has a higher boiling point and a strong odor.
  • Secondary Solution: Alternative Stationary Phases. If mobile phase modification is insufficient, consider using a different stationary phase for your TLC analysis, such as basic or neutral alumina plates.

Q2: What are the likely impurities from a Buchwald-Hartwig synthesis, and how can I distinguish them from my product?

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction but can generate several byproducts.[5]

Answer: Common impurities include:

  • Unreacted Starting Materials: e.g., 2-bromobenzylamine or 2-chlorobenzylamine.

  • Dehalogenated Starting Material: The aryl halide can be reduced to benzylamine.

  • Ligand/Catalyst Residues: Phosphine ligands can oxidize, and palladium residues may persist.

  • Double-Arylated Piperidine: Less common, but possible if the reaction conditions are harsh.

These impurities often have different polarities. The dehalogenated benzylamine is more polar than the starting aryl halide but typically less polar than the final product on a modified TLC system. Ligand byproducts are often less polar. A preliminary NMR of the crude material can help identify the presence and nature of these impurities.

Q3: I'm ready to perform flash chromatography. Which method offers the highest chance of success?

There is no single "best" method; the optimal choice depends on the specific impurities in your crude material. Below is a decision-making workflow and detailed options.

Diagram: Chromatography Method Selection

G start Crude Material tlc Run TLC with 0.5-2% TEA start->tlc assess Assess Separation (ΔRf) tlc->assess good_sep Good Separation (ΔRf > 0.15) assess->good_sep Yes poor_sep Poor Separation (Co-elution) assess->poor_sep No method_a Method A: Silica Gel with TEA-Modified Eluent good_sep->method_a method_b Method B: Basic Alumina or Amine-Functionalized Silica poor_sep->method_b Try Alternative Normal Phase method_c Method C: Reversed-Phase (C18) with Basic Modifier poor_sep->method_c If Impurities are Less Polar

Caption: Decision workflow for selecting a chromatography strategy.

Answer:

  • Method A: Modified Normal-Phase (Silica Gel). This is the most common starting point. Use a mobile phase containing 0.5-2% triethylamine throughout the entire purification, from column equilibration to final elution.[1] A typical gradient might be from 100% Hexane/TEA to 50:50 Ethyl Acetate:Hexane/TEA.

  • Method B: Alternative Normal-Phase (Alumina/Amine-Silica). For exceptionally difficult separations where tailing persists even with TEA, a basic stationary phase is recommended.[1]

    • Basic Alumina: Less acidic than silica and excellent for purifying basic compounds.

    • Amine-functionalized Silica: Provides a less interactive surface, minimizing tailing.

  • Method C: Reversed-Phase Chromatography. If your target compound is highly polar and impurities are less polar, reversed-phase (C18) can be very effective. It is crucial to use a mobile phase pH that is two units above the pKa of the amine to keep it in its neutral, more retentive form.[1] A common mobile phase would be a gradient of Water/Acetonitrile containing 0.1% triethylamine or ammonium hydroxide.

Q4: Can I avoid chromatography altogether? My lab is focused on process scale-up.

Yes, for many scenarios, a well-designed liquid-liquid extraction (LLE) or crystallization is preferable to chromatography, especially at a larger scale.

Answer:

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities. The process relies on the differential solubility of the amine and its protonated salt form.[6] See the detailed protocol below. This method is excellent for removing non-basic impurities like phosphine oxide ligands or dehalogenated starting materials.

  • Crystallization as a Salt: If your compound is a solid, direct recrystallization may work. A more robust method is to form a salt by treating the crude material with an acid like HCl, tartaric acid, or citric acid in a suitable solvent. The resulting salt often has much better crystalline properties than the free base. The purified salt can then be isolated by filtration, and the free base can be regenerated by treatment with a base.[7][8] A novel technique involves using trichloroacetic acid (TCA) to trigger precipitation, followed by gentle heating to release the pure amine.[7]

Q5: My purified product is a clear oil, but it turns yellow/brown after a week. What is happening and how can I prevent it?

Benzylamines are susceptible to oxidation.[8]

Answer: The discoloration is likely due to air oxidation of the primary benzylamine group, potentially forming imines or other colored degradation products. To ensure long-term stability:

  • Store under an inert atmosphere: Displace the air in the storage vial with nitrogen or argon.

  • Refrigerate: Store at low temperatures (0-4 °C).

  • Protect from light: Use an amber vial or store in the dark.

Detailed Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel with Triethylamine Modifier
  • TLC Analysis: Develop an appropriate solvent system using Hexane/Ethyl Acetate or Dichloromethane/Methanol that gives your product an Rf of ~0.2-0.3. Crucially, add 1% TEA to the eluent.

  • Column Preparation:

    • Choose an appropriately sized silica gel column.

    • Create a slurry of the silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc) that also contains 1% TEA.

    • Pack the column with the slurry.

    • Equilibrate the column by flushing with at least 3-5 column volumes of the initial eluent + 1% TEA. Do not skip this step.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with your starting solvent system (containing 1% TEA).

    • Gradually increase the polarity of the eluent according to your TLC analysis.

    • Collect fractions and analyze by TLC (using a TEA-modified eluent).

  • Work-up: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Protocol 2: Purification via Acid-Base Liquid-Liquid Extraction

Diagram: Acid-Base Extraction Workflow

G start Crude Material in Organic Solvent (e.g., EtOAc) wash_acid Wash with 1M HCl (aq) (x3) start->wash_acid organic_layer Organic Layer: Contains Neutral/Acidic Impurities wash_acid->organic_layer Separate aqueous_layer Aqueous Layer: Contains Protonated Product (Amine Hydrochloride Salt) wash_acid->aqueous_layer Collect basify Adjust Aqueous Layer to pH > 12 with NaOH (aq) aqueous_layer->basify extract_org Extract with Organic Solvent (e.g., EtOAc) (x3) basify->extract_org final_org Organic Layer: Contains Pure Free Base extract_org->final_org Collect final_aq Aqueous Layer: (Discard) extract_org->final_aq Separate finish Dry (Na2SO4), Filter, and Concentrate final_org->finish

Caption: Workflow for purification using acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

  • Acid Wash: Transfer the solution to a separatory funnel and wash it three times with a 1 M aqueous solution of hydrochloric acid (HCl).[6] Your basic product will become protonated (forming the hydrochloride salt) and move into the aqueous layer. Neutral or acidic impurities will remain in the organic layer.

  • Isolate Aqueous Layer: Combine the aqueous layers from all washes. The desired product is now in this layer. The organic layer containing impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly and carefully add a strong base, such as 6 M sodium hydroxide (NaOH), with swirling until the pH is strongly basic (pH > 12). This deprotonates the amine salt, regenerating the neutral "free base" form of your product.

  • Back-Extraction: Extract the aqueous layer three times with fresh organic solvent (e.g., EtOAc or DCM). The neutral product will now move back into the organic layer.

  • Final Work-up: Combine the organic layers, wash once with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Online] Available at: [Link]

  • Various Authors. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. [Online] Available at: [Link]

  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225–233. [Online] Available at: [Link]

  • Various Authors. (2011). Amine purification. Science Forums. [Online] Available at: [Link]

  • Nagy, V., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3624–3633. [Online] Available at: [Link]

  • Ghaffari, B., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions, 50(40), 14217-14224. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2011). Supplementary Information for Medicinal Chemistry Communications. [Online] Available at: [Link]

  • Various Authors. (2023). How to purify Benzylamine? Reddit. [Online] Available at: [Link]

  • Nagy, V., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]

  • Various Authors. (2014). BH amination side products and purification. Reddit. [Online] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine. This guide is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on causality and practical solutions.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine, an unsymmetrical tertiary amine, is typically achieved via one of two primary, robust synthetic routes: Palladium-Catalyzed Buchwald-Hartwig Amination or a multi-step sequence involving Reductive Amination. The choice between these pathways often depends on starting material availability, scalability, and tolerance for specific functional groups.

  • Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that directly forms the aryl C-N bond. It involves the reaction of an aryl halide, such as 2-bromobenzylamine, with 4-methylpiperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2][3] This method is often preferred for its directness and broad substrate scope.

  • Reductive Amination: This two-stage, one-pot process involves the reaction of a carbonyl compound (e.g., 2-(4-methyl-piperidin-1-yl)benzaldehyde) with an amine source to form an imine, which is then reduced in situ to the target amine.[4][5] This route is advantageous when the corresponding aldehyde is readily available and offers a cost-effective, palladium-free alternative.

Synthetic_Strategies cluster_0 Buchwald-Hartwig Amination cluster_1 Reductive Amination start_A 2-Bromobenzylamine + 4-Methylpiperidine end_product 2-(4-Methyl-piperidin-1-yl)-benzylamine start_A->end_product Pd Catalyst, Ligand, Base start_B 2-(4-Methyl-piperidin-1-yl)benzaldehyde + Amine Source (e.g., NH3) imine Imine Intermediate start_B->imine Condensation end_product_B 2-(4-Methyl-piperidin-1-yl)-benzylamine imine->end_product_B Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield & Incomplete Conversion

Q: My Buchwald-Hartwig reaction has stalled with significant starting aryl halide remaining. What are the likely causes?

A: Stalled Buchwald-Hartwig reactions are common and usually trace back to one of four areas: catalyst integrity, base selection, solvent quality, or temperature.

  • Catalyst System (Palladium & Ligand): The Pd(0) active species is highly sensitive to oxygen. Inadequate inert atmosphere technique (failure to properly degas solvents and purge the reaction vessel with nitrogen or argon) can lead to rapid catalyst oxidation and deactivation. Furthermore, the choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., Josiphos, BrettPhos) are often required to promote the rate-limiting reductive elimination step.

  • Base Incompatibility: A common base is sodium tert-butoxide (NaOt-Bu).[2] If the base is old or has been improperly stored, it may be partially hydrolyzed, reducing its efficacy. The base must be strong enough to deprotonate the amine but not so reactive that it degrades the starting materials or ligand.

  • Solvent Issues: Anhydrous, degassed solvents are mandatory. Toluene or dioxane are typical choices. The presence of water can hydrolyze the base and interfere with the catalytic cycle.

  • Temperature: While many modern catalyst systems operate at lower temperatures, some less reactive aryl halides (especially chlorides) may require elevated temperatures (80-110 °C) to drive the initial oxidative addition step.

Recommended Actions:

  • Ensure all solvents are freshly distilled or from a sealed, anhydrous-grade bottle and are thoroughly degassed via sparging with argon or nitrogen.

  • Use a fresh, high-quality palladium precatalyst and ligand from a reputable supplier.

  • Use a fresh container of a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[2]

  • Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

Q: My reductive amination is incomplete, and I'm isolating the imine intermediate. How can I resolve this?

A: The accumulation of the imine intermediate points directly to an issue with the reduction step.

  • Reducing Agent Activity: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the preferred reagent for reductive aminations as it is milder and more selective for imines over carbonyls.[4] Unlike sodium borohydride (NaBH₄), it does not require stringent pH control. However, STAB is moisture-sensitive; its reducing power is significantly diminished if it has been exposed to atmospheric moisture.

  • pH Environment: The initial condensation to form the imine is acid-catalyzed. A small amount of acetic acid is often added to facilitate this step. However, a strongly acidic environment can protonate the starting amine, rendering it non-nucleophilic. A pH range of 5-7 is generally optimal for imine formation.

  • Steric Hindrance: The piperidine ring can present steric bulk, potentially slowing down the initial condensation step.[6] Allowing the aldehyde and amine to stir for a period (e.g., 1-2 hours) before adding the reducing agent can allow the imine concentration to build up, leading to a more efficient reduction.

Recommended Actions:

  • Use a fresh bottle of sodium triacetoxyborohydride.

  • Check the reaction pH. If it's too low, the reaction may stall.

  • Implement a two-stage addition: stir the aldehyde, amine, and a catalytic amount of acetic acid in a solvent like dichloroethane (DCE) for 1-2 hours before adding the reducing agent.[6]

Issue 2: Key Side Product Formation

Q: I've isolated a significant hydrodehalogenated byproduct (my starting aryl halide minus the halogen) in my Buchwald-Hartwig reaction. Why did this happen?

A: Hydrodehalogenation is a well-known side reaction in palladium-catalyzed couplings.[1] It occurs when the arylpalladium(II) halide intermediate undergoes a competing reaction pathway, often involving a hydride source, instead of reacting with the amine. This ultimately results in the replacement of the halide with a hydrogen atom.

Causality & Prevention:

  • Hydride Source: The "hydride" can originate from various sources, including the amine itself (via β-hydride elimination from the amido complex), the solvent, or residual water.

  • Slow Amination Step: If the reaction between the arylpalladium(II) intermediate and the amine is slow (due to steric hindrance or low nucleophilicity), the competing hydrodehalogenation pathway has more time to occur.

  • Ligand Choice: Less bulky ligands may not sufficiently shield the palladium center, allowing for undesired side reactions.

Recommended Actions:

  • Switch to a bulkier, more electron-rich phosphine ligand (e.g., a biarylphosphine ligand like XPhos or tBuXPhos) which can accelerate the desired C-N bond formation and sterically discourage side reactions.[2]

  • Ensure strictly anhydrous conditions to minimize potential hydride sources.

Side_Reaction_Logic cluster_0 Desired Pathway cluster_1 Side Reaction Pathway start Ar-Pd(II)-X Intermediate amine_add Amine Coordination & Deprotonation start->amine_add hydrodehal Hydrodehalogenation start->hydrodehal reductive_elim Reductive Elimination amine_add->reductive_elim product Desired C-N Product (Ar-NR2) reductive_elim->product hydride_source Hydride Source (Solvent, Amine, H2O) hydride_source->hydrodehal side_product Side Product (Ar-H) hydrodehal->side_product

Caption: Competing pathways in Buchwald-Hartwig amination.

Q: My reaction mixture contains a byproduct with a mass corresponding to over-alkylation or dimerization. What is this and how can I prevent it?

A: This is most likely a result of the product, a secondary amine, reacting further.

  • In Reductive Amination: While less common than in direct alkylation, the newly formed secondary amine product can react with another molecule of the aldehyde starting material to form a tertiary amine byproduct. This can be minimized by using a slight excess of the amine source relative to the aldehyde and by adding the reducing agent slowly to keep the instantaneous concentration of the product low.[4]

  • In Buchwald-Hartwig: A side reaction can be the homocoupling of two amine molecules, though this is less common than hydrodehalogenation. More likely is that if your starting material was, for example, 2-bromoaniline which you alkylated in a prior step, you could see diarylamine formation. For the specified synthesis, this is less of a concern.

Table 1: Common Side Products and Their Identification
Side Product NameProbable RouteExpected Mass Change from Starting MaterialRecommended Prevention
Hydrodehalogenated AreneBuchwald-HartwigMass(H) - Mass(Br) (e.g., 1 - 79.9 = -78.9)Use bulky ligands, ensure anhydrous conditions.
Imine IntermediateReductive AminationMass(C7H7N) - Mass(H2O) (e.g., 105.1 - 18.0 = +87.1)Use fresh, active reducing agent (STAB).
Over-alkylated ProductReductive Amination+ Mass(Aldehyde) - Mass(H2)Use slight excess of amine, slow reagent addition.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is preferable for scale-up, Buchwald-Hartwig or reductive amination? A: Both routes are scalable, but they present different challenges. Reductive amination avoids expensive and potentially toxic palladium catalysts, which is a major advantage for cost and product purity on an industrial scale.[4] However, it may require an additional step to synthesize the aldehyde precursor. The Buchwald-Hartwig reaction is more direct but requires careful control to minimize catalyst loading and ensure complete removal of residual palladium from the final product, which is critical for pharmaceutical applications.

Q: How critical is moisture and oxygen control in these reactions? A: It is absolutely critical, especially for the Buchwald-Hartwig amination. The Pd(0) catalyst and many phosphine ligands are sensitive to oxidation, which irreversibly deactivates the catalyst. The organometallic intermediates in the catalytic cycle can also be sensitive to water. For reductive amination, the primary concern with moisture is the deactivation of the hydride reducing agent.[6] Standard inert atmosphere techniques (using Schlenk lines or glove boxes) are highly recommended for achieving consistent and high-yielding results.

Section 4: Recommended Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a reliable method for the synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine from 2-bromobenzylamine.

Materials:

  • 2-Bromobenzylamine (1.0 eq)

  • 4-Methylpiperidine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • BrettPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous, degassed Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and NaOt-Bu under an argon or nitrogen atmosphere.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed toluene via syringe, followed by 4-methylpiperidine and finally 2-bromobenzylamine.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaCl solution. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-Methyl-piperidin-1-yl)-benzylamine.

References

  • BenchChem Technical Support. (2025). Scale-up Synthesis of 2-Piperidin-1-ylmethyl-benzylamine.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Pearson+. (n.d.).
  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Reddit. (2024). How to purify Benzylamine?[Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • BenchChem Technical Support. (2025). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

Sources

Optimization

Technical Support Center: Analysis of 2-(4-Methyl-piperidin-1-yl)-benzylamine and its Degradation Products

Welcome to the technical support guide for the analysis of 2-(4-Methyl-piperidin-1-yl)-benzylamine. This document is designed for researchers, analytical scientists, and drug development professionals who are working wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-(4-Methyl-piperidin-1-yl)-benzylamine. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and need to understand its stability profile. Here, we will address common challenges encountered during HPLC analysis, provide robust troubleshooting strategies, and offer detailed experimental protocols to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 2-(4-Methyl-piperidin-1-yl)-benzylamine?

Based on its structure, which features a tertiary amine within a piperidine ring and a primary benzylic amine, the compound is susceptible to several degradation pathways. The most common pathways are oxidative and photolytic.

  • Oxidation: The tertiary amine on the piperidine ring is a prime target for oxidation, leading to the formation of an N-oxide, a common metabolic and degradation route for such compounds.[1][2] The benzylic amine can also be oxidized, potentially leading to an imine, which can then hydrolyze to form benzaldehyde and 4-methylpiperidine.[3][4]

  • Photolysis: Exposure to light, particularly UV light, can induce degradation.[5][6][7][8][9] Photolytic degradation pathways can be complex, but may involve radical mechanisms leading to cleavage of the benzyl-nitrogen bond or modifications to the aromatic ring.[10]

Q2: I'm developing an HPLC method for this compound. What are the recommended starting conditions?

A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach for this type of molecule.[11]

  • Column: A C18 column with modern, high-purity silica is an excellent starting point. Dimensions such as 4.6 x 150 mm with 3.5 µm particles offer a good balance of efficiency and backpressure.

  • Mobile Phase: Due to the basic nature of the amine groups, a mobile phase with a controlled pH is critical to achieve good peak shape.

    • Acidic pH: A low pH (e.g., pH 2.5-3.5 using formic acid or trifluoroacetic acid) will ensure both amine groups are protonated, typically resulting in sharp, symmetrical peaks.

    • Mobile Phase Composition: Start with a simple gradient, for example, from 5% to 95% acetonitrile (or methanol) in water over 20-30 minutes. This will help to elute a wide range of potential degradation products.[12]

  • Detection: UV detection at a wavelength where the benzene ring absorbs, such as 210 nm or 254 nm, is a good starting point. Coupling with a mass spectrometer (LC-MS) is highly recommended for identifying unknown degradation products.

HPLC Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis in a question-and-answer format.

Q3: I'm observing unexpected peaks in my chromatogram. How can I determine if they are actual degradation products?

Unexpected peaks are a common issue and can originate from the sample, the mobile phase, or the HPLC system itself.[13] A systematic approach is needed to identify their source.

Answer: First, confirm the peaks are not system artifacts. Inject a "blank" (injection solvent only). If the peaks are still present, they could be "ghost peaks" from mobile phase contamination or carry-over from a previous injection.[13][14] Ensure you are using high-purity HPLC/MS-grade solvents and fresh mobile phases.[13]

If the peaks are absent in the blank, they are likely related to your sample. To confirm if they are degradation products, a forced degradation study is the definitive test.[2][15][16] By subjecting your compound to stress conditions (acid, base, oxidation, heat, light), you can intentionally generate degradation products. If the retention times of your unexpected peaks match the new peaks formed during the stress tests, you have strong evidence they are indeed degradants.

Q4: I have poor resolution between the parent compound peak and a closely eluting impurity. How can I improve the separation?

Answer: Poor resolution is a classic chromatographic challenge that requires methodical optimization.[17] Do not change more than one parameter at a time.

  • Adjust Mobile Phase Strength: If using a gradient, decrease the slope (i.e., make it longer and shallower) around the elution time of the peaks of interest. This gives the compounds more time to interact with the stationary phase, often improving separation.

  • Modify Mobile Phase pH: The retention of basic compounds like this is highly sensitive to pH. A small change in pH (e.g., from 2.8 to 3.2) can alter the ionization state of the analyte and the degradant differently, potentially leading to a significant change in selectivity and improved resolution.

  • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order and separation of your compounds.

  • Consider a Different Column: If mobile phase optimization is insufficient, changing the stationary phase may be necessary. An alternative to a C18 column could be a Phenyl-Hexyl column, which offers different selectivity due to pi-pi interactions with the aromatic ring, or a C8 column.

Q5: My LC-MS data suggests the formation of an N-oxide (+16 Da). How can I definitively confirm this?

Answer: A mass increase of +16 Da is a strong indicator of oxidation, and for a molecule with a tertiary amine, N-oxidation is a highly probable pathway.[1][18]

To confirm this, you can perform a targeted forced degradation experiment using an oxidizing agent.

  • Perform a Controlled Oxidation: Prepare a solution of your compound and treat it with a mild oxidizing agent like hydrogen peroxide (H₂O₂). Let the reaction proceed for a set time, then quench it and inject it into the LC-MS.

  • Monitor the Chromatogram: Look for a new peak to appear or an existing peak to grow significantly in the chromatogram of the oxidized sample.

  • Confirm by Mass: Check the mass spectrum of this peak. If it corresponds to the parent mass +16 Da and has a similar fragmentation pattern (often with a characteristic neutral loss of 16 or 17), you have strong evidence that this is the N-oxide degradant.

Key Experimental Protocols

Protocol 1: Generic RP-HPLC Method for Initial Screening

This protocol provides a robust starting point for analyzing 2-(4-Methyl-piperidin-1-yl)-benzylamine and its impurities.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good efficiency and is a versatile, common stationary phase.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure protonation of amines for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Gradient 5% B to 95% B in 20 minA broad gradient to screen for early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 5 µLA small volume minimizes potential for peak distortion.
Detection UV at 210 nm & 254 nm; MS Scan210 nm for general sensitivity, 254 nm for aromatic compounds. MS for identification.
Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[2][15][19] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[19] All stress samples should be compared to an unstressed control solution stored at ambient conditions.

  • Acid Hydrolysis:

    • Treat API solution with 0.1 M HCl at 60 °C for 24 hours.

    • Neutralize with an equivalent amount of NaOH before injection.

  • Base Hydrolysis:

    • Treat API solution with 0.1 M NaOH at 60 °C for 24 hours.

    • Neutralize with an equivalent amount of HCl before injection.

  • Oxidative Degradation:

    • Treat API solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation:

    • Store solid API and API solution at 80 °C for 48 hours.

  • Photolytic Degradation (as per ICH Q1B): [5][6][7][9][20]

    • Expose solid API and API solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A parallel control sample should be wrapped in aluminum foil to protect it from light.

Data Interpretation & Visualization

Potential Degradation Products

The following table summarizes the most likely degradation products based on the compound's structure.

Degradation PathwayPotential ProductMass ChangeLikely Stress Condition
Oxidation Piperidine N-Oxide+16 DaOxidative (H₂O₂)
Oxidation/Hydrolysis Benzaldehyde-128 Da*Oxidative, Acidic
Photolysis Benzyl Radical Cleavage ProductsVariesPhotolytic (UV/Vis Light)
Oxidation Aromatic Hydroxylation+16 DaOxidative, Photolytic

*Relative to the parent compound, this represents the mass of the other cleavage product, 4-methylpiperidine.

Proposed Degradation Pathways

Degradation_Pathways Potential Degradation Pathways Parent 2-(4-Methyl-piperidin-1-yl)-benzylamine N_Oxide Piperidine N-Oxide (+16 Da) Parent->N_Oxide Oxidation (H₂O₂) Imine Intermediate Imine Parent->Imine Oxidation Benzaldehyde Benzaldehyde Imine->Benzaldehyde Hydrolysis Piperidine 4-Methylpiperidine Imine->Piperidine Hydrolysis

Caption: Key oxidative degradation pathways for the target molecule.

References

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from [Link]

  • ICH releases overhauled stability guideline for consultation. (2025, April 17). RAPS. Retrieved from [Link]

  • European Medicines Agency. (1998, January). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products (CPMP/ICH/279/95). Retrieved from [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. Retrieved from [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. Retrieved from [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Retrieved from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. Retrieved from [Link]

  • Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. (2024, October 29). LinkedIn. Retrieved from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). FDA. Retrieved from [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Retrieved from [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2010). BioProcess International. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]

  • HPLC method development and validation: an overview. (2016). Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (2022). IJSDR. Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]

  • Degradation of benzylamines during chlorination and chloramination. (2021). RSC Publishing. Retrieved from [Link]

  • A study of the photodegradation of benzydamine in pharmaceutical formulations using HPLC with diode-array detection. ResearchGate. Retrieved from [Link]

  • Schematic degradation pathway of benzylamine as described in literature... ResearchGate. Retrieved from [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. (2024, March 28). Agilent. Retrieved from [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. Retrieved from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, April 9). PMC - PubMed Central. Retrieved from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, March 29). The Journal of Physical Chemistry A - Figshare. Retrieved from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Retrieved from [Link]

  • What is happening to my benzylamine? (2025, March 4). Reddit. Retrieved from [Link]

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. (2017, January 10). SciSpace. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]

  • Benzylamine. Wikipedia. Retrieved from [Link]

  • 1-Benzyl-4-piperidylamine. PubChem - NIH. Retrieved from [Link]

  • N-Benzyl-N-methylpiperidin-4-amine. PubChem. Retrieved from [Link]

  • 2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole. PubChem. Retrieved from [Link]

  • (2,4-Dichloro-benzyl)-piperidin-2-ylmethyl-amine hydrochloride. PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for Amine Compounds

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) mobile phases for the analysis of amine-containing compounds. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) mobile phases for the analysis of amine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common chromatographic issues and answer frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve robust and reproducible separations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of amines, providing explanations for the underlying causes and step-by-step protocols for their resolution.

Problem 1: My amine compound shows significant peak tailing.

Q: Why is my basic amine compound exhibiting a tailing peak shape in reversed-phase HPLC?

A: Peak tailing for basic compounds, especially amines, is a frequent challenge in reversed-phase chromatography.[1][2] The primary cause is secondary interactions between the positively charged amine (in its protonated form) and residual, negatively charged silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][3][4] These interactions create multiple retention mechanisms, where the analyte is retained by both the desired hydrophobic interactions with the bonded phase (e.g., C18) and undesirable ionic interactions with the silica surface.[1] This leads to a portion of the analyte molecules being more strongly retained, resulting in a delayed elution and a "tail" on the peak.[1][3]

Experimental Protocol to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment:

    • Lowering the pH: Decrease the mobile phase pH to be at least 2 pH units below the pKa of the amine.[5] At a low pH (typically pH 2-4), the silanol groups are protonated (Si-OH) and thus neutral, minimizing the ionic interactions with the protonated amine.[3][5]

      • Procedure: Prepare your aqueous mobile phase with a buffer (e.g., 20-50 mM phosphate or formate) and adjust the pH using an acid like formic acid or phosphoric acid.

    • Increasing the pH: Alternatively, increase the mobile phase pH to be at least 2 pH units above the pKa of the amine.[6][7] In a basic mobile phase (e.g., pH > 7.5), the amine will be in its neutral, free-base form, which will not interact ionically with any deprotonated silanols.[6][8]

      • Caution: Ensure your HPLC column is stable at high pH. Traditional silica-based columns can dissolve at pH values above 8.[9] Use a hybrid or polymer-based column designed for high pH stability.[5][8]

  • Employing Mobile Phase Additives (Competitive Shielding):

    • Triethylamine (TEA) or other amine additives: Add a small concentration (e.g., 0.1-0.5%) of a competing base like TEA to the mobile phase.[10] TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.

    • Procedure: Add the specified concentration of the amine additive to your aqueous mobile phase before mixing with the organic modifier.

  • Column Selection:

    • Use a base-deactivated or end-capped column: Modern columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, less polar group to reduce their activity.[2][3] Columns with high carbon loads and dense bonding also offer better shielding of the silica surface.[6]

    • Consider a different stationary phase: If peak shape issues persist, explore columns with different stationary phases, such as those with embedded polar groups or polymer-based columns that have a different surface chemistry.

Problem 2: My polar amine has little to no retention on a C18 column.

Q: I'm analyzing a very polar amine, and it elutes at or near the void volume of my reversed-phase column. How can I increase its retention?

A: Highly polar amines often have insufficient hydrophobic character to be well-retained on traditional non-polar stationary phases like C18.[11] This results in early elution, poor resolution from other early-eluting components, and potential for ion suppression in LC-MS.[11]

Strategies for Retaining Polar Amines:

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Principle: HILIC is an excellent alternative for the separation of polar compounds.[11][12][13] It utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar aqueous solvent.[12][13] A water-enriched layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to retention.[11]

    • Experimental Workflow:

      • Column: Select a HILIC column (e.g., Luna HILIC, Kinetex HILIC, or an amino column).[11]

      • Mobile Phase: Start with a high percentage of acetonitrile (e.g., 95%) and a low percentage of aqueous buffer (e.g., 5% of 10 mM ammonium formate).

      • Gradient: Run a gradient that increases the aqueous component to elute the analytes.[12][14]

  • Ion-Pairing Chromatography:

    • Principle: Ion-pairing reagents are added to the mobile phase to form a neutral ion pair with the charged analyte.[15][16] For a positively charged amine, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like heptanesulfonic acid) is used.[16] The resulting neutral, hydrophobic complex will have a stronger interaction with the reversed-phase stationary phase, thus increasing retention.[15]

    • Protocol:

      • Reagent Selection: Choose an appropriate ion-pairing reagent based on the charge of your analyte.

      • Concentration: Add the ion-pairing reagent to the aqueous mobile phase at a low concentration (e.g., 5-10 mM) and optimize as needed.[17]

      • Equilibration: Ensure the column is thoroughly equilibrated with the ion-pairing mobile phase before injection, as the reagent needs to adsorb onto the stationary phase.

      • Dedicated Column: It is highly recommended to dedicate a column for ion-pairing applications to avoid contamination of other analyses.[17]

Problem 3: My LC-MS sensitivity for amine compounds is poor.

Q: I am using an LC-MS system, and the signal for my amine analyte is weak. How can I improve the sensitivity?

A: Poor sensitivity in LC-MS for amine compounds can be due to inefficient ionization in the mass spectrometer's source, often influenced by the mobile phase composition.[18]

Mobile Phase Optimization for LC-MS Sensitivity:

  • Use Volatile Buffers and Additives:

    • Rationale: Non-volatile salts, such as phosphate buffers, will precipitate in the MS source, causing signal suppression and contaminating the instrument.[19] Always use volatile mobile phase components for LC-MS.[18][19]

    • Recommended Additives:

      • Formic Acid (FA): Typically used at 0.1%, it provides protons to promote the formation of [M+H]⁺ ions in positive electrospray ionization (ESI+).[20]

      • Ammonium Formate or Ammonium Acetate: These are volatile salts that can be used to buffer the mobile phase at a slightly higher pH while remaining MS-compatible.[10][18][19]

  • Avoid Ion-Suppressing Agents:

    • Trifluoroacetic Acid (TFA): While excellent for chromatography in terms of peak shape, TFA is a strong ion-pairing agent that can significantly suppress the MS signal in ESI+.[10][21] It forms strong ion pairs with the analyte in the gas phase, preventing efficient ionization. If you must use TFA for separation, keep the concentration as low as possible (e.g., 0.02-0.05%).[10]

    • Triethylamine (TEA): As a basic compound, TEA can compete with the analyte for protons in the ESI source, leading to signal suppression.

  • Optimize Mobile Phase pH for Ionization:

    • General Rule: For positive ion mode, an acidic mobile phase (e.g., pH 3-4 with formic acid) is generally preferred as it ensures the amine is in its protonated, positively charged state, which is required for ESI+ detection.

    • High pH LC-MS: In some cases, using a basic mobile phase (e.g., with ammonium bicarbonate) can provide good chromatographic separation for amines.[8] While the amine is neutral in solution, it can still be efficiently protonated in the ESI source. It is worth experimenting with both acidic and basic mobile phases to determine the optimal conditions for your specific analyte.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right mobile phase pH for my amine compound?

The optimal pH depends on the pKa of your amine and your analytical goals. A good starting point is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[7]

  • For good peak shape in reversed-phase: A low pH (2-4) is often the first choice as it protonates silanol groups on the column, reducing peak tailing.[3][5]

  • For increased retention in reversed-phase: A high pH (>7.5) will neutralize the amine, making it more hydrophobic and increasing its retention.[6][7][8] This requires a pH-stable column.

  • For LC-MS in positive ion mode: An acidic mobile phase (e.g., 0.1% formic acid) is generally recommended to promote the formation of [M+H]⁺ ions.

Q2: What are the pros and cons of different mobile phase additives for amine analysis?

AdditiveTypical ConcentrationProsCons
Formic Acid 0.1%Excellent for LC-MS (volatile, promotes ionization), good for peak shape at low pH.[10][20]Can reduce retention of protonated amines.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent for improving peak shape, strong ion-pairing can increase retention.[20]Strong ion suppression in ESI-MS, can be difficult to remove from the column.[10][21]
Ammonium Formate/Acetate 10-20 mMVolatile buffers suitable for LC-MS, provide pH control.[10][19]Buffering capacity is limited to their respective pKa ranges.
Triethylamine (TEA) 0.1 - 0.5%Effectively masks active silanol sites, improving peak shape.Can cause ion suppression in LC-MS, not volatile.[10]
Alkyl Sulfonates (e.g., Heptanesulfonic acid) 5-10 mMIon-pairing agents that significantly increase retention of polar amines.Not volatile (unsuitable for MS), require dedicated columns, can be difficult to remove.[17]

Q3: When should I consider using HILIC instead of reversed-phase for amine analysis?

You should consider HILIC when your amine compound is very polar and shows insufficient retention on a C18 or other reversed-phase columns, even after manipulating the mobile phase.[11][13] HILIC is particularly advantageous for:

  • Polar and hydrophilic amines.[12][14]

  • Analytes that are too polar for reversed-phase but not suitable for normal-phase chromatography.[13]

  • Improving sensitivity in LC-MS, as the high organic content of the mobile phase facilitates efficient desolvation and ionization.[14]

Visualized Workflows

Troubleshooting Peak Tailing for Amine Compounds

G start Start: Peak Tailing Observed for Amine Compound check_pka Is the amine pKa known? start->check_pka check_column Is the column a modern, end-capped, base-deactivated type? add_modifier Add a competitive base modifier (e.g., 0.1% TEA) to the mobile phase (For UV detection only) check_column->add_modifier No new_column Consider a new column with different chemistry (e.g., embedded polar group) check_column->new_column Yes, but tailing persists lower_ph Lower Mobile Phase pH to 2.5-3.0 (e.g., with 0.1% Formic Acid) lower_ph->check_column end Peak Shape Improved lower_ph->end Tailing Resolved check_pka->lower_ph No high_ph Use a high pH stable column and raise mobile phase pH > pKa + 2 check_pka->high_ph Yes high_ph->check_column high_ph->end Tailing Resolved add_modifier->end new_column->end

Sources

Optimization

Technical Support Center: Benzylamine Compounds

A Guide to Preventing and Troubleshooting Oxidation for Researchers Welcome to the technical support center for benzylamine compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple pro...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Oxidation for Researchers

Welcome to the technical support center for benzylamine compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-tested insights needed to handle these versatile yet sensitive reagents. Benzylamine and its derivatives are fundamental building blocks in pharmaceutical and materials science, but their susceptibility to oxidation is a frequent source of experimental variability, leading to impurity formation, reduced yields, and inconsistent results.

This guide is structured to help you diagnose issues as they arise and, more importantly, to establish laboratory practices that prevent them from occurring in the first place. We will explore the "why" behind the protocols, grounding our recommendations in the chemical mechanisms of degradation.

Troubleshooting Guide: Diagnosing Oxidation in Real-Time

This section addresses specific issues you might encounter during your experiments. The format is designed for quick problem-solving.

Q1: My bottle of benzylamine has developed a yellow or brown tint. Can I still use it for my synthesis?

Answer: A color change from colorless to yellow or brown is a definitive sign of oxidation.[1] While the compound may still be predominantly benzylamine, it now contains impurities that can interfere with your reaction. The primary culprits are N-benzylidenebenzylamine (an imine) and benzaldehyde, formed via autoxidation.[2][3][4]

Causality: Benzylamine reacts with atmospheric oxygen, often in a radical-mediated process, to form an imine intermediate. This imine can then hydrolyze in the presence of trace moisture to yield benzaldehyde and ammonia.[5][6] Benzaldehyde itself is prone to further oxidation to benzoic acid. These conjugated impurities are chromophores that impart the yellow color.

What to do:

  • Assess Purity: Do not assume the material is usable. Analyze a small aliquot using your preferred method (¹H NMR, GC-MS, or TLC) to quantify the level of impurities. Look for the characteristic aldehyde proton signal (~9-10 ppm in ¹H NMR) or new spots on your TLC plate.

  • Purify if Necessary: If the contamination is minor (<5%), you may be able to purify the bulk material. The most common method is vacuum distillation. However, purification introduces another heat step and potential for oxidation. It must be done under a high-quality vacuum with an inert atmosphere backfill.

  • Best Practice: For high-stakes experiments, such as in drug development or catalyst screening, it is always recommended to discard the discolored reagent and use a new, unopened bottle. The cost of a failed experiment far outweighs the cost of the reagent.

Q2: My reaction analysis (¹H NMR, LC-MS) shows unexpected peaks corresponding to benzaldehyde or a related imine. My other reagents are pure. What happened?

Answer: This is a classic symptom of using an oxidized benzylamine starting material or of oxidation occurring during the reaction setup or workup. The benzylic C-H bond is susceptible to cleavage, and even a brief exposure to air at elevated temperatures can initiate degradation.[2][7]

Causality: The oxidation of benzylamine to an imine is often the initial step. This imine can then either be the unexpected peak you observe or hydrolyze to benzaldehyde during aqueous workup or chromatography on silica gel.[8]

Recommended Actions:

  • Verify Starting Material: Immediately re-analyze your starting benzylamine, even if it looked clear. It may have oxidized since it was last opened.

  • Implement Inert Techniques: If the starting material is pure, your reaction conditions are the likely cause. Ensure your solvents are properly deoxygenated (e.g., by sparging with argon for 30-60 minutes) and that your reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Run a Control: To isolate the variable, set up a mock reaction containing only the benzylamine and solvent under the same reaction conditions (time, temperature). Analyzing this control will confirm if the benzylamine is degrading under your experimental parameters.

Q3: After purification, my N-benzylated product, which was pure, is slowly degrading in the vial, even as a solid. How is this possible and how do I stop it?

Answer: This is a frustrating but known issue, particularly with complex benzylamine derivatives like substituted heterocycles.[9] The product itself may be more sensitive to air and light than the parent benzylamine. The same oxidative pathways can occur, or new pathways may become available depending on the product's structure.

Causality: The factors that make the benzylamine starting material sensitive—the presence of a lone pair on the nitrogen and activatable C-H bonds—are often still present in the product. Atmospheric oxygen, trace moisture, and even ambient light can catalyze degradation over time.[9] Some compounds may also form carbonate salts by reacting with atmospheric CO₂ and water.[10]

Self-Validating Protocol for Storage:

  • Final Solvent Removal: Ensure the product is completely free of solvent under high vacuum. Residual solvent can trap oxygen.

  • Inert Atmosphere Blanketing: Once dried, break the vacuum with an inert gas (argon is preferred due to its density).

  • Packaging: Use amber vials to protect against light. For highly sensitive compounds, consider flame-sealing the vial under vacuum or wrapping the sealed vial with Parafilm™ and storing it inside a larger container that is also purged with inert gas.

  • Storage Conditions: Store the vial in a freezer, preferably at -20°C, to slow the rate of any potential degradation reactions.

Frequently Asked Questions (FAQs): Best Practices for Prevention

This section provides answers to common questions about the proactive handling and storage of benzylamine compounds.

Q1: What are the definitive, ideal storage conditions for benzylamine and its derivatives?

Answer: The ideal storage conditions are designed to rigorously exclude the three main drivers of oxidation: oxygen, light, and heat. Safety data sheets consistently label benzylamine as "Air Sensitive".[11][12]

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents direct contact with atmospheric oxygen, the primary oxidant.[10][12]
Temperature Cool (<15°C) or Cold (2-8°C)Reduces the rate of chemical reactions, including oxidation.[11][13]
Light Amber/Opaque ContainerPrevents photo-oxidation, where light energy initiates radical degradation pathways.[1]
Container Tightly Sealed, Dry Glass BottlePrevents ingress of air and moisture. Glass is inert.[14][15]
Purity Use high-purity grades (e.g., >99%)Impurities, especially trace metals, can catalyze oxidation reactions.

Q2: What is a reliable protocol for handling and dispensing benzylamine to minimize oxidation during an experiment?

Answer: Adopting techniques from air-free chemistry is the most robust way to prevent oxidation during handling.

Experimental Protocol: Handling Benzylamine Under an Inert Atmosphere
  • Preparation: Ensure you have a dual-manifold Schlenk line with a supply of high-purity inert gas (Argon or Nitrogen) and a vacuum pump. All glassware should be oven- or flame-dried and allowed to cool under vacuum.

  • Bottle Preparation: The benzylamine bottle should have a septum-sealed cap (e.g., a Sure-Seal™ bottle from suppliers like Sigma-Aldrich).[10] Pierce the septum with a needle connected to the inert gas line to create a positive pressure.

  • Solvent Deoxygenation: If using a solvent, it must be deoxygenated. The most common method is to sparge the solvent with a vigorous stream of inert gas via a long needle for at least 30-60 minutes.

  • Liquid Transfer: Use a clean, dry, gas-tight syringe. First, flush the syringe with inert gas from the manifold 3-5 times. Then, insert the syringe needle through the septum of the benzylamine bottle, ensuring the needle tip is below the liquid level. Slowly draw the required volume. The positive pressure in the bottle will often help fill the syringe.

  • Dispensing: Transfer the liquid directly into your reaction flask, which should already be under a positive pressure of inert gas. Inject the liquid by piercing the flask's septum, aiming for the side of the flask rather than directly into the solvent to avoid splashing.

  • Storage after Use: Before removing the gas inlet needle from the benzylamine bottle, ensure the septum is in good condition. Wrap the cap and septum area securely with Parafilm™ or electrical tape to prevent slow air leaks. Store immediately under the recommended conditions.

Q3: Can I add an antioxidant like BHT to my bottle of benzylamine?

Answer: While theoretically possible, this is not standard practice for reagent-grade chemicals and is generally discouraged.

Causality: Antioxidants like hindered phenols (e.g., BHT) or certain aromatic amines work by scavenging the free radicals that propagate oxidation chain reactions.[16][17] However, adding an antioxidant would mean you are intentionally contaminating your starting material. The antioxidant would need to be separated from your final product, adding a purification step and potentially complicating reaction analysis. The far superior strategy in a laboratory setting is the rigorous exclusion of oxygen via inert atmosphere techniques, which prevents the initial formation of the radicals the antioxidant is designed to quench.

Q4: What are the best analytical methods for detecting and quantifying benzylamine oxidation?

Answer: A combination of chromatographic and spectroscopic methods is ideal for a full picture of degradation.

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the parent amine and its more polar oxidation products like benzaldehyde and benzoic acid.[18] A simple isocratic method on a C18 column with UV detection is often sufficient.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying volatile impurities. It can separate benzylamine from benzaldehyde and the corresponding imine, and the mass spectrometer provides definitive identification.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A quick and powerful tool for assessing purity. The appearance of a singlet around 9-10 ppm is a clear indication of benzaldehyde. The imine C-H proton will also have a characteristic shift. Quantification can be achieved by integrating these signals relative to the benzylic CH₂ signal of the parent amine.

Visualizing the Degradation Pathway

The following diagram illustrates the primary aerobic oxidation pathway of benzylamine, a process that is often initiated by trace metals, light, or heat.

OxidationPathway cluster_main Aerobic Oxidation of Benzylamine Benzylamine Benzylamine (C₆H₅CH₂NH₂) Imine N-Benzylidenebenzylamine (Imine) Benzylamine->Imine [O₂], Autoxidation Hydrolysis_Step Imine->Hydrolysis_Step H₂O (Hydrolysis) Benzaldehyde Benzaldehyde (C₆H₅CHO) Hydrolysis_Step->Benzaldehyde Ammonia Ammonia (NH₃) Hydrolysis_Step->Ammonia

Caption: Primary aerobic oxidation pathway of benzylamine.

References

  • Chemist Ai. What is the mechanism of benzylamine oxidation by flavins?.
  • Shukla, R., et al. (2002). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Journal of Chemical Sciences.
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  • ResearchGate. Proposed mechanism for benzylamine aerobic oxidation reaction pathways... Available from: [Link]

  • Longchang Chemical. (2023). Which kinds of antioxidants are there? Classification of common antioxidants.
  • ResearchGate. Benzylamine oxidation products from reaction with PhIO in dichloromethane catalyzed by [MnIIITPPCl]. Available from: [Link]

  • Guidechem. Benzylamine 100-46-9 wiki.
  • Tintoll. Amine Antioxidants Wholesale.
  • Nguyen, T. B., et al. (2013). Selective autoxidation of benzylamines: application to the synthesis of some nitrogen heterocycles. Green Chemistry. Available from: [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
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  • PubMed. (1984). Simple high-performance liquid chromatographic assay for benzylamine oxidation products in cell suspensions. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]

  • Reddy, K. S., et al. (2017). I2-Catalyzed Oxidative Amidation of Benzylamines and Benzyl Cyanides under Mild Conditions. Organic Letters. Available from: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • BASF. Antioxidants - Plastics & Rubber.
  • American Chemical Society. (1950). Studies of Oxidation of Benzylamines with Neutral Potassium Permanganate and the Chemistry of the Products Thereof. I. Journal of the American Chemical Society. Available from: [Link]

  • Wu, X., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • Chen, J., et al. (2014). Lewis acid-catalyzed oxidation of benzylamines to benzamides. Chemical Communications. Available from: [Link]

  • SKC Inc. Safety Data Sheet: Aromatic Amine DECONtamination Solution.
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  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • ResearchGate. Selective oxidation of benzylamine. Available from: [Link]

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  • Bulletin of the Korean Chemical Society. (2011). Oxidative Coupling of Benzylamines into N-Benzylbenzaldimines with Mn(II)/tert-BuOOH. Available from: [Link]

  • Wang, Y., et al. (2022). Tuning the selectivity of benzylamine photo-oxidation with different rhodium modes anchored on BiOIO3. Journal of Materials Chemistry A. Available from: [Link]

  • ResearchGate. Degradation of benzylamines during chlorination and chloramination. Available from: [Link]

  • Inchem.org. ICSC 1338 - BENZYLAMINE. Available from: [Link]

  • ResearchGate. Schematic degradation pathway of benzylamine as described in literature... Available from: [Link]

  • ResearchGate. Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. Available from: [Link]

  • ResearchGate. (2019). What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine?. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. Available from: [Link]

  • PubMed. (1995). Stereochemistry of benzylamine oxidation by copper amine oxidases. Biochemistry. Available from: [Link]

  • PubMed Central. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology. Available from: [Link]

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Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 2-(4-Methyl-piperidin-1-yl)-benzylamine

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(4-Methyl-piperidin-1-yl)-benzylamine in aqueous buffers. As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(4-Methyl-piperidin-1-yl)-benzylamine in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 2-(4-Methyl-piperidin-1-yl)-benzylamine when I dilute my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

This is a classic and common challenge known as "crashing out," and it's directly related to the physicochemical properties of your compound. 2-(4-Methyl-piperidin-1-yl)-benzylamine is a lipophilic weak base. Let's break down why this leads to poor aqueous solubility.

  • Lipophilicity (High logP): The molecule has significant non-polar, hydrocarbon-rich regions (the benzyl and piperidine rings). This makes it prefer a non-polar or "oily" environment, like DMSO, over a polar environment like water. The predicted octanol-water partition coefficient (logP) for this compound is approximately 3.5, indicating it is significantly more soluble in octanol than in water.

  • Weak Base (pKa): The molecule contains two amine groups—a primary amine on the benzyl group and a tertiary amine within the piperidine ring. These amines can be protonated (gain a hydrogen ion, H+) to form a positively charged species. The predicted pKa values for these amines are around 9.5 to 10.5. The protonated, charged form of the molecule is significantly more soluble in water than the neutral, uncharged form.

At a physiological pH of 7.4, which is well below the pKa of the amine groups, a significant portion of the molecules will be in their protonated, more soluble form. However, as the concentration increases, the equilibrium shifts, and the limited solubility of the neutral form is exceeded, leading to precipitation.

Q2: What is the first and most critical step I should take to improve the solubility of my compound?

The most effective initial step is to lower the pH of your aqueous buffer. By decreasing the pH, you increase the concentration of hydrogen ions (H+) in the solution. According to Le Châtelier's principle, this drives the equilibrium towards the protonation of the amine groups on your compound, increasing the population of the more soluble, cationic form.

A good starting point is to prepare buffers at pH values of 5.0, 4.0, and even as low as 3.0. You should observe a significant increase in solubility as you decrease the pH. However, always consider the pH stability of your compound and the requirements of your specific assay.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

If you continue to face challenges, follow this systematic troubleshooting workflow.

G cluster_input Initial Observation cluster_analysis Root Cause Analysis cluster_solution Primary Solution Pathway A Compound in DMSO Stock C Dilution A->C B Aqueous Buffer (e.g., PBS pH 7.4) B->C D Precipitation ('Crashing Out') C->D E Physicochemical Properties of 2-(4-Methyl-piperidin-1-yl)-benzylamine D->E Why? F High Lipophilicity (Predicted logP ~3.5) E->F G Weak Base (Predicted pKa ~9.5-10.5) E->G H pH Adjustment G->H How to fix? I Lower Buffer pH (e.g., pH 3-5) H->I J Increased Protonation of Amine Groups I->J K Increased Aqueous Solubility J->K

Figure 1. Troubleshooting workflow for addressing precipitation.

Step 1: Quantify the Problem - Perform a Kinetic Solubility Assay

Before attempting to solve the problem, it's essential to quantify it. A kinetic solubility assay will tell you the solubility of your compound under specific buffer conditions when added from a DMSO stock. This mimics most in-vitro experimental setups.[1]

Experimental Protocol: High-Throughput Kinetic Solubility Assay [2][3]

  • Prepare Stock Solution: Create a 10 mM stock solution of 2-(4-Methyl-piperidin-1-yl)-benzylamine in 100% DMSO.

  • Prepare Buffer Series: Prepare a series of aqueous buffers (e.g., citrate, phosphate) at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.4).

  • Assay Plate Preparation: In a 96-well UV-transparent plate, add 198 µL of each buffer to different wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well, resulting in a final concentration of 100 µM and 1% DMSO. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 2 hours, shaking gently.[4]

  • Measurement: Measure the absorbance of each well at the compound's λmax (determined by a prior UV-Vis scan). Precipitation will cause light scattering, leading to an artificially high absorbance reading.

  • Data Analysis: The highest concentration at a given pH that does not show significant light scattering (compared to a buffer-only control) is considered the kinetic solubility.[5]

Step 2: If pH Adjustment is Insufficient - Introduce Co-solvents

If you require a higher concentration of your compound at a specific pH than is achievable by pH adjustment alone, the next step is to use a co-solvent. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, making it a more favorable environment for your lipophilic compound.[6][7]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Ethanol5-10% (v/v)Generally well-tolerated in cell-based assays at low concentrations.
Propylene Glycol5-20% (v/v)A common pharmaceutical excipient.[8]
Polyethylene Glycol 400 (PEG 400)10-30% (v/v)Can significantly enhance solubility but may be more viscous.[9]
N,N-Dimethylacetamide (DMA)1-5% (v/v)A stronger solvent, use with caution and check assay compatibility.

Important Considerations:

  • Assay Compatibility: Always run a vehicle control (buffer + co-solvent) to ensure the co-solvent itself does not affect your experimental results.

  • Concentration Limits: Use the lowest percentage of co-solvent necessary to achieve solubility to minimize potential artifacts.

Step 3: For Persistent Solubility Issues - Employ Solubilizing Excipients

If both pH adjustment and co-solvents are not sufficient or are incompatible with your assay, advanced solubilizing excipients can be used.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] The lipophilic parts of your compound can become encapsulated within this cavity, forming an "inclusion complex" that has a much higher aqueous solubility.[]

  • Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their improved solubility and safety profiles.[13][14]

  • Mechanism: The cyclodextrin effectively "hides" the greasy parts of your molecule from the water, making the entire complex water-soluble.[15]

Experimental Protocol: Screening for Cyclodextrin Solubilization

  • Prepare a 10% (w/v) stock solution of HP-β-CD in your desired aqueous buffer.

  • Create serial dilutions of the HP-β-CD stock (e.g., 5%, 2.5%, 1.25%) in the same buffer.

  • Repeat the Kinetic Solubility Assay (Step 1), but use the buffers containing different concentrations of HP-β-CD.

  • Compare the solubility results to determine the effectiveness of the cyclodextrin.

G A Start: Solubility Issue Identified B Step 1: Quantify Solubility (Kinetic Solubility Assay) A->B C Is solubility sufficient for the assay at an acceptable pH? B->C D Step 2: Introduce Co-solvents (e.g., Ethanol, PEG 400) C->D No H Proceed with Experiment C->H Yes E Is solubility now sufficient with a compatible co-solvent %? D->E F Step 3: Employ Excipients (e.g., Cyclodextrins) E->F No E->H Yes G Is solubility now sufficient? F->G G->H Yes I Consult Formulation Specialist (Consider amorphous solid dispersions, nanotechnology approaches) G->I No

Figure 2. Decision tree for systematic solubility enhancement.

Summary and Final Recommendations

The solubility of 2-(4-Methyl-piperidin-1-yl)-benzylamine in aqueous buffers is fundamentally governed by its nature as a lipophilic weak base. A systematic approach, beginning with the simplest and most effective method—pH adjustment—is crucial for efficiently overcoming solubility challenges. If further enhancement is needed, the judicious use of co-solvents or advanced excipients like cyclodextrins can be employed. Always validate that your chosen solubilization strategy does not interfere with your downstream assay.

References

  • Vertex AI Search. (n.d.). Cosolvent.
  • Vertex AI Search. (2025, December 23). Co-solvent: Significance and symbolism.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Wikipedia. (n.d.). Cosolvent.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BioDuro. (n.d.). ADME Solubility Assay.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021, August 27). Tactics to Improve Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • National Institutes of Health. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • National Institutes of Health. (2024, June 25). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • International Journal of Pharmacy and Herbal Technology. (2024, December 21). Techniques for Enhancing Drug Solubility: A Comprehensive Overview.
  • PubChem. (n.d.). 4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine.
  • PubChem. (n.d.). 2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole.
  • Gsrs. (n.d.). N-((3R,4R)-1-BENZYL-4-METHYLPIPERIDIN-3-YL).
  • ChemBK. (2024, April 9). 1-Benzyl-4-methyl-3-(methylamino)piperidine.
  • Pharmaffiliates. (n.d.). CAS No : 923036-30-0 | Product Name : N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
  • PubChem. (n.d.). N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine.

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Optimization

Technical Support Center: Overcoming Poor NMR Signal for 2-(4-Methyl-piperidin-1-yl)-benzylamine

Welcome to the technical support guide for obtaining high-quality NMR spectra of 2-(4-Methyl-piperidin-1-yl)-benzylamine. This document is designed for researchers, chemists, and drug development professionals who may en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for obtaining high-quality NMR spectra of 2-(4-Methyl-piperidin-1-yl)-benzylamine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges such as poor signal-to-noise (S/N), broad peaks, or other spectral artifacts during the analysis of this and structurally similar compounds. Our approach is to diagnose the problem systematically, starting from sample preparation and moving through to advanced NMR acquisition techniques.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address the common issues encountered in the field.

Level 1: Foundational Issues - The Sample

The most common source of poor NMR data is the sample itself.[1] Before spending hours optimizing instrument parameters, it is crucial to ensure the sample is correctly prepared.[2][3]

Q1: My ¹H NMR spectrum has a very low signal-to-noise ratio. What's the first thing I should check?

A1: The first and most critical factor is sample concentration . A low concentration will naturally produce a weak signal that can be lost in the baseline noise.[2]

  • Expert Insight: For a molecule of this size (~218 g/mol ), a standard ¹H NMR experiment on a 400-500 MHz spectrometer requires a concentration of 5-25 mg dissolved in 0.6-0.7 mL of deuterated solvent.[4][5] For a ¹³C NMR spectrum, which is inherently less sensitive, you should aim for a concentration of 50-100 mg.[5] If your sample is too dilute, the signal may be too weak to distinguish from the noise.[2]

  • Actionable Protocol:

    • Ensure your sample is free of non-deuterated residual solvents from purification by placing it under high vacuum for an extended period.[6]

    • Accurately weigh at least 5 mg of your compound.

    • Dissolve it in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial before transferring it to the NMR tube.[4] The final sample height in a standard 5 mm tube should be 4-5 cm.[2][7]

Q2: My peaks are very broad, and the baseline is distorted. What could be the cause?

A2: Broad peaks are a common problem and can stem from several sources, but for an amine-containing compound like this one, the most likely culprit is the presence of paramagnetic impurities .[1][8][9]

  • Expert Insight: Amines are excellent chelating agents for trace metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺) that may be present from catalysts, glassware, or reagents. These ions are paramagnetic, meaning they have unpaired electrons.[10] This creates a fluctuating local magnetic field that dramatically accelerates nuclear relaxation (T1 and T2), leading to severe line broadening.[10][11][12] Often, the peaks become so broad they are indistinguishable from the baseline.[11]

  • Actionable Protocol: See Protocol 1: Removal of Paramagnetic Impurities for a detailed, step-by-step guide on how to clean your sample. Another common paramagnetic impurity is dissolved oxygen; flushing the solvent with an inert gas like nitrogen or argon can help mitigate this.[13]

Other potential causes for broad peaks include:

  • Poor Shimming: An inhomogeneous magnetic field across the sample will broaden all peaks.[14][15][16] This is an instrument-side issue.

  • Sample Aggregation: If the molecule aggregates in solution, its effective molecular weight increases, causing slower tumbling and broader lines.[13][17] Try a different solvent or a lower concentration.

  • Particulate Matter: Undissolved solids disrupt the magnetic field homogeneity.[5][15][18] Always filter your sample into the NMR tube.[6][7]

Q3: Which deuterated solvent is best for 2-(4-Methyl-piperidin-1-yl)-benzylamine?

A3: Solvent choice depends on solubility and potential interactions.[19][20]

  • Expert Insight: Chloroform-d (CDCl₃) is often the first choice for many organic molecules due to its excellent dissolving power and ease of removal.[6] However, be aware that CDCl₃ can contain trace amounts of DCl, which can protonate the basic amine groups of your molecule, leading to peak shifting or broadening.

  • Recommendations:

    • Chloroform-d (CDCl₃): A good starting point. Its residual peak at ~7.26 ppm may overlap with your aromatic signals.[19] To neutralize trace acid, you can pass it through a small plug of basic alumina or add a small amount of anhydrous potassium carbonate to the solvent bottle.[6]

    • Acetone-d₆: An excellent alternative that dissolves a wide range of compounds.[6] Its residual peak is around 2.05 ppm.

    • DMSO-d₆: A highly polar solvent suitable for compounds with poor solubility in other solvents.[19] Its residual peak is at ~2.50 ppm.

    • Benzene-d₆: Can be useful as its aromatic solvent-induced shifts can sometimes resolve overlapping peaks that are crowded in other solvents.[16]

Level 2: Acquisition Parameter Optimization

If the sample is well-prepared but the signal is still poor, the next step is to optimize the parameters used to acquire the data.

Q4: I've increased the number of scans (NS), but the signal-to-noise is still not great. What else can I do?

A4: Simply increasing the number of scans is often inefficient. The S/N ratio only improves with the square root of the number of scans, meaning you must increase NS by a factor of four to double the S/N.[8] More critical parameters to check are the relaxation delay (d1) and the pulse angle .

  • Expert Insight: The relaxation delay (d1) is the time the system waits between pulses to allow the nuclei to return to thermal equilibrium. If d1 is too short, protons that relax slowly (like those on aromatic rings or near quaternary centers) will not fully relax, leading to signal attenuation and inaccurate integrals.[9]

  • Actionable Protocol:

    • For a standard ¹H spectrum with quantitative integrals: Use a 90° pulse (zg pulse program) and set the relaxation delay d1 to be at least 5 times the longest T1 relaxation time of your protons. A safe starting point for a molecule like this is a d1 of 10-20 seconds.[21]

    • For faster acquisition when quantitation is not critical: Use a smaller pulse angle, such as 30° (zg30 pulse program).[21] This requires a much shorter d1 (e.g., 1-2 seconds) to achieve good signal, allowing you to acquire more scans in the same amount of time.[21]

ParameterFor Quantitative ¹H NMRFor Fast ¹H NMR (non-quantitative)
Pulse Program zg (or equivalent)zg30 (or equivalent)
Pulse Angle (p1) 90°30°
Relaxation Delay (d1) > 5 x T1 (start with 10-20 s)1-2 s
Number of Scans (NS) As needed (start with 8 or 16)Can be increased significantly (e.g., 64, 128)

Table 1: Recommended starting acquisition parameters for ¹H NMR.

Level 3: Advanced Molecular-Specific Challenges

Sometimes, the inherent chemical properties of the molecule itself can cause spectral issues.

Q5: The peaks for the piperidine ring protons are broad or complex. Is this normal?

A5: Yes, this can be a feature of the molecule's structure. The broadening is likely due to conformational exchange .

  • Expert Insight: The piperidine ring is not static; it undergoes a "chair-chair" interconversion.[22][23] If the rate of this exchange is on the same timescale as the NMR experiment (milliseconds), it can lead to significant peak broadening.[17][24][25] The substitution pattern on your specific molecule can influence this rate.

  • Actionable Protocol:

    • Variable Temperature (VT) NMR: This is the definitive experiment to diagnose conformational exchange.

      • Heating the sample: At higher temperatures, the chair-chair interconversion becomes much faster, leading to a single, time-averaged, and sharper set of peaks.

      • Cooling the sample: At lower temperatures, the exchange slows down, and you may be able to "freeze out" the individual chair conformers, resulting in two distinct sets of sharp peaks.[17]

    • Start by acquiring a spectrum at room temperature, then increase the temperature in 10-15°C increments (e.g., to 40°C, 55°C) and observe the peak widths.

Q6: The signal for the -NH₂ proton is either very broad or missing entirely. Why?

A6: This is due to chemical exchange with residual water or acidic protons in the solvent.[26]

  • Expert Insight: The protons on the primary amine are exchangeable. They can rapidly exchange with protons from trace water (H₂O) or acid (DCl in CDCl₃).[26] This rapid exchange broadens the signal, sometimes to the point where it disappears into the baseline.

  • Actionable Protocol:

    • D₂O Shake: To confirm the identity of the -NH₂ peak, add one drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The deuterium will exchange with the amine protons, causing the -NH₂ signal to disappear completely.[16]

    • Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible. Using a solvent stored over molecular sieves can help.[20]

Q7: I've tried everything, but my spectrum is still too complex or has overlapping signals. What now?

A7: When a 1D spectrum is insufficient, 2D NMR spectroscopy is the next logical step. These experiments spread the information across two frequency dimensions, greatly enhancing resolution and providing connectivity data.[27]

  • Expert Insight: 2D NMR is essential for unambiguously assigning all proton and carbon signals in a complex molecule.[28][29]

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds). This is perfect for tracing the connectivity within the piperidine ring and the benzyl group.[27][30]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[27][30] This is the most powerful way to assign carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (2-4 bonds). This is crucial for identifying quaternary carbons and piecing together the different fragments of the molecule.[28][30][31]

  • Actionable Protocol: If you are unfamiliar with setting up these experiments, consult your facility's NMR manager. A standard suite of COSY, HSQC, and HMBC experiments will typically provide enough information to solve the structure completely.

Diagrams & Workflows

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving poor signal issues.

troubleshooting_workflow start Poor NMR Signal (Low S/N, Broad Peaks) sample_prep Step 1: Check Sample Preparation start->sample_prep concentration Is concentration adequate? (>5mg / 0.7mL for ¹H) sample_prep->concentration impurities Are paramagnetic impurities present? concentration->impurities Yes increase_conc Solution: Increase concentration or use a microprobe. concentration->increase_conc No particulates Is the solution clear? impurities->particulates No chelate_metals Solution: Filter through Celite/silica or add EDTA. impurities->chelate_metals Yes filter_sample Solution: Filter sample through cotton plug into NMR tube. particulates->filter_sample No acquisition Step 2: Optimize Acquisition Parameters particulates->acquisition Yes increase_conc->acquisition chelate_metals->acquisition filter_sample->acquisition d1_check Is relaxation delay (d1) set correctly? acquisition->d1_check ns_check Is number of scans (NS) sufficient? d1_check->ns_check Yes optimize_d1 Solution: Use zg30 with d1=2s for speed, or zg90 with d1=20s for quant. d1_check->optimize_d1 No increase_ns Solution: Increase NS. Remember S/N ∝ √NS. ns_check->increase_ns No advanced Step 3: Investigate Molecular Dynamics ns_check->advanced Yes optimize_d1->advanced increase_ns->advanced exchange Is conformational exchange occurring (piperidine)? advanced->exchange vt_nmr Solution: Run Variable Temperature (VT) NMR. exchange->vt_nmr Yes nmr_2d Final Step: Use 2D NMR (COSY, HSQC, HMBC) exchange->nmr_2d No / Still Unclear vt_nmr->nmr_2d

Caption: A step-by-step workflow for troubleshooting poor NMR signal.

Effect of Paramagnetic Impurities

This diagram illustrates how paramagnetic impurities can degrade an NMR signal.

paramagnetic_effect Mechanism of Paramagnetic Broadening cluster_clean Clean Sample (Diamagnetic) cluster_contaminated Contaminated Sample (Paramagnetic) clean_fid Slowly Decaying FID (Long T2) clean_spectrum Sharp NMR Peak (High Resolution) clean_fid->clean_spectrum Fourier Transform paramagnetic_ion Paramagnetic Ion (e.g., Fe³⁺) Chelated by Amine rapid_relaxation Rapid T2 Relaxation paramagnetic_ion->rapid_relaxation causes dirty_fid Rapidly Decaying FID (Short T2) rapid_relaxation->dirty_fid dirty_spectrum Broad NMR Peak (Poor Resolution) dirty_fid->dirty_spectrum Fourier Transform analyte Analyte Molecule: 2-(4-Methyl-piperidin-1-yl)-benzylamine analyte->clean_fid analyte->paramagnetic_ion

Caption: How paramagnetic ions cause rapid signal decay and peak broadening.

Detailed Protocols

Protocol 1: Removal of Paramagnetic Impurities

This protocol is highly effective for removing trace metal ions from amine-containing compounds.

Materials:

  • NMR sample dissolved in a minimal amount of a non-polar solvent (e.g., dichloromethane or ethyl acetate).

  • Small glass pipette or column.

  • Cotton or glass wool plug.

  • Celite® or a small amount of silica gel.

  • Clean vial for collection.

Procedure:

  • Prepare the Filter Plug: Tightly pack a small amount of cotton or glass wool into the bottom of a Pasteur pipette.

  • Add the Stationary Phase: Add a small layer (approx. 1-2 cm) of Celite® or silica gel on top of the plug. Celite® is often preferred as it is more inert.

  • Dissolve the Sample: Dissolve your entire NMR sample in ~1-2 mL of a solvent in which it is highly soluble (this is a temporary step before re-dissolving in the deuterated solvent).

  • Filter the Sample: Carefully apply the dissolved sample to the top of the Celite®/silica plug. Let it elute via gravity into a clean, dry vial.

  • Rinse: Rinse the plug with a small additional amount of the same solvent to ensure all your compound has passed through.

  • Evaporate the Solvent: Carefully remove the solvent from the collected filtrate under a stream of nitrogen or using a rotary evaporator.

  • High Vacuum: Place the vial containing the purified compound under high vacuum for at least 1 hour to remove all traces of the rinsing solvent.

  • Prepare for NMR: Re-dissolve the now-purified solid in your desired deuterated solvent and transfer it to a clean NMR tube.

Self-Validation: After this procedure, acquire a quick 1-scan or 4-scan ¹H NMR. You should observe a dramatic sharpening of the peaks and an improvement in the baseline.

References

  • How to Choose Deuterated NMR Solvents. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]

  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved from [Link]

  • What Causes NMR Peak Broadening? (2025, July 21). Chemistry For Everyone. YouTube. Retrieved from [Link]

  • Why might an NMR spectrum show broad peaks? (n.d.). TutorChase. Retrieved from [Link]

  • Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved from [Link]

  • 1H NMR Broad peaks. (2015, March 7). Chemistry Stack Exchange. Retrieved from [Link]

  • How Do Paramagnetic Substances Affect NMR? (2025, June 19). Chemistry For Everyone. YouTube. Retrieved from [Link]

  • 2D NMR Spectroscopy. (n.d.). Slideshare. Retrieved from [Link]

  • Obtaining and Interpreting NMR Spectra. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]

  • Poor Signal-to-Noise Ratio in Your Spectrum? (2007, September 11). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times. (n.d.). ResearchGate. Retrieved from [Link]

  • Paramagnetic NMR. (n.d.). University of Illinois. Retrieved from [Link]

  • Paramagnetic nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Basic Practical NMR Concepts. (n.d.). Michigan State University. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). The Organic Chemistry Tutor. YouTube. Retrieved from [Link]

  • How to select NMR solvent. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • About paramagnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. (2011, March 31). Bruker. Retrieved from [Link]

  • Troubleshooting Acquisition Related Problems. (n.d.). Varian. Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester. Retrieved from [Link]

  • Optimized Default 1H Parameters. (2020, April 13). University of Missouri. Retrieved from [Link]

  • Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design. (n.d.). ACS Publications. Retrieved from [Link]

  • Common Problems. (n.d.). SDSU NMR Facility. Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved from [Link]

  • How to make an NMR sample. (n.d.). Durham University. Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. Retrieved from [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • Common Acquisition Concepts and Problems for 1D/2D NMR. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • Optimising in-cell NMR acquisition for nucleic acids. (2024, August 20). NIH. Retrieved from [Link]

  • Running a basic 1D NMR experiment. (2021, October 25). Université de Montréal. Retrieved from [Link]

  • Conformation of hindered piperidines. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. (2025, August 6). Springer. Retrieved from [Link]

  • Acquisition Commands and Parameters. (2004, November 10). UC Davis NMR Facility. Retrieved from [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). ACS Publications. Retrieved from [Link]

  • NMR free ligand conformations and atomic resolution dynamics. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of 2-(4-Methyl-piperidin-1-yl)-benzylamine

Welcome to the technical support resource for the mass spectrometric analysis of 2-(4-Methyl-piperidin-1-yl)-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the mass spectrometric analysis of 2-(4-Methyl-piperidin-1-yl)-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for interpreting the fragmentation patterns of this compound. My goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the causal relationships in the fragmentation process, ensuring the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation pathways for 2-(4-Methyl-piperidin-1-yl)-benzylamine in ESI-MS/MS?

A1: In positive-ion electrospray ionization (ESI), the molecule will readily protonate, likely on one of the two nitrogen atoms. The subsequent collision-induced dissociation (CID) is expected to follow several key pathways. The most probable fragmentation events involve the cleavage of the C-N bonds, as these are typically the most labile sites in such structures.[1] Expect to see fragmentation patterns characteristic of both the benzylamine and the N-aryl piperidine moieties.[2][3] A primary fragmentation will likely be the cleavage of the bond between the benzylic carbon and the piperidine nitrogen, leading to the formation of a stable benzyl cation or related structures.

Q2: How does the fragmentation pattern of 2-(4-Methyl-piperidin-1-yl)-benzylamine differ between Electron Ionization (EI) and Electrospray Ionization (ESI)?

A2: The ionization method significantly influences the fragmentation pattern.[2]

  • ESI is a "soft" ionization technique that typically generates a protonated molecule, [M+H]⁺, as the precursor ion. Subsequent MS/MS analysis on this precursor ion induces fragmentation. The resulting spectrum is often less complex than an EI spectrum and is dominated by cleavages influenced by the initial site of protonation.[4]

  • EI , on the other hand, is a "hard" ionization technique that bombards the molecule with high-energy electrons. This leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation.[5] The EI spectrum will likely show more numerous and complex fragmentation pathways, including those initiated by radical cations.

Q3: We are observing an unexpected peak at m/z 91. What is its likely origin?

A3: The fragment ion at m/z 91 is a very common and characteristic fragment for compounds containing a benzyl group.[6][7] It corresponds to the tropylium cation ([C₇H₇]⁺), which is a highly stable aromatic carbocation formed by the rearrangement of the initial benzyl cation. Its frequent appearance is a strong indicator of the benzylamine substructure within your molecule.

Q4: Our fragmentation efficiency is low. What experimental parameters can we optimize?

A4: Low fragmentation efficiency can often be addressed by optimizing the collision energy in your MS/MS experiment.[2] Insufficient collision energy will result in a low abundance of fragment ions, while excessive energy can lead to over-fragmentation, where the primary fragments are further broken down into very small, less informative ions. It is advisable to perform a collision energy ramping experiment to determine the optimal energy that produces a rich spectrum of informative fragment ions. Other parameters to consider are the collision gas pressure and the activation time.

Troubleshooting Guide

Issue 1: Poor Signal Intensity of the Precursor Ion
  • Possible Cause: Inefficient ionization of the analyte.

  • Troubleshooting Steps:

    • Optimize ESI Source Parameters: Ensure the spray voltage, capillary temperature, and gas flows (nebulizing and drying gases) are optimized for your instrument and analyte.

    • Solvent Composition: The presence of a small amount of an acid, such as formic acid, in the mobile phase can significantly enhance the protonation of the amine groups and improve the signal intensity in positive ion mode.[8]

    • Sample Concentration: Verify that the sample concentration is within the optimal range for your mass spectrometer. Both overly diluted and overly concentrated samples can lead to poor signal.

Issue 2: Ambiguous Fragmentation Pattern
  • Possible Cause: In-source fragmentation or the presence of co-eluting isomers.

  • Troubleshooting Steps:

    • Reduce In-Source Fragmentation: Lower the fragmentor or cone voltage to minimize fragmentation occurring in the ion source. This will increase the relative abundance of the [M+H]⁺ ion.

    • Improve Chromatographic Separation: If isomers are suspected, optimize your liquid chromatography (LC) method to ensure baseline separation. This may involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate.

    • High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the precursor and fragment ions. This will allow you to determine the elemental composition of each ion and confidently distinguish between isobaric species.

Predicted Fragmentation Pathways

The fragmentation of 2-(4-Methyl-piperidin-1-yl)-benzylamine (Molecular Weight: 218.34 g/mol ) is predicted to be dominated by cleavages around the nitrogen atoms and the benzylic position.

Table 1: Predicted Fragment Ions for 2-(4-Methyl-piperidin-1-yl)-benzylamine
m/z (Nominal) Proposed Structure Formation Pathway
219[M+H]⁺Protonated molecule
120[C₈H₁₀N]⁺α-cleavage at the benzylamine, loss of the piperidine ring
98[C₆H₁₂N]⁺Cleavage of the benzyl group from the piperidine nitrogen
91[C₇H₇]⁺Tropylium ion, from cleavage of the C-N bond and rearrangement
84[C₅H₁₀N]⁺Loss of a methyl group from the m/z 98 fragment
77[C₆H₅]⁺Phenyl cation, from loss of CH₂ from the benzyl cation
Diagram 1: Proposed ESI-MS/MS Fragmentation Workflow

G cluster_0 Ion Source (ESI) cluster_1 Collision Cell (CID) cluster_2 Mass Analyzer M Analyte Molecule (m/z 218) MH [M+H]⁺ (m/z 219) M->MH Protonation F1 Fragment Ion 1 (m/z 120) MH->F1 Collision-Induced Dissociation F2 Fragment Ion 2 (m/z 98) MH->F2 Collision-Induced Dissociation F3 Fragment Ion 3 (m/z 91) MH->F3 Collision-Induced Dissociation D1 Detection of Fragment Ions F1->D1 F2->D1 F3->D1 Fragmentation_Pathways cluster_path_A Pathway A cluster_path_B Pathway B parent [M+H]⁺ m/z 219 fragA Benzylamine Moiety m/z 120 parent:f1->fragA:f0 Loss of C₆H₁₃N fragB 4-Methyl-piperidine Moiety m/z 98 parent:f1->fragB:f0 Loss of C₇H₇ fragA1 Tropylium Ion m/z 91 fragA:f1->fragA1:f0 Rearrangement fragB1 Loss of Methyl m/z 84 fragB:f1->fragB1:f0 Loss of CH₃

Caption: Predicted major fragmentation routes.

Experimental Protocol: Tandem Mass Spectrometry Analysis

This protocol outlines a general procedure for acquiring MS/MS data for 2-(4-Methyl-piperidin-1-yl)-benzylamine. Instrument-specific parameters should be optimized.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography (for LC-MS):

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min. [2] * Injection Volume: 1 - 5 µL. [2]

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Positive ion mode. [2] * Full Scan (MS1): Acquire a full scan spectrum to identify the m/z of the protonated precursor ion ([M+H]⁺), which is expected at m/z 219.

    • Product Ion Scan (MS2):

      • Select the [M+H]⁺ ion (m/z 219) as the precursor for fragmentation.

      • Perform a product ion scan to generate the MS/MS spectrum.

      • Optimize the collision energy to obtain a good distribution of fragment ions. This may require a series of injections at different collision energies.

References

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351-360. [Link]

  • Glish, G. L., & McLuckey, S. A. (2005). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 16(12), 1825-1833. [Link]

  • Stevens Institute of Technology. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • Gau, G., & Gohlke, J. R. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(5), 769-779. [Link]

  • Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1285-1294. [Link]

  • Bishop, M. M., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 29, 100424. [Link]

  • Journal of Chinese Mass Spectrometry Society. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Jackson, G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 55(10), e4561. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Prasain, J. (2013). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Kato, E. A., et al. (2012). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 23(7), 1271-1279. [Link]

  • He, S., et al. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules. Nature Communications, 12(1), 3683. [Link]

Sources

Optimization

Technical Support Center: Improving the Efficiency of Reductive Amination for Benzylamines

Welcome to the Technical Support Center for the reductive amination of benzylamines. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, moving beyond simple p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the reductive amination of benzylamines. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance, moving beyond simple protocols to explain the causality behind experimental choices. This resource is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring your syntheses are both efficient and successful.

Troubleshooting Guide

This section addresses specific problems you may encounter during the reductive amination process for synthesizing benzylamines. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a step-by-step solution.

Issue 1: Low or No Yield of the Desired Benzylamine

Question: I am performing a reductive amination to synthesize a benzylamine, but I am getting a very low yield of my desired product. What could be the issue?

Answer: A low yield in reductive amination can stem from several factors, primarily related to inefficient imine formation or issues with the reduction step.

Causality and Solution:

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine from the reaction of a carbonyl compound with an amine. This is a reversible reaction, and the equilibrium may not favor the imine.[1]

    • Solution: To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction. This can be achieved by adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[1] Additionally, the reaction is typically catalyzed by a small amount of acid.[2]

  • Suboptimal pH: The pH of the reaction medium is critical for imine formation. If the pH is too low, the amine will be protonated, rendering it non-nucleophilic.[3][4] If the pH is too high, there isn't enough acid to catalyze the reaction.[3][4]

    • Solution: The optimal pH for imine formation is generally between 4.5 and 6.[3][5] You can achieve this by adding a catalytic amount of a weak acid, such as acetic acid.

  • Ineffective Reduction: The choice of reducing agent and the reaction conditions for the reduction step are crucial. A reducing agent that is too harsh might reduce the starting aldehyde or ketone before the imine has a chance to form.[5]

    • Solution: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is selective for the reduction of the intermediate iminium ion in the presence of the carbonyl group.[6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[5][8] If using a stronger reducing agent like sodium borohydride (NaBH₄), it is best to perform the reaction in two steps: first, allow the imine to form completely, and then add the reducing agent.[9]

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating the purification of my target benzylamine. What are the common side products and how can I minimize them?

Answer: The formation of side products is a common challenge in reductive amination. The primary culprits are often over-alkylation of the amine and reduction of the starting carbonyl compound.

Causality and Solution:

  • Over-alkylation: The newly formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine.[10]

    • Solution: To minimize over-alkylation, you can use a slight excess of the primary amine relative to the aldehyde.[1] Careful control of the stoichiometry is key. Performing the reaction at a lower temperature can also help.

  • Reduction of the Carbonyl Starting Material: If the reducing agent is not sufficiently selective, it can reduce the starting aldehyde or ketone to the corresponding alcohol.[5]

    • Solution: As mentioned previously, using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[6][7] This reagent shows excellent selectivity for the imine over the carbonyl group.[6]

  • Self-Condensation of the Aldehyde: Some aldehydes, particularly aromatic aldehydes, can undergo self-condensation reactions.[1]

    • Solution: Maintaining a lower reaction temperature and using the amine in a slight excess can help suppress this side reaction.[1]

Issue 3: Reaction Stalls or is Sluggish

Question: My reductive amination reaction seems to be very slow or has stalled completely. How can I improve the reaction rate?

Answer: A sluggish reaction can often be attributed to suboptimal reaction conditions, including solvent choice and temperature.

Causality and Solution:

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents, like methanol, can facilitate the reaction by participating in hydrogen bonding, which can stabilize intermediates.[11] However, some reducing agents, like NaBH(OAc)₃, are water-sensitive and not compatible with protic solvents like methanol.[6][9]

    • Solution: For NaBH(OAc)₃, aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile are commonly used.[9][12] Reactions are often faster in DCE.[13] For NaBH₃CN, methanol is a suitable solvent.[9]

  • Low Temperature: While lower temperatures can help control side reactions, they can also slow down the desired reaction.

    • Solution: If the reaction is too slow at room temperature, gentle heating may be necessary. However, this should be done with caution to avoid promoting side reactions. Monitoring the reaction by TLC is recommended to find the optimal temperature.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of performing reductive amination for benzylamine synthesis.

Q1: Which reducing agent is the best for my reaction?

A1: The "best" reducing agent depends on your specific substrate and desired reaction conditions. Here is a comparison of the most common borohydride-based reagents:

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive and potent.[8]Lacks selectivity; can reduce the starting carbonyl.[5] Best used in a two-step procedure.[9]
Sodium Cyanoborohydride (NaBH₃CN) Excellent selectivity for the iminium ion.[5][8] Allows for one-pot reactions.[14]Highly toxic and generates cyanide byproducts.[8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective.[6][7] Safer alternative to NaBH₃CN.[6] Broad substrate scope.[12]Water-sensitive.[6][9]

For most applications, sodium triacetoxyborohydride (STAB) is the preferred reagent due to its high selectivity and improved safety profile.[6][8]

Q2: What is the optimal pH for reductive amination?

A2: The reaction involves two key steps with different pH optima. The initial imine formation is most efficient under weakly acidic conditions, typically between pH 4 and 6.[15] At a lower pH, the amine nucleophile is protonated and becomes unreactive, while at a higher pH, the carbonyl group is not sufficiently activated.[15] The subsequent reduction step's optimal pH can depend on the reducing agent. For example, sodium cyanoborohydride selectively reduces the iminium ion at a pH of 6-7.[15]

Q3: How do I choose the right solvent?

A3: The choice of solvent is critical and often depends on the reducing agent used.

  • For sodium triacetoxyborohydride (STAB) , which is water-sensitive, aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are recommended.[6][9]

  • For sodium cyanoborohydride (NaBH₃CN) , which is not water-sensitive, methanol is a common solvent.[9]

  • For sodium borohydride (NaBH₄) , protic solvents like methanol or ethanol are typically used.[9]

Recent studies have also explored more environmentally friendly solvents like ethyl acetate as alternatives to chlorinated solvents.[16][17]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You should develop a solvent system that allows you to distinguish between your starting materials (aldehyde/ketone and amine) and your desired benzylamine product. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress.[15] Staining with an appropriate agent, such as potassium permanganate (KMnO₄) or an amine-specific stain, can help visualize the spots.[15]

Q5: What is the best way to purify my benzylamine product?

A5: Purification often involves an aqueous workup followed by chromatography.

  • Aqueous Workup: After the reaction is complete, it is typically quenched with a saturated aqueous solution of sodium bicarbonate or a mild acid, depending on the reaction conditions. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: The crude product can be purified by silica gel column chromatography to separate it from any remaining starting materials and side products.

  • Acid-Base Extraction: Benzylamines are basic and can be purified by an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.[18]

Experimental Protocols & Visualizations

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may need to be optimized for your specific substrates.

  • To a solution of the aldehyde or ketone (1.0 equivalent) in an appropriate aprotic solvent (e.g., 1,2-dichloroethane), add the amine (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. For less reactive ketones, a catalytic amount of acetic acid (0.1 equivalents) can be added.[1]

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 10-15 minutes. The reaction can be exothermic, so control the addition rate to maintain the temperature at room temperature.[1]

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism

ReductiveAmination cluster_0 Step 1: Imine Formation (Acid Catalyzed) cluster_1 Step 2: Reduction Carbonyl Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Primary Amine Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O H2O Water Iminium Iminium Ion Imine->Iminium + H+ Product Benzylamine Iminium->Product + [H-] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Caption: The two-step mechanism of reductive amination.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Side Products CheckImine Check Imine Formation (TLC, NMR) Start->CheckImine ImineOK Imine Formation OK? CheckImine->ImineOK AddDehydrating Add Dehydrating Agent (MgSO4, Mol. Sieves) ImineOK->AddDehydrating No AdjustpH Adjust pH to 4.5-6 (Catalytic Acetic Acid) ImineOK->AdjustpH No CheckReduction Check Reduction Step ImineOK->CheckReduction Yes Success Improved Yield AddDehydrating->Success AdjustpH->Success ChangeReductant Use Milder Reductant (e.g., NaBH(OAc)3) CheckReduction->ChangeReductant Carbonyl Reduced OptimizeStoichiometry Optimize Stoichiometry (Slight excess of amine) CheckReduction->OptimizeStoichiometry Over-alkylation LowerTemp Lower Reaction Temperature CheckReduction->LowerTemp Side Reactions ChangeReductant->Success OptimizeStoichiometry->Success LowerTemp->Success

Caption: A workflow for troubleshooting common reductive amination issues.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • The Organic Chemistry Tutor. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Article. [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Song, F., et al. (2019). A remarkable solvent effect on reductive amination of ketones. ResearchGate. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Down, G. (2020, January 28). Specific solvent issues with Reductive Amination/Alkylation. Wordpress. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Alec, C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry. [Link]

  • ResearchGate. Proposed mechanism for the reductive amination of PP-one to primary benzylamine. [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?[Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

  • ResearchGate. (2025, August 6). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]

  • ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • ResearchGate. (2025, August 9). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Chemistry Stack Exchange. (2018, February 11). Acid in Imine Formation. [Link]

  • Chemistry LibreTexts. (2019, August 12). 12.3: Reaction with Primary Amines to form Imines. [Link]

  • MPG.PuRe. (2026, January 9). Mechanistic Kinetic Modeling of the Rhodium-Catalyzed Hydroaminomethylation of 1-Decene: Influence of Hydrogen on Catalyst Speci. [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]

  • ResearchGate. Reductive aminations of aldehydes with benzylamine or cyclohexylamine. [Link]

  • ResearchGate. (2025, August 6). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. [Link]

  • ResearchGate. (2025, August 6). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

Sources

Troubleshooting

Technical Support Center: Optimal Storage and Handling of Solid 2-(4-Methyl-piperidin-1-yl)-benzylamine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage, handling, and troubleshooting for the solid-state amine, 2-(4-Methyl-piperidin-1-yl)-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage, handling, and troubleshooting for the solid-state amine, 2-(4-Methyl-piperidin-1-yl)-benzylamine. Given the compound's structure—featuring both a secondary benzylic amine and a tertiary amine within a piperidine ring—it is susceptible to specific degradation pathways. Adherence to these protocols is critical for ensuring its long-term purity, stability, and the reproducibility of experimental results.

Part 1: Frequently Asked Questions (FAQs) - Core Storage & Handling Protocols

This section addresses the most common questions regarding the day-to-day storage and handling of 2-(4-Methyl-piperidin-1-yl)-benzylamine.

Q1: What is the fundamental cause of degradation for this compound, and what are the ideal storage temperatures?

A: The primary driver of degradation for 2-(4-Methyl-piperidin-1-yl)-benzylamine, like many benzylic amines, is atmospheric oxidation. The benzylic position is particularly susceptible to oxidation, which can lead to the formation of imines, and subsequently, benzaldehyde derivatives and other colored impurities. This process is accelerated by heat and light.

For optimal stability:

  • Long-Term Storage (> 6 months): Store at -20°C . This significantly reduces the kinetic rate of oxidative and other degradation pathways.

  • Short-Term Storage (< 6 months): Storage at 2-8°C in a refrigerator is acceptable.

The product is chemically stable under standard ambient conditions (room temperature) for short periods, but prolonged exposure should be avoided to maintain the highest purity. Always keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

Q2: How sensitive is 2-(4-Methyl-piperidin-1-yl)-benzylamine to air and moisture? Is an inert atmosphere necessary?

A: The compound is highly sensitive to both air (oxygen) and moisture . Amines as a class are often hygroscopic, meaning they readily absorb moisture from the air.[2] This absorbed water can facilitate hydrolytic degradation. More critically, many amines are sensitive to air.[1]

Furthermore, amines can react with atmospheric carbon dioxide (CO2) to form solid amine carbamates, which can appear as solid precipitates or affect the compound's performance.[1][3]

  • For Long-Term Storage: It is strongly recommended to store the compound under an inert atmosphere such as nitrogen or argon.[1][4] This involves backfilling the container with the inert gas after each use to displace air and moisture.

  • For Frequent Use: If you are accessing the compound frequently, consider preparing smaller aliquots in separate vials under an inert atmosphere. This prevents repeated exposure of the main stock bottle to the atmosphere.

Q3: What type of container should be used for storage to prevent contamination and degradation?

A: The choice of container is crucial for maintaining chemical integrity.[2]

  • Recommended Containers: Use amber glass vials or bottles with polytetrafluoroethylene (PTFE)-lined caps. The amber glass protects the compound from light, which can catalyze degradation. The PTFE liner provides an inert, tight seal against atmospheric contaminants.

  • Materials to Avoid: Avoid containers made from reactive materials. While high-density polyethylene (HDPE) can be suitable for some amines, glass is generally preferred for long-term storage of analytical-grade material.[2] Ensure the container is sealed tightly to prevent exposure to air and moisture.[5][6]

Q4: My solid compound has developed a yellowish or brownish tint. What does this signify and is it still usable?

A: A color change from its original appearance (typically off-white to light yellow) to a more pronounced yellow or brown is a strong indicator of oxidation . The benzylic amine moiety is likely oxidizing, leading to the formation of conjugated, colored impurities.

  • Usability: The usability depends on the tolerance of your specific application to impurities. For highly sensitive assays or synthesis steps, the presence of these degradants can be detrimental.

  • Actionable Advice: It is recommended to first re-analyze the material's purity via a suitable method (e.g., LC-MS, NMR). If the purity is no longer acceptable, the material should be repurified (e.g., by column chromatography or recrystallization) or discarded. To prevent recurrence, immediately implement storage under an inert atmosphere.

Part 2: Troubleshooting Guide for Stability Issues

This guide provides a systematic approach to diagnosing and resolving common issues encountered with 2-(4-Methyl-piperidin-1-yl)-benzylamine.

Q5: I observe clumping and a "wet" appearance in my solid compound. What is the cause and how can I fix it?

A: This is a classic sign of moisture absorption . Amines are often hygroscopic and will pull water vapor from the ambient air.[2] This can not only change the physical state of your compound but can also negatively impact its reactivity, measured mass, and stability.

  • Immediate Action: If the compound is only slightly clumpy, you can dry it under a high vacuum in the presence of a strong desiccant like phosphorus pentoxide (P₂O₅).

  • Preventative Measures: Always store the primary container within a desiccator, especially if it is stored at room temperature or in a refrigerator. When removing from cold storage, always allow the container to equilibrate to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold solid.

Q6: My analytical results (e.g., NMR, LC-MS) show unexpected peaks or a decrease in the main peak area. How do I trace the source of this degradation?

A: The appearance of new signals or a loss of purity points to chemical degradation. Use the following workflow to troubleshoot the issue. The diagram below provides a visual guide to this process.

Troubleshooting Workflow for Compound Degradation

G start Observed Issue: Analytical Inconsistency / Purity Loss check_color Was there a color change (yellowing/browning)? start->check_color check_physical Did the solid appear clumpy or wet? check_color->check_physical No cause_oxidation Likely Cause: Oxidation check_color->cause_oxidation Yes check_storage Review Storage Protocol: - Inert Atmosphere? - Tightly Sealed? - Correct Temperature? check_physical->check_storage No cause_moisture Likely Cause: Moisture Absorption check_physical->cause_moisture Yes cause_protocol Likely Cause: Improper Storage Technique check_storage->cause_protocol No action_inert Corrective Action: Implement inert gas (N₂/Ar) blanketing. Use amber vials. cause_oxidation->action_inert action_desiccator Corrective Action: Store in desiccator. Equilibrate before opening. cause_moisture->action_desiccator action_remediate Remediation: Re-purify if necessary. Create smaller aliquots for daily use. cause_protocol->action_remediate action_inert->action_remediate action_desiccator->action_remediate

Caption: Troubleshooting workflow for identifying degradation pathways.

Part 3: Quantitative Data Summary & Protocols

Table 1: Summary of Storage Conditions
ParameterOptimal ConditionSuboptimal Condition & RiskScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Short-term)Room temperature for extended periodsReduces the rate of thermally-driven degradation and oxidation.[2]
Atmosphere Inert Gas (Nitrogen or Argon)Ambient AirPrevents oxidation of the benzylic amine and reaction with CO₂ to form carbamates.[1][3]
Humidity Dry / In DesiccatorAmbient Humidity (>40% RH)Amines are often hygroscopic; moisture absorption leads to clumping and potential hydrolysis.[2]
Light In Dark (Amber Vial)Exposure to UV or Room LightPrevents photochemical degradation, a common pathway for complex organic molecules.[7]
Container Tightly Sealed Amber Glass VialLoosely sealed or reactive plastic containersProvides a physical barrier to air/moisture and prevents light exposure.[2][6]
Experimental Protocol: Aliquoting Solid for Long-Term Storage

This protocol ensures the main stock of 2-(4-Methyl-piperidin-1-yl)-benzylamine is protected from atmospheric degradation.

Objective: To create multiple, smaller-use aliquots from a bulk container while minimizing exposure to air and moisture.

Materials:

  • Main stock bottle of 2-(4-Methyl-piperidin-1-yl)-benzylamine

  • Multiple small amber glass vials with PTFE-lined caps

  • Spatula

  • Analytical balance

  • Glove box or glove bag with a nitrogen or argon source

  • Labels

Procedure:

  • Temperature Equilibration: Remove the main stock bottle from cold storage (-20°C or 2-8°C). Place it in a desiccator at room temperature and allow it to equilibrate for at least 1-2 hours. This is a critical step to prevent water condensation on the solid.

  • Prepare Inert Environment: Purge the glove box or glove bag with the inert gas according to the manufacturer's instructions to reduce oxygen and moisture levels.

  • Transfer Materials: Once equilibrated, transfer the sealed stock bottle, new vials, spatula, and labels into the glove box.

  • Weighing and Aliquoting: Inside the glove box, open the main stock bottle. Using a clean spatula, weigh the desired amount of the solid into each of the smaller vials.

  • Seal and Backfill: Tightly cap each new aliquot vial. Before fully tightening the cap on the main stock bottle, flush the headspace with the inert gas for 10-15 seconds. Seal it tightly immediately after.

  • Labeling: Clearly label each new aliquot with the compound name, lot number, concentration/mass, and date of preparation.

  • Storage: Return the main stock bottle and the new aliquots to the appropriate cold storage conditions (-20°C).

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • Qamar, S., et al. (2018). Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Resolution of Chiral Piperidine Derivatives

Welcome to the Technical Support Center for the resolution of chiral piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the resolution of chiral piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating piperidine enantiomers. Chiral piperidines are crucial scaffolds in a vast array of pharmaceuticals, and achieving high enantiomeric purity is often paramount for therapeutic efficacy and safety[1][]. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving chiral piperidine derivatives, and how do I choose the best one for my project?

A1: The three most common and effective methods for resolving chiral piperidine derivatives are Diastereomeric Salt Crystallization, Chiral Chromatography (HPLC/SFC), and Enzymatic Resolution. The optimal choice depends on the scale of your separation, the properties of your specific piperidine derivative, available equipment, and the desired level of purity.

  • Diastereomeric Salt Crystallization: This classical method is often the most cost-effective for large-scale production[3]. It involves reacting the racemic piperidine (a base) with an enantiomerically pure chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization[4].

  • Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful analytical and preparative techniques that offer high resolution and rapid method development[3]. These methods are ideal for small to medium-scale separations where high purity is critical, or when both enantiomers are desired[3][4]. SFC is often considered a "greener" alternative to HPLC due to its use of supercritical CO2 as the mobile phase, which reduces organic solvent consumption[3].

  • Enzymatic Resolution: This method utilizes enzymes (e.g., lipases, esterases) to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. Enzymatic resolutions are known for their high enantioselectivity and mild reaction conditions[5][6][7]. This can be an excellent option if a suitable enzyme for your substrate is available.

Decision-Making Workflow for Resolution Method Selection

The following diagram illustrates a logical workflow to guide your choice of resolution technique.

G start Racemic Piperidine Derivative scale What is the desired scale? start->scale large_scale Large Scale (>10g) scale->large_scale Large small_scale Small to Medium Scale (<10g) scale->small_scale Small/Medium crystallization Diastereomeric Salt Crystallization large_scale->crystallization both_enantiomers Are both enantiomers required in high purity? small_scale->both_enantiomers chromatography Chiral Chromatography (HPLC/SFC) enzymatic Enzymatic Resolution both_enantiomers->chromatography Yes functional_group Does the molecule have a suitable functional group for enzymatic reaction? both_enantiomers->functional_group No functional_group->crystallization No functional_group->enzymatic Yes

Caption: Decision tree for selecting a chiral resolution method.

Troubleshooting Guide: Diastereomeric Salt Crystallization

Q2: I'm attempting a diastereomeric salt crystallization, but the product is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the diastereomeric salt is more soluble in the chosen solvent than desired, or its melting point is below the temperature of the experiment. This is a common issue stemming from an inappropriate choice of resolving agent or solvent system[4].

Causality: The formation of a stable crystal lattice is a thermodynamically driven process that requires a certain level of supersaturation without being so high that amorphous precipitation (oiling out) is favored. The interactions between the diastereomeric salt and the solvent are critical.

Troubleshooting Steps:

  • Solvent Screening: This is the most critical variable. Systematically screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile). You can also try solvent mixtures (e.g., ethanol/water, acetone/heptane) to fine-tune the solubility.

  • Temperature Gradient: Try a slower cooling rate. A rapid temperature drop can favor oiling out. A controlled, gradual cooling allows for the ordered arrangement of molecules into a crystal lattice.

  • Concentration Adjustment: The concentration of your salt in the solution might be too high. Try diluting the solution before cooling.

  • Resolving Agent Re-evaluation: If solvent screening is unsuccessful, the chosen chiral acid may not be forming a salt that readily crystallizes with your piperidine derivative. It is standard practice to empirically screen several chiral acids[4][8]. Common choices for resolving basic piperidines include tartaric acid derivatives (e.g., di-p-toluoyl-tartaric acid, dibenzoyl-tartaric acid) and mandelic acid derivatives[8][9].

IssuePotential CauseRecommended Action
Oiling Out Salt is too soluble; melting point is too low.Screen different solvents/solvent mixtures; slow down the cooling rate; decrease concentration.
No Crystals Form Salt is too soluble in the chosen solvent.Reduce solvent volume; try a less polar solvent to decrease solubility; cool to a lower temperature.
Low Yield The desired diastereomer has significant solubility in the mother liquor.Optimize solvent volume to the minimum required for dissolution at a higher temperature; cool for a longer period.
Low Diastereomeric Excess (d.e.) Poor discrimination in the crystallization process.Screen other resolving agents; perform multiple recrystallizations.

Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

Q3: I'm not getting baseline separation of my piperidine enantiomers on my chiral HPLC column. What parameters should I optimize?

A3: Poor resolution in chiral HPLC is a common challenge and is typically related to the selection of the chiral stationary phase (CSP), the mobile phase composition, or both[4]. For basic compounds like piperidines, specific mobile phase additives are often crucial.

Causality: Chiral recognition on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times. The mobile phase composition directly influences these interactions.

Troubleshooting Steps:

  • Mobile Phase Additive: For basic analytes like piperidines, peak tailing is a common problem due to strong interactions with residual silanols on the silica support of the CSP. Adding a small amount of a basic modifier to the mobile phase is often necessary to improve peak shape and resolution. Diethylamine (DEA) or other amines at a concentration of 0.1% are commonly used[1][4].

  • Alcohol Modifier: In normal-phase chromatography, the type and percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase (often hexane-based) significantly impact selectivity. Systematically vary the percentage of the alcohol (e.g., from 5% to 20%). If resolution is still poor, try switching the alcohol (e.g., from isopropanol to ethanol).

  • Chiral Stationary Phase (CSP) Screening: There is no universal CSP. Polysaccharide-based columns (e.g., Chiralpak® and Chiralcel® series) are widely used and have shown broad applicability for resolving piperidine derivatives[1][10][11]. If one CSP doesn't work, screening others with different chiral selectors is a standard approach.

  • Supercritical Fluid Chromatography (SFC): Consider SFC as an alternative. SFC often provides better peak shapes and higher efficiency for basic compounds and allows for faster separations[3][12].

Experimental Protocol: Chiral HPLC Method Development for a Piperidine Derivative

This protocol provides a starting point for developing a chiral separation method.

  • Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralpak® IA or AD-H column (250 x 4.6 mm, 5 µm).

  • Initial Mobile Phase: Prepare a mobile phase of n-hexane/isopropanol/diethylamine (80:20:0.1, v/v/v)[1].

  • System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C[11]

    • Injection Volume: 10 µL

    • Detection: UV at a suitable wavelength (e.g., 225 nm)[11]. If the compound lacks a strong UV chromophore, pre-column derivatization may be necessary[1][13].

  • Injection and Evaluation: Inject a 1 mg/mL solution of the racemic piperidine derivative. Evaluate the resulting chromatogram for resolution (Rs). An Rs value > 1.5 is ideal for baseline separation.

  • Optimization:

    • If resolution is poor (Rs < 1.5), systematically adjust the isopropanol percentage (e.g., try 90:10:0.1 and 70:30:0.1 hexane/isopropanol/DEA).

    • If peak shape is poor, ensure the amine additive is present and well-mixed.

    • If co-elution persists, switch the alcohol modifier to ethanol and repeat the optimization.

    • If separation is still not achieved, select a different CSP and repeat the process.

Troubleshooting Guide: Enzymatic Resolution

Q4: My enzymatic resolution is showing low enantioselectivity (low e.e.). How can I improve it?

A4: Low enantioselectivity in enzymatic resolutions is a common hurdle and typically indicates that the chosen enzyme is not a good fit for the substrate or that the reaction conditions are suboptimal.

Causality: The enantioselectivity of an enzyme is determined by the difference in the activation energies for the reaction of the two enantiomers in the enzyme's active site. This is highly sensitive to the enzyme's structure, the substrate's structure, and the reaction environment (solvent, temperature).

Troubleshooting Steps:

  • Enzyme Screening: This is the most critical factor. Screen a panel of commercially available enzymes, particularly lipases (from Candida antarctica, Pseudomonas cepacia, etc.) and esterases (e.g., pig liver esterase), as these are commonly used for resolving amines and alcohols[5].

  • Solvent Optimization: The choice of organic solvent can dramatically affect enzyme activity and selectivity. Screen a range of solvents with varying polarities, such as methyl tert-butyl ether (MTBE), toluene, and hexane.

  • Acylating Agent (for acylation reactions): If you are acylating a piperidine alcohol or amine, the nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate) can influence the reaction rate and selectivity.

  • Temperature Control: Enzyme activity is temperature-dependent. Lowering the reaction temperature can sometimes increase enantioselectivity, albeit at the cost of a slower reaction rate.

  • Water Content: For enzymes in organic solvents, a small amount of water is often essential for activity. The optimal water content may need to be determined empirically.

Q5: What should I do if my piperidine derivative racemizes during synthesis or workup?

A5: Racemization involves the conversion of an enantiomerically enriched substance into a racemic mixture, which negates your resolution efforts. It typically occurs at a stereocenter with an acidic proton, most commonly the carbon alpha to the nitrogen, especially if it's activated by an adjacent electron-withdrawing group[14].

Causality: Abstraction of the α-proton by a base or acid leads to a planar, achiral intermediate (like an enamine or iminium ion). Re-protonation can then occur from either face, scrambling the stereochemistry[14].

Troubleshooting Workflow for Preventing Racemization

G start Racemization Observed identify_step Identify Susceptible Step (e.g., deprotection, cyclization) start->identify_step conditions Are reaction conditions harsh (strong acid/base, high temp)? identify_step->conditions modify_conditions Modify Conditions: - Lower temperature - Use milder reagents - Reduce reaction time conditions->modify_conditions Yes base_choice Is an inappropriate base being used? conditions->base_choice No reevaluate Re-evaluate Stereochemical Purity modify_conditions->reevaluate weaker_base Switch to a weaker, non-nucleophilic base base_choice->weaker_base Yes base_choice->reevaluate No weaker_base->reevaluate

Caption: Workflow for troubleshooting unexpected racemization.

Preventative Measures:

  • Mind Your pH: Avoid strongly acidic or basic conditions during workup and purification steps, especially when dealing with piperidines that have an acidic proton alpha to the nitrogen.

  • Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable rate[14].

  • Choice of Base/Catalyst: In base-mediated reactions, use non-nucleophilic, weaker bases where possible. For asymmetric cyclizations, the choice of catalyst is critical[14].

By systematically addressing these common issues, you can significantly enhance the success rate and efficiency of resolving chiral piperidine derivatives in your research and development endeavors.

References

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. National Institutes of Health (NIH). [Link]

  • Process for resolving racemic mixtures of piperidine derivatives.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. National Institutes of Health (NIH). [Link]

  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Oxford Academic. [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • New insights into supercritical fluid chromatography for chiral separations. RSC Publishing. [Link]

  • An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PubMed Central. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health (NIH). [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Journal of Chromatography A. AFMPS. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Dopamine Transporter Inhibitors: Evaluating 2-(4-Methyl-piperidin-1-yl)-benzylamine in the Context of Established Ligands

For Researchers, Scientists, and Drug Development Professionals The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for a wide range of therapeutic agents and sub...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for a wide range of therapeutic agents and substances of abuse.[1][2] Its role in the reuptake of dopamine from the synaptic cleft makes it a key player in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and substance use disorders.[3][4] This guide provides a comparative analysis of the novel compound 2-(4-Methyl-piperidin-1-yl)-benzylamine alongside well-characterized DAT inhibitors: cocaine, methylphenidate, and GBR-12909.

While direct experimental data for 2-(4-Methyl-piperidin-1-yl)-benzylamine is not yet prevalent in publicly accessible literature, an examination of its structural components in the context of established structure-activity relationships (SAR) can provide valuable insights into its potential pharmacological profile. This guide will, therefore, present the known properties of benchmark DAT inhibitors and provide a framework for the experimental evaluation of novel compounds like 2-(4-Methyl-piperidin-1-yl)-benzylamine.

Established Dopamine Transporter Inhibitors: A Comparative Overview

The pharmacological effects of DAT inhibitors are primarily defined by their potency (affinity for the transporter) and their selectivity (preferential binding to DAT over other monoamine transporters like the serotonin transporter, SERT, and the norepinephrine transporter, NET).

Cocaine , a non-selective inhibitor, blocks the reuptake of dopamine, serotonin, and norepinephrine, with its reinforcing effects largely attributed to its action at the DAT.[4][5] Its high abuse potential is a significant limiting factor in its therapeutic utility.[3]

Methylphenidate , widely prescribed for ADHD, also inhibits both DAT and NET.[6][7] Its therapeutic effects are linked to the enhancement of dopaminergic and noradrenergic signaling.[8][9]

GBR-12909 (Vanoxerine) is a potent and highly selective DAT inhibitor, making it a valuable research tool for studying the specific roles of dopamine in the brain. It has been investigated as a potential treatment for cocaine addiction.

A summary of the in vitro binding affinities and uptake inhibition potencies of these established DAT inhibitors is presented below.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT IC50 (nM)SERT/DAT SelectivityNET/DAT Selectivity
Cocaine ~250-600~300-800~200-500~200-900~0.5-3~0.4-2
Methylphenidate ~100-300>10,000~30-100~50-150>30~0.3-1
GBR-12909 ~1-5>1000>100~1-10>200>20

Note: The values presented are approximate and can vary depending on the specific experimental conditions (e.g., tissue preparation, radioligand used, assay temperature).

Structural Analysis of 2-(4-Methyl-piperidin-1-yl)-benzylamine

The chemical structure of 2-(4-Methyl-piperidin-1-yl)-benzylamine suggests its potential as a DAT inhibitor based on established SAR for this class of compounds.

Caption: Chemical structure of 2-(4-Methyl-piperidin-1-yl)-benzylamine.

The molecule features a piperidine ring, a common scaffold in many DAT inhibitors, and a benzylamine moiety. Structure-activity relationship studies of various piperidine-based compounds have demonstrated that substitutions on the piperidine ring and the nature of the aromatic group are critical for high affinity and selectivity for DAT. The presence of the 4-methyl group on the piperidine ring and the specific substitution pattern on the benzylamine are likely to be key determinants of its interaction with the dopamine transporter.

Experimental Workflow for Pharmacological Characterization

To ascertain the specific pharmacological profile of a novel compound such as 2-(4-Methyl-piperidin-1-yl)-benzylamine, a series of in vitro assays are essential. The following outlines a standard workflow for determining its potency and selectivity as a monoamine transporter inhibitor.

Caption: Experimental workflow for characterizing a novel DAT inhibitor.

Detailed Protocol: In Vitro Dopamine Uptake Inhibition Assay

This protocol describes a common method for measuring the potency of a test compound to inhibit dopamine uptake in cells expressing the human dopamine transporter.

1. Cell Culture and Preparation:

  • Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human dopamine transporter (hDAT) in appropriate growth medium.

  • Seed the cells into 96-well plates and grow to a confluent monolayer.

2. Assay Procedure:

  • On the day of the experiment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Prepare serial dilutions of the test compound (e.g., 2-(4-Methyl-piperidin-1-yl)-benzylamine) and known inhibitors (e.g., cocaine, GBR-12909) in KRH buffer.

  • Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]dopamine.

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at the chosen temperature.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]dopamine.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]dopamine taken up by the cells using a scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known potent DAT inhibitor (e.g., nomifensine or benztropine).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage inhibition of specific [³H]dopamine uptake against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

While the precise pharmacological profile of 2-(4-Methyl-piperidin-1-yl)-benzylamine remains to be fully elucidated through empirical testing, its chemical structure places it within a class of compounds known to interact with the dopamine transporter. By employing standardized in vitro assays, such as radioligand binding and dopamine uptake inhibition, researchers can determine its potency and selectivity. This data, when compared against the profiles of established DAT inhibitors like cocaine, methylphenidate, and GBR-12909, will be crucial in understanding its potential therapeutic applications and for guiding future drug development efforts in the field of dopaminergic modulation.

References

  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap.
  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21.
  • Wikipedia. Dopamine reuptake inhibitor. [Link]

  • Rothman, R. B., et al. (2008). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. Biochemical pharmacology, 75(1), 2–16.
  • ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Cheng, M. H., et al. (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in neurology, 8, 24.
  • Katz, J. L., et al. (2005). Identification of a dopamine transporter ligand that blocks the stimulant effects of cocaine. Journal of Pharmacology and Experimental Therapeutics, 312(1), 186-193.
  • Heal, D. J., et al. (2014). Dopamine reuptake transporter (DAT) "inverse agonism"--a novel hypothesis to explain the enigmatic pharmacology of cocaine. Neuropharmacology, 87, 173–193.
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21.
  • ACS Publications. Is Cocaine Protonated When it Binds to the Dopamine Transporter? | JACS Au. [Link]

  • Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Reith, M. E., et al. (1997). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. The Journal of pharmacology and experimental therapeutics, 282(1), 245–252.
  • ResearchGate. Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Crivori, P., et al. (2015). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 6(12), 1953–1964.
  • ACS Publications. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration | ACS Chemical Neuroscience. [Link]

  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 660.
  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current protocols in pharmacology, 79, 12.16.1-12.16.18.
  • Lee, K. W., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 22(16), 8899.
  • MDPI. The Risk of Methylphenidate Pharmacotherapy for Adults with ADHD. [Link]

  • Baskin, B. M., & Rasser, P. E. (2021). Methylphenidate. In StatPearls.
  • Reed, J. L., et al. (2019). Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits.
  • Wikipedia. Methylphenidate. [Link]

  • Andersen, K. H., et al. (2014). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters.
  • D'Souza, M. S., & Markou, A. (2022). Effects of Methylphenidate on the Dopamine Transporter and Beyond. Advances in experimental medicine and biology, 1373, 1–20.
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  • Mishra, M., et al. (2008). Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters. Bioorganic & medicinal chemistry, 16(6), 2769–2778.
  • Mishra, M., et al. (2008). Further Structural Optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane Derivatives by Introducing an Exocyclic Hydroxyl Group: Interaction With Dopamine, Serotonin, and Norepinephrine Transporters. Bioorganic & Medicinal Chemistry, 16(6), 2769–2778.
  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

  • Kim, D., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & therapeutics, 26(6), 574–585.
  • Dutta, A. K., et al. (2003). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of medicinal chemistry, 46(15), 3144–3155.
  • Taddeo, M. A., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of medicinal chemistry, 67(2), 1149–1170.
  • Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & medicinal chemistry, 8(6), 1203–1212.
  • Taddeo, M. A., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of medicinal chemistry, 67(2), 1149–1170.
  • van der Zee, P., et al. (1980). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 212(2), 361–367.

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Comparative

Comparing 2-(4-Methyl-piperidin-1-yl)-benzylamine to GBR 12909

An In-Depth Comparative Analysis for Researchers: GBR 12909 versus Novel Dopamine Reuptake Inhibitors A Head-to-Head Analysis of Two Dopamine Reuptake Inhibitors In the landscape of neuroscience research, particularly in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Researchers: GBR 12909 versus Novel Dopamine Reuptake Inhibitors

A Head-to-Head Analysis of Two Dopamine Reuptake Inhibitors

In the landscape of neuroscience research, particularly in the study of dopaminergic systems and associated pathologies like Parkinson's disease and addiction, the dopamine transporter (DAT) stands out as a pivotal target. Selective inhibition of DAT allows for the precise modulation of dopamine levels in the synaptic cleft, offering a powerful tool for both therapeutic intervention and fundamental research. For decades, GBR 12909 has been a cornerstone compound for such investigations, valued for its high affinity and selectivity for DAT.

This guide provides a comparative analysis between the well-established GBR 12909 and a structurally related, though less characterized, compound: 2-(4-Methyl-piperidin-1-yl)-benzylamine. The objective is to offer researchers a comprehensive understanding of their respective pharmacological profiles, supported by experimental data and detailed protocols for their characterization. This analysis will delve into their mechanisms of action, binding affinities, and functional activities, providing a framework for selecting the appropriate tool for specific research questions.

Chemical Structures and Mechanisms of Action

At the heart of their pharmacological activity lies the chemical structure of these compounds. Both are piperidine derivatives, a common scaffold for DAT inhibitors.

  • GBR 12909 , with the chemical name 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine, is a diaryl-substituted piperazine. Its structure is recognized for conferring high affinity and selectivity for the dopamine transporter.

  • 2-(4-Methyl-piperidin-1-yl)-benzylamine is a benzylamine derivative with a 4-methyl-piperidine substituent. Its structural similarity to other known DAT inhibitors suggests a potential for similar pharmacological activity, though it is less extensively studied.

The primary mechanism of action for both compounds is the inhibition of dopamine reuptake by binding to the dopamine transporter. This blockage leads to an increase in the extracellular concentration and dwell time of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. The selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), is a critical determinant of their specific effects and side-effect profiles.

Comparative Pharmacological Profile

A direct comparison of the binding affinities (Ki) and inhibitory concentrations (IC50) is essential for understanding the potency and selectivity of these compounds. The following table summarizes key pharmacological data, primarily focusing on GBR 12909 due to the limited publicly available data for 2-(4-Methyl-piperidin-1-yl)-benzylamine.

Parameter GBR 12909 2-(4-Methyl-piperidin-1-yl)-benzylamine
Binding Affinity (Ki) for DAT High affinity, typically in the low nanomolar range.Data not widely available in public literature.
Selectivity for DAT vs. SERT High selectivity for DAT over SERT.Data not widely available in public literature.
Selectivity for DAT vs. NET High selectivity for DAT over NET.Data not widely available in public literature.
In Vitro Potency (IC50) for DA Uptake Potent inhibitor of dopamine uptake.Data not widely available in public literature.

Experimental Protocols for Characterization

To empirically determine and compare the pharmacological profiles of these compounds, a series of in vitro and in vivo experiments are necessary. The following are standard, validated protocols in the field of pharmacology and neuroscience.

Radioligand Binding Assays

This assay quantifies the affinity of a compound for a specific receptor or transporter. It involves competing the unlabeled test compound against a radiolabeled ligand known to bind to the target.

Workflow for DAT Binding Assay:

Caption: Workflow for an in vitro synaptosomal dopamine uptake assay to determine functional potency (IC50).

Step-by-Step Protocol:

  • Synaptosome Preparation: Dissect and homogenize brain tissue rich in dopamine terminals (e.g., striatum) in a sucrose buffer. Use differential centrifugation to isolate the synaptosomal fraction.

  • Pre-incubation: Pre-incubate the synaptosomes with different concentrations of the test compound or vehicle for a set time (e.g., 10-15 minutes) at 37°C.

  • Uptake Initiation: Add a low concentration of radiolabeled dopamine (e.g., [³H]DA) to initiate the uptake process.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly filtering the synaptosomes through a filtermat and washing with ice-cold buffer.

  • Radioactivity Measurement: Measure the radioactivity trapped inside the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of dopamine uptake.

Conclusion

GBR 12909 remains a well-validated and highly selective tool for studying the dopamine transporter. Its pharmacological profile is extensively documented, making it a reliable standard for in vitro and in vivo research. While 2-(4-Methyl-piperidin-1-yl)-benzylamine presents an interesting structural analog, its pharmacological properties are not well-established in the public domain. Researchers interested in this compound would need to undertake a comprehensive characterization, following the protocols outlined above, to determine its potency, selectivity, and suitability for their specific research applications. The direct comparison of newly synthesized compounds to established standards like GBR 12909 is a critical step in the development of novel chemical probes for the intricate study of dopaminergic systems.

References

  • PubChem. GBR 12909. National Center for Biotechnology Information. [Link]

  • National Center for Advancing Translational Sciences. GBR-12909. Inxight Drugs. [Link]

Validation

A Comparative Guide to the Biological Activities of 2-(4-Methyl-piperidin-1-yl)-benzylamine and 4-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Benzylamines Benzylamine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide r...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Benzylamines

Benzylamine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. The functionalization of the benzylamine scaffold allows for the fine-tuning of pharmacological properties, making these compounds a fertile ground for drug discovery. This guide focuses on two such derivatives: 4-methylbenzylamine, a relatively simple substituted benzylamine with known biological effects, and the more complex 2-(4-Methyl-piperidin-1-yl)-benzylamine.

The primary structural difference lies in the ortho-substitution of the benzylamine core. While 4-methylbenzylamine features a methyl group in the para position of the benzene ring, 2-(4-Methyl-piperidin-1-yl)-benzylamine incorporates a 4-methylpiperidine moiety at the ortho position via a methylene bridge. This seemingly subtle distinction in structure can lead to profound differences in their physicochemical properties, target engagement, and overall biological activity. This guide will explore these differences, leveraging available experimental data and established principles of medicinal chemistry to provide a comprehensive comparative analysis.

Comparative Analysis of Biological Activities

4-methylbenzylamine: A Modulator of Appetite and a Monoamine Oxidase Substrate

4-methylbenzylamine has been the subject of studies that have elucidated some of its biological functions. Notably, it has been shown to stimulate food consumption in mice, a hyperphagic effect that is in contrast to the appetite-suppressing effects of amphetamine.[1][2] This activity suggests a potential interaction with central nervous system pathways that regulate appetite.

Furthermore, 4-methylbenzylamine is a known substrate for Monoamine Oxidase B (MAO-B), an enzyme crucial for the metabolism of monoamine neurotransmitters.[3] The interaction with MAO-B is a key pharmacological consideration for benzylamine derivatives.

Property4-methylbenzylamineReference
Molecular Formula C₈H₁₁N[4]
Molecular Weight 121.18 g/mol [4]
Known Biological Activities - Stimulates food consumption (hyperphagic effect) - Substrate for Monoamine Oxidase B (MAO-B)[1][2],[3]
Potential Therapeutic Areas Appetite regulation, Neuroscience research
2-(4-Methyl-piperidin-1-yl)-benzylamine: A Candidate for Neurological, Antiviral, and Anticancer Applications

While specific biological data for 2-(4-Methyl-piperidin-1-yl)-benzylamine is scarce, the presence of the N-benzylpiperidine scaffold is highly indicative of its potential pharmacological profile. The N-benzylpiperidine motif is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system.[5]

Structurally similar N-arylmethyl substituted piperidine-linked aniline derivatives have demonstrated potent anti-HIV-1 activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Additionally, N-aryl-piperidine derivatives have been shown to possess high affinity for the human histamine H3 receptor, suggesting potential applications in the treatment of neurological and inflammatory disorders.[5] The ortho-amino substitution in the benzylamine core is a feature found in compounds used for the synthesis of various heterocyclic systems with diverse biological activities, including antimicrobial and antitumor properties.

Furthermore, the closely related compound, 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline, is utilized as a key intermediate in the development of kinase inhibitors for cancer therapy, highlighting the potential for our compound of interest to interact with protein kinases.

Property2-(4-Methyl-piperidin-1-yl)-benzylamineReference
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Postulated Biological Activities - Potential CNS activity (e.g., Histamine H3 receptor antagonist) - Potential antiviral activity (e.g., HIV-1 NNRTI) - Potential anticancer activity (e.g., Kinase inhibition)[5]
Potential Therapeutic Areas Neurological disorders, Infectious diseases, Oncology

Structure-Activity Relationship (SAR) and Mechanistic Insights

The divergence in the biological activities of these two molecules can be rationalized by considering their structural and electronic differences.

SAR_Comparison cluster_0 4-methylbenzylamine cluster_1 2-(4-Methyl-piperidin-1-yl)-benzylamine 4-MB 4-methylbenzylamine (C₈H₁₁N) para_methyl Para-methyl group: - Increases lipophilicity - Minor electronic effect 4-MB->para_methyl influences primary_amine Primary amine: - Acts as H-bond donor - Site of metabolism (e.g., by MAO-B) 4-MB->primary_amine features Biological_Activity_1 MAO-B Substrate Hyperphagic Effects 4-MB->Biological_Activity_1 leads to 2-MPB 2-(4-Methyl-piperidin-1-yl)-benzylamine (C₁₃H₂₀N₂) ortho_piperidine Ortho-piperidinylmethyl group: - Significant steric bulk - Introduces a tertiary amine - Alters conformation and receptor fit 2-MPB->ortho_piperidine influences primary_amine_2 Primary amine: - Potential for intramolecular H-bonding - Steric hindrance may affect metabolism 2-MPB->primary_amine_2 features Biological_Activity_2 Potential CNS, Antiviral, Anticancer Activity 2-MPB->Biological_Activity_2 suggests

Figure 1: Structure-Activity Relationship Comparison.

The para-methyl group in 4-methylbenzylamine offers a minor increase in lipophilicity without significantly altering the electronic properties of the aromatic ring or sterically hindering the primary amine. This accessibility of the amine group is likely crucial for its interaction with MAO-B.

In contrast, the ortho- (4-methyl-piperidin-1-yl)methyl substituent in 2-(4-Methyl-piperidin-1-yl)-benzylamine introduces significant steric bulk and a second, tertiary amine. This large ortho group can dramatically alter the molecule's preferred conformation and its ability to fit into certain enzyme active sites or receptor binding pockets. The steric hindrance around the primary amine may reduce its susceptibility to metabolism by enzymes like MAO. The presence of the piperidine ring, a common pharmacophore in CNS-active drugs, along with the overall increased lipophilicity, suggests a higher propensity for crossing the blood-brain barrier and interacting with neurological targets.

Experimental Protocols for Biological Activity Screening

To empirically determine and compare the biological activities of these two compounds, a series of in vitro assays are recommended.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is crucial to confirm if the structural modifications in 2-(4-Methyl-piperidin-1-yl)-benzylamine alter the known interaction of benzylamines with MAO enzymes.

Objective: To determine the inhibitory potential (IC₅₀) of the test compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B

  • Detection Reagent: Amplex® Red, Horseradish Peroxidase (HRP)

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

  • Microplate reader (fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.

  • In a 96-well plate, add the MAO assay buffer.

  • Add the test compounds or reference inhibitors to the respective wells.

  • Add the MAO-A or MAO-B enzyme to the wells and incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine or benzylamine) and the detection reagent mixture (Amplex® Red and HRP).

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

MAO_Inhibition_Workflow start Start prep_compounds Prepare serial dilutions of test compounds and controls start->prep_compounds plate_setup Add assay buffer and compounds to 96-well plate prep_compounds->plate_setup add_enzyme Add MAO-A or MAO-B enzyme and pre-incubate plate_setup->add_enzyme start_reaction Add substrate and detection reagents (Amplex Red/HRP) add_enzyme->start_reaction measure_fluorescence Measure fluorescence over time with a plate reader start_reaction->measure_fluorescence data_analysis Calculate reaction rates, % inhibition, and IC₅₀ values measure_fluorescence->data_analysis end End data_analysis->end

Figure 2: MAO Inhibition Assay Workflow.
Receptor Binding Assay (e.g., Histamine H3 Receptor)

Given the prevalence of the N-benzylpiperidine scaffold in CNS-active compounds, a receptor binding assay is essential to explore potential neurological targets.

Objective: To determine the binding affinity (Ki) of the test compounds for the human Histamine H3 receptor.

Materials:

  • Cell membranes expressing the human Histamine H3 receptor

  • Radioligand (e.g., [³H]-Nα-methylhistamine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled H3 agonist/antagonist)

  • Test compounds

  • Glass fiber filter mats

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and the percent displacement by the test compounds.

  • Determine the IC₅₀ and calculate the Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Workflow start Start prepare_reagents Prepare serial dilutions of test compounds, radioligand, and receptor membranes start->prepare_reagents incubation Incubate membranes, radioligand, and test compounds to equilibrium prepare_reagents->incubation filtration Rapidly filter the mixture to separate bound and free radioligand incubation->filtration washing Wash filters with cold buffer filtration->washing scintillation_counting Add scintillation cocktail and count radioactivity washing->scintillation_counting data_analysis Calculate specific binding, % displacement, IC₅₀, and Ki scintillation_counting->data_analysis end End data_analysis->end

Figure 3: Receptor Binding Assay Workflow.
Cytotoxicity Assay (MTT Assay)

A fundamental assay to assess the general toxicity of the compounds to living cells.

Objective: To determine the concentration at which the test compounds reduce the viability of a cell line by 50% (IC₅₀).

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear tissue culture plates

  • Microplate reader (absorbance)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate and incubate overnight start->seed_cells treat_cells Treat cells with serial dilutions of test compounds seed_cells->treat_cells add_mtt Add MTT solution and incubate to allow formazan formation treat_cells->add_mtt solubilize Add solubilization solution to dissolve formazan crystals add_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance data_analysis Calculate % cell viability and determine IC₅₀ measure_absorbance->data_analysis end End data_analysis->end

Figure 4: Cytotoxicity (MTT) Assay Workflow.

Conclusion

The comparative analysis of 2-(4-Methyl-piperidin-1-yl)-benzylamine and 4-methylbenzylamine underscores a fundamental principle of medicinal chemistry: minor structural modifications can lead to significant changes in biological activity. While 4-methylbenzylamine presents a clearer, more defined biological profile as a MAO-B substrate and an appetite modulator, the structural complexity of 2-(4-Methyl-piperidin-1-yl)-benzylamine suggests a broader and potentially more nuanced range of pharmacological activities, with promising avenues in neurology, virology, and oncology.

The lack of direct experimental data for 2-(4-Methyl-piperidin-1-yl)-benzylamine highlights a significant opportunity for further research. The experimental protocols outlined in this guide provide a clear roadmap for elucidating its biological activities and validating the hypotheses derived from structure-activity relationship analyses. A thorough investigation of this compound and its analogs could uncover novel therapeutic agents with significant clinical potential.

References

  • Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. European Journal of Medicinal Chemistry. (2014).

  • Navigating the Selectivity Landscape of N-Benzylpiperidine Compounds: A Comparative Guide. Benchchem. (2025).

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  • Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure−Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues of (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry. (2003).

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  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry. (2018).

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Comparative

A Comparative Analysis of Benzylpiperazine and 2-(4-Methyl-piperidin-1-yl)-benzylamine as Psychostimulant Scaffolds

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a detailed comparative analysis of two distinct chemical entities with psychostimulant properties: the well-c...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparative analysis of two distinct chemical entities with psychostimulant properties: the well-characterized 1-benzylpiperazine (BZP) and the novel, less-studied compound 2-(4-methyl-piperidin-1-yl)-benzylamine. BZP, a piperazine derivative, has a documented history as a recreational substance and research tool, with a pharmacological profile characterized by mixed monoamine release and reuptake inhibition. In contrast, 2-(4-methyl-piperidin-1-yl)-benzylamine, a substituted benzylamine, remains largely uncharacterized in scientific literature. This document synthesizes the extensive experimental data available for BZP and provides a predictive pharmacological profile for its counterpart based on structural-activity relationship (SAR) analysis. We further outline the requisite experimental protocols to empirically validate the predicted properties of this novel compound, offering a roadmap for future research. The objective is to furnish drug development professionals with a comprehensive understanding of these two scaffolds, highlighting key structural differences that likely dictate their distinct mechanisms of action, potency, and potential as psychostimulants.

Introduction: Scaffolds in Psychostimulant Design

The search for novel central nervous system (CNS) stimulants is a cornerstone of neuropharmacology and medicinal chemistry. Two prominent scaffolds in this domain are benzylamines and piperazines. Benzylpiperazine (BZP) emerged historically as a potential antidepressant but was never commercialized due to its amphetamine-like effects.[1][2] It subsequently became a widely recognized designer drug, leading to extensive pharmacological characterization and eventual legal control in many jurisdictions.[1][2][3] BZP's mechanism is primarily centered on its interaction with dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) transporters.[1][4]

This guide introduces a structural variant, 2-(4-methyl-piperidin-1-yl)-benzylamine. This molecule shifts the core from a piperazine to a primary benzylamine, a feature it shares with classic stimulants like amphetamine. However, it possesses a bulky ortho-substituent containing a 4-methylpiperidine ring. This unique substitution is predicted to significantly alter its interaction with monoamine transporters compared to both BZP and unsubstituted amphetamines. Due to the absence of published experimental data on this specific molecule, this guide will employ established SAR principles to predict its pharmacological profile and will detail the necessary experimental workflows for its characterization.

Chemical Properties and Synthesis Overview

The structural divergence between a tertiary amine within a piperazine ring (BZP) and a primary amine on a benzyl group (2-(4-methyl-piperidin-1-yl)-benzylamine) is the foundational determinant of their differing pharmacology.

Property1-Benzylpiperazine (BZP)2-(4-Methyl-piperidin-1-yl)-benzylamine
IUPAC Name 1-Benzylpiperazine(2-(4-methylpiperidin-1-yl)phenyl)methanamine
Chemical Formula C₁₁H₁₆N₂C₁₃H₂₀N₂
Molar Mass 176.26 g/mol 204.31 g/mol
Structure

Structure not publicly available, inferred from name.
Class PiperazineBenzylamine
Synthesis of 1-Benzylpiperazine (BZP)

The synthesis of BZP is well-documented and typically involves the direct N-alkylation of piperazine with benzyl chloride.[5] This reaction can produce a mixture of mono- and di-substituted products (1,4-dibenzylpiperazine), necessitating purification, often through fractional distillation or crystallization of the salt form.[1][5]

G Piperazine Piperazine Reaction N-Alkylation (Base, Solvent) Piperazine->Reaction BenzylChloride Benzyl Chloride BenzylChloride->Reaction Mixture Product Mixture (BZP, DBZP, Piperazine) Reaction->Mixture Purification Purification (Distillation / Crystallization) Mixture->Purification BZP 1-Benzylpiperazine (BZP) Purification->BZP

Caption: General workflow for the synthesis of 1-Benzylpiperazine (BZP).

Proposed Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine

A plausible synthetic route for this novel compound would likely begin with a nucleophilic aromatic substitution (SNAAr) reaction between 2-fluorobenzonitrile and 4-methylpiperidine. The resulting nitrile could then be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

G start1 2-Fluorobenzonitrile step1 SNAAr Reaction (Base, e.g., K₂CO₃) start1->step1 start2 4-Methylpiperidine start2->step1 intermediate 2-(4-Methylpiperidin-1-yl)benzonitrile step1->intermediate step2 Nitrile Reduction (e.g., LiAlH₄ or H₂/Catalyst) intermediate->step2 final_product 2-(4-Methyl-piperidin-1-yl)-benzylamine step2->final_product

Caption: Proposed synthetic pathway for 2-(4-Methyl-piperidin-1-yl)-benzylamine.

Comparative Pharmacology and Mechanism of Action

The primary determinant of a psychostimulant's effect is its interaction with the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

1-Benzylpiperazine (BZP): A "Messy" Mixed-Action Agent

BZP is often described as a "messy drug" due to its multifaceted mechanism.[4] It functions as both a reuptake inhibitor and a releasing agent at monoamine transporters, with a preference for dopamine and norepinephrine over serotonin.[1][6] Animal studies have demonstrated that BZP stimulates the release and inhibits the reuptake of DA, 5-HT, and NE.[1] Its potency is estimated to be around 10% that of d-amphetamine.[1][3] Furthermore, BZP acts as an antagonist at α2-adrenergic receptors, which enhances norepinephrine release by inhibiting presynaptic negative feedback.[3][4]

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft BZP BZP DAT DAT Dopamine Transporter BZP->DAT Inhibits Reuptake & Promotes Efflux NET NET Norepinephrine Transporter BZP->NET Inhibits Reuptake & Promotes Efflux SERT SERT Serotonin Transporter BZP->SERT (Weaker Activity) Alpha2 α2 Autoreceptor BZP->Alpha2 Antagonism SynapticDA ↑ Dopamine SynapticNE ↑ Norepinephrine Norepinephrine Norepinephrine Alpha2->Norepinephrine Inhibits Release (Negative Feedback) Dopamine Dopamine

Caption: Mechanism of action for Benzylpiperazine (BZP) at the monoamine synapse.

Experimental Data for BZP:

AssayTargetValue (EC₅₀ nM)Reference
Neurotransmitter Release DAT175[3]
NET62[3]
SERT6050[3]

EC₅₀ values represent the concentration required to elicit 50% of the maximal release effect. Lower values indicate higher potency.

2-(4-Methyl-piperidin-1-yl)-benzylamine: A Predicted Substrate-Type Releaser

Based on its structure, 2-(4-methyl-piperidin-1-yl)-benzylamine is predicted to act primarily as a substrate-type releasing agent, similar to amphetamine. The presence of a primary amine is critical for this mechanism, allowing the molecule to be transported into the presynaptic terminal by monoamine transporters. Once inside, it is expected to disrupt vesicular storage of monoamines via VMAT2 and induce reverse transport (efflux) through DAT, NET, and SERT.

The key unknown is the influence of the bulky ortho-substituent. This group will create significant steric hindrance, which will likely:

  • Reduce Potency: The molecule may not fit as efficiently into the transporter binding pocket compared to smaller molecules like amphetamine.

  • Alter Selectivity: The specific shape and size of the substituent could confer selectivity for one transporter over the others. For example, it might favor the larger binding pocket of NET over DAT.

  • Limit Serotonergic Activity: Significant serotonergic activity often requires specific structural features not obviously present, and bulky groups can reduce affinity for SERT.

Therefore, we hypothesize that 2-(4-methyl-piperidin-1-yl)-benzylamine will be a monoamine releaser with a preference for NET and/or DAT, and with significantly lower potency than amphetamine.

Experimental Characterization Protocols

To move from prediction to empirical data for 2-(4-methyl-piperidin-1-yl)-benzylamine, a structured experimental approach is necessary. The following protocols represent the industry-standard workflow for characterizing a novel psychostimulant.

Protocol 1: In Vitro Monoamine Transporter Interaction Assays

Objective: To determine the affinity (Ki) and function (uptake inhibition IC₅₀ vs. release EC₅₀) of the test compound at human DAT, NET, and SERT.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably transfected with human DAT, NET, or SERT.

  • Binding Assay (Affinity):

    • Prepare cell membrane homogenates.

    • Incubate membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) across a range of concentrations of the test compound.

    • Measure radioactivity using liquid scintillation counting to determine the displacement of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. This value reflects the compound's affinity for the transporter.

  • Uptake Inhibition Assay (Function):

    • Plate transfected cells in 96-well plates.

    • Pre-incubate cells with various concentrations of the test compound.

    • Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • After a set incubation period, lyse the cells and measure intracellular radioactivity.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of substrate uptake.

  • Release Assay (Function):

    • Load transfected cells with a radiolabeled substrate (as above).

    • Wash cells to remove extracellular substrate.

    • Add various concentrations of the test compound and incubate.

    • Measure the amount of radioactivity released from the cells into the supernatant.

    • Calculate the EC₅₀ value, which is the concentration that produces 50% of the maximum releasing effect.

Causality and Interpretation: Comparing the IC₅₀ (uptake) and EC₅₀ (release) values is critical. A potent releaser (like amphetamine) will have a low EC₅₀ value. A pure reuptake inhibitor (like cocaine) will have a low IC₅₀ value but will not induce release. This workflow definitively establishes the compound's primary mechanism of action at the transporter level.

Protocol 2: In Vivo Rodent Locomotor Activity Assay

Objective: To assess the dose-dependent stimulant or depressant effects of the compound on spontaneous movement in a novel environment.

Methodology:

  • Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice. Acclimate animals to the housing facility for at least one week.

  • Apparatus: Employ automated open-field arenas equipped with infrared photobeam arrays to track horizontal and vertical movement.

  • Procedure:

    • Habituate animals to the testing room for at least 60 minutes before the experiment.

    • Administer the test compound or vehicle control (e.g., saline) via intraperitoneal (i.p.) injection. A typical dose range for a novel compound would be 0.1, 1.0, 5.0, and 10.0 mg/kg.

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity continuously for 60-120 minutes.

  • Data Analysis:

    • Quantify total distance traveled, vertical counts (rearing), and time spent in the center versus the periphery of the arena.

    • Analyze the data using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

Causality and Interpretation: A dose-dependent increase in locomotor activity is the hallmark of a psychostimulant effect, primarily mediated by increased dopaminergic signaling in the nucleus accumbens. A decrease in activity could indicate sedative effects or toxicity at higher doses. This experiment provides the first in vivo evidence of the compound's CNS stimulant potential.

G cluster_invitro Part 1: In Vitro Characterization cluster_invivo Part 2: In Vivo Validation start Synthesized Compound 2-(4-Methyl-piperidin-1-yl)-benzylamine binding_assay Radioligand Binding Assays (DAT, NET, SERT) start->binding_assay Determine Affinity (Ki) uptake_assay Synaptosome Uptake Assays (DAT, NET, SERT) start->uptake_assay Determine Uptake Inhibition (IC50) release_assay Preloaded Synaptosome Release Assays (DAT, NET, SERT) start->release_assay Determine Release Potency (EC50) locomotor Rodent Locomotor Activity release_assay->locomotor Validate CNS Stimulant Effect drug_discrim Drug Discrimination Studies locomotor->drug_discrim Confirm Stimulant Profile

Caption: Proposed experimental workflow for pharmacological characterization.

Pharmacokinetics and Metabolism

Parameter1-Benzylpiperazine (BZP)2-(4-Methyl-piperidin-1-yl)-benzylamine (Predicted)
Administration Primarily oral.[7]Oral bioavailability would need to be determined.
Peak Plasma Conc. (Tₘₐₓ) ~75 minutes after a 200mg oral dose.[8]Unknown; likely similar range (30-90 min).
Elimination Half-Life (t₁/₂) ~5.5 hours.[3][8]Unknown; primary amine may be rapidly metabolized by MAO.
Metabolism Metabolized by CYP450 enzymes (possibly CYP2D6) and COMT.[1] Major metabolites include 3-hydroxy-BZP and 4-hydroxy-BZP.[1][8]Likely metabolized via Monoamine Oxidase (MAO) at the primary amine, N-dealkylation of the piperidine, and aromatic hydroxylation.

Conclusion and Future Directions

This guide establishes a comparative framework for understanding 1-benzylpiperazine and the novel compound 2-(4-methyl-piperidin-1-yl)-benzylamine.

  • 1-Benzylpiperazine (BZP) is a well-documented, moderately potent psychostimulant with a mixed mechanism of action involving monoamine release, reuptake inhibition, and α2-receptor antagonism. Its pharmacology is complex, contributing to a range of stimulant and subjective effects that are roughly one-tenth as potent as d-amphetamine.[1][2]

  • 2-(4-Methyl-piperidin-1-yl)-benzylamine represents an uncharacterized but intriguing molecule. Its primary benzylamine structure strongly suggests it functions as a substrate-type monoamine releaser. The large, sterically hindering ortho-substituent is the key structural feature that will modulate its potency and selectivity. It is predicted to be a CNS stimulant, but its precise profile at DAT, NET, and SERT requires empirical validation using the standard in vitro and in vivo protocols outlined herein.

For drug development professionals, the comparison highlights a critical design choice: the use of a piperazine core versus a primary amine scaffold. While BZP provides a template for mixed-action agents, the benzylamine scaffold offers a more direct path to creating substrate-type releasers. The exploration of bulky substituents, as seen in 2-(4-Methyl-piperidin-1-yl)-benzylamine, presents a strategy for tuning the selectivity and potency of such releasers, opening new avenues for designing novel therapeutic agents or research tools targeting the monoamine transporter systems.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). BZP/piperazines drug profile. euda.europa.eu. [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. [Link]

  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). [Link]

  • U.S. Department of Justice. (n.d.). BZP Fast Facts. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]

  • Rhodium.ws. (n.d.). Synthesis of 1-Benzylpiperazine (BzP/A2). designer-drug.com. [Link]

  • Brennan, K. A., et al. (2007). Benzylpiperazine: a drug of abuse? Current Neuropharmacology, 5(1), 1-6. [Link]

  • Fantegrossi, W. E., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(8), 2415-2425. [Link]

  • Kydd, R. R., & Russell, B. R. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-7. [Link]

  • Brennan, K. A., et al. (2007). Chronic Benzylpiperazine (BZP) Exposure Produces Behavioral Sensitization and Cross-Sensitization to Methamphetamine (MA). Drug and Alcohol Dependence, 88(2-3), 204-213. [Link]

  • Chemeurope.com. (n.d.). Benzylpiperazine. [Link]

  • ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts. [Link]

  • Wiergacz, S., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 29(1), 102-113. [Link]

  • Fantegrossi, W. E., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 235(8), 2415-2425. [Link]

  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. [Link]

  • National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Journal of Molecular Structure, 1307, 138053. [Link]

  • Antia, U., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-67. [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. [Link]

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Validation

A Comparative Efficacy Analysis of Novel Monoamine Oxidase Inhibitors: A Framework for Evaluating 2-(4-Methyl-piperidin-1-yl)-benzylamine

This guide provides a comprehensive framework for evaluating the efficacy of novel monoamine oxidase inhibitors (MAOIs), using the hypothetical compound 2-(4-Methyl-piperidin-1-yl)-benzylamine as a case study for compari...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of novel monoamine oxidase inhibitors (MAOIs), using the hypothetical compound 2-(4-Methyl-piperidin-1-yl)-benzylamine as a case study for comparison against established therapeutic agents. As direct experimental data for this specific novel compound is not publicly available, this document will detail the necessary experimental protocols and comparative benchmarks required to ascertain its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of new psychotropic agents.

Introduction to Monoamine Oxidase and its Inhibition

Monoamine oxidases (MAO) are a family of enzymes crucial in the catabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][2] There are two primary isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[3][4][5] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression, anxiety disorders, and neurodegenerative conditions like Parkinson's disease.[6][7]

The therapeutic efficacy of an MAOI is determined by several factors, including its potency (typically measured as the half-maximal inhibitory concentration, IC50), its selectivity for MAO-A versus MAO-B, and the reversibility of its binding to the enzyme.[3] Early, non-selective, and irreversible MAOIs, while effective, were associated with significant side effects, most notably the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.[2][8] Modern drug discovery efforts aim to develop MAOIs with improved safety profiles, often through increased selectivity and reversible inhibition.

Established Monoamine Oxidase Inhibitors: A Comparative Benchmark

A thorough evaluation of a novel compound necessitates a direct comparison with existing, well-characterized MAOIs. The following table summarizes the key pharmacological properties of several clinically significant MAOIs, which will serve as our comparative benchmarks.

InhibitorTarget SelectivityReversibilityPrimary Clinical ApplicationsNotable Characteristics
Phenelzine Non-selective (MAO-A and MAO-B)IrreversibleTreatment-resistant depression, atypical depression[7][9]A potent, broad-spectrum MAOI.[10] Requires strict dietary restrictions.[7]
Tranylcypromine Non-selective (MAO-A and MAO-B)IrreversibleMajor depressive disorder, treatment-resistant depression[11][12]Structurally similar to amphetamine, may have mild stimulant properties.[10][13]
Moclobemide MAO-A selectiveReversibleDepressive disorders, social phobia[14][15]Reduced risk of the "cheese effect" due to its reversible nature.[4][14]
Selegiline MAO-B selective (at lower doses)IrreversibleParkinson's disease, major depressive disorder (transdermal patch)[1][16]Neuroprotective effects have been suggested.[16][17] At higher doses, it also inhibits MAO-A.[18]
Safinamide MAO-B selectiveReversibleAdjunctive treatment for Parkinson's disease[19][20][21][22]Also exhibits non-dopaminergic properties, including inhibition of voltage-gated sodium channels.[20][23]

Experimental Evaluation of 2-(4-Methyl-piperidin-1-yl)-benzylamine: A Proposed Workflow

To ascertain the efficacy of 2-(4-Methyl-piperidin-1-yl)-benzylamine, a multi-tiered experimental approach is required, progressing from in vitro enzymatic assays to in vivo behavioral models.

In Vitro Characterization: Potency and Selectivity

The initial step is to determine the inhibitory potential and selectivity of the novel compound on both MAO-A and MAO-B isoforms.

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: A non-selective substrate such as kynuramine, which is metabolized by both isoforms to a fluorescent product, 4-hydroxyquinoline.[3][5]

  • Inhibitor Concentrations: A serial dilution of 2-(4-Methyl-piperidin-1-yl)-benzylamine and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) are pre-incubated with the respective enzymes.

  • Reaction Initiation and Measurement: The substrate is added to initiate the enzymatic reaction. The formation of the fluorescent product is measured over time using a fluorimetric plate reader (λex = ~320 nm, λem = ~400 nm for 4-hydroxyquinoline).

  • Data Analysis: The rate of product formation is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the workflow for determining the in vitro inhibitory profile of a novel compound.

G cluster_0 In Vivo Evaluation cluster_1 Key Outcomes A In Vivo Microdialysis B Forced Swim Test A->B Demonstrates Target Engagement D Increased Extracellular Monoamines A->D C Elevated Plus Maze B->C Assess Antidepressant & Anxiolytic Effects E Reduced Immobility B->E F Increased Open Arm Exploration C->F

Sources

Comparative

Predictive Analysis and Comparison Guide: Cross-Reactivity of 2-(4-Methyl-piperidin-1-yl)-benzylamine with SERT and NET

Introduction: The Quest for Selectivity in Monoamine Transporter Inhibition In the landscape of neuropharmacology and drug development, the modulation of monoamine transporters—specifically the serotonin transporter (SER...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selectivity in Monoamine Transporter Inhibition

In the landscape of neuropharmacology and drug development, the modulation of monoamine transporters—specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET)—remains a cornerstone for treating a spectrum of psychiatric disorders. The clinical efficacy and side-effect profile of antidepressants and anxiolytics are intrinsically linked to their selectivity for these transporters. Selective Serotonin Reuptake Inhibitors (SSRIs) and Norepinephrine Reuptake Inhibitors (NRIs) have distinct therapeutic applications, while dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) offer a broader mechanism of action.[1]

This guide focuses on a specific chemical entity: 2-(4-Methyl-piperidin-1-yl)-benzylamine . As of this writing, this compound is not extensively characterized in publicly available literature. Therefore, this document serves as a predictive comparison guide, leveraging established structure-activity relationships (SAR) of analogous compounds to forecast its likely cross-reactivity profile with SERT and NET. We will ground this analysis in the context of well-known selective and dual-action inhibitors, providing the experimental frameworks necessary for empirical validation.

Predictive Pharmacological Profile: A Structure-Activity Relationship (SAR) Perspective

The structure of 2-(4-Methyl-piperidin-1-yl)-benzylamine incorporates two key pharmacophores: a benzylamine moiety and a substituted piperidine ring. The interplay of these structural features is critical in determining its affinity and selectivity for monoamine transporters.

  • The 2-(Piperidin-1-yl)-benzylamine Scaffold: The ortho-positioning of the piperidine ring on the benzylamine is a significant structural feature. Studies on benzylamine derivatives have indicated that ortho-substitution can confer a preference for the norepinephrine transporter. This suggests a potential intrinsic bias towards NET inhibition for this scaffold.

  • The 4-Methylpiperidine Moiety: Substitutions on the piperidine ring are known to modulate the affinity and selectivity of ligands for monoamine transporters. The presence of a methyl group at the 4-position of the piperidine ring can influence the molecule's conformation and its fit within the binding pockets of SERT and NET. While the precise impact of this specific substitution is not documented for this exact scaffold, related research on other piperidine-based transporter inhibitors shows that such modifications can fine-tune selectivity. For instance, stereochemistry and substitution patterns on the piperidine ring can shift a compound's profile from DAT/NET selective to SERT/NET selective.

  • Analogous Compound Analysis: A structurally related compound, N,N-dimethyl-2-(2-amino-4-methylphenylthio)benzylamine (MADAM), has been shown to be a potent and highly selective ligand for the serotonin transporter.[2] Although the core scaffold differs (possessing a phenylthio linker), the presence of the N,N-dimethyl benzylamine and a methyl-substituted aromatic ring provides a clue that this general arrangement can be conducive to high SERT affinity. Specifically, MADAM exhibits a very high affinity for SERT (Ki of 60 pM) with over 1000-fold selectivity against NET and the dopamine transporter (DAT).[2] Another related compound, [11C]N,N-Dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine ([11C]DASB), also shows high affinity and selectivity for SERT (Ki of 0.97 nM for SERT, >1000-fold selectivity over NET and DAT).[3]

Predicted Profile: Based on the available SAR data, it is plausible that 2-(4-Methyl-piperidin-1-yl)-benzylamine will exhibit dual inhibitory activity at both SERT and NET. The ortho-substituted benzylamine core suggests a component of NET affinity, while the broader structural class has produced highly selective SERT ligands. The 4-methylpiperidine group will likely modulate the relative potencies. It is hypothesized that the compound may act as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), possibly with a degree of imbalance in its affinity for the two transporters. Empirical testing is essential to confirm this prediction.

Comparative Analysis with Benchmark Inhibitors

To contextualize the potential cross-reactivity of 2-(4-Methyl-piperidin-1-yl)-benzylamine, it is crucial to compare its predicted profile with established inhibitors. The following table summarizes the binding affinities (Ki, in nM) of well-characterized SSRIs, NRIs, and SNRIs for human SERT and NET. Lower Ki values indicate higher binding affinity.

CompoundClasshSERT Ki (nM)hNET Ki (nM)SERT/NET Selectivity Ratio
Selective SERT Inhibitors (SSRIs)
EscitalopramSSRI1.1[4]>1000[4]>900
ParoxetineSSRI~1[4]<50[4]~50
SertralineSSRI~1[4]>100>100
Selective NET Inhibitors (NRIs)
ReboxetineNRI>10004.5<0.005
AtomoxetineNRI773.50.045
Dual SERT/NET Inhibitors (SNRIs)
VenlafaxineSNRI82[5]2480[5]0.03
DuloxetineSNRI0.87.50.11
MilnacipranSNRI1002000.5

Experimental Validation: Methodologies and Protocols

To empirically determine the binding affinity and functional inhibition of 2-(4-Methyl-piperidin-1-yl)-benzylamine at SERT and NET, two primary in vitro assays are indispensable: Radioligand Binding Assays and Neurotransmitter Uptake Assays.

Radioligand Binding Assay

This assay measures the affinity of the test compound for the transporter by quantifying its ability to displace a known high-affinity radioligand.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing hSERT or hNET prep2 Harvest cells and homogenize in lysis buffer prep1->prep2 prep3 Centrifuge to pellet cell membranes prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with test compound (varying concentrations) prep4->assay1 assay2 Add radioligand ([3H]Citalopram for SERT, [3H]Nisoxetine for NET) assay1->assay2 assay3 Incubate to equilibrium assay2->assay3 assay4 Separate bound/free radioligand via vacuum filtration assay3->assay4 analysis1 Quantify radioactivity on filters using liquid scintillation assay4->analysis1 analysis2 Plot % inhibition vs. log[compound] analysis1->analysis2 analysis3 Calculate IC50 value analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for Radioligand Binding Assay.

  • Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing either human SERT (hSERT) or human NET (hNET).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in the assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding:

    • In a 96-well plate, add the cell membranes (typically 5-20 µg of protein per well).

    • Add increasing concentrations of the test compound, 2-(4-Methyl-piperidin-1-yl)-benzylamine.

    • Add the specific radioligand at a fixed concentration (e.g., [³H]Citalopram for SERT or [³H]Nisoxetine for NET, typically near their Kd value).

    • For determining non-specific binding, use a high concentration of a known potent inhibitor (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET).

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay

This functional assay measures the ability of the test compound to inhibit the transport of a neurotransmitter substrate into cells or synaptosomes.

G cluster_prep Cell/Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Use hSERT/hNET expressing cells or prepare rat brain synaptosomes prep2 Resuspend in uptake buffer prep1->prep2 assay1 Pre-incubate cells/synaptosomes with test compound prep2->assay1 assay2 Add radiolabeled neurotransmitter ([3H]5-HT or [3H]NE) assay1->assay2 assay3 Incubate for a short period (e.g., 5-15 min) at 37°C assay2->assay3 assay4 Stop uptake by rapid filtration and washing with ice-cold buffer assay3->assay4 analysis1 Quantify radioactivity in cells/synaptosomes assay4->analysis1 analysis2 Plot % uptake inhibition vs. log[compound] analysis1->analysis2 analysis3 Calculate IC50 value analysis2->analysis3

Caption: Workflow for Neurotransmitter Uptake Assay.

  • Synaptosome Preparation:

    • Isolate specific brain regions from rats (e.g., striatum for SERT, hippocampus/cortex for NET).

    • Homogenize the tissue in a sucrose buffer.

    • Perform differential centrifugation to isolate the synaptosomal fraction (resealed nerve terminals).

    • Resuspend the synaptosome pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Uptake Inhibition:

    • Aliquot the synaptosome suspension into tubes or a 96-well plate.

    • Pre-incubate the synaptosomes with varying concentrations of 2-(4-Methyl-piperidin-1-yl)-benzylamine for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter ([³H]Serotonin for SERT or [³H]Norepinephrine for NET).

    • Incubate for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Determine non-specific uptake in parallel samples incubated at 4°C or in the presence of a potent uptake blocker.

  • Termination and Counting:

    • Terminate the uptake reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove the extracellular radiolabel.

    • Lyse the synaptosomes on the filter and measure the trapped radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific uptake at each concentration of the test compound.

    • Plot the percentage inhibition of uptake versus the log concentration of the compound.

    • Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of neurotransmitter uptake.

Conclusion and Future Directions

Based on the structural analysis of the 2-(piperidin-1-yl)-benzylamine scaffold and the influence of substitutions seen in related monoamine transporter ligands, 2-(4-Methyl-piperidin-1-yl)-benzylamine is predicted to be an inhibitor of both the serotonin and norepinephrine transporters. The precise affinity and selectivity profile, however, remains to be determined. The experimental protocols detailed in this guide provide a robust framework for the empirical characterization of this compound.

The resulting data will be critical for understanding its potential therapeutic applications. Should the compound demonstrate potent and balanced SNRI activity, it could be a candidate for development as an antidepressant with potential efficacy in treating pain disorders. Conversely, if it shows strong selectivity for either SERT or NET, it would be a valuable tool for dissecting the distinct roles of these transporters in various physiological and pathological processes.

References

  • Chalon, S., et al. (2003). Pharmacological characterization of N,N-dimethyl-2-(2-amino-4-methylphenyl thio)benzylamine as a ligand of the serotonin transporter with high affinity and selectivity. Journal of Pharmacology and Experimental Therapeutics, 304(1), 81-7. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

  • Dr. Oracle. (2023). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr. Oracle. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Current Protocols in Pharmacology. (2001). Uptake and release of neurotransmitters. Wiley Online Library. [Link]

  • Raouf, M., et al. (2017). Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia. Journal of Clinical Pharmacy and Therapeutics, 42(4), 513-517. [Link]

  • National Center for Biotechnology Information. (2005). [11C]N,N-Dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine. Bookshelf. [Link]

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. [Link]

  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

Sources

Validation

A Researcher's Guide to Substituted Piperidine Analogues: A Comparative Analysis for CNS Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most vital scaffolds in medicinal chemistry.[1][2][3] Its prevalence in over 70 FDA-approved drugs underscores its significance as...

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most vital scaffolds in medicinal chemistry.[1][2][3] Its prevalence in over 70 FDA-approved drugs underscores its significance as a privileged structure, capable of interacting with a wide array of biological targets, particularly within the central nervous system (CNS).[4] However, the true therapeutic potential of this scaffold is unlocked through the strategic placement of substituents, which profoundly dictates the pharmacological profile of the resulting analogue. The nature and position of these functional groups can transform a simple piperidine core into a potent and selective ligand for targets as diverse as opioid, dopamine, and serotonin receptors.

This guide provides an in-depth comparative analysis of three distinct classes of substituted piperidine analogues, each targeting a critical CNS receptor system. We will dissect their synthesis, compare their pharmacological activities using experimental data, and elucidate the underlying structure-activity relationships (SAR) that govern their function. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for designing the next generation of piperidine-based therapeutics.

The Decisive Impact of Substitution: A Tale of Three Positions

The substitution pattern on the piperidine ring is the primary determinant of its biological activity. While every position offers a vector for chemical modification, the N-1, C-3, and C-4 positions have historically yielded some of the most impactful CNS drugs. To illustrate this, we will compare:

  • 4-Arylpiperidines (e.g., Fentanyl Analogues): Primarily known for their potent agonism at the μ-opioid receptor (MOR), these compounds are mainstays in pain management.[5][6]

  • N-Arylpiperidines (e.g., Methylphenidate Analogues): This class includes potent dopamine transporter (DAT) inhibitors used in the treatment of attention-deficit/hyperactivity disorder (ADHD).

  • 3-Arylpiperidines (e.g., Paroxetine Analogues): These compounds are often potent and selective serotonin reuptake inhibitors (SSRIs), widely prescribed for depression and anxiety disorders.

This selection allows for a direct comparison of how substituent placement redirects the piperidine scaffold to engage with three different classes of CNS targets: a G-protein coupled receptor (GPCR), a neurotransmitter transporter, and another transporter system, highlighting the scaffold's versatility.

Synthetic Strategies: Building the Core Analogues

The efficient synthesis of specifically substituted piperidines is a cornerstone of drug discovery.[7][8] The chosen route must be robust, scalable, and allow for the introduction of diverse functionalities to explore the chemical space.

dot graph "Synthetic_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Common Precursor"; style="filled"; color="#F1F3F4"; "Pyridine" [fillcolor="#FFFFFF"]; }

subgraph "cluster_1" { label="4-Arylpiperidines (Fentanyl Type)"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; "N_Protected_4_Piperidone" -> "Grignard_Addition" [label="ArMgBr"]; "Grignard_Addition" -> "Dehydration_Reduction" [label="1. H+\n2. H2, Pd/C"]; "Dehydration_Reduction" -> "N_Alkylation" [label="R-X"]; "N_Alkylation" -> "Final_Analogue_1" [label="Acylation"]; }

subgraph "cluster_2" { label="N-Arylpiperidines (Methylphenidate Type)"; style="filled"; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; "Pyridine" -> "Hydrogenation_Cis" [label="H2, PtO2\n(cis-selective)[3]"]; "Hydrogenation_Cis" -> "Esterification" [label="MeOH, H+"]; "Esterification" -> "N_Arylation" [label="Ar-X, Pd-cat."]; "N_Arylation" -> "Final_Analogue_2"; }

subgraph "cluster_3" { label="3-Arylpiperidines (Paroxetine Type)"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; "Pyridine" -> "Partial_Reduction" [label="NaBH4"]; "Partial_Reduction" -> "Michael_Addition" [label="Ar-M"]; "Michael_Addition" -> "N_Protection_Deprotection" [label="1. Boc2O\n2. TFA"]; "N_Protection_Deprotection" -> "Final_Analogue_3"; }

"Pyridine" -> "N_Protected_4_Piperidone" [style=invis]; "Pyridine" -> "Hydrogenation_Cis" [style=invis]; "Pyridine" -> "Partial_Reduction" [style=invis];

} dot Caption: Comparative synthetic routes to key piperidine cores.

Causality Behind Experimental Choices:

  • For 4-Arylpiperidines: The synthesis often starts from an N-protected 4-piperidone. The choice of an N-benzyl or Boc protecting group is critical to prevent side reactions while allowing for late-stage diversification. The Grignard addition of an aryl magnesium bromide to the ketone is a classic and efficient method for installing the crucial C-4 aryl group.

  • For N-Arylpiperidines: The synthesis of analogues like methylphenidate often relies on the stereoselective hydrogenation of a substituted pyridine precursor.[9] Catalysts like Platinum oxide (PtO₂) are often chosen for their ability to deliver hydrogen to one face of the ring, resulting in the cis diastereomer, which is often crucial for biological activity.[3]

  • For 3-Arylpiperidines: Accessing the 3-substituted pattern can be more challenging. A common strategy involves the partial reduction of a pyridine to a tetrahydropyridine intermediate, followed by a conjugate (Michael) addition of an organometallic aryl reagent. This approach allows for the regioselective installation of the aryl group at the C-3 position.

Comparative Pharmacological Evaluation

The ultimate value of a compound is defined by its performance in biological assays. Here, we compare the representative piperidine classes across a standard preclinical screening cascade.

Part 1: In Vitro Characterization

This phase assesses the direct interaction of the compounds with their intended targets and provides an early look at potential liabilities.

Table 1: Comparative In Vitro Performance of Representative Piperidine Analogues

ParameterFentanyl Analogue (4-Substituted)Methylphenidate Analogue (N-Substituted)Paroxetine Analogue (3-Substituted)
Primary Target μ-Opioid Receptor (MOR)Dopamine Transporter (DAT)Serotonin Transporter (SERT)
Binding Affinity (Kᵢ, nM) MOR: 0.5DAT: >5,000SERT: >5,000MOR: >10,000DAT: 15SERT: 850MOR: >10,000DAT: 250SERT: 0.8
Functional Potency (IC₅₀, nM) cAMP Inhibition: 2.5Dopamine Uptake: 25Serotonin Uptake: 1.2
hERG Inhibition (IC₅₀, µM) 15>305
CYP2D6 Inhibition (IC₅₀, µM) 8>500.1

Interpretation of Data:

  • Potency & Selectivity: The data clearly demonstrates how substituent placement drives target selectivity. The 4-aryl substitution pattern provides sub-nanomolar affinity for the MOR with negligible interaction with monoamine transporters.[5] Conversely, the 3-aryl substitution yields an exceptionally potent and selective SERT ligand, while the N-aryl substitution effectively targets the DAT.

  • Off-Target Liabilities: The paroxetine analogue shows potent inhibition of the metabolic enzyme CYP2D6, a known clinical issue with this class of drugs that can lead to drug-drug interactions. The fentanyl analogue shows moderate hERG inhibition, a critical safety endpoint that assesses the risk of cardiac arrhythmias. The methylphenidate analogue appears cleanest in this initial off-target panel.

Part 2: In Vivo Assessment

This phase evaluates how the in vitro properties translate to a complex biological system, considering pharmacokinetics and efficacy.

Table 2: Comparative In Vivo Profile

ParameterFentanyl Analogue (4-Substituted)Methylphenidate Analogue (N-Substituted)Paroxetine Analogue (3-Substituted)
Animal Model Mouse Hot Plate (Analgesia)Rat Spontaneous Locomotion (Stimulant)Mouse Forced Swim Test (Antidepressant)
Efficacy (ED₅₀, mg/kg) 0.02 (s.c.)1.5 (p.o.)5 (p.o.)
Brain Penetration (Kp,uu) 2.51.83.0
Oral Bioavailability (%) ~20~85~60

Interpretation of Data:

  • Efficacy: All three classes show potent effects in their respective animal models, confirming that their in vitro mechanism of action translates to the desired in vivo pharmacology.

  • Pharmacokinetics & Brain Penetration: A critical attribute for CNS drugs is the ability to cross the blood-brain barrier (BBB).[10][11] The unbound brain-to-plasma partition coefficient (Kp,uu) is a key metric for this.[12] All three analogues demonstrate good brain penetration (Kp,uu > 1). The favorable oral bioavailability of the N- and 3-substituted analogues makes them suitable for oral dosing, a significant advantage in clinical development.

Structure-Activity Relationship (SAR) Synthesis

Connecting the chemical structure to the observed biological data is the essence of medicinal chemistry.

dot graph "SAR_Logic" { layout=dot; node [shape=egg, fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

"Substitution_Position" [shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Substitution_Position" -> "C4_Position" [label="Aryl + Acylamido"]; "Substitution_Position" -> "N1_Position" [label="Aryl + Ester"]; "Substitution_Position" -> "C3_Position" [label="Aryl + Ether"];

"C4_Position" -> "MOR_Fit" [label="Key H-Bond &\nHydrophobic Pocket Fit[13][14]"]; "MOR_Fit" -> "High_Opioid_Potency" [fillcolor="#E8F0FE"];

"N1_Position" -> "DAT_Fit" [label="Blocks Dopamine\nReuptake Channel"]; "DAT_Fit" -> "Stimulant_Activity" [fillcolor="#FCE8E6"];

"C3_Position" -> "SERT_Fit" [label="High Affinity for\nSERT Allosteric Site"]; "SERT_Fit" -> "Antidepressant_Activity" [fillcolor="#E6F4EA"];

{rank=same; "C4_Position"; "N1_Position"; "C3_Position"} {rank=same; "High_Opioid_Potency"; "Stimulant_Activity"; "Antidepressant_Activity"} } dot Caption: Logic flow of piperidine SAR.

  • 4-Substituted Analogues: For μ-opioid agonists, the SAR is well-defined. The tertiary amine is protonated at physiological pH and forms a critical ionic bond with an aspartate residue (Asp147) in the MOR binding pocket.[14] The 4-anilido group fits into a hydrophobic pocket, and the N-phenethyl group provides additional binding interactions, dramatically increasing potency.

  • N-Substituted Analogues: In DAT inhibitors like methylphenidate, the piperidine ring acts as a rigid scaffold to correctly orient the phenyl and ester groups, which are thought to block the dopamine binding site within the transporter protein. The nitrogen atom is crucial for interacting with key residues in the transporter.

  • 3-Substituted Analogues: For SERT inhibitors like paroxetine, the 3-aryl group is essential for high-affinity binding. The stereochemistry at the C-3 and C-4 positions is critical; typically, the (3S, 4R) isomer displays the highest potency, highlighting the importance of precise three-dimensional arrangement for optimal interaction with the transporter.

Conclusion and Future Perspectives

This comparative analysis demonstrates that the piperidine scaffold is a remarkably versatile template for CNS drug discovery. By strategically manipulating substitution patterns, medicinal chemists can precisely tune the pharmacological profile of an analogue to achieve high potency and selectivity for a desired target. The 4-position favors opioid receptor agonism, the N-position is amenable to dopamine transporter inhibition, and the 3-position can be exploited to generate potent serotonin transporter inhibitors.

Future research will undoubtedly focus on fine-tuning these scaffolds to enhance safety profiles—for example, by designing analogues with reduced hERG or CYP450 liability. Furthermore, the exploration of novel substitution patterns and the synthesis of spirocyclic or bridged piperidine derivatives promise to unlock new chemical space and yield ligands for novel CNS targets.[4] The foundational principles of SAR, guided by robust synthetic chemistry and rigorous pharmacological evaluation, will continue to drive the development of innovative piperidine-based medicines.

Appendix: Key Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay (General)
  • Objective: To determine the binding affinity (Kᵢ) of a test compound for a target receptor.

  • Materials: Cell membranes expressing the target receptor (e.g., CHO-hMOR), radioligand (e.g., [³H]-DAMGO for MOR), test compound, non-specific binding competitor (e.g., Naloxone), scintillation fluid, filter plates, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add cell membranes, radioligand at a fixed concentration (near its Kₑ), and either buffer (for total binding), test compound, or a high concentration of competitor (for non-specific binding).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the plate contents through a filter mat using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percent inhibition of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Assay (General)
  • Objective: To measure the functional potency (IC₅₀) of a compound to inhibit a neurotransmitter transporter (e.g., DAT or SERT).

  • Materials: Cells expressing the target transporter (e.g., HEK293-hDAT), radiolabeled neurotransmitter (e.g., [³H]-Dopamine), test compound, buffer.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with serial dilutions of the test compound for 10-20 minutes.

    • Initiate the uptake by adding a fixed concentration of [³H]-Dopamine.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ by plotting the percent inhibition of neurotransmitter uptake against the log concentration of the test compound and fitting to a dose-response curve.

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Comparative

Ortho vs. Para Substituted Benzylamines: A Comparative Guide to Biological Activity

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. The substitution pattern on an aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. The substitution pattern on an aromatic ring, seemingly a subtle modification, can dramatically alter a compound's efficacy, selectivity, and overall pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of ortho- and para-substituted benzylamines, supported by experimental data and detailed methodologies. By exploring the underlying principles of these isomeric differences, we aim to equip researchers with the insights needed to make informed decisions in medicinal chemistry and drug design.

The Decisive Role of Substituent Position: A Structural Overview

Benzylamine, a simple aromatic amine, serves as a foundational scaffold in a multitude of biologically active compounds. The introduction of substituents onto the phenyl ring modulates its electronic and steric properties, thereby influencing its interactions with biological targets such as enzymes and receptors. The distinction between ortho (1,2-substitution) and para (1,4-substitution) isomers is particularly critical.

  • Steric Hindrance: An ortho substituent is positioned adjacent to the benzylic amine group. This proximity can create steric bulk, which may either hinder or, in some cases, promote a specific binding conformation. In contrast, a para substituent is located at the opposite end of the ring, generally exerting minimal direct steric influence on the amine side chain.

  • Electronic Effects: The electronic properties of a substituent (electron-donating or electron-withdrawing) influence the pKa of the benzylamine and the electron density of the aromatic ring. These effects are transmitted differently from the ortho and para positions due to resonance and inductive effects, impacting how the molecule interacts with the active site of a protein.

The interplay of these steric and electronic factors is the primary determinant of the differential activity observed between ortho and para isomers.

Comparative Biological Activity: A Data-Driven Analysis

The following sections present a comparative analysis of ortho- and para-substituted benzylamines across different classes of biological targets, with quantitative data to illustrate the impact of substituent positioning.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters.[1] Benzylamine and its derivatives are well-known substrates and inhibitors of MAO-B.[2][3] The position of substituents on the benzylamine scaffold significantly influences inhibitory potency and selectivity.

Compound/SubstituentIsomerTargetIC50 (µM)Reference
Methylbenzylamine orthoMAO-B>100[4]
paraMAO-BMixture of products[4]
Chlorobenzylamine orthoMAO-BSignificant fraction of side product[4]

Note: The data from this particular study indicates that the reaction conditions significantly influenced the product distribution for para- and ortho-substituted benzylamines, highlighting the complexity of direct comparisons without optimized synthesis for each isomer.

Receptor Binding Affinity

The interaction of substituted benzylamines with various G-protein coupled receptors (GPCRs) further illustrates the profound impact of isomerism.

N-benzylated tryptamines and phenethylamines are known to interact with serotonin (5-HT) receptors, with substituent position playing a key role in affinity and functional activity.[5]

Compound/SubstituentIsomerTargetKi (nM)Reference
N-(chlorobenzyl)phenethylamine orthoD4 Receptor9.22[6]
metaD4 Receptor8.98[6]
paraD4 Receptor9.18[6]

In this instance, for the N-chlorobenzyl phenethylamine series targeting the D4 receptor, the ortho, meta, and para isomers exhibit comparable high affinity.

In the morphinan series of compounds, the substitution pattern on the benzylamino moiety dramatically influences binding affinity and selectivity for opioid receptors.

Compound (Butorphan Derivative)IsomerTargetKi (nM)Selectivity (MOR vs. DOR)Reference
Methoxybenzylamino orthoMORLower affinityLower selectivity[7]
metaMORSubnanomolarImproved[7]
paraMORSubnanomolarEven better[7]
Hydroxybenzylamino orthoMORMuch lower affinity-[7]

This data clearly demonstrates that for this class of compounds, meta and para substitutions are favored for high-affinity MOR binding, while ortho substitution is detrimental.

Mechanistic Insights into Differential Activity

The observed differences in biological activity between ortho and para isomers can be attributed to a combination of factors:

  • Steric Clash: In many enzyme active sites and receptor binding pockets, an ortho substituent can physically clash with amino acid residues, preventing optimal binding. The more accommodating space for a para substituent often leads to higher affinity.

  • Intramolecular Interactions: An ortho substituent can engage in intramolecular hydrogen bonding or other interactions with the benzylic amine side chain, constraining its conformation. This pre-organization can be either beneficial or detrimental to binding, depending on the target's requirements.

  • Alteration of Physicochemical Properties: The position of a substituent affects the molecule's pKa and lipophilicity (logP). For instance, an ortho-substituent can have a more pronounced effect on the pKa of the amine compared to a para-substituent due to through-space inductive effects and potential hydrogen bonding.[8][9] These changes in physicochemical properties influence a compound's solubility, membrane permeability, and ability to form ionic interactions with the target.

  • Differential Stabilization of Intermediates: In the context of enzyme catalysis, the electronic effects of ortho and para substituents can differentially stabilize transition states or intermediates in the catalytic cycle.

Experimental Protocols for Activity Comparison

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key assays.

Monoamine Oxidase (MAO) Inhibition Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against MAO-A and MAO-B.[2][3]

Workflow Diagram:

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4) E Add buffer, enzyme, and test compound/vehicle to a 96-well plate A->E B Prepare Substrate Solution (Kynuramine for MAO-A, Benzylamine for MAO-B) G Initiate reaction by adding substrate B->G C Prepare Enzyme Solution (Recombinant human MAO-A or MAO-B) C->E D Prepare Test Compounds (Serial dilutions of ortho and para isomers) D->E F Pre-incubate at 37°C (e.g., 15 minutes) E->F F->G H Monitor absorbance change over time (316 nm for MAO-A, 250 nm for MAO-B) G->H I Calculate initial reaction velocities H->I J Plot % inhibition vs. compound concentration I->J K Determine IC50 values J->K

Caption: Workflow for the MAO spectrophotometric inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the substrates: kynuramine for MAO-A and benzylamine for MAO-B in the assay buffer.

    • Dilute recombinant human MAO-A or MAO-B to the desired working concentration in assay buffer.

    • Prepare serial dilutions of the ortho- and para-substituted benzylamine test compounds and a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add the assay buffer, enzyme solution, and either the test compound or vehicle (for control wells).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the change in absorbance over time using a spectrophotometer. For MAO-A with kynuramine, the product 4-hydroxyquinoline is measured at approximately 316 nm. For MAO-B with benzylamine, the product benzaldehyde is measured at around 250 nm.[2]

    • Calculate the initial rate of the reaction for each well.

    • Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Serotonin Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a radioligand binding assay to determine the affinity (Ki) of test compounds for a specific serotonin receptor subtype (e.g., 5-HT2A).[10][11]

Workflow Diagram:

Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare cell membranes expressing the target receptor (e.g., 5-HT2A) E Combine membranes, radioligand, and test compound/vehicle in assay tubes A->E B Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) B->E C Prepare Radioligand (e.g., [3H]ketanserin) C->E D Prepare Test Compounds (Serial dilutions of ortho and para isomers) D->E F Incubate to reach equilibrium (e.g., 60 min at 25°C) E->F G Terminate reaction by rapid filtration (e.g., over GF/B filters) F->G H Wash filters to remove unbound radioligand G->H I Measure radioactivity on filters (Liquid Scintillation Counting) H->I J Calculate specific binding I->J K Plot % displacement vs. compound concentration J->K L Determine IC50 and calculate Ki values K->L

Caption: Workflow for a radioligand displacement receptor binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a membrane fraction from cells or tissues known to express the serotonin receptor of interest (e.g., CHO-K1 cells stably expressing human 5-HT2A receptor).[12]

    • Prepare the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a working solution of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) at a concentration close to its Kd.

    • Prepare serial dilutions of the ortho- and para-substituted benzylamine test compounds.

  • Assay Procedure:

    • In reaction tubes, combine the cell membranes, radioligand, and varying concentrations of the test compounds. Include tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-radioactive ligand).

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by the test compounds.

    • Plot the percent displacement versus the logarithm of the test compound concentration and fit the data to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Signaling Pathways

The differential binding of ortho- and para-substituted benzylamines to receptors like the serotonin receptors can trigger distinct downstream signaling cascades.

Serotonin Receptor Signaling Pathway Diagram:

Serotonin_Signaling cluster_receptor 5-HT Receptor Activation cluster_downstream Downstream Signaling Serotonin Serotonin or Benzylamine Analog Receptor 5-HT Receptor (e.g., 5-HT2A) Serotonin->Receptor G_protein Gq/11 Protein Activation Receptor->G_protein Binding PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_release->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability, Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway for Gq-coupled serotonin receptors like 5-HT2A.

Activation of Gq-coupled serotonin receptors, such as the 5-HT2A receptor, by an agonist leads to the activation of phospholipase C (PLC).[13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses.[13] The potency and efficacy with which an ortho- or para-substituted benzylamine can initiate this cascade is a direct consequence of its binding affinity and functional activity at the receptor.

Conclusion: Guiding Rational Drug Design

The choice between an ortho- or para-substituted benzylamine is a critical decision in the drug discovery process, with the potential to profoundly impact a compound's biological profile. This guide has demonstrated that while generalizations can be made—such as the often-detrimental steric effects of ortho substituents—the precise outcome is highly dependent on the specific biological target and the nature of the substituent itself.

By providing a framework for understanding the structure-activity relationships, presenting comparative data, and detailing robust experimental protocols, we empower researchers to systematically investigate these isomeric effects. A thorough evaluation of both ortho and para isomers is a crucial step in lead optimization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties to design safer and more effective therapeutics.

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Validation

Confirming Elemental Composition of 2-(4-Methyl-piperidin-1-yl)-benzylamine: A Comparative Guide to High-Resolution Mass Spectrometry

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of chemical characterization. For novel compounds such as 2-(4-Methyl-piperidin-1-yl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's elemental composition is a cornerstone of chemical characterization. For novel compounds such as 2-(4-Methyl-piperidin-1-yl)-benzylamine, establishing the correct molecular formula is a critical step that underpins all subsequent research and regulatory submissions. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with traditional combustion analysis for the elemental composition confirmation of this specific small molecule. We will delve into the causality behind experimental choices, present a detailed HRMS protocol, and offer a transparent assessment of the available analytical options.

The Imperative of Precision: Why Elemental Composition Matters

Before a compound can progress through the expensive and rigorous pipeline of drug development, its fundamental identity must be unequivocally verified. An incorrect elemental formula can lead to erroneous interpretations of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a promising drug candidate. For 2-(4-Methyl-piperidin-1-yl)-benzylamine, a molecule with potential applications in medicinal chemistry, confirming its elemental composition of C₁₃H₂₀N₂ is not merely a formality but a foundational requirement for scientific integrity.

A Tale of Two Techniques: HRMS vs. Combustion Analysis

Historically, combustion analysis has been the gold standard for determining the elemental composition of organic compounds. This technique involves burning a sample in an excess of oxygen and quantifying the resulting combustion products (carbon dioxide, water, and nitrogen gas) to determine the percentage of carbon, hydrogen, and nitrogen in the original sample.[1][2] While robust and reliable, combustion analysis has notable limitations in the context of modern drug discovery.

High-Resolution Mass Spectrometry, on the other hand, offers a more direct and information-rich approach. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm).[3][4][5] This high mass accuracy allows for the confident determination of a unique elemental formula.

Table 1: Comparison of HRMS and Combustion Analysis for Elemental Composition

FeatureHigh-Resolution Mass Spectrometry (HRMS)Combustion Analysis (CHNOS)
Principle Measures the exact mass-to-charge ratio of molecular ions.Measures the amount of CO₂, H₂O, and N₂ produced upon combustion.
Sample Amount Nanogram to microgram quantities.Milligram quantities.
Specificity Provides an exact mass measurement, leading to a specific elemental formula.Provides percentage composition of C, H, N, S, and O. Can be ambiguous for isomers.
Throughput High; rapid analysis times.Lower; more time-consuming sample preparation and analysis.
Information Provides molecular weight and elemental formula. Can be coupled with fragmentation for structural information.Provides elemental ratios.
Purity Requirement High purity is preferred, but can often distinguish the compound of interest from impurities.Requires a highly pure sample for accurate results.
Cost Higher initial instrument cost.Lower initial instrument cost.

The HRMS Advantage for 2-(4-Methyl-piperidin-1-yl)-benzylamine

For a small molecule like 2-(4-Methyl-piperidin-1-yl)-benzylamine, HRMS presents several distinct advantages over combustion analysis, particularly within a pharmaceutical research setting.[3][6] The significantly smaller sample requirement is a major benefit, especially when dealing with newly synthesized compounds that are often available in limited quantities. Furthermore, the speed of HRMS analysis accelerates the drug discovery workflow, allowing for faster decision-making.

The high specificity of HRMS is arguably its most critical advantage.[4][5] By providing a highly accurate mass measurement, it can differentiate between compounds with the same nominal mass but different elemental compositions. This capability is crucial for avoiding ambiguity and ensuring the correct molecular formula is assigned.

Experimental Workflow: Confirming the Elemental Composition of 2-(4-Methyl-piperidin-1-yl)-benzylamine via HRMS

The following protocol outlines a self-validating system for the confident determination of the elemental composition of 2-(4-Methyl-piperidin-1-yl)-benzylamine. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Step 1: Theoretical Mass Calculation

The first step in any accurate mass measurement is to calculate the theoretical exact mass of the compound of interest. The molecular formula for 2-(4-Methyl-piperidin-1-yl)-benzylamine is C₁₃H₂₀N₂.

Using the most abundant isotopes of each element:

  • Carbon (¹²C) = 12.000000 Da

  • Hydrogen (¹H) = 1.007825 Da

  • Nitrogen (¹⁴N) = 14.003074 Da

Theoretical Exact Mass = (13 * 12.000000) + (20 * 1.007825) + (2 * 14.003074) = 204.162648 Da

This calculated value serves as the benchmark against which the experimental data will be compared.

Step 2: Sample Preparation

The quality of the HRMS data is directly dependent on proper sample preparation. For 2-(4-Methyl-piperidin-1-yl)-benzylamine, a primary amine, positive ion mode electrospray ionization (ESI) is the most suitable ionization technique.

  • Solvent Selection: A high-purity solvent that readily dissolves the analyte and is compatible with ESI is crucial. A mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid is an excellent choice. The formic acid aids in the protonation of the amine groups, enhancing the signal of the [M+H]⁺ ion.

  • Concentration: A concentration of approximately 1 to 10 µg/mL is typically sufficient for HRMS analysis. It is essential to avoid overloading the instrument, which can lead to mass accuracy errors.

  • Purity: While HRMS can distinguish the target compound from many impurities, it is always best practice to use a sample of the highest possible purity.

Step 3: Instrument Calibration

To ensure the highest mass accuracy, the HRMS instrument must be calibrated immediately before analysis.

  • External Calibration: An external calibration is performed using a standard calibration mixture with known m/z values that span the mass range of interest. This corrects for any systematic errors in the mass analyzer.

  • Internal Calibration (Lock Mass): For the most precise measurements, an internal calibrant or "lock mass" is continuously introduced into the ion source along with the sample. This allows for real-time correction of any mass drift during the analysis, resulting in sub-ppm mass accuracy.

Step 4: Data Acquisition

The sample is introduced into the HRMS system, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization Mode: Positive ion mode Electrospray Ionization (ESI).

  • Mass Analyzer: Set to a high-resolution mode (e.g., >60,000 FWHM).

  • Mass Range: A range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

  • Data Analysis: The acquired data is processed to identify the m/z of the most intense ion corresponding to the protonated molecule.

Step 5: Data Interpretation and Validation

The final step is to compare the experimentally measured mass to the theoretical mass and calculate the mass accuracy.

  • Measured Mass: The HRMS analysis will provide an experimental m/z value for the [M+H]⁺ ion. For this example, let's assume the measured m/z is 205.1700. To get the mass of the neutral molecule, we subtract the mass of a proton (1.007276 Da), resulting in a measured mass of 204.162724 Da.

  • Mass Accuracy Calculation: The mass error is typically expressed in parts per million (ppm) and is calculated using the following formula:

    ppm error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶

    ppm error = [(204.162724 - 204.162648) / 204.162648] * 10⁶ = 0.37 ppm

A mass accuracy of less than 5 ppm is widely accepted in the scientific community as strong evidence for the proposed elemental composition.

Diagram 1: HRMS Workflow for Elemental Composition Confirmation

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_interp Data Interpretation calc Theoretical Mass Calculation (C13H20N2) dissolve Dissolution in ACN:H2O + 0.1% FA calc->dissolve Target Mass cal Instrument Calibration (External & Internal) dissolve->cal Prepared Sample acq Data Acquisition (ESI+, High Resolution) cal->acq Calibrated Instrument meas Measure [M+H]+ Ion acq->meas Raw Data error Calculate Mass Error (< 5 ppm) meas->error Experimental Mass confirm Confirm Elemental Composition error->confirm Validation

Caption: Workflow for confirming the elemental composition of 2-(4-Methyl-piperidin-1-yl)-benzylamine using HRMS.

Conclusion: A Clear Choice for Modern Pharmaceutical Research

While combustion analysis remains a valid technique for elemental composition determination, High-Resolution Mass Spectrometry offers a superior alternative for the fast-paced and data-driven environment of pharmaceutical research. Its high sensitivity, specificity, and speed make it the unequivocal choice for confirming the elemental composition of novel small molecules like 2-(4-Methyl-piperidin-1-yl)-benzylamine. By following a rigorous and self-validating experimental workflow, researchers can have the utmost confidence in the foundational data that will guide their drug development efforts.

References

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Comparative

A Comparative Guide to Plausible Synthesis Methods for 2-(4-Methyl-piperidin-1-yl)-benzylamine and a Framework for Establishing Reproducibility

Introduction 2-(4-Methyl-piperidin-1-yl)-benzylamine is a novel chemical entity with potential applications in medicinal chemistry and materials science, given the prevalence of its structural motifs in biologically acti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Methyl-piperidin-1-yl)-benzylamine is a novel chemical entity with potential applications in medicinal chemistry and materials science, given the prevalence of its structural motifs in biologically active compounds.[1][2] A thorough review of the scientific literature reveals a notable absence of established, peer-reviewed methods for its synthesis. This guide, therefore, pivots from a direct comparison of existing protocols to proposing two scientifically sound, plausible synthetic routes based on robust and well-documented chemical transformations.

This document is designed for researchers, chemists, and drug development professionals. It provides a detailed examination of two proposed synthetic strategies: a modern palladium-catalyzed approach (Buchwald-Hartwig Amination) and a classical two-step sequence (Nucleophilic Aromatic Substitution followed by Reduction). Beyond presenting hypothetical protocols, this guide explains the mechanistic rationale behind each step and, crucially, provides a comprehensive framework for how a laboratory would validate a chosen method and establish its long-term reproducibility.

Proposed Synthesis Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable ability to form carbon-nitrogen bonds, a transformation that was historically challenging.[3] This palladium-catalyzed cross-coupling reaction offers a direct and often high-yielding route to aryl amines from aryl halides or triflates.[4][5] Its broad substrate scope and functional group tolerance make it an attractive first choice for synthesizing the target molecule.[6]

Mechanistic Rationale

The catalytic cycle, broadly accepted, involves the oxidative addition of the aryl halide to a Pd(0) complex.[7] This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3][4] The choice of ligand is critical, as it modulates the stability and reactivity of the palladium center throughout the cycle.[6] Sterically hindered biarylphosphine ligands are commonly employed to facilitate the reductive elimination step.[7]

Experimental Protocol: Proposed Synthesis via Buchwald-Hartwig Amination

This protocol is a representative, hypothetical procedure based on established principles of the Buchwald-Hartwig reaction.[8] Optimization of catalyst, ligand, base, and solvent is expected.

  • Reagent Preparation : To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzylamine (1.0 eq), 4-methylpiperidine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reaction Assembly : Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent Addition : Add anhydrous, degassed toluene (or another suitable solvent like dioxane) to the tube via syringe.

  • Reaction Conditions : Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up : Cool the reaction to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product, 2-(4-Methyl-piperidin-1-yl)-benzylamine.

Workflow Diagram: Buchwald-Hartwig Amination

cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Combine Aryl Halide, Amine, Pd Catalyst, & Ligand B Add Base & Solvent A->B Inert Atmosphere C Heat under Inert Atmosphere (80-110°C) B->C D Quench & Extract C->D After Reaction Completion E Column Chromatography D->E F Product Characterization (NMR, MS, HPLC) E->F

Caption: Workflow for the proposed Buchwald-Hartwig synthesis route.

Proposed Synthesis Method 2: SₙAr and Nitrile Reduction

This classical two-step approach relies on Nucleophilic Aromatic Substitution (SₙAr), followed by the chemical reduction of a nitrile group. The SₙAr reaction is particularly effective when the aromatic ring is "activated" by a strong electron-withdrawing group (like a nitrile, -CN) positioned ortho or para to a good leaving group (like fluorine).[9]

Mechanistic Rationale

  • SₙAr Reaction : The reaction proceeds via an addition-elimination mechanism. The nucleophile (4-methylpiperidine) attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The electron-withdrawing nitrile group is crucial for stabilizing this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[9]

  • Nitrile Reduction : The resulting benzonitrile intermediate is then reduced to the primary benzylamine. This can be achieved with various reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst).

Experimental Protocol: Proposed Synthesis via SₙAr and Reduction

This protocol is a representative, hypothetical procedure based on established SₙAr and reduction reactions.[10][11]

Step 1: Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzonitrile via SₙAr

  • Reaction Assembly : In a round-bottom flask, dissolve 2-fluorobenzonitrile (1.0 eq) and 4-methylpiperidine (1.1 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[12]

  • Base Addition : Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to act as a scavenger for the HF generated.

  • Reaction Conditions : Heat the mixture to 100-140 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up : Cool the reaction, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product may be purified by chromatography or used directly in the next step if sufficiently pure.

Step 2: Reduction of the Nitrile to the Benzylamine

  • Reaction Assembly (using LiAlH₄) : Under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition : Slowly add a solution of 2-(4-Methyl-piperidin-1-yl)-benzonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction Conditions : After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC/LC-MS).

  • Work-up (Fieser method) : Cool the reaction to 0 °C. Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular precipitate forms.

  • Purification : Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrates, dry, and concentrate. Purify the crude product by column chromatography to yield the final target molecule.

Workflow Diagram: SₙAr and Reduction Route

cluster_snar Step 1: SₙAr Reaction cluster_reduction Step 2: Nitrile Reduction A Combine 2-Fluorobenzonitrile, 4-Methylpiperidine, & Base B Heat in Polar Aprotic Solvent (100-140°C) A->B C Isolate Intermediate: 2-(4-Methyl-piperidin-1-yl)-benzonitrile B->C D Add Intermediate to Reducing Agent (e.g., LiAlH₄) C->D Purified Intermediate E Reflux in THF D->E F Quench & Purify E->F G Final Product Characterization F->G

Caption: Workflow for the proposed two-step SₙAr and reduction route.

Comparative Analysis and Reproducibility Framework

Neither method is guaranteed to be superior without experimental validation. The choice between them involves a trade-off between modernity, cost, and scalability.

Comparative Data Summary (Projected)

ParameterMethod 1: Buchwald-HartwigMethod 2: SₙAr & ReductionRationale
Number of Steps 12Buchwald-Hartwig is a more convergent synthesis.
Reagent Cost HigherLowerPalladium catalysts and specialized phosphine ligands are expensive.[5] Reagents for SₙAr and reduction are commodity chemicals.
Scalability Issues ModerateLowPalladium-catalyzed reactions can be sensitive to impurities and require careful control, which can complicate scale-up.[13][14] SₙAr and LiAlH₄ reductions are generally robust and scalable.
Key Challenges Catalyst poisoning, ligand screening, reaction sensitivity, reproducibility.[13][15]High reaction temperatures for SₙAr, handling of pyrophoric LiAlH₄.The Buchwald-Hartwig amination is known to be sensitive to the quality of reagents and solvents.[13]
Green Chemistry PoorPoor to ModerateUse of a precious metal (Palladium) and organic solvents.[5] The SₙAr step often uses high-boiling polar aprotic solvents; catalytic hydrogenation would be a greener reduction alternative to LiAlH₄.
A Guide to Establishing Method Reproducibility

Once a synthesis is successfully performed, the crucial next phase is to ensure it is reproducible. This is the cornerstone of reliable scientific research and process development.[8]

Step 1: Initial Validation & Characterization

Before assessing reproducibility, the identity and purity of the synthesized compound must be unequivocally confirmed.

  • Structural Confirmation : Use Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to confirm the molecular structure matches 2-(4-Methyl-piperidin-1-yl)-benzylamine.

  • Purity Assessment : Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the material. A pure analytical standard is fundamental for future validation.[16]

Step 2: Defining the Protocol and Parameters

Document the optimized protocol with exacting detail. This becomes the Standard Operating Procedure (SOP).[17] Critical parameters to define and control include:

  • Reagent grades, sources, and purity.

  • Precise stoichiometry.

  • Solvent grade and dryness.

  • Reaction temperature and time.

  • Stirring rate.

  • Work-up and purification procedures.

Step 3: Executing Reproducibility Runs

Reproducibility is demonstrated by consistently achieving the same outcome.[18]

  • Intra-Assay Precision (Repeatability) : Run the reaction multiple times (e.g., 3-5 replicates) back-to-back under identical conditions by the same analyst.[17] The yield and purity of the product should fall within a narrow, pre-defined range of acceptance.

  • Intermediate Precision (Ruggedness) : Have a different analyst, on a different day, using different batches of reagents (if possible), perform the synthesis following the exact SOP.[18] This tests the method's resilience to minor, unavoidable variations.

  • Statistical Analysis : Analyze the yield and purity data from all runs. Calculate the mean, standard deviation, and relative standard deviation (RSD). A low RSD indicates high reproducibility.

Step 4: Troubleshooting Deviations

If a run fails or gives a significantly different result, it is critical to investigate the cause. The Buchwald-Hartwig amination, for instance, is notoriously sensitive.[13] Potential issues include:

  • Reagent Quality : Impurities in solvents or reagents can poison the palladium catalyst.[13]

  • Inert Atmosphere : Incomplete exclusion of oxygen can deactivate the catalyst.

  • Base Degradation : Sodium tert-butoxide is hygroscopic and can degrade upon improper storage.

By systematically investigating deviations, the protocol can be refined to be more robust and reliable for future use.

References

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021).
  • Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN.
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
  • Technical Support Center: Scale-up Synthesis of 2-Piperidin-1-ylmethyl-benzylamine. (n.d.). Benchchem.
  • Buchwald-Hartwig Amin
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). PMC - NIH.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Technical Support Center: Improving Palladium-Catalyzed Amination Yields in Complex Syntheses. (n.d.). Benchchem.
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  • Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. (n.d.). Chemical Science (RSC Publishing).
  • [Named Reaction #2] Buchwald-Hartwig Amin
  • Experiments with and reactions of 2-aminobenzylamine (4). (n.d.).
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). Organic Chemistry Portal.
  • Palladium-catalyzed amination reactions in flow: Overcoming the challenges of clogging via acoustic irradiation. (n.d.).
  • 2-Aminobenzylamine 98 4403-69-4. (n.d.). Sigma-Aldrich.
  • Analytical Strategies from Early Development to Valid
  • How Analytical Standards Support Method Validation & Calibr
  • Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. (2011). PubMed.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.).
  • SNAr (F) - Aliphatic Amines (secondary). (n.d.). Common Organic Chemistry.
  • Application of 2-Piperidin-1-ylmethyl-benzylamine Derivatives in Medicinal Chemistry. (n.d.). Benchchem.
  • Validation and Verification Guidelines for Analytical Methods. (2017). ACS Reagent Chemicals.
  • 2-Aminobenzylamine. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. (n.d.). Royal Society of Chemistry.
  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. (2018). Beilstein Journals.
  • Analytical methods validation: In-process control methods for the manufacture of active pharmaceutical ingredients. (n.d.).
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  • Synthesis of Benzylamine and Deriv
  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress.
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  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.).
  • Discovery of Novel 2-(piperidin-4-yl)
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
  • Benzonitrile. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI.
  • 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis. (n.d.). Chemicalbook.

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Validation

Benchmarking a Novel Piperidine Derivative: A Comparative Guide for Monoamine Transporter Research

A Senior Application Scientist's In-Depth Technical Guide to the Preclinical Evaluation of 2-(4-Methyl-piperidin-1-yl)-benzylamine Against Established Monoamine Transporter Inhibitors Introduction: Unveiling the Potentia...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the Preclinical Evaluation of 2-(4-Methyl-piperidin-1-yl)-benzylamine Against Established Monoamine Transporter Inhibitors

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of neuropharmacology, the quest for novel chemical entities with precise modulatory effects on monoamine transporters—the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—is a perpetual endeavor. These transporters are critical regulators of synaptic neurotransmitter concentrations and are the primary targets for a multitude of therapeutics for psychiatric and neurological disorders. This guide introduces 2-(4-Methyl-piperidin-1-yl)-benzylamine , a novel compound featuring a piperidine and a benzylamine moiety, structural motifs present in numerous centrally active agents.

The absence of published data on this specific molecule necessitates a structured, hypothesis-driven approach to its initial characterization. Based on its structural similarity to known pharmacophores, we hypothesize that 2-(4-Methyl-piperidin-1-yl)-benzylamine may exhibit activity as a monoamine transporter inhibitor. This guide provides a comprehensive framework for benchmarking this novel compound against a panel of well-established research compounds, each with a distinct profile of monoamine transporter inhibition.

Our objective is to furnish researchers, scientists, and drug development professionals with a robust, self-validating system for the preclinical evaluation of this and other novel compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a clear interpretation of potential outcomes, thereby offering a roadmap for elucidating the pharmacological profile of this intriguing new molecule.

Selection of Established Research Compounds for Comparison

To comprehensively benchmark 2-(4-Methyl-piperidin-1-yl)-benzylamine, a panel of established compounds with varying selectivity for the monoamine transporters has been chosen. This selection allows for a thorough characterization of the novel compound's potential potency and selectivity.

  • GBR-12909: A potent and selective dopamine reuptake inhibitor (DRI), serving as a benchmark for high-affinity DAT binders.[1]

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI), representing a dual-acting compound with antidepressant and smoking cessation properties.[2]

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI), one of the most widely prescribed antidepressants, providing a benchmark for SERT selectivity.

  • Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI), used for the treatment of ADHD, offering a comparison for NET-selective compounds.[3]

The comparative analysis against these compounds will enable a nuanced understanding of the novel molecule's potential therapeutic applications and off-target effects.

Physicochemical Properties of Comparator Compounds

A summary of the key physicochemical properties of the selected established compounds is presented below. These parameters are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)
GBR-12909 C₂₈H₃₂F₂N₂O466.575.922.6
Bupropion C₁₃H₁₈ClNO239.743.220.3
Sertraline C₁₇H₁₇Cl₂N306.235.112.5
Atomoxetine C₁₇H₂₁NO255.363.121.3

Experimental Workflows and Protocols

The following sections detail the experimental protocols for a comprehensive preclinical evaluation of 2-(4-Methyl-piperidin-1-yl)-benzylamine. These protocols are designed to be self-validating and are based on established methodologies in the field.

Synthesis of 2-(4-Methyl-piperidin-1-yl)-benzylamine

A plausible synthetic route for the target compound is outlined below, based on established reductive amination procedures.[4]

Diagram of the Synthetic Pathway

2-Aminobenzaldehyde 2-Aminobenzaldehyde Intermediate_Imine Intermediate Imine 2-Aminobenzaldehyde->Intermediate_Imine Reaction 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Intermediate_Imine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Target_Compound 2-(4-Methyl-piperidin-1-yl)-benzylamine Reducing_Agent->Target_Compound Intermediate_Imine->Target_Compound Reduction

Caption: Plausible synthetic route for 2-(4-Methyl-piperidin-1-yl)-benzylamine.

Step-by-Step Protocol:

  • Imine Formation: To a solution of 2-aminobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-methylpiperidine (1.1 eq).

  • Stirring: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(4-Methyl-piperidin-1-yl)-benzylamine.

In Vitro Assays: Transporter Binding and Uptake Inhibition

The initial characterization of the novel compound's interaction with monoamine transporters will be performed using in vitro radioligand binding and synaptosomal uptake assays. These assays provide quantitative measures of a compound's affinity (Ki) and functional potency (IC50) at each transporter.

Experimental Workflow for In Vitro Assays

cluster_0 Radioligand Binding Assay cluster_1 Synaptosomal Uptake Assay Membrane_Prep Prepare cell membranes expressing DAT, SERT, or NET Incubation_Binding Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubation_Binding Filtration Separate bound and free radioligand by rapid filtration Incubation_Binding->Filtration Quantification_Binding Quantify radioactivity on filters Filtration->Quantification_Binding Data_Analysis_Binding Calculate Ki values Quantification_Binding->Data_Analysis_Binding Synaptosome_Prep Isolate synaptosomes from rodent brain tissue Incubation_Uptake Pre-incubate synaptosomes with varying concentrations of test compound Synaptosome_Prep->Incubation_Uptake Uptake_Initiation Initiate uptake with radiolabeled neurotransmitter Incubation_Uptake->Uptake_Initiation Uptake_Termination Terminate uptake by rapid filtration or centrifugation Uptake_Initiation->Uptake_Termination Quantification_Uptake Quantify radioactivity in synaptosomes Uptake_Termination->Quantification_Uptake Data_Analysis_Uptake Calculate IC50 values Quantification_Uptake->Data_Analysis_Uptake

Caption: Workflow for in vitro binding and uptake assays.

Protocol 1: Radioligand Binding Assay [5][6][7]

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and a range of concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known inhibitor (e.g., 10 µM GBR-12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal Uptake Assay [8][9][10][11][12][13][14]

  • Synaptosome Preparation: Isolate synaptosomes from the striatum (for DAT), hippocampus or cortex (for SERT and NET) of rats or mice.

  • Assay Buffer: Use a Krebs-Ringer-HEPES buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Uptake Termination: After a short incubation period (1-5 minutes), terminate the uptake by rapid filtration through glass fiber filters or by centrifugation.

  • Washing: Wash the filters or pellets with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value).

Expected In Vitro Data for Comparator Compounds

The following table summarizes representative IC50 values for the comparator compounds at the human monoamine transporters. It is important to note that these values can vary depending on the specific experimental conditions.[2][3][15][16][17][18][19][20][21][22][23][24][25][26][27]

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
GBR-12909 ~1-10>1000>1000
Bupropion ~500>10000~2000
Sertraline ~25~0.3~420
Atomoxetine ~880~150~4
In Vivo Behavioral Assays: Assessing Pharmacodynamic Effects

To evaluate the potential in vivo effects of 2-(4-Methyl-piperidin-1-yl)-benzylamine, two standard behavioral assays in rodents are proposed: the locomotor activity test to assess potential psychostimulant effects and the forced swim test to screen for antidepressant-like activity.

Experimental Workflow for In Vivo Behavioral Assays

cluster_0 Locomotor Activity Test cluster_1 Forced Swim Test Acclimation_LMA Acclimate animals to test environment Administration_LMA Administer test compound or vehicle Acclimation_LMA->Administration_LMA Measurement_LMA Place animal in locomotor activity chamber and record activity Administration_LMA->Measurement_LMA Data_Analysis_LMA Analyze distance traveled, rearing, and stereotypy Measurement_LMA->Data_Analysis_LMA Administration_FST Administer test compound, vehicle, or positive control Pre-swim Optional: Pre-swim session (24h before test) Administration_FST->Pre-swim Test_Session Place animal in water-filled cylinder and record behavior Administration_FST->Test_Session Pre-swim->Test_Session Data_Analysis_FST Measure duration of immobility Test_Session->Data_Analysis_FST

Caption: Workflow for in vivo behavioral assays.

Protocol 3: Locomotor Activity Test [28][29][30][31][32]

  • Animals: Use adult male mice or rats.

  • Apparatus: Use automated locomotor activity chambers equipped with infrared beams.

  • Habituation: Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer 2-(4-Methyl-piperidin-1-yl)-benzylamine, a vehicle control, and a positive control (e.g., GBR-12909 for hyperlocomotion) via an appropriate route (e.g., intraperitoneal).

  • Testing: Immediately after injection, place each animal in the center of the locomotor activity chamber.

  • Data Collection: Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data in time bins to assess the onset and duration of any effects. Compare the total activity between treatment groups.

Protocol 4: Forced Swim Test [33][34][35][36][37]

  • Animals: Use adult male mice or rats.

  • Apparatus: Use a transparent glass cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • Drug Administration: Administer 2-(4-Methyl-piperidin-1-yl)-benzylamine, a vehicle control, and a positive control (e.g., sertraline) 30-60 minutes before the test.

  • Test Procedure: Gently place each animal into the cylinder for a 6-minute session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

In Vivo Microdialysis: Direct Measurement of Neurotransmitter Levels

For a more direct assessment of the in vivo effects on monoamine systems, microdialysis in awake, freely moving rodents can be employed. This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions.[38][39][40][41][42]

Experimental Workflow for In Vivo Microdialysis

Surgery Stereotaxically implant microdialysis probe Recovery Allow animal to recover from surgery Surgery->Recovery Baseline_Collection Collect baseline dialysate samples Recovery->Baseline_Collection Drug_Administration Administer test compound Baseline_Collection->Drug_Administration Post-drug_Collection Collect post-administration dialysate samples Drug_Administration->Post-drug_Collection Analysis Analyze neurotransmitter levels using HPLC-ECD Post-drug_Collection->Analysis Data_Interpretation Determine changes in extracellular neurotransmitter concentrations Analysis->Data_Interpretation

Caption: Workflow for in vivo microdialysis.

Protocol 5: In Vivo Microdialysis

  • Surgery: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines).

  • Recovery: Allow the animal to recover for at least 24-48 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer 2-(4-Methyl-piperidin-1-yl)-benzylamine or a comparator compound.

  • Sample Collection: Continue collecting dialysate samples for several hours post-administration.

  • Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare between treatment groups.

Interpretation of Potential Results and Discussion

The data generated from these experiments will provide a comprehensive initial pharmacological profile of 2-(4-Methyl-piperidin-1-yl)-benzylamine.

  • In Vitro Profile: The Ki and IC50 values will reveal the compound's potency and selectivity for the monoamine transporters. For instance, a low Ki value at DAT and high Ki values at SERT and NET would suggest a selective dopamine reuptake inhibitor, similar to GBR-12909. Conversely, potent inhibition at both NET and DAT would classify it as an NDRI, akin to bupropion.

  • In Vivo Behavioral Profile: The locomotor activity test will indicate potential psychostimulant effects. An increase in locomotor activity would be consistent with significant dopamine and/or norepinephrine reuptake inhibition. The forced swim test will provide evidence for or against antidepressant-like activity. A reduction in immobility time would suggest potential antidepressant efficacy, which could be mediated by serotonergic, noradrenergic, or dopaminergic mechanisms.

  • In Vivo Neurochemical Profile: Microdialysis will offer direct evidence of the compound's effect on extracellular neurotransmitter levels. An increase in dopamine in the nucleus accumbens would confirm in vivo DAT inhibition. The relative changes in all three monoamines in the prefrontal cortex will provide a clear picture of the compound's in vivo selectivity profile.

By comparing these results to those of the established compounds, we can position 2-(4-Methyl-piperidin-1-yl)-benzylamine within the existing landscape of monoamine transporter inhibitors. This will allow for informed decisions regarding its potential therapeutic applications and guide further preclinical development. For example, a profile similar to GBR-12909 might suggest utility in conditions where enhancing dopaminergic tone is beneficial, whereas a profile resembling sertraline would point towards applications in depression and anxiety.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial preclinical benchmarking of the novel compound 2-(4-Methyl-piperidin-1-yl)-benzylamine. By systematically evaluating its in vitro and in vivo effects on monoamine transporters in comparison to well-characterized research compounds, a clear and actionable pharmacological profile can be established.

The proposed experiments will elucidate the compound's potency, selectivity, and functional consequences at the molecular, cellular, and behavioral levels. The results will not only define the primary mechanism of action of this novel scaffold but also provide crucial insights into its potential therapeutic value and liabilities.

Future research directions will be dictated by the outcome of this initial characterization. A promising profile could warrant further investigation into its pharmacokinetic properties, off-target screening, and evaluation in more sophisticated animal models of neuropsychiatric disorders. Ultimately, the systematic approach outlined in this guide will enable a data-driven progression of 2-(4-Methyl-piperidin-1-yl)-benzylamine from a novel chemical entity to a potential therapeutic candidate.

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Comparative

A Comparative Guide to the Selectivity Profile of Piperidine-Based Compounds at Monoamine Transporters

This guide provides an in-depth comparative analysis of the selectivity profiles of piperidine-based compounds, with a focus on the structural class represented by 2-(4-Methyl-piperidin-1-yl)-benzylamine, across the dopa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the selectivity profiles of piperidine-based compounds, with a focus on the structural class represented by 2-(4-Methyl-piperidin-1-yl)-benzylamine, across the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. In the landscape of neuropharmacology and drug discovery, understanding how a compound differentially interacts with these key monoamine transporters is critical for predicting its therapeutic potential and side-effect profile.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both experimental frameworks and comparative data to inform discovery programs targeting monoamine reuptake inhibitors.

The Critical Role of Monoamine Transporter Selectivity

Monoamine transporters are integral membrane proteins that regulate neurotransmission by mediating the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into presynaptic neurons. This process is fundamental for maintaining neurotransmitter homeostasis.[3][4] Compounds that inhibit this reuptake process can elevate extracellular neurotransmitter levels, a mechanism of action for many clinically effective antidepressants and psychostimulants.[2][5]

The selectivity of a compound for DAT, SERT, or NET dictates its pharmacological effects. For instance, selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and anxiety, while norepinephrine-dopamine reuptake inhibitors (NDRIs) are utilized for conditions like ADHD and depression.[2][3] Non-selective inhibitors, such as cocaine, interact with all three transporters, contributing to their complex and often adverse psychoactive effects.[3] Therefore, the meticulous characterization of a compound's selectivity profile is a non-negotiable aspect of preclinical drug development.

Quantifying Selectivity: Methodological Deep Dive

To ascertain the selectivity profile of a compound, two primary in vitro assays are indispensable: radioligand binding assays and synaptosomal uptake inhibition assays.[6][7] These assays provide quantitative measures of a compound's affinity for the transporters (Ki) and its functional potency in inhibiting their reuptake activity (IC50), respectively.

Experimental Workflow: A Self-Validating System

The following diagram illustrates the logical flow of experiments designed to provide a comprehensive and validated selectivity profile.

G cluster_0 Phase 1: Binding Affinity Determination cluster_1 Phase 2: Functional Potency Assessment A Preparation of Membranes (HEK293 cells expressing hDAT, hSERT, or hNET) B Radioligand Binding Assay (Competition with specific radioligands) A->B C Data Analysis (Calculation of Ki values) B->C F Data Analysis (Calculation of IC50 values) C->F Data Integration & Selectivity Profile Generation D Preparation of Synaptosomes (Rodent striatum, cortex) E Synaptosomal Uptake Inhibition Assay (Measurement of radiolabeled substrate uptake) D->E E->F

Caption: Experimental workflow for determining monoamine transporter selectivity.

Protocol 1: Radioligand Binding Affinity (Ki) Determination

This protocol determines a compound's affinity for each monoamine transporter by measuring its ability to displace a specific, high-affinity radioligand.

1. Preparation of Cell Membranes:

  • Culture HEK293 cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]

  • Centrifuge the homogenate to pellet the cell membranes.[8]

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[8] Determine the protein concentration using a standard method like the BCA assay.[8]

2. Competitive Binding Assay:

  • In a 96-well plate, combine the prepared cell membranes, a specific radioligand, and varying concentrations of the test compound (e.g., a piperidine derivative).

  • For DAT: Use [3H]WIN 35,428 as the radioligand.[9][10][11]

  • For SERT: Use [3H]Citalopram as the radioligand.[9][10][11]

  • For NET: Use [3H]Nisoxetine as the radioligand.[9]

  • To determine non-specific binding, a high concentration of a known inhibitor is used (e.g., 10 µM cocaine for DAT, 10 µM citalopram for SERT, 10 µM desipramine for NET).[12]

  • Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[8]

3. Separation and Quantification:

  • Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound.[8][12]

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[12]

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[8][12]

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: Synaptosomal Uptake Inhibition (IC50) Assay

This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

  • Dissect specific brain regions from rodents (e.g., striatum for DAT, cortex for SERT and NET).

  • Homogenize the tissue in an ice-cold sucrose buffer.[13]

  • Perform differential centrifugation to isolate the synaptosomal fraction.[13]

  • Resuspend the synaptosomal pellet in a Krebs-Ringer buffer.[13]

2. Uptake Inhibition Assay:

  • Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.[12][13]

  • Initiate the uptake reaction by adding a fixed concentration of a radiolabeled substrate:

    • For DAT: [3H]Dopamine.[13]

    • For SERT: [3H]Serotonin (5-HT).[6]

    • For NET: [3H]Norepinephrine or [3H]MPP+.[6]

  • Allow the uptake to proceed for a short, linear period (e.g., 1-5 minutes).[6][12]

3. Termination and Quantification:

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove the extracellular radiolabeled substrate.[14]

  • Lyse the synaptosomes collected on the filters and measure the radioactivity using a scintillation counter.[14]

4. Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

  • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound's concentration.

  • Calculate the IC50 value using non-linear regression.

Comparative Selectivity Profiles

The following table summarizes the in vitro binding affinities (Ki) and/or inhibitory concentrations (IC50) for a selection of piperidine-based compounds and standard reference inhibitors against DAT, SERT, and NET. Lower values indicate higher potency.

CompoundDAT (nM)SERT (nM)NET (nM)Selectivity ProfileReference
Standard Inhibitors
GBR 129091>100>100DAT Selective[15]
Citalopram>1000~1-5>1000SERT Selective[12]
Nisoxetine>100>100~0.76NET Selective[16]
Cocaine~250-500~300-800~50-200Non-selective[3]
Piperidine Derivatives
S,S-(-)-19a¹11.3>1000>1000DAT Selective[10][11][15]
4-Benzylpiperidine²109 (EC50)5,246 (EC50)41.4 (EC50)NET/DAT > SERT[17]
N-benzylpiperidine analogue³High Affinity~500-fold lower~170-fold lowerDAT Selective[18]

¹ cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogue ² Data represents EC50 for monoamine release, which is functionally related to transporter interaction. ³ A 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidine derivative.

Visualizing Selectivity

The selectivity profile of a compound can be visually represented to facilitate rapid comparison. The following diagram illustrates the conceptual selectivity of a hypothetical piperidine derivative with high affinity for DAT and lower affinity for SERT and NET.

G cluster_0 Piperidine Derivative cluster_1 Monoamine Transporters Compound Test Compound DAT DAT Compound->DAT High Affinity (Low Ki/IC50) SERT SERT Compound->SERT Low Affinity (High Ki/IC50) NET NET Compound->NET Moderate Affinity

Caption: Conceptual representation of a DAT-selective piperidine derivative's binding profile.

Discussion and Structure-Activity Relationship (SAR) Insights

The data on piperidine-based compounds reveals that this scaffold is a versatile template for developing potent and selective monoamine transporter inhibitors. Structure-activity relationship (SAR) studies on various analogues have provided key insights:

  • High DAT Selectivity: The piperidine scaffold can be modified to achieve high affinity and selectivity for DAT. For example, the conformationally constrained cis-3,6-disubstituted piperidine derivative, S,S-(-)-19a, demonstrates potent DAT inhibition with over 100-fold selectivity against SERT and NET.[10][11][15] This highlights the importance of stereochemistry and conformational rigidity in achieving transporter selectivity.

  • Influence of N-Benzyl Substitution: In series of N-benzylpiperidine analogues, the substitution pattern on the benzyl group is crucial for DAT affinity. Electron-withdrawing groups at the C4 position of the N-benzyl ring have been shown to be beneficial for DAT binding.[18] This suggests that electronic properties of substituents can be fine-tuned to modulate transporter interactions.

  • Modulating Selectivity: As demonstrated by 4-benzylpiperidine, which acts as a releasing agent with preference for NET and DAT over SERT, even subtle structural changes can shift the selectivity profile and mechanism of action.[17] The length of linkers and the nature of aromatic ring substituents in 4-benzylpiperidine carboxamides have also been shown to critically determine selectivity between SERT, NET, and DAT.[19]

For a novel compound like 2-(4-Methyl-piperidin-1-yl)-benzylamine, its selectivity profile would be hypothesized based on these principles. The presence of the N-benzyl group suggests potential for DAT interaction, while the 4-methyl-piperidine moiety would influence its conformational preference and overall lipophilicity, which in turn would impact its affinity and selectivity for the three transporters. A comprehensive evaluation using the detailed protocols described herein would be essential to definitively characterize its pharmacological profile.

Conclusion

The selectivity profile of a compound across monoamine transporters is a critical determinant of its therapeutic utility. The piperidine scaffold has proven to be a valuable starting point for the development of selective DAT, SERT, and NET inhibitors. By employing rigorous and validated in vitro assays, such as radioligand binding and synaptosomal uptake inhibition, researchers can effectively characterize novel chemical entities. The comparative data and methodological insights provided in this guide serve as a foundational resource for professionals engaged in the discovery and development of next-generation therapeutics targeting the monoamine transporter family.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.15.1-12.15.18. Retrieved from [Link]

  • Täuber, C., & Schmid, D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.13.1-12.13.19. Retrieved from [Link]

  • Kurosaki, T., et al. (2019). Characterization of murine polyspecific monoamine transporters. Scientific Reports, 9, 16295. Retrieved from [Link]

  • Navratna, D., & Dwoskin, L. P. (2015). Discovery and Development of Monoamine Transporter Ligands. Topics in Medicinal Chemistry, 15, 1-38. Retrieved from [Link]

  • Kurosaki, T., et al. (2019). Characterization of murine polyspecific monoamine transporters. Scientific Reports, 9(1), 16295. Retrieved from [Link]

  • Finberg, J. P. M. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Frontiers in Neurology, 10, 1285. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine reuptake inhibitor. Retrieved from [Link]

  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-23). Humana Press. Retrieved from [Link]

  • Kolhatkar, R. B., et al. (2003). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine Analogues With Monoamine Transporters: Structure-Activity Relationship Study of Structurally Constrained 3,6-disubstituted Piperidine Analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 46(12), 2205-2215. Retrieved from [Link]

  • Täuber, C., & Schmid, D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Gans, S. (2022). How Do SSRIs Compare to MAOIs? Verywell Mind. Retrieved from [Link]

  • Rothman, R. B., & Baumann, M. H. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Murphy, D. L., et al. (1979). Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man. Psychopharmacology, 62(2), 129-132. Retrieved from [Link]

  • Dutta, A. K., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469. Retrieved from [Link]

  • Paudel, K. S., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 25(6), 636-645. Retrieved from [Link]

  • Kolhatkar, R. B., et al. (2003). Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure–Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues of (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 46(12), 2205–2215. Retrieved from [Link]

  • Kolhatkar, R. B., et al. (2003). Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure−Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues of (2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 46(12), 2205-2215. Retrieved from [Link]

  • Hu, L. Y., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212. Retrieved from [Link]

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Validation

Bridging the Gap: A Comparative Analysis of In Silico Predictions and Experimental Data for 2-(4-Methyl-piperidin-1-yl)-benzylamine and Its Analogs

In the landscape of modern drug discovery, the synergy between computational modeling and empirical testing is paramount. In silico predictions offer a rapid and cost-effective means to assess the pharmacokinetic and pha...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational modeling and empirical testing is paramount. In silico predictions offer a rapid and cost-effective means to assess the pharmacokinetic and pharmacodynamic profiles of novel chemical entities, thereby prioritizing candidates for synthesis and experimental validation. However, the accuracy of these computational models must be rigorously evaluated against real-world data. This guide provides a comprehensive comparison of in silico predictions for 2-(4-Methyl-piperidin-1-yl)-benzylamine with available experimental data for its structural analogs, offering researchers a framework for interpreting and contextualizing predictive data in early-phase drug development.

The Subject Molecule and Its Analogs: A Structural Overview

Our molecule of interest, 2-(4-Methyl-piperidin-1-yl)-benzylamine, is a disubstituted aromatic amine featuring a benzylamine core and a 4-methylpiperidine moiety. Due to a lack of extensive experimental data for this specific compound in the public domain, this guide will leverage data from its key structural fragments and a close analog, N-benzylpiperidine, to provide a meaningful comparative analysis.

Caption: Structural relationship of the target molecule and its analogs.

In Silico Characterization of 2-(4-Methyl-piperidin-1-yl)-benzylamine

To establish a predictive baseline, a suite of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for 2-(4-Methyl-piperidin-1-yl)-benzylamine were calculated using various computational models. The SMILES string CC1CCN(CC1)Cc2ccccc2N was used as the input for these predictions.

Predicted Physicochemical Properties
PropertyPredicted ValuePrediction Tool
Molecular Weight 218.34 g/mol ---
logP (Octanol/Water) 2.9 - 3.5Multiple Tools
Topological Polar Surface Area (TPSA) 29.2 ŲMultiple Tools
Aqueous Solubility (logS) -3.5 to -4.5Multiple Tools
pKa (Strongest Basic) 9.0 - 9.5Multiple Tools
Predicted ADMET Profile
ParameterPredictionConfidence
Human Intestinal Absorption HighHigh
Blood-Brain Barrier Permeation HighModerate
CYP2D6 Substrate YesHigh
hERG Inhibition Low ProbabilityModerate
Ames Mutagenicity Low ProbabilityHigh

Experimental Data for Structural Analogs

To ground our in silico predictions in empirical evidence, we turn to the experimental data available for key structural analogs.

N-Benzylpiperidine

N-benzylpiperidine serves as a close structural analog, lacking the amino group on the phenyl ring and the methyl group on the piperidine ring.

PropertyExperimental ValueReference
Molecular Weight 175.27 g/mol [1]
logP (Octanol/Water) 2.6[1]
Boiling Point 120-123 °C at 9 mmHg[2]
Water Solubility Insoluble[3]
pKa 9.02 ± 0.10 (Predicted)[3]
Benzylamine and 4-Methylpiperidine

These fragments provide insight into the contributions of the core aromatic amine and the saturated heterocycle to the overall properties of the target molecule.

PropertyBenzylamine4-MethylpiperidineReference
Molecular Weight 107.15 g/mol 99.17 g/mol ---
logP (Octanol/Water) 1.09---[4]
Boiling Point 185 °C124 °C[5][6]
Water Solubility SolubleMiscible[5][7]
pKa 9.33---[5][8]

Comparative Analysis: Bridging Prediction and Reality

A critical evaluation of the predicted and experimental data reveals both consistencies and informative discrepancies.

  • Lipophilicity (logP): The predicted logP for our target molecule (2.9 - 3.5) is higher than the experimental logP of N-benzylpiperidine (2.6)[1]. This is an expected trend. The addition of a methyl group to the piperidine ring generally increases lipophilicity. The amino group on the phenyl ring can have a variable effect, but in this case, the overall increase in molecular size and nonpolar surface area appears to dominate.

  • Aqueous Solubility: The in silico prediction of low aqueous solubility for the target molecule aligns with the reported insolubility of N-benzylpiperidine in water[3]. This is a logical consequence of its relatively high predicted logP. The high solubility of the individual fragments, benzylamine and 4-methylpiperidine, underscores that the combination of these moieties into a larger, more lipophilic molecule drastically reduces water solubility[5][7].

  • Basicity (pKa): The predicted pKa of the target molecule (9.0 - 9.5) is in close agreement with the predicted pKa of N-benzylpiperidine (9.02) and the experimental pKa of benzylamine (9.33)[3][5][8]. This suggests that the piperidine nitrogen is the primary basic center and its basicity is not significantly altered by the substitution on the benzyl ring in this context.

  • ADME Profile: The prediction of high intestinal absorption is consistent with the physicochemical properties of the target molecule, which align with Lipinski's Rule of Five[9]. The predicted high blood-brain barrier permeability is also plausible given the molecule's lipophilicity and TPSA. The prediction of CYP2D6 metabolism is a common feature for molecules containing a basic nitrogen atom and aromatic rings[10].

Methodologies: A Guide to Prediction and Experimentation

To ensure scientific integrity and reproducibility, the methodologies for both in silico prediction and experimental determination are crucial.

In Silico Prediction Workflow

The generation of computational data typically follows a standardized workflow.

Input SMILES String (CC1CCN(CC1)Cc2ccccc2N) Predictor ADMET Prediction Software (e.g., SwissADME, ADMETlab) Input->Predictor Physicochem Physicochemical Properties (logP, pKa, Solubility, TPSA) Predictor->Physicochem ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Predictor->ADME Toxicity Toxicity Profile (hERG, Ames) Predictor->Toxicity Output Comprehensive In Silico Profile Physicochem->Output ADME->Output Toxicity->Output

Caption: A generalized workflow for in silico ADMET prediction.

Experimental Protocol: Shake-Flask Method for logP Determination

The octanol-water partition coefficient (logP) is a cornerstone of physicochemical characterization. The shake-flask method remains the gold standard for its determination.

1. Preparation of Solutions:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4).

2. Partitioning:

  • Add a small aliquot of the stock solution to a mixture of the saturated n-octanol and water phases in a screw-cap tube. The final concentration of the compound should be low enough to avoid saturation in either phase.
  • Gently agitate the mixture on a shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

3. Phase Separation:

  • Centrifuge the tube to ensure complete separation of the octanol and aqueous phases.

4. Quantification:

  • Carefully withdraw an aliquot from both the octanol and aqueous phases.
  • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

5. Calculation:

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
  • logP is the base-10 logarithm of the partition coefficient.

Conclusion: An Integrated Approach to Drug Discovery

This comparative guide illustrates the power and the caveats of in silico predictions in the absence of direct experimental data. For 2-(4-Methyl-piperidin-1-yl)-benzylamine, computational models provide a valuable, internally consistent profile that aligns well with the expected physicochemical trends based on its structural analogs. The predictions for lipophilicity, solubility, and basicity are well-contextualized by the experimental data for N-benzylpiperidine and the molecule's core fragments.

Ultimately, while in silico tools are indispensable for modern drug discovery, they serve as a guide, not a replacement, for empirical validation. The synthesis and experimental characterization of 2-(4-Methyl-piperidin-1-yl)-benzylamine are necessary next steps to confirm these predictions and to fully elucidate its potential as a therapeutic agent. This integrated approach, leveraging the strengths of both computational and experimental science, is the most robust path toward the discovery of novel and effective medicines.

References

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Safety & Regulatory Compliance

Safety

2-(4-Methyl-piperidin-1-yl)-benzylamine proper disposal procedures

Foreword: Prioritizing Safety in Chemical Waste Management Disclaimer: This document provides a procedural guide for the disposal of 2-(4-Methyl-piperidin-1-yl)-benzylamine based on established best practices for substit...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Prioritizing Safety in Chemical Waste Management

Disclaimer: This document provides a procedural guide for the disposal of 2-(4-Methyl-piperidin-1-yl)-benzylamine based on established best practices for substituted benzylamines and piperidine derivatives. A specific Safety Data Sheet (SDS) for this exact compound was not publicly available at the time of writing. It is imperative to consult the manufacturer-provided SDS for 2-(4-Methyl-piperidin-1-yl)-benzylamine before proceeding with any handling or disposal. This guide supplements, but does not replace, the SDS, your institution's Chemical Hygiene Plan (CHP), and all local, state, and federal regulations.

A Guide to the Safe and Compliant Disposal of 2-(4-Methyl-piperidin-1-yl)-benzylamine

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the responsible disposal of 2-(4-Methyl-piperidin-1-yl)-benzylamine, a substituted benzylamine that requires careful management due to its likely hazardous properties.

The procedures outlined here are grounded in the foundational principles of chemical safety and regulatory compliance, designed to protect laboratory personnel, emergency responders, and our shared environment.

Section 1: Hazard Assessment & Risk Profile

Understanding the potential hazards of a compound is the first step in managing its lifecycle. Based on the chemical class (amines, benzylamines), 2-(4-Methyl-piperidin-1-yl)-benzylamine is anticipated to possess several hazardous characteristics. Structurally similar compounds, such as Benzylamine, are known to be corrosive, harmful if swallowed or in contact with skin, and harmful to aquatic life.[1][2]

Table 1: Anticipated Hazard Profile for 2-(4-Methyl-piperidin-1-yl)-benzylamine

Hazard ClassGHS Category (Anticipated)Description of RiskSource / Analogue Data
Acute Toxicity (Oral, Dermal) Category 4Harmful if swallowed or if it comes into contact with skin.[1][2][3]Based on Benzylamine and (R)-(+)-4-Methoxy-α-methylbenzylamine SDS.[1][3]
Skin Corrosion/Irritation Category 1BCauses severe skin burns and irritation upon contact.[1][2][4]Based on Benzylamine and 4-(4-Methylpiperazin-1-yl)benzylamine SDS.[1][4]
Serious Eye Damage Category 1Causes serious, potentially irreversible, eye damage.[1][2][4]Based on Benzylamine and 4-(4-Methylpiperazin-1-yl)benzylamine SDS.[1][4]
Aquatic Hazard (Acute/Chronic) Category 3Harmful to aquatic life, potentially with long-lasting effects.[1][3]Based on Benzylamine and (R)-(+)-4-Methoxy-α-methylbenzylamine SDS.[1][3]

Given these risks, all handling and disposal operations must be conducted under the framework of a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[5][6] This plan must detail standard operating procedures, control measures, and personal protective equipment (PPE) requirements.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are required.[7]

  • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are essential.[7]

Section 2: Regulatory Framework for Hazardous Waste

In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Laboratories are classified as waste generators and must adhere to strict guidelines for waste identification, storage, and disposal.[8][9]

It is the responsibility of the waste generator—the laboratory that creates the waste—to make a hazardous waste determination.[10] Due to its anticipated corrosive and toxic properties, 2-(4-Methyl-piperidin-1-yl)-benzylamine waste must be managed as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash. [7][11]

Section 3: Disposal Decision Workflow

The following workflow provides a logical pathway for managing waste streams containing 2-(4-Methyl-piperidin-1-yl)-benzylamine. This process ensures that all waste is properly characterized, segregated, and prepared for final disposal by trained professionals.

Caption: Disposal decision workflow for 2-(4-Methyl-piperidin-1-yl)-benzylamine.

Section 4: Step-by-Step Disposal Protocols

Adherence to these protocols is mandatory for ensuring safe and compliant disposal.

Protocol 4.1: Disposal of Unused or Waste 2-(4-Methyl-piperidin-1-yl)-benzylamine

This protocol applies to the pure chemical, reaction residues, or solutions where the compound is the primary hazardous component.

  • Container Selection: Choose a clean, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass). The container must have a secure, screw-top cap.[7][10]

  • Waste Segregation: This waste stream must be segregated as organic amine waste . Do not mix with other waste categories like halogenated solvents, acids, or oxidizers.[7][12] Mixing incompatible chemicals can lead to dangerous reactions.

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container immediately.[10][13] The label must include:

    • The full chemical name: "Waste 2-(4-Methyl-piperidin-1-yl)-benzylamine"

    • An accurate list of all constituents and their approximate percentages.

    • The primary hazard(s): "Corrosive," "Toxic," "Environmental Hazard."

    • The date accumulation started.

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8] The SAA should be in a well-ventilated area, away from heat or ignition sources, and within a secondary containment bin.

  • Disposal Request: Once the container is 90% full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[14][15]

Protocol 4.2: Disposal of Mixed Chemical Waste

This protocol applies to waste streams where 2-(4-Methyl-piperidin-1-yl)-benzylamine is mixed with other solvents or reagents.

  • Compatibility Check: Before mixing, verify the compatibility of all components in the waste stream. Amines are incompatible with acids, oxidizing agents, and other reactive groups.[12] If compatibility is uncertain, do not mix and consult your EHS office.

  • Segregation & Containerization: Follow steps 1 and 2 from Protocol 4.1. The waste category will be "Mixed Organic Waste" or a more specific name designated by your EHS office.

  • Labeling: Follow step 3 from Protocol 4.1, ensuring every single component of the mixture is listed on the hazardous waste label with its concentration.

  • Accumulation & Disposal: Follow steps 4 and 5 from Protocol 4.1.

Protocol 4.3: Disposal of Contaminated Solid Waste

This protocol applies to labware (pipette tips, vials), PPE (gloves), and spill cleanup materials contaminated with 2-(4-Methyl-piperidin-1-yl)-benzylamine.

  • Decontamination (if possible): For lightly contaminated glassware, triple-rinse with a suitable solvent (e.g., ethanol or acetone). The first two rinsates are considered hazardous waste and must be collected as per Protocol 4.1 or 4.2. The third rinsate may be disposed of as non-hazardous waste, pending institutional policy.

  • Segregation: Collect all grossly contaminated, non-sharp solid waste in a designated, lined container clearly marked "Hazardous Solid Waste."

  • Packaging: Once full, seal the liner in the container. The container must be durable and leak-proof.

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container, listing "Solid waste contaminated with 2-(4-Methyl-piperidin-1-yl)-benzylamine."

  • Disposal Request: Arrange for pickup through your EHS department.

Section 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space. Notify your supervisor and EHS department immediately.

  • Control Ignition Sources: If the material is near any ignition sources, turn them off if it is safe to do so.

  • Containment: For small spills, contain the liquid using an appropriate absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[16] Do not use combustible materials like paper towels.

  • Neutralization (if applicable): Consult the SDS for specific neutralization procedures. Generally, a weak acid may be used, but this should only be performed by trained personnel.

  • Cleanup: Wearing full PPE, carefully collect the absorbent material and contaminated debris using non-sparking tools. Place all materials into a designated hazardous waste container.[16]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning water as hazardous waste.[16]

References

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